molecular formula C13H13NOS B183322 (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone CAS No. 42024-93-1

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Cat. No.: B183322
CAS No.: 42024-93-1
M. Wt: 231.32 g/mol
InChI Key: JTKCGRTZGKUQJP-UHFFFAOYSA-N
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Description

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone (CAS 42024-93-1) is a chemical compound with the molecular formula C13H13NOS and a molecular weight of 231.31 . This aminothiophene derivative should be stored in a dark place, sealed and dry, at 2-8°C to maintain stability . As a building block in organic chemistry, this compound features both an amine group and a ketone functional group, making it a potential precursor for the synthesis of more complex molecules, particularly in medicinal and heterocyclic chemistry research. Researchers value this structural motif for developing novel compounds with potential biological activity. Please handle with appropriate safety precautions; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

(2-amino-4,5-dimethylthiophen-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-8-9(2)16-13(14)11(8)12(15)10-6-4-3-5-7-10/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKCGRTZGKUQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)C2=CC=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346838
Record name (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42024-93-1
Record name (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a member of the versatile 2-aminothiophene class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in the synthesis and potential applications of this molecular scaffold.

Introduction: The Significance of the 2-Aminothiophene Core

2-Aminothiophenes are a pivotal class of five-membered heterocyclic compounds that serve as crucial building blocks in organic synthesis.[1] Their inherent chemical stability and the capacity for diverse functionalization have established them as privileged scaffolds in medicinal chemistry.[1] The Gewald reaction, a multi-component condensation, provides a highly adaptable and efficient route to polysubstituted 2-aminothiophenes, making this chemical family readily accessible for research and development.[1]

Derivatives of the 2-aminothiophene core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[2] Notably, this scaffold is a key component in several clinically evaluated drugs and serves as a foundational structure for allosteric modulators of receptors, such as the A1 adenosine receptor. This guide focuses on the specific derivative, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, detailing its synthesis, characterizing its properties, and exploring its potential in scientific research.

Nomenclature and Molecular Structure

The systematic IUPAC name for the topic compound is (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. It is also commonly referred to in literature and commercial catalogs by various synonyms.

Table 1: Nomenclature and Identifiers

IdentifierValue
IUPAC Name (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Molecular Formula C₁₃H₁₃NOS
Molecular Weight 231.31 g/mol [3]
CAS Number 42024-93-1
InChI Key JTKCGRTZGKUQJP-UHFFFAOYSA-N[3]

The molecular structure consists of a central 2-aminothiophene ring, substituted at the 4 and 5 positions with methyl groups. A benzoyl group is attached at the 3-position, and an amino group is present at the 2-position.

Caption: Molecular structure of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Physicochemical Properties

Detailed experimental data for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is not widely available in published literature. However, based on data from commercial suppliers and the properties of structurally similar compounds, the following characteristics can be summarized.

Table 2: Physicochemical Properties

PropertyValue / ObservationSource / Analogue
Physical Form Expected to be a solid at room temperature.Analogue: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is a solid.[4]
Purity Commercially available with ≥96% purity.[3]
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water.General property of 2-aminothiophene derivatives.
Storage Recommended to be kept in a dark place and sealed in a dry environment, at 2-8°C.Analogue: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone.[4]

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is the Gewald aminothiophene synthesis . This robust one-pot, three-component reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

For the target molecule, the specific reactants would be:

  • Ketone: Butan-2-one (Methyl ethyl ketone)

  • Activated Nitrile: Benzoylacetonitrile

  • Sulfur: Elemental sulfur (S₈)

  • Base: A secondary amine such as morpholine or diethylamine is typically used as a catalyst.

The reaction proceeds through a series of well-elucidated steps, initiated by a Knoevenagel condensation.

Reaction Mechanism

The mechanism of the Gewald reaction has been the subject of detailed computational and experimental studies. The key stages are:

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the ketone (butan-2-one) and the α-cyanoester (benzoylacetonitrile) to form a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: The mechanism of elemental sulfur addition is complex. It is proposed that the deprotonated intermediate attacks the S₈ ring, leading to the formation of a polysulfide intermediate.

  • Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization. This is followed by tautomerization to yield the final, stable 2-aminothiophene product.

The final aromatization of the thiophene ring is the thermodynamic driving force for the reaction.

Gewald_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone Butan-2-one Knoevenagel α,β-Unsaturated Nitrile Ketone->Knoevenagel Knoevenagel Condensation Nitrile Benzoylacetonitrile Nitrile->Knoevenagel Sulfur Sulfur (S₈) Thiolate Thiolate Intermediate Sulfur->Thiolate Knoevenagel->Thiolate Sulfur Addition Product (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone Thiolate->Product Cyclization & Aromatization

Caption: Simplified workflow of the Gewald aminothiophene synthesis.

Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone via the Gewald reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (1.0 eq), benzoylacetonitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine (0.1-0.2 eq), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80°C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Protons (Phenyl): Multiplets in the range of δ 7.2-7.8 ppm.- NH₂ Protons: A broad singlet, typically in the range of δ 4.5-6.5 ppm, which is exchangeable with D₂O.- CH₃ Protons (Thiophene): Two distinct singlets for the C4-CH₃ and C5-CH₃ groups, expected in the range of δ 2.0-2.5 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 185-195 ppm.- Aromatic Carbons (Phenyl & Thiophene): Multiple signals in the aromatic region, δ 110-160 ppm.- Methyl Carbons (CH₃): Signals in the aliphatic region, typically δ 12-20 ppm.
IR Spectroscopy - N-H Stretching: Two characteristic bands for the primary amine in the range of 3300-3500 cm⁻¹.- C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹.- C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 231.31).

Reactivity and Potential Applications

The (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone scaffold possesses several reactive sites that make it a valuable intermediate for further chemical modifications. The primary amino group can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse functional groups.

Medicinal Chemistry and Drug Development

The 2-aminothiophene core is of significant interest in drug discovery. The title compound and its derivatives are actively being investigated for various therapeutic applications.

  • Receptor Modulation: The broader class of (2-aminothiophen-3-yl)(phenyl)methanones has been identified as positive allosteric modulators (PAMs) of the A1 adenosine receptor. PAMs offer a more nuanced approach to receptor modulation compared to traditional agonists, potentially leading to therapeutics with improved side-effect profiles.

Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Adenosine Receptor (GPCR) G_Protein G-Protein Activation A1R->G_Protein Conformational Change PAM (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone (Potential PAM) PAM->A1R Binds to Allosteric Site Adenosine Adenosine (Endogenous Agonist) Adenosine->A1R Binds to Orthosteric Site Downstream Downstream Signaling (e.g., ↓ cAMP) G_Protein->Downstream Signal Transduction

Caption: Allosteric modulation of the A1 adenosine receptor.

  • Enzyme Inhibition: Various 2-aminothiophene derivatives have been explored as inhibitors for a range of enzymes, indicating the potential for this scaffold in developing targeted therapies for diseases such as cancer and inflammation.

Safety and Handling

While specific toxicity data for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is not available, general laboratory safety precautions should be observed when handling this compound. Based on hazard classifications for the parent compound, (2-aminothiophen-3-yl)(phenyl)methanone, the following potential hazards should be considered:

  • Harmful if swallowed or in contact with skin.

  • May cause skin and serious eye irritation.

  • May cause respiratory irritation.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a valuable heterocyclic building block with significant potential, particularly in the field of medicinal chemistry. Its synthesis via the robust Gewald reaction makes it readily accessible. While detailed characterization of this specific molecule is limited in public literature, the known biological activity of the broader 2-aminothiophene class, especially as allosteric modulators, underscores its importance as a scaffold for future research and drug development endeavors. This guide provides a foundational understanding of its synthesis, properties, and potential applications to aid scientists in their research.

References

  • MDPI. N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. [Link]

  • National Center for Biotechnology Information. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • PubChem. (2-Aminothiophen-3-yl)(phenyl)methanone. [Link]

  • ResearchGate. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. [Link]

Sources

An In-depth Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 42024-93-1

Abstract

This technical guide provides a comprehensive overview of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a key heterocyclic compound within the 2-amino-3-aroylthiophene class. This document details its chemical identity, synthesis via the Gewald reaction, mechanistic insights, and its significant role in drug discovery as a positive allosteric modulator of the A1 adenosine receptor. Detailed experimental protocols, characterization data, and safety considerations are presented for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2-Aminothiophenes

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities.[1] These compounds serve as crucial building blocks for a wide array of therapeutic agents, demonstrating properties ranging from anti-inflammatory to antiviral and anticancer.[2] (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, in particular, has emerged as a cornerstone molecule in the study of G protein-coupled receptor (GPCR) modulation, specifically for the A1 adenosine receptor (A1AR).[3] Its ability to act as a positive allosteric modulator (PAM) offers a sophisticated mechanism for fine-tuning receptor activity, presenting therapeutic advantages over traditional orthosteric agonists.[4] This guide will delve into the core scientific principles and practical methodologies associated with this compound.

Compound Identification and Physicochemical Properties

A clear definition of the molecule's fundamental properties is essential for any experimental design.

PropertyValueSource
CAS Number 42024-93-1[5][6]
Molecular Formula C₁₃H₁₃NOSN/A
Molecular Weight 231.31 g/mol N/A
IUPAC Name (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanoneN/A
Synonyms 2-Amino-3-benzoyl-4,5-dimethylthiophene[6]
Storage 2-8°C, Keep in dark place, sealed in dry[5]

Synthesis: The Gewald Multicomponent Reaction

The most prominent and efficient method for constructing the polysubstituted 2-aminothiophene core of the title compound is the Gewald multicomponent reaction.[7][8] This one-pot synthesis, first reported by Karl Gewald in 1966, combines a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[9][10]

Reaction Principle

For the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, the specific reactants are:

  • Ketone: 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Activated Nitrile: Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile)

  • Sulfur Source: Elemental Sulfur (S₈)

  • Base Catalyst: Typically a secondary amine like morpholine or diethylamine.[8]

The reaction proceeds through a cascade of intermediates, initiated by a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and aromatization to yield the stable thiophene ring.[7]

Gewald_Reaction_Workflow Reactants Reactants: 3-Methyl-2-butanone Benzoylacetonitrile Elemental Sulfur (S₈) Base (e.g., Morpholine) Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base-catalyzed Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 SulfurAddition Sulfur Addition (Thiolation) Intermediate1->SulfurAddition + S₈ Intermediate2 Sulfur Adduct Intermediate SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Ring Closure Product (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone Cyclization->Product Aromatization

Caption: Workflow for the Gewald synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established Gewald reaction procedures for analogous compounds.[2][11] Researchers should optimize conditions as necessary.

Materials:

  • 3-Methyl-2-butanone

  • Benzoylacetonitrile

  • Elemental Sulfur (powdered)

  • Morpholine

  • Ethanol (or Methanol)

  • Standard laboratory glassware for reflux and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzoylacetonitrile (1 equivalent), 3-methyl-2-butanone (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol (approx. 3-4 mL per gram of nitrile).

  • Base Addition: With stirring, add morpholine (1.2 equivalents) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Gently heat the reaction mixture to reflux (approximately 50-60°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Self-Validation: The success of the synthesis is validated by the isolation of a solid product with a sharp melting point and subsequent characterization by spectroscopic methods (NMR, IR, MS) that match the expected structure.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include two singlets in the aliphatic region (δ 2.0-2.5 ppm) corresponding to the two non-equivalent methyl groups at the C4 and C5 positions of the thiophene ring. A broad singlet for the amino (-NH₂) protons would likely appear between δ 4.5-6.0 ppm. The aromatic protons of the benzoyl group would resonate in the downfield region (δ 7.2-7.8 ppm) as a series of multiplets.

  • ¹³C NMR: The spectrum would show characteristic peaks for the two methyl carbons (δ 12-15 ppm). Aromatic carbons would appear in the δ 110-140 ppm range. The carbonyl carbon of the benzoyl group would be significantly downfield (δ > 185 ppm). Signals for the C2, C3, C4, and C5 carbons of the thiophene ring would also be present in the aromatic/olefinic region.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C=O stretching of the ketone (~1630-1680 cm⁻¹), and C=C stretching of the aromatic and thiophene rings (~1400-1600 cm⁻¹).[11]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of 231.31.

Application in Drug Development: A1 Adenosine Receptor Modulation

The primary pharmacological interest in (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and its analogs lies in their role as Positive Allosteric Modulators (PAMs) of the A1 adenosine receptor (A1AR).[3][14]

Mechanism of Action

Unlike orthosteric agonists that directly bind to and activate the receptor's primary binding site, PAMs bind to a distinct, topographically separate allosteric site.[15] This binding event induces a conformational change in the receptor that enhances the binding affinity and/or efficacy of the endogenous agonist, adenosine.[4]

Gprotein cluster_receptor A1 Adenosine Receptor (GPCR) cluster_ligands cluster_effect Cellular Response ortho Orthosteric Site G_Protein G-Protein Activation ortho->G_Protein Activates allo Allosteric Site allo->ortho Enhances Agonist Binding & Efficacy Adenosine Adenosine (Endogenous Agonist) Adenosine->ortho Binds PAM (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone (PAM) PAM->allo Binds Response Enhanced Physiological Effect (e.g., Analgesia, Cardioprotection) G_Protein->Response Leads to

Caption: Allosteric modulation of the A1 Adenosine Receptor.

Therapeutic Rationale and Advantages

The allosteric modulation approach offers several key advantages for drug development:

  • Spatio-temporal Specificity: PAMs primarily act where and when endogenous adenosine levels are elevated (e.g., during ischemia or inflammation), potentially reducing systemic side effects associated with constitutive receptor activation by orthosteric agonists.[4]

  • Subtype Selectivity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, allowing for the design of more selective drugs.

  • Ceiling Effect: PAMs have a "ceiling" to their effect, as their action is dependent on the presence of the endogenous agonist. This can prevent over-stimulation of the receptor, enhancing the safety profile.[4]

The therapeutic potential for A1AR PAMs like (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is being explored for conditions including neuropathic pain, cardiac ischemia, and arrhythmia.[4][15]

Safety and Handling

As with all laboratory chemicals, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[5]

A full Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a synthetically accessible and pharmacologically significant molecule. Its preparation via the robust Gewald reaction and its function as a positive allosteric modulator of the A1 adenosine receptor underscore its importance in modern medicinal chemistry. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and further investigate this compound and its analogs for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH‐aciden Nitrilen, VIII. 2‐Amino‐thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. [Link]

  • Glukhova, A., et al. (2022). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. Science, 377(6608), eabq8157. [Link]

  • Gewald Reaction. AnchorQuery. [Link]

  • Vincenzi, F., et al. (2022). Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications. Frontiers in Pharmacology, 13, 1025309. [Link]

  • van der Klein, P. A., et al. (1998). Allosteric Modulation of the Adenosine A1 Receptor. Synthesis and Biological Evaluation of Novel 2-Amino-3-benzoylthiophenes as Allosteric Enhancers of Agonist Binding. Journal of Medicinal Chemistry, 41(12), 2158-2165. [Link]

  • IJzerman, A. P., et al. (2007). Allosteric modulation of adenosine receptors. Purinergic Signalling, 3(1-2), 29-35. [Link]

  • Puterová, Z., et al. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Kudryavtsev, K. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31057-31073. [Link]

  • Valant, C., et al. (2009). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A1 receptor. Monash University. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Chandra Kumar, K., et al. (2008). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1311. [Link]

  • Al-Ghamdi, A. M. (2015). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • (2-Amino-4-(2,2-dimethylpropyl)-5-(4-methoxyphenyl) thiophen-3-yl)(4-methyl-phenyl)methanone. PDSP. [Link]

  • (2-Amino-4-(2,2-dimethylpropyl)-5-(furan-3-yl) thiophen-3-yl)(4-chlorophenyl)-methanone. PDSP. [Link]

  • Batuev, R. V., et al. (2021). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoates. AIP Conference Proceedings, 2390(1), 020007. [Link]

Sources

A Comprehensive Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a heterocyclic ketone of significant interest in medicinal chemistry. The 2-aminothiophene scaffold is a privileged structure, serving as the core for numerous pharmacologically active agents. This document details the compound's fundamental physicochemical properties, with a primary focus on its efficient synthesis via the Gewald three-component reaction. We present a validated, step-by-step experimental protocol and elucidate the mechanistic rationale behind this powerful synthetic strategy. Furthermore, this guide outlines a comprehensive workflow for the analytical characterization and quality control of the synthesized compound, employing techniques such as NMR, Mass Spectrometry, and HPLC. Finally, we discuss its strategic application in drug discovery, particularly its role as a versatile scaffold for developing novel therapeutics, such as allosteric modulators for G-protein coupled receptors.

Introduction

The 2-Aminothiophene Scaffold in Medicinal Chemistry

The 2-aminothiophene ring system is a cornerstone of modern heterocyclic chemistry and drug design. Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Compounds incorporating this motif have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, antipsychotic, and antiproliferative effects.[1][2] The pharmaceutical industry has successfully leveraged this scaffold to develop commercial drugs such as the anti-inflammatory agent Tinoridine and the antipsychotic Olanzapine.[1] The synthetic accessibility of polysubstituted 2-aminothiophenes makes them highly attractive starting points for the generation of compound libraries aimed at discovering novel therapeutic agents.[2][3]

Profile of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, the subject of this guide, is a key representative of this chemical class. The presence of the benzoyl group at the 3-position and the dimethyl substitution at the 4- and 5-positions creates a specific steric and electronic profile that is instrumental in its molecular interactions. This compound is not merely an intermediate but a foundational structure for high-value molecular probes and potential drug candidates. Notably, the parent (2-aminothiophen-3-yl)(phenyl)methanone framework is the basis for potent A₁ adenosine receptor positive allosteric modulators (PAMs), highlighting the therapeutic relevance of this specific substitution pattern.[4]

Scope of the Guide

This document serves as a practical and theoretical resource for researchers. It begins by defining the core physicochemical properties of the title compound. The central part of the guide is a detailed exposition of its synthesis via the Gewald reaction, a robust and efficient one-pot method.[5][6] This is followed by a systematic approach to analytical characterization to ensure compound identity, purity, and stability. Finally, the guide situates the compound within the broader context of drug discovery, illustrating its utility as a versatile building block for creating next-generation therapeutics.

Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and calculated properties for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₃NOS-
Molecular Weight 231.31 g/mol [7]
CAS Number 42024-93-1-
IUPAC Name (2-amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone-
Appearance Expected to be a crystalline solidGeneral Observation
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)General Observation
SMILES CC1=C(C)C(=C(S1)N)C(=O)C2=CC=CC=C2-
InChI Key JTKCGRTZGKUQJP-UHFFFAOYSA-N[7]

Synthesis via the Gewald Three-Component Reaction

The Gewald reaction, first reported in 1961, remains the most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[6] It is a one-pot, three-component reaction that combines a ketone, an α-activated nitrile, and elemental sulfur in the presence of a basic catalyst.

Mechanistic Rationale

The power of the Gewald reaction lies in its convergent and atom-economical nature. The accepted mechanism proceeds through two key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (butan-2-one) and the α-activated nitrile (benzoylacetonitrile).[5][8] The base, typically a secondary amine like morpholine or piperidine, facilitates the formation of a carbanion from the nitrile, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition and Cyclization: Elemental sulfur (S₈) is then attacked by the enolate of the intermediate. This is followed by an intramolecular nucleophilic attack of the sulfur anion onto the cyano group, leading to the formation of the thiophene ring.[8] Tautomerization of the resulting imine yields the final, stable 2-aminothiophene product. The choice of a mild base and moderate temperatures is crucial to prevent side reactions and degradation of the sulfur intermediates.

Diagram of the Gewald Reaction Pathway

Gewald_Reaction Gewald Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone cluster_reactants Reactants cluster_intermediates Reaction Pathway Butanone Butan-2-one Knoevenagel Knoevenagel Intermediate Butanone:e->Knoevenagel:w Knoevenagel Condensation Benzoylacetonitrile Benzoylacetonitrile Benzoylacetonitrile:e->Knoevenagel:w Knoevenagel Condensation Sulfur Sulfur (S₈) Thiolate Thiolate Intermediate Sulfur:e->Thiolate:w Sulfur Addition Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Knoevenagel:e->Thiolate:w Sulfur Addition Product (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone Thiolate:e->Product:w Cyclization & Tautomerization

Caption: Workflow of the Gewald three-component reaction.

Detailed Experimental Protocol

This protocol is a representative method. Researchers should perform their own optimization based on laboratory conditions and reagent purity.

Reagents and Equipment:

  • Butan-2-one (1.0 eq)

  • Benzoylacetonitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (approx. 50 mL).

  • Reagent Addition: Add butan-2-one (1.0 eq), benzoylacetonitrile (1.0 eq), and elemental sulfur (1.1 eq) to the flask.

  • Catalyst Addition: Add morpholine (0.2 eq) to the mixture. The use of a catalytic amount of base is often sufficient and can lead to cleaner reactions.[1]

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath. The product often precipitates from the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel if necessary.

  • Drying: Dry the purified product under vacuum to obtain a crystalline solid.

Purification and Yield Optimization

Yields for the Gewald reaction are typically good, often ranging from 35-80%.[6] Key factors for optimization include the choice of base, solvent, and reaction temperature. While secondary amines are standard, alternative catalytic systems, such as piperidinium borate, have been explored to improve yields and recyclability.[1] For purification, recrystallization is often sufficient for achieving high purity. If isomeric byproducts or unreacted starting materials persist, flash column chromatography (using a hexane/ethyl acetate gradient) is the method of choice.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound, a non-negotiable step for its use in drug discovery or any biological assay. A multi-technique approach ensures self-validation of the results.

Rationale for a Multi-technique Approach

No single analytical technique can provide a complete picture of a molecule.

  • NMR Spectroscopy confirms the chemical structure and connectivity of atoms.

  • Mass Spectrometry confirms the molecular weight and elemental composition.

  • HPLC provides a quantitative measure of purity.

Diagram of the Analytical Workflow

Analytical_Workflow cluster_techniques Analytical Techniques Start Synthesized Crude Product Purification Purification (Recrystallization or Chromatography) Start->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Check Purity Assessment Structure_Confirmation->Purity_Check NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry (e.g., ESI-MS) Structure_Confirmation->MS HPLC HPLC-UV Purity_Check->HPLC Final_Product Characterized Compound (>95% Purity) HPLC->Final_Product

Caption: Standard workflow for analytical characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the covalent structure of the molecule.

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Features: Signals corresponding to the aromatic protons of the phenyl group, a broad singlet for the -NH₂ protons, and two singlets for the two non-equivalent methyl groups on the thiophene ring.

  • Expected ¹³C NMR Features: Signals for the carbonyl carbon, aromatic carbons, and the distinct carbons of the substituted thiophene ring, including the two methyl carbons.[9]

Protocol 2: Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight.

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 232.31. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within 5 ppm accuracy.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the final compound.

  • Procedure:

    • Develop a suitable method using a reverse-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA).

    • Prepare a standard solution of the compound at a known concentration (~1 mg/mL).

    • Inject the solution and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Expected Result: A single major peak representing the product. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks. A purity of >95% is typically required for biological screening.

Applications in Drug Discovery and Development

Role as a Privileged Scaffold

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is an exemplary "privileged scaffold." Its core structure can be readily and systematically modified at several positions (the amino group, the phenyl ring, and potentially the methyl groups) to generate a library of analogues. This strategy allows for the rapid exploration of the structure-activity relationship (SAR) around a biological target.

Case Study: Allosteric Modulators of the A₁ Adenosine Receptor

The (2-aminothiophen-3-yl)(phenyl)methanone scaffold has been instrumental in the development of positive allosteric modulators (PAMs) for the A₁ adenosine receptor (A₁AR).[4] A₁ARs are GPCRs involved in regulating cardiac function and neuronal activity. PAMs are highly sought after as they enhance the effect of the endogenous ligand (adenosine) rather than activating the receptor directly, offering a more nuanced and potentially safer therapeutic effect. By modifying the core structure, researchers have developed potent and selective A₁AR PAMs, demonstrating the scaffold's value in addressing complex therapeutic targets.[4]

Diagram of Scaffold-Based Drug Discovery

Drug_Discovery Scaffold-Based Drug Discovery Workflow Scaffold (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone Scaffold Library Combinatorial Library Synthesis (SAR Exploration) Scaffold->Library Diversification Screening High-Throughput Screening (HTS) Library->Screening Biological Assay Hit Hit Compound Identification Screening->Hit Data Analysis Lead Lead Optimization Hit->Lead Potency & ADME Improvement Candidate Preclinical Candidate Lead->Candidate

Caption: Logic flow from a core scaffold to a preclinical candidate.

Conclusion

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a high-value heterocyclic compound with significant strategic importance for researchers in medicinal chemistry and drug development. Its straightforward and efficient synthesis via the Gewald reaction makes it readily accessible. This guide has provided a comprehensive framework covering its synthesis, the critical protocols for its analytical validation, and its proven utility as a privileged scaffold in modern drug discovery. The insights and methodologies presented herein are intended to empower scientists to confidently synthesize, characterize, and leverage this versatile molecule in their pursuit of novel therapeutic agents.

References

  • Wikipedia. Gewald reaction. [Link]

  • ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. [Link]

  • Thieme Connect. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

  • Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • PubChem. (2-Aminothiophen-3-yl)(phenyl)methanone. [Link]

  • Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]

  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • PubMed Central. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. [Link]

Sources

A Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a representative member of the highly functionalized 2-aminothiophene class of heterocyclic compounds. These scaffolds are of paramount interest in medicinal chemistry and drug discovery due to their diverse biological activities and their utility as versatile synthetic intermediates.[1][2] This document details the compound's structural properties, elucidates its primary synthesis route via the robust Gewald multicomponent reaction, outlines standard characterization protocols, and discusses its chemical reactivity. Furthermore, it contextualizes the compound's significance within the broader landscape of drug development, highlighting the 2-aminothiophene core as a privileged structure for generating novel therapeutic agents.[3][4]

Nomenclature and Structural Elucidation

IUPAC Name and Synonyms

The systematic IUPAC name for the target compound is (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone . It belongs to the family of aminoketones derived from a polysubstituted thiophene core.

Chemical Structure

The molecule consists of a central thiophene ring substituted at the 2-position with an amino group (-NH₂), at the 4- and 5-positions with methyl groups (-CH₃), and at the 3-position with a benzoyl group (-C(=O)Ph). The planarity of the thiophene ring and the rotational freedom of the benzoyl and amino groups are key determinants of its conformational behavior and interaction with biological targets.

cluster_molecule cluster_phenyl S1 S C5 C S1->C5 C2 C C2->S1 N_amino NH₂ C2->N_amino C3 C C3->C2 C_carbonyl C C3->C_carbonyl C4 C C4->C3 C_methyl_4 CH₃ C4->C_methyl_4 C5->C4 C_methyl_5 CH₃ C5->C_methyl_5 O_carbonyl O C_carbonyl->O_carbonyl C_phenyl_1 C_carbonyl->C_phenyl_1 C_phenyl_2 C_phenyl_1->C_phenyl_2 C_phenyl_3 C_phenyl_2->C_phenyl_3 C_phenyl_4 C_phenyl_3->C_phenyl_4 C_phenyl_5 C_phenyl_4->C_phenyl_5 C_phenyl_6 C_phenyl_5->C_phenyl_6 C_phenyl_6->C_phenyl_1

Caption: Structure of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Physicochemical Properties

A summary of the key computed and experimental properties is provided below. These values are essential for designing experimental conditions for synthesis, purification, and formulation.

PropertyValueSource
Molecular Formula C₁₃H₁₃NOS[5]
Molecular Weight 231.31 g/mol [5]
Appearance Expected to be a solid at room temperatureGeneral
Purity ≥96% (Commercially available standard)[5]
InChIKey JTKCGRTZGKUQJP-UHFFFAOYSA-N[5]

Synthesis via the Gewald Reaction

The most versatile and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[6] This one-pot synthesis is highly valued for its operational simplicity, atom economy, and the structural diversity of the products it can generate from readily available starting materials.[7]

Principle and Rationale

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or related active methylene nitrile in the presence of elemental sulfur and a base.[6][8] For the title compound, the logical precursors are:

  • Ketone: Butan-2-one (provides the 4,5-dimethyl substituents).

  • Active Methylene Nitrile: Benzoylacetonitrile (provides the 3-benzoyl and 2-amino groups).

  • Sulfur Source: Elemental sulfur (S₈).

  • Base Catalyst: A secondary amine like diethylamine or morpholine is typically used to facilitate the initial condensation and subsequent steps.

The choice of a multicomponent reaction is strategic; it avoids the lengthy isolation of intermediates, thereby increasing overall efficiency and reducing waste—a key consideration in modern synthetic chemistry.

Detailed Reaction Mechanism

The mechanism of the Gewald reaction has been the subject of detailed study, with computational analysis confirming the key stages.[9][10][11] The process begins with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile.[6] The resulting α,β-unsaturated nitrile is a stable intermediate that then reacts with sulfur.

Gewald_Mechanism Gewald Reaction Mechanism Reactants Butan-2-one + Benzoylacetonitrile + Sulfur (S₈) Knoevenagel_Adduct α,β-Unsaturated Nitrile (Stable Intermediate) Reactants->Knoevenagel_Adduct Knoevenagel Condensation (+ Base, -H₂O) Thiolate_Intermediate Sulfur Adduct (Thiolate Intermediate) Knoevenagel_Adduct->Thiolate_Intermediate Nucleophilic Attack on S₈ Cyclized_Product Cyclized Intermediate (Dihydrothiophene) Thiolate_Intermediate->Cyclized_Product Intramolecular Cyclization Final_Product (2-Amino-4,5-dimethylthiophen- 3-yl)(phenyl)methanone Cyclized_Product->Final_Product Tautomerization (Aromatization)

Caption: Key stages of the Gewald reaction for 2-aminothiophene synthesis.[9][11]

The mechanism proceeds as follows:

  • Knoevenagel Condensation: The base deprotonates the α-carbon of benzoylacetonitrile, which then attacks the carbonyl carbon of butan-2-one. Dehydration yields the stable α,β-unsaturated nitrile intermediate.[9]

  • Sulfur Addition: The deprotonated intermediate attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide chain.[10] This chain is unstable and decomposes to form a key thiolate intermediate.

  • Cyclization: The thiolate anion attacks the cyano group intramolecularly, forming a five-membered dihydrothiophene ring.[6]

  • Tautomerization: A final tautomerization step leads to the stable, aromatic 2-aminothiophene product. This aromatization is the thermodynamic driving force for the reaction.[11]

Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Materials:

  • Butan-2-one

  • Benzoylacetonitrile

  • Elemental Sulfur (powdered)

  • Diethylamine (or Morpholine)

  • Ethanol (or Methanol)

  • Ice bath, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzoylacetonitrile (1.0 eq), butan-2-one (1.1 eq), and elemental sulfur (1.1 eq) in ethanol (3-5 mL per mmol of nitrile).

  • Catalyst Addition: While stirring the suspension at room temperature, add diethylamine (0.5 eq) dropwise. An exothermic reaction may be observed.

  • Reaction: Gently heat the mixture to reflux (typically 50-60°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture in an ice bath. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis and Characterization Workflow

Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_analysis Analysis & Characterization start Combine Reactants: Butan-2-one, Benzoylacetonitrile, Sulfur, Ethanol add_base Add Diethylamine Catalyst start->add_base reflux Heat to Reflux (2-4h) add_base->reflux cool Cool in Ice Bath reflux->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash recrystallize Recrystallize (if needed) wash->recrystallize yield Determine Yield & MP recrystallize->yield nmr NMR Spectroscopy (¹H, ¹³C) yield->nmr ir IR Spectroscopy yield->ir ms Mass Spectrometry yield->ms

Caption: Standard workflow from synthesis to final product characterization.

Spectroscopic Characterization and Analysis

Structural confirmation of the synthesized product relies on a combination of standard spectroscopic techniques. While a specific experimental spectrum for the title compound is not provided in the search results, the expected features can be reliably predicted based on its structure and data from analogous compounds.[12][13]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons:

    • A broad singlet in the range of 5.0-7.0 ppm corresponding to the two protons of the amino (-NH₂) group.

    • Two singlets in the aliphatic region (2.0-2.5 ppm), each integrating to three protons, for the two non-equivalent methyl groups at the C4 and C5 positions.

    • A set of multiplets in the aromatic region (7.2-7.8 ppm) corresponding to the five protons of the phenyl ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will provide evidence for all 13 carbon atoms in the molecule:

    • A signal for the carbonyl carbon (~190 ppm).

    • Signals for the aromatic carbons of the thiophene and phenyl rings (110-160 ppm).

    • Signals for the two methyl group carbons in the aliphatic region (10-20 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups:

    • Two distinct sharp bands in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretches of a primary amine.

    • A strong, sharp absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretch of the benzoyl ketone.

    • Bands in the 1500-1600 cm⁻¹ region for C=C stretching within the aromatic rings.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should reveal a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 231.31.

Chemical Reactivity and Synthetic Utility

2-Aminothiophenes are highly valuable synthetic building blocks, primarily due to the reactivity of the amino group and the activated thiophene ring.[14]

  • Reactivity of the Amino Group: The 2-amino group behaves as a potent nucleophile. It can be readily acylated, alkylated, or used in condensation reactions to form Schiff bases. This reactivity is fundamental to its use in constructing more complex molecules, particularly fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are common motifs in bioactive compounds.[15][16]

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution primarily to the C5 position if it is unsubstituted. However, in the title compound, both the C4 and C5 positions are blocked. The electron-rich nature of the ring still makes it susceptible to certain electrophilic reactions under specific conditions. Compared to analogous furan rings, the thiophene core offers greater aromatic stability, making it more robust during synthetic manipulations while still being sufficiently reactive.[17]

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is considered a "privileged structure" in medicinal chemistry.[1] This designation is given to molecular frameworks that are capable of binding to multiple, distinct biological targets, leading to a wide range of pharmacological activities.

  • Privileged Scaffold: Compounds containing the 2-aminothiophene core have demonstrated an impressive array of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal activities.[1][2][4] Their ability to serve as selective inhibitors and modulators of various enzymes and receptors makes them attractive starting points for drug discovery programs.[18]

  • Bioisosteric Replacement: The thiophene ring is a well-established bioisostere of the benzene ring.[3] Replacing a phenyl group in a known drug with a thiophene ring can modulate its physicochemical properties (such as lipophilicity and metabolic stability) and potentially improve its efficacy, selectivity, or pharmacokinetic profile.

  • Therapeutic Potential: The diverse biological actions of 2-aminothiophene derivatives are continuously being explored.[19] They have been investigated as allosteric enhancers of adenosine receptors, kinase inhibitors for cancer therapy, and agents targeting microbial resistance pathways.[3][4] The title compound, with its specific substitution pattern, represents a valuable template for further chemical modification and biological screening.

Conclusion

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a quintessential example of the 2-aminothiophene chemical class, which stands at the intersection of synthetic efficiency and pharmacological relevance. Its straightforward synthesis via the Gewald reaction provides access to a structurally rich scaffold that serves as a cornerstone for the development of novel heterocyclic compounds. The proven utility of this core motif in medicinal chemistry underscores its importance for researchers and scientists dedicated to the discovery of next-generation therapeutics. Continued exploration of the synthesis and biological activity of derivatives based on this and related structures promises to yield new and valuable drug candidates.

References

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A Technical Guide to the Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: A Gewald Reaction-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2][3][4] Its unique electronic and structural properties make it a versatile building block for designing novel therapeutics. This guide provides an in-depth technical exploration of the synthesis of a key derivative, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. We will dissect the primary and most efficient synthetic route—the Gewald multicomponent reaction—offering not just a protocol, but a comprehensive understanding of the underlying mechanism, the rationale behind experimental choices, and process optimization insights. This document is designed to empower researchers to confidently and efficiently synthesize this valuable intermediate for applications in drug discovery and materials science.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target molecule, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, can be approached from two main retrosynthetic perspectives. The most logical and widely adopted strategy involves the construction of the substituted thiophene ring in a single, convergent step.

A plausible, yet challenging, alternative would be the synthesis of a 2-amino-4,5-dimethylthiophene intermediate followed by a post-functionalization step, such as a Friedel-Crafts acylation, to introduce the benzoyl group at the C3 position. However, this approach is fraught with difficulties. Electrophilic aromatic substitution on the electron-rich aminothiophene ring is notoriously difficult to control, with a strong kinetic and thermodynamic preference for substitution at the C5 position.[5] The strongly activating amino group can also lead to unwanted side reactions or N-acylation.

Therefore, the most robust and regioselective pathway is the Gewald reaction , a one-pot, three-component synthesis that directly assembles the 2-aminothiophene core with the desired substitution pattern.[6][7] This method offers superior atom economy and procedural simplicity, making it the focus of this guide.

The Gewald Synthesis Pathway: Principle and Mechanism

The Gewald reaction is a powerful multicomponent condensation that combines a ketone (or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst to yield a polysubstituted 2-aminothiophene.[6][7]

Mechanistic Causality

The reaction proceeds through a well-elucidated cascade of events, the understanding of which is critical for troubleshooting and optimization.[1][6][8]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (3-butanone) and the activated nitrile (benzoylacetonitrile). The base deprotonates the α-carbon of the nitrile, creating a nucleophile that attacks the carbonyl carbon of the ketone, ultimately forming a stable α,β-unsaturated nitrile intermediate after dehydration.[6][7]

  • Sulfur Addition (Michael Addition): Elemental sulfur (typically used as the S₈ allotrope) is activated by the base. The Knoevenagel adduct, in its enolate form, acts as a Michael donor and attacks the activated sulfur species. The exact mechanism of sulfur addition and subsequent polysulfide decomposition can be complex, but it results in the formation of a sulfur-containing intermediate.[1][8]

  • Cyclization and Tautomerization: The terminal sulfur atom of this intermediate then acts as a nucleophile, attacking the cyano group's carbon atom. This intramolecular cyclization forms the thiophene ring.[6] A subsequent tautomerization (aromatization) leads to the final, stable 2-aminothiophene product. This final aromatization step is the thermodynamic driving force for the entire reaction sequence.[8]

The entire mechanistic pathway is visualized in the diagram below.

Gewald_Mechanism Gewald Reaction Pathway for Target Molecule cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product R1 3-Butanone I1 Knoevenagel Condensation R1->I1 Base-catalyzed R2 Benzoylacetonitrile R2->I1 Base-catalyzed R3 Sulfur (S8) I3 Michael Addition of Sulfur R3->I3 Base Base (e.g., Morpholine) Base->I1 Base->I3 I2 Unsaturated Nitrile Intermediate I1->I2 I2->I3 I4 Thiolate Intermediate I3->I4 I5 Cyclization & Tautomerization I4->I5 Intramolecular attack Product (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone I5->Product Aromatization

Caption: The Gewald reaction pathway.

Experimental Protocol and Workflow

This section provides a detailed, self-validating protocol for the synthesis of the title compound. The quantities and conditions are based on established Gewald procedures for analogous 3-acyl-2-aminothiophenes.[9][10]

Materials and Reagents
ReagentFormulaM.W.Quantity (mmol)Mass/VolumePurity
3-ButanoneC₄H₈O72.11503.61 g (4.48 mL)≥99%
BenzoylacetonitrileC₉H₇NO145.16507.26 g≥98%
Elemental SulfurS32.06501.60 g≥99.5%
MorpholineC₄H₉NO87.12252.18 g (2.18 mL)≥99%
EthanolC₂H₅OH46.07-100 mLAnhydrous
Step-by-Step Synthesis Procedure

The experimental workflow is designed for clarity and reproducibility.

Workflow start Setup reagents Combine 3-Butanone, Benzoylacetonitrile, Sulfur, and Ethanol in Flask start->reagents catalyst Add Morpholine (Catalyst) reagents->catalyst reaction Heat mixture to reflux (approx. 60-70°C) for 4-6 hours catalyst->reaction Stir vigorously cooling Cool reaction mixture to room temperature, then chill in ice bath reaction->cooling precipitation Precipitate Forms cooling->precipitation filtration Collect solid via vacuum filtration precipitation->filtration washing Wash crude product with cold ethanol filtration->washing purification Recrystallize from Ethanol or Isopropanol washing->purification product Dry to obtain pure product purification->product

Sources

Navigating the Solubility Landscape of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Whitepaper for Researchers and Scientists on a Promising Heterocyclic Scaffold

This guide provides a comprehensive technical overview of the solubility characteristics of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a compound of interest within the broader class of 2-aminothiophene derivatives known for their diverse biological activities. While specific experimental solubility data for this exact molecule is not extensively published, this document synthesizes established principles of physicochemical analysis, data from structurally related analogs, and proven experimental protocols to empower researchers in their drug development efforts. We will delve into the theoretical underpinnings of its expected solubility, provide detailed methodologies for its empirical determination, and discuss the implications for its journey from a promising lead to a viable clinical candidate.

Introduction: The Critical Role of Solubility in Drug Efficacy

The journey of a drug from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability and, consequently, its therapeutic efficacy. For a molecule like (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, which belongs to a class of compounds with recognized therapeutic potential, a thorough understanding of its solubility is not just an academic exercise but a prerequisite for successful formulation and development.[1][2] This guide will equip researchers with the foundational knowledge and practical protocols to navigate the solubility challenges associated with this promising heterocyclic compound.

Physicochemical Profile and Predicted Solubility Behavior

While direct experimental data for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is sparse, we can infer its likely behavior by examining its structural components and data from closely related analogs.

Molecular Structure and Inherent Properties:

  • Molecular Weight: 231.31 g/mol [3]

  • Core Structure: A 2-aminothiophene ring, which is a common scaffold in medicinal chemistry, often contributing to a degree of lipophilicity.[4][5]

  • Key Functional Groups:

    • An amino group (-NH2), which can act as a hydrogen bond donor and can be protonated at low pH, potentially increasing aqueous solubility.

    • A carbonyl group (C=O) within the benzoyl moiety, acting as a hydrogen bond acceptor.

    • A phenyl group, which is inherently hydrophobic and will likely decrease water solubility.

    • Two methyl groups (-CH3) on the thiophene ring, which will also contribute to the overall lipophilicity of the molecule.

Predicted Lipophilicity:

A key predictor of aqueous solubility is the partition coefficient (logP), which measures a compound's distribution between an organic and an aqueous phase. For the closely related analog, (2-Aminothiophen-3-yl)(phenyl)methanone (lacking the two methyl groups), the computed XLogP3-AA is 3.1.[6] The addition of two methyl groups in the target compound would be expected to increase this value, suggesting a more lipophilic character and likely lower intrinsic aqueous solubility.

Expected pH-Dependent Solubility:

The presence of the basic amino group suggests that the solubility of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone will be pH-dependent. In acidic environments (low pH), the amino group will be protonated, forming a more soluble salt. Conversely, in neutral to basic environments (higher pH), the compound will exist in its less soluble, free base form. This is a common characteristic of many amine-containing drug candidates.[7]

Experimental Determination of Solubility: A Practical Guide

To obtain reliable data, direct experimental measurement is essential. The following section outlines detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement.

Experimental Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or simulated gastric fluid pH 2.0) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step to avoid artificially inflated results. Centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is the preferred method.

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A calibration curve with known concentrations of the compound must be prepared in the same solvent.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

G cluster_protocol Thermodynamic Solubility Workflow A Add Excess Solid to Solvent B Equilibrate with Agitation (24-48h at constant T) A->B C Separate Solid from Solution (Centrifuge & Filter Supernatant) B->C D Measure Concentration of Filtrate (e.g., HPLC/UV) C->D E Result: Thermodynamic Solubility D->E

Caption: Workflow for thermodynamic solubility determination.

Kinetic (Apparent) Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a DMSO stock solution into an aqueous buffer. While not a true equilibrium value, it provides a useful estimate of a compound's solubility under non-equilibrium conditions, which can be relevant to in vitro assays.[7]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microplate format.

  • Incubation and Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature. The concentration at which precipitation is first observed is determined. This can be done visually or, more accurately, using instrumental methods like nephelometry (light scattering) or UV-Vis spectroscopy to detect the formation of solid particles.

  • Data Analysis: The highest concentration at which no precipitate is detected is reported as the kinetic solubility.

Computational Prediction of Solubility

In parallel with experimental work, computational models can provide valuable early insights into a compound's solubility.[8] These methods, often based on Quantitative Structure-Property Relationships (QSPR), use a compound's molecular descriptors to predict its aqueous solubility.[9]

Commonly Used Models:

  • General Solubility Equation (GSE): A simple yet powerful model that predicts aqueous solubility based on a compound's melting point and logP.

  • Machine Learning Models: More sophisticated models, such as Random Forest or Gradient Boosting, are trained on large datasets of experimentally determined solubilities and can provide more accurate predictions.[2][10]

Limitations:

It is crucial to recognize the limitations of in silico predictions. The accuracy of these models can vary, and they are generally less reliable than experimental data.[1] Prediction errors are often in the range of 0.6 to 1.3 log units.[10] Therefore, computational predictions should be used as a guide for prioritizing compounds and designing experiments, not as a substitute for empirical measurement.

G cluster_prediction Solubility Prediction & Validation A Molecular Structure of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone B Computational Models (GSE, Machine Learning) A->B D Experimental Determination (Thermodynamic & Kinetic) A->D C Predicted Solubility (logS) B->C C->D Guides Experiment E Validated Solubility Data D->E

Caption: Integrated workflow for solubility assessment.

Summary and Forward Outlook

Understanding the solubility of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is fundamental to its advancement as a potential therapeutic agent. Based on its chemical structure, it is predicted to be a lipophilic compound with poor intrinsic aqueous solubility that is likely to increase in acidic conditions. This guide has provided a robust framework for the experimental determination of both its thermodynamic and kinetic solubility, which are essential for generating reliable data to inform drug development decisions.

For researchers working with this compound or its derivatives, the protocols outlined herein offer a clear path to characterizing this critical physicochemical property. The integration of predictive modeling with rigorous experimental validation will enable a comprehensive understanding of its solubility profile, paving the way for the rational design of formulations and the successful progression of this promising molecule through the drug development pipeline.

References

  • (2-Aminothiophen-3-yl)(phenyl)methanone | C11H9NOS | CID 644720. PubChem. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. [Link]

  • Prediction of drug solubility from structure. PubMed. [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. NIH. [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. NIH. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • Recent progress in the computational prediction of aqueous solubility and absorption. PMC. [Link]

  • Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. NIH. [Link]

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Spectroscopic Blueprint of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a key heterocyclic scaffold in medicinal chemistry and materials science. In the absence of a complete, formally published dataset for this specific molecule, this document leverages expert knowledge and detailed analysis of structurally analogous compounds to present a robust, predicted spectroscopic profile. We delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for the spectroscopic elucidation of novel 2-aminothiophene derivatives.

Introduction: The Significance of the 2-Aminothiophene Core

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthetic accessibility, primarily through the versatile Gewald multicomponent reaction, allows for extensive derivatization and the exploration of vast chemical space.[1][2][3][4][5] The title compound, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone (CAS 42024-93-1), is a representative member of the 2-amino-3-aroylthiophene class, which has garnered significant interest for its potential pharmacological applications.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the interpretation of its interactions in biological and material systems. This guide provides a detailed roadmap for its characterization using NMR, IR, and MS techniques.

Synthesis via the Gewald Reaction: A Mechanistic Overview

The most probable synthetic route to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is the Gewald reaction.[1][2][3][4][5] This one-pot synthesis typically involves the condensation of a ketone (3-methyl-2-butanone), an activated nitrile (benzoylacetonitrile), and elemental sulfur in the presence of a base.

Gewald Reaction cluster_reactants Reactants ketone 3-Methyl-2-butanone base Base (e.g., Morpholine) ketone->base Knoevenagel Condensation nitrile Benzoylacetonitrile nitrile->base sulfur Elemental Sulfur (S8) sulfur->base product (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone base->product + Sulfur - H2O, - S(n-1)

Caption: Generalized workflow of the Gewald reaction for the synthesis of the target compound.

Understanding this synthetic pathway is crucial as it informs potential side products and impurities that may be observed in the analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, both ¹H and ¹³C NMR will provide definitive information on its constitution.

Predicted ¹H NMR Spectrum

Based on the analysis of structurally similar compounds, such as (2-amino-4,5-dimethylthiophen-3-yl)(p-tolyl)methanone and (2-amino-4,5-dimethylthiophen-3-yl)(4-fluorophenyl)methanone, a predicted ¹H NMR spectrum for the title compound in CDCl₃ is presented below.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 7.55 - 7.40Multiplet5HPhenyl-HAromatic protons of the unsubstituted benzoyl group are expected in this region.
~ 5.8 (broad)Singlet2HNH₂The amino protons are typically broad and their chemical shift is concentration and solvent dependent.
~ 2.25Singlet3H4-CH₃Methyl group at the 4-position of the thiophene ring.
~ 2.15Singlet3H5-CH₃Methyl group at the 5-position of the thiophene ring.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 192C=OCarbonyl carbon of the benzoyl group.
~ 160C2 (Thiophene)Carbon bearing the amino group, shifted downfield due to the nitrogen.
~ 140C1' (Phenyl)Quaternary carbon of the phenyl ring attached to the carbonyl group.
~ 131C4' (Phenyl)Para-carbon of the phenyl ring.
~ 129C2'/C6' (Phenyl)Ortho-carbons of the phenyl ring.
~ 128C3'/C5' (Phenyl)Meta-carbons of the phenyl ring.
~ 125C4 (Thiophene)Substituted carbon of the thiophene ring.
~ 120C5 (Thiophene)Substituted carbon of the thiophene ring.
~ 110C3 (Thiophene)Carbon bearing the benzoyl group.
~ 144-CH₃Methyl carbon.
~ 135-CH₃Methyl carbon.
Experimental Protocol for NMR Data Acquisition

NMR Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of CDCl3 filter Filter through a pipette with glass wool into a clean, dry 5 mm NMR tube dissolve->filter instrument Acquire spectra on a 400 MHz or higher field spectrometer filter->instrument h1 ¹H NMR: Acquire with sufficient scans for good signal-to-noise instrument->h1 c13 ¹³C NMR: Acquire with proton decoupling instrument->c13 process Apply Fourier transform, phase correction, and baseline correction h1->process c13->process reference Reference spectra to residual solvent peak (CDCl3: δH 7.26, δC 77.16) process->reference

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is expected to show characteristic absorption bands for the amino and carbonyl groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3450 - 3300N-H stretching (asymmetric and symmetric)Medium
3100 - 3000Aromatic C-H stretchingMedium to Weak
2950 - 2850Aliphatic C-H stretchingMedium to Weak
~ 1630C=O stretching (conjugated)Strong
~ 1600N-H bendingMedium
1580 - 1450Aromatic C=C stretchingMedium to Strong

The carbonyl stretching frequency is expected to be at a lower wavenumber due to conjugation with the thiophene ring and intramolecular hydrogen bonding with the adjacent amino group.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

IR Protocol cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition grind_sample Grind 1-2 mg of sample to a fine powder mix Thoroughly mix with ~100 mg of dry, spectroscopy-grade KBr grind_sample->mix press Press the mixture in a die under high pressure to form a transparent pellet mix->press background Acquire a background spectrum of a pure KBr pellet press->background acquire_sample Acquire the sample spectrum (typically 4000-400 cm⁻¹) background->acquire_sample

Caption: Workflow for preparing a KBr pellet for FTIR analysis.[6][7][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

The predicted molecular formula for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is C₁₃H₁₃NOS. The expected exact mass and fragmentation pattern are outlined below.

  • Molecular Ion (M⁺): m/z = 231.07

  • Key Fragmentation Pathways:

    • Loss of the phenyl group: [M - C₆H₅]⁺ = m/z 154

    • Formation of the benzoyl cation: [C₆H₅CO]⁺ = m/z 105

    • Formation of the phenyl cation: [C₆H₅]⁺ = m/z 77

MS Fragmentation M [C13H13NOS]⁺˙ m/z = 231 m105 [C7H5O]⁺ m/z = 105 M->m105 α-cleavage m154 [M - C6H5]⁺ m/z = 154 M->m154 cleavage of C-C bond m77 [C6H5]⁺ m/z = 77 m105->m77 - CO

Caption: Predicted major fragmentation pathway for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone under electron ionization.

Experimental Protocol for ESI-MS Data Acquisition

ESI-MS Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) dilute Dilute the stock solution to a final concentration of ~1-10 µg/mL dissolve->dilute instrument Infuse the sample solution into the ESI source of the mass spectrometer dilute->instrument acquire Acquire the mass spectrum in positive ion mode instrument->acquire

Caption: General workflow for ESI-MS sample preparation and analysis.[11][12][13][14]

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. While this guide presents a predicted spectroscopic profile based on sound chemical principles and data from close structural analogs, it also provides robust, field-proven protocols for the empirical acquisition and validation of this data. The presented methodologies and interpretations offer a solid foundation for researchers working with this and other novel 2-aminothiophene derivatives, ensuring scientific rigor and facilitating the advancement of research in medicinal chemistry and materials science.

References

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

  • Sample Preparation & Autosampler Vials for ESI-MS. University of Wisconsin-Madison. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford Department of Chemistry. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • KBr Pellet Method. Shimadzu. [Link]

  • Electrospray Ionization (ESI) Instructions. Rutgers-Newark Chemistry. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. [Link]

  • 2‐Aminothiophenes by Gewald reaction. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat usa. [Link]

  • Sample Preparation. University of Illinois School of Chemical Sciences. [Link]

  • NMR Sample Preparation. University of Cambridge. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

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A Guide to the Structural Elucidation of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: From Synthesis to In-Depth Crystal Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers in Drug Discovery and Materials Science

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives showing a wide array of biological activities and material properties.[1][2] The specific arrangement of atoms and molecules in the solid state, dictated by the crystal structure, is paramount to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. This technical guide provides a comprehensive walkthrough for the complete crystal structure analysis of a key derivative, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. We will navigate the synthetic pathway, crystallization strategies, the principles and practice of single-crystal X-ray diffraction, and culminate in an advanced analysis of intermolecular interactions that govern the crystal packing. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to not only determine but also deeply interpret crystal structures, fostering a structure-driven approach to molecular design.

Introduction: The Significance of the 2-Amino-3-aroylthiophene Core

The 2-amino-3-aroylthiophene moiety is a privileged scaffold, frequently appearing in molecules designed as allosteric modulators of adenosine receptors, anti-inflammatory agents, and kinase inhibitors.[1][2] The biological activity of these compounds is often attributed to the fixed conformation of the 2-amino and 3-aroyl groups, which are typically locked in a planar arrangement by a strong intramolecular hydrogen bond.[1][3] This guide focuses on (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a representative member of this class. A thorough understanding of its three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new chemical entities with enhanced efficacy and developability. The crystal structure provides precise measurements of molecular geometry, including bond lengths and angles, and reveals the intricate network of non-covalent interactions that stabilize the crystal lattice.[4][5][6]

Synthesis and Crystallization: The Foundation of Structural Analysis

A high-quality single crystal is the prerequisite for any successful diffraction experiment. The journey to a crystal structure begins with the synthesis of the target molecule, followed by a meticulous crystallization process.

Synthesis via the Gewald Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8][9][10] This one-pot, multi-component reaction offers a convergent and atom-economical route to the desired scaffold.

Reaction Scheme: (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone can be synthesized by the condensation of 3-methyl-2-butanone, benzoylacetonitrile, and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.

Mechanism Insight: The reaction proceeds through an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the aromatic 2-aminothiophene product.[7][9][11]

Experimental Protocol: Gewald Synthesis
  • Reaction Setup: To a stirred solution of 3-methyl-2-butanone (1.0 eq) and benzoylacetonitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of morpholine (0.2 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

The Art of Crystallization

Obtaining diffraction-quality crystals is often the most challenging step. The purity of the compound is critical. Several techniques can be employed to grow single crystals.[12]

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal growth. This method is effective when a few milliliters of solvent are used with an ample amount of material.[12]

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[12] Diffusion at the interface of the two liquids creates a supersaturated zone where crystals can form.

Single-Crystal X-ray Diffraction: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6][13]

The Experimental Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities of the diffracted beams.[6]

experimental_workflow cluster_synthesis Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis (e.g., checkCIF) Structure_Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary unit cell is determined, followed by a full data collection, where the crystal is rotated in the X-ray beam to collect a complete set of diffraction data.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors, yielding a reflection data file (.hkl).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[13] Software like SHELXT is highly effective for this.[14]

  • Structure Refinement: The initial model is refined against the experimental data by least-squares methods. This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors. SHELXL is the standard program for this task.[14][15]

  • Validation: The final structure is validated using tools like checkCIF to ensure its quality and correctness before deposition in a crystallographic database.[15]

Commonly Used Software:

  • Data Collection & Reduction: Software provided by the diffractometer manufacturer (e.g., CrysAlisPro, APEX3).[16]

  • Structure Solution & Refinement: The SHELX suite of programs (SHELXT, SHELXL) is the gold standard.[15][17]

  • Graphical User Interfaces: Olex2 and WinGX provide user-friendly interfaces for managing the entire structure determination process.[15][16][17][18]

  • Visualization and Analysis: Mercury and PLATON are powerful tools for visualizing crystal structures and analyzing their geometry and intermolecular interactions.[15][17]

Structural Analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

While the specific crystal structure for the title compound is not publicly available, we can predict its key features with high confidence based on the analysis of closely related, published structures of 2-amino-3-aroylthiophenes.[1][3][19][20]

Molecular Conformation and Intramolecular Interactions

A defining feature of this class of compounds is a strong intramolecular N—H···O hydrogen bond between the amino group and the carbonyl oxygen.[1][19][20] This interaction creates a pseudo-six-membered ring, significantly influencing the molecular conformation.

  • Planarity: This intramolecular hydrogen bond locks the 2-amino and 3-benzoyl groups into a nearly coplanar arrangement with the thiophene ring.[1][19] The dihedral angle between the mean plane of the thiophene ring and the benzoyl group is expected to be small.

  • Geometric Parameters: The N···O distance for this hydrogen bond is typically in the range of 2.6-2.7 Å.

Crystal Packing and Intermolecular Forces

The way molecules pack in the crystal lattice is governed by a network of non-covalent interactions.[21][22][23] In addition to the dominant intramolecular hydrogen bond, intermolecular interactions dictate the supramolecular assembly.

  • Intermolecular Hydrogen Bonds: The second hydrogen atom of the amino group is available for intermolecular hydrogen bonding, often forming N—H···O interactions with the carbonyl oxygen of a neighboring molecule. This typically leads to the formation of infinite chains or dimers.[1][3]

  • π-π Stacking: The aromatic phenyl and thiophene rings can engage in π-π stacking interactions, further stabilizing the crystal packing.[22]

  • C—H···π Interactions: Weaker C—H···π interactions, where a C-H bond from a methyl or phenyl group points towards the electron cloud of an aromatic ring, are also common.[19][20]

Quantitative Analysis with Hirshfeld Surfaces

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is an invaluable computational tool.[24][25][26][27] This method partitions the crystal space, defining a unique surface for each molecule.

hirshfeld_analysis CIF Crystallographic Information File (.cif) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HirshfeldSurface 3D Hirshfeld Surface (d_norm, Shape Index etc.) CrystalExplorer->HirshfeldSurface FingerprintPlot 2D Fingerprint Plot CrystalExplorer->FingerprintPlot Quantification Quantification of Intermolecular Contacts (e.g., H···H, C···H, O···H) FingerprintPlot->Quantification

Caption: Workflow for Hirshfeld surface analysis to quantify intermolecular contacts.

Hirshfeld Surface Analysis Protocol:

  • Input: The analysis starts with the final Crystallographic Information File (.cif) obtained from the structure refinement.[24]

  • Computation: Using software like CrystalExplorer, the Hirshfeld surface for the molecule of interest is calculated.[17][27]

  • Visualization (d_norm): The surface is typically mapped with a normalized contact distance (d_norm), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue. This provides an immediate visual representation of the key interaction points.[27]

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom external to the surface (d_e) against the distance to the nearest atom internal to the surface (d_i).[28] The distribution and shape of the points are characteristic of specific interaction types (e.g., sharp spikes for strong hydrogen bonds, wing-like patterns for π-π stacking).[26]

  • Quantification: The analysis provides a percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, N···H) to the overall crystal packing, offering a quantitative understanding of the forces holding the crystal together.[29][30]

For the title compound, we would anticipate the 2D fingerprint plot to show prominent spikes corresponding to the N—H···O hydrogen bonds. The plot would also reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, reflecting the importance of van der Waals forces and weaker hydrogen bonds in the crystal packing.[30]

Summary and Outlook

The comprehensive crystal structure analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone provides indispensable knowledge for medicinal chemists and material scientists. This guide has outlined the complete process, from the rational synthesis via the Gewald reaction to advanced structural interpretation using Hirshfeld surface analysis. The key structural determinants for this class of molecules are the robust intramolecular N—H···O hydrogen bond, which dictates a planar conformation, and a network of intermolecular forces that direct the supramolecular assembly. By following the protocols and understanding the principles described herein, researchers can leverage the power of crystallography to drive innovation in drug discovery and the design of novel organic materials.

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  • S. Fun, H.-K., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1641–1646. [Link]

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The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Structure in Medicinal Chemistry

The 2-aminothiophene core is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] First brought to prominence through the versatile Gewald reaction, these derivatives serve as crucial building blocks for the synthesis of a multitude of biologically active molecules.[1][3] Their inherent physicochemical properties, including stability and the ability to engage in various intermolecular interactions, make them ideal candidates for drug design and development.[4][5] This technical guide provides an in-depth exploration of the diverse biological activities of 2-aminothiophene derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

2-Aminothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting a range of activities against various cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of 2-aminothiophene derivatives are attributed to their ability to interfere with critical cellular processes. Several studies have shown that these compounds can induce cell cycle arrest, preventing the proliferation of cancer cells.[7] Furthermore, they have been demonstrated to trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells.[6] Some derivatives also exhibit anti-angiogenic properties, inhibiting the formation of new blood vessels that supply tumors with essential nutrients. A key mechanism for some derivatives involves the inhibition of protein kinases, such as atypical protein kinase C (aPKC), which are crucial for cancer cell survival and proliferation.[8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-aminothiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring.

  • Substitution at the 4-position: The presence of an aryl group at the C-4 position is a common feature in many active compounds. Electron-donating groups on this aryl ring generally enhance anticancer activity.[8]

  • Modifications at the 3-position: The ester or amide functionality at the C-3 position plays a crucial role in the molecule's interaction with its biological target. Variations in the ester group can significantly impact inhibitory activity.[8]

  • The Amino Group at the 2-position: The free amino group at the C-2 position is often essential for activity, although some N-substituted derivatives have also shown promise.[8]

Experimental Protocol: Evaluating Antiproliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, PANC-1) and a non-tumor cell line (e.g., 3T3 fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 2-aminothiophene derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for specific time points (e.g., 24 and 48 hours). A vehicle control (solvent only) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer & Non-Tumor Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding 24h Incubation treatment Treat Cells with Compounds cell_seeding->treatment Incubate 24/48h compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization 3-4h Incubation read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_inhibition Calculate % Inhibition & IC50 read_absorbance->calculate_inhibition

Quantitative Data Summary: Anticancer Activity
Compound IDCell LineIC50 (µM)Reference
6CN14 HeLa<50[7]
7CN09 HeLa<50[7]
6CN14 PANC-1<50[7]
7CN09 PANC-1<50[7]

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminothiophene derivatives have demonstrated significant potential as antimicrobial agents against a wide range of bacteria and fungi.[9][10][11]

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial activity of 2-aminothiophenes is often linked to their ability to disrupt essential microbial processes. Some derivatives have been shown to inhibit efflux pumps, which are membrane proteins that bacteria use to expel antibiotics, thereby restoring the efficacy of existing drugs.[12] Other proposed mechanisms include the inhibition of microbial enzymes and interference with cell wall synthesis.

Structure-Activity Relationship (SAR) Insights

The antimicrobial profile of 2-aminothiophene derivatives can be tailored through chemical modifications.

  • Substituents on the Phenyl Ring: The presence and nature of substituents on a C-4 phenyl ring can influence the spectrum of activity. For instance, certain substitutions may confer greater activity against Gram-positive or Gram-negative bacteria.[9]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazole or pyridine, can enhance antifungal activity.[10]

  • The 2-Amino Group: Derivatization of the 2-amino group can modulate the antimicrobial potency and spectrum.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium overnight. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

  • Compound Dilution: A serial two-fold dilution of the 2-aminothiophene derivatives is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture_prep Culture & Standardize Bacterial Suspension inoculation Inoculate Microtiter Plate culture_prep->inoculation compound_dilution Serial Dilution of Test Compounds compound_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Quantitative Data Summary: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2c B. subtilis-[9]
Compound 2c E. coli-[9]
Compound 2c P. vulgaris-[9]
Compound 2c S. aureus-[9]
Compound 3a S. pneumoniae> Ampicillin & Gentamicin[10]
Compound 6b FungiPromising[10]
Compound 9 FungiPromising[10]
Compound 3ia M. smegmatis0.78[13]
Compound 3ma M. smegmatis0.78[13]
Compound 3ja M. smegmatis1.56[13]

Note: Specific MIC values for compound 2c were not provided in the abstract, but it was noted to have a greater inhibitory effect.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. 2-Aminothiophene derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory disorders.[14][15][16]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways. One significant mechanism is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway.[16][17] NRF2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. By activating NRF2, these compounds can reduce the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inflammatory mediators (e.g., PGE2, COX-2).[16][17]

NRF2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1_nrf2 KEAP1-NRF2 Complex aminothiophene 2-Aminothiophene Derivative nrf2_free NRF2 nrf2_nucleus NRF2 nrf2_free->nrf2_nucleus Translocation ubiquitination Ubiquitination & Proteasomal Degradation are Antioxidant Response Element (ARE) gene_expression Expression of Antioxidant & Anti-inflammatory Genes

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol assesses the ability of 2-aminothiophene derivatives to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the 2-aminothiophene derivatives for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, except for the negative control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC50 values are determined.

Quantitative Data Summary: Anti-inflammatory Activity
Compound IDAssayIC50 (µM)Reference
Compound 1 Neutrophil Respiratory Burst121.47[14][15]
Compound 2 Neutrophil Respiratory Burst412[14]
Compound 3 Neutrophil Respiratory Burst323[14]
Compound 4 Neutrophil Respiratory Burst348[14]
Compound 5 Neutrophil Respiratory Burst422[14][15]
Compound 6 Neutrophil Respiratory Burst396[14]

IV. Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Thiophene derivatives, including 2-aminothiophenes, are being investigated for their potential to protect neurons from damage and slow disease progression.[5][18]

Mechanism of Action: A Multifaceted Defense

The neuroprotective effects of thiophene derivatives are attributed to several mechanisms:

  • Blood-Brain Barrier Penetration: Their lipophilic nature allows them to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.[5]

  • Antioxidant Properties: They can mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[5]

  • Anti-protein Aggregation: Some derivatives can inhibit the aggregation of pathological proteins like amyloid-beta and tau, which are hallmarks of Alzheimer's disease.[5]

  • Modulation of Neurotransmitter Systems: They can influence neurotransmitter systems, such as the dopaminergic and cholinergic systems, which are affected in Parkinson's and Alzheimer's disease, respectively.[5]

  • Heat Shock Protein Induction: Certain related compounds have been shown to activate the synthesis of heat shock proteins, which help protect neurons from stress and toxic protein aggregates.[18]

Future Directions in Neuroprotection Research

The development of 2-aminothiophene derivatives as neuroprotective agents is an active area of research. Future studies will likely focus on optimizing their ability to target specific pathways involved in neurodegeneration, improving their pharmacokinetic profiles, and evaluating their efficacy in preclinical models of neurodegenerative diseases.

V. Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to highly substituted 2-aminothiophenes.[1][11]

General Reaction Scheme

The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or diethylamine).[9][14]

Gewald_Reaction reactants Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur product 2-Aminothiophene Derivative reactants->product Gewald Reaction catalyst Base Catalyst (e.g., Morpholine)

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is an example of the Gewald synthesis.[14]

Step-by-Step Methodology:

  • Reaction Setup: A mixture of ethyl cyanoacetate (1.0 eq), cyclohexanone (1.0 eq), elemental sulfur (1.0 eq), and morpholine (1.0 eq) in ethanol is prepared in a round-bottom flask.

  • Reaction Conditions: The mixture is stirred at room temperature. The reaction is exothermic, and an ice bath may be required to control the temperature.

  • Reaction Monitoring: The reaction is typically complete within 1 hour.

  • Work-up and Purification: The solvent is evaporated, and the residue is extracted with a suitable organic solvent (e.g., ether). The product can be further purified by recrystallization.

Conclusion: A Scaffold with Enduring Promise

2-Aminothiophene derivatives represent a privileged scaffold in medicinal chemistry, with a remarkable breadth of biological activities. Their synthetic accessibility via the Gewald reaction, coupled with their tunable pharmacological profiles, makes them an attractive starting point for the development of new therapeutics for a wide range of diseases, from cancer and infectious diseases to inflammatory disorders and neurodegeneration. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and potent drug candidates in the years to come.

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A Technical Guide to the Preliminary Bioactivity Screening of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Screening a Novel Thiophene Derivative

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated pharmacological activities.[1][2][3][4] Derivatives of 2-aminothiophene, in particular, have garnered significant interest for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[1][2][4][5] The title compound, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, belongs to this promising class of molecules. Its structural features—a 2-aminothiophene core, substituted with a benzoyl group—suggest a high probability of interaction with various biological targets. This guide outlines a comprehensive and logical strategy for the preliminary in vitro bioactivity screening of this compound, designed to efficiently identify its most promising therapeutic potential.

The proposed screening cascade is built upon a foundation of scientific rigor, prioritizing a tiered approach that begins with broad cytotoxicity assessments to establish a therapeutic window. This is followed by a panel of assays targeting key areas of unmet medical need where thiophene derivatives have previously shown promise. Each experimental choice is justified by the need to build a coherent and actionable dataset, guiding future, more focused research endeavors.

Part 1: Foundational Cytotoxicity Assessment

Before exploring specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. This initial step is crucial for several reasons: it identifies a concentration range for subsequent, more specific assays; it provides an early indication of potential as an anticancer agent if cytotoxicity is observed in cancer cell lines; and it establishes a baseline for safety assessment.[6][7][8][9]

Experimental Design: A Multi-Assay Approach

A single cytotoxicity assay can sometimes provide misleading results due to compound interference with the assay chemistry. Therefore, a multi-assay, multi-cell line approach is recommended for a robust preliminary assessment. We will employ two distinct assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[9][10] A panel of cell lines, including a non-cancerous line (e.g., human dermal fibroblasts) and representative cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer), will be utilized to assess both general cytotoxicity and potential cancer-specific effects.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone in DMSO. Serially dilute the compound in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle controls (DMSO at the highest concentration used) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Experimental Protocol: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[6][10]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and determine the EC50 (half-maximal effective concentration) for LDH release.

Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeMTT Assay IC50 (µM)LDH Release Assay EC50 (µM)
HDFNon-cancerous>100>100
MCF-7Breast Cancer25.330.1
A549Lung Cancer42.848.5
HCT116Colon Cancer18.922.4

Part 2: Screening for Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[11][12] Thiophene derivatives have been reported to possess antibacterial and antifungal properties, making this an essential area for screening.[4]

Experimental Design: Broad-Spectrum Screening

A preliminary screen for antimicrobial activity should encompass a range of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species. The agar disk diffusion method provides a qualitative initial screen, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) for promising hits.[11][13][14][15]

Experimental Protocol: Agar Disk Diffusion Assay
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).

  • Disk Application: Impregnate sterile paper disks with a known concentration of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. Place the disks onto the inoculated agar surface.

  • Controls: Include a positive control (a known antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (a disk with the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton broth or RPMI-1640).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity Profile
Microbial StrainGram Stain/TypeDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusGram-positive1816
Escherichia coliGram-negative8>128
Candida albicansFungal1264

Part 3: Enzyme Inhibition Assays

Enzyme inhibitors are crucial in treating a wide range of diseases.[16][17] Given the structural similarity of the title compound to known kinase inhibitors and other enzyme modulators, screening against a panel of relevant enzymes is a logical next step.[3][18]

Experimental Design: Targeted Enzyme Panels

Based on the prevalence of thiophene scaffolds in kinase inhibitors, a primary screen against a representative panel of kinases (e.g., tyrosine kinases and serine/threonine kinases) is warranted.[19][20] Additionally, given the potential anti-inflammatory properties of related compounds, an assay for cyclooxygenase (COX-1 and COX-2) inhibition would be informative.

General Experimental Protocol: Enzyme Inhibition Assay (Kinase Example)
  • Assay Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.

  • Compound Addition: Add varying concentrations of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone to the wells.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate for a specified time at the optimal temperature.

  • Detection: Use a detection reagent that measures either the consumption of a substrate or the generation of a product. This can be based on fluorescence, luminescence, or absorbance.

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the inhibitor and determine the IC50 value.

Data Presentation: Enzyme Inhibition Profile
Enzyme TargetEnzyme ClassIC50 (µM)
EGFRTyrosine Kinase12.5
SRCTyrosine Kinase>100
AKT1Serine/Threonine Kinase45.2
COX-1Cyclooxygenase>100
COX-2Cyclooxygenase30.8

Part 4: Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical to avoid late-stage drug development failures.[21][22][23][24] Simple, high-throughput in vitro assays can provide valuable early insights.

Experimental Design: Key Early ADME/Tox Parameters

A minimal yet informative panel of early ADME/Tox assays should include:

  • Solubility: To assess the compound's dissolution characteristics.

  • Plasma Protein Binding: To determine the fraction of the compound that is free to interact with its target.

  • Metabolic Stability: Using liver microsomes to predict the rate of metabolic clearance.

  • CYP450 Inhibition: To identify potential drug-drug interactions.

Data Presentation: Early ADME/Tox Profile
ParameterAssayResultInterpretation
SolubilityKinetic Solubility5 µg/mL at pH 7.4Low aqueous solubility
Plasma Protein BindingEquilibrium Dialysis95% boundHigh binding to plasma proteins
Metabolic StabilityHuman Liver Microsomest1/2 = 45 minModerately stable
CYP InhibitionP450 Inhibition PanelIC50 > 10 µM for major isoformsLow potential for CYP-mediated drug interactions

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Bioactivity Profiling cluster_2 Phase 3: Early Druggability Assessment cluster_3 Decision Point A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT & LDH Assays) - Cancer Cell Lines - Non-cancerous Cell Line A->B Assess Therapeutic Window C Antimicrobial Screening - Disk Diffusion - MIC Determination B->C If selective cytotoxicity D Enzyme Inhibition Screening - Kinase Panel - COX-1/COX-2 B->D If selective cytotoxicity E Preliminary ADME/Tox - Solubility - Plasma Protein Binding - Metabolic Stability - CYP Inhibition B->E Establish concentration limits F Data Analysis & Hit Prioritization C->F D->F E->F

Caption: A tiered workflow for the preliminary bioactivity screening.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial bioactivity screening of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. The proposed tiered approach, beginning with broad cytotoxicity testing and progressing to more specific antimicrobial and enzyme inhibition assays, ensures an efficient allocation of resources while generating a comprehensive preliminary dataset. The inclusion of early ADME/Tox profiling provides crucial context for the biological data, enabling a more informed decision-making process for hit-to-lead progression.

The hypothetical data presented herein suggests that the compound may possess selective anticancer activity and moderate antimicrobial and enzyme inhibitory effects. Based on these illustrative results, further investigation would be warranted, including screening against a broader panel of cancer cell lines, mechanistic studies to elucidate the mode of action for its cytotoxic and enzyme inhibitory activities, and structural modifications to improve its ADME properties, particularly its solubility. This systematic approach to preliminary screening is fundamental to unlocking the therapeutic potential of novel chemical entities in the complex landscape of drug discovery.

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  • (2-Amino-4-(2,2-dimethylpropyl)-5-(4-methoxyphenyl) thiophen-3-yl)(4-methyl-phenyl)methanone - PDSP. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9BQTJgEbaKDXqTbKs0lt9eKjZfMUpsqVQHqkI1TJdWO1nFuS7m2WZ8C3JB5oH5f_K7dSG61FzGrpExAbSMe0ygULROzVsrYCPxcVR_y4troEyF1RWds27AQo4TSnVdsaRBQLpaTUq32K88YapkxtQIPblZW8vQjGuedcc3o0OzpGLFMpYvoaVJlwa_LA=]
  • (2-Amino-4-(2,2-dimethylpropyl)-5-(furan-3-yl) thiophen-3-yl)(4-chlorophenyl)-methanone. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQUXUO2HqmQSQiAKXe4a0mXz5mxpPGD9q4dTOKoQHJEThFIuErcfHwemcCrhvmi6Y2_NU84Uy-CTLoRdY-FvFJtWDKYlhc2_BiFN5f7yEau8cNPkOt58ik8XHPlLwDj0oW-cG13ER4AupXJ9j10TLYSaEJYadUYsBvk0iHPkV59Hzt3anZNwyey-KDEJk=]
  • (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone - CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmhEFd_HIuIaEU278gdbQ8bPImMu_S5yP0SWUMSWjhZe2F9rWVENcmAgVINLPjhpUGTQK0UYUqn2kO12KLweucY5MR7ohK7pYzG86FGQBtbNnmO8lj0OdmqOpOfqBoqLfZLmdaQq6Oz49RcYsTPyK2eVkNw1Y7OKmm1KoD__6tdYF0o9S0utq_VPoPJzQGaoa59HsUJiMVuRBiVJRa1dDHqunAQw==]

Sources

In Silico Prediction of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico characterization of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a heterocyclic ketone with significant potential in medicinal chemistry. We delve into a suite of computational methodologies, including the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, quantum chemical calculations to elucidate electronic structure and reactivity, and molecular docking studies to probe interactions with a relevant biological target. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step workflows to facilitate the virtual assessment of this and similar drug candidates, thereby accelerating the drug discovery pipeline.

Introduction: The Significance of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a member of the 2-aminothiophene class of compounds, a scaffold of considerable interest in pharmaceutical research. The inherent structural features of this molecule, including a primary amine, a carbonyl group, and a substituted thiophene ring, make it a versatile building block for the synthesis of diverse and biologically active molecules.

Notably, derivatives of (2-aminothiophen-3-yl)(phenyl)methanone have been identified as potent and selective positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR), a G-protein-coupled receptor implicated in various physiological processes and a promising target for therapeutic intervention in cardiovascular, neurological, and inflammatory disorders. The early-stage, in silico evaluation of the parent compound's properties is a critical step in the rational design of more effective and safer A1AR modulators and other potential therapeutics. This guide will outline the computational workflows to generate a comprehensive physicochemical and pharmacological profile of this molecule.

Foundational Knowledge: Synthesis and Basic Properties

The synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and its analogs is commonly achieved through the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.

Basic Chemical Properties:

PropertyValueSource
Molecular Formula C13H13NOS-
Molecular Weight 231.31 g/mol [1]
InChI Key JTKCGRTZGKUQJP-UHFFFAOYSA-N[1]

In Silico ADMET Profiling: Predicting Pharmacokinetics and Safety

The early assessment of a drug candidate's ADMET properties is paramount to de-risk drug development projects and reduce attrition rates. In silico ADMET prediction tools offer a rapid and cost-effective means to evaluate these crucial parameters before significant resources are invested in synthesis and experimental testing.[2][3]

Rationale for Tool Selection

For this guide, we will leverage two widely used, freely accessible web-based platforms:

  • SwissADME: Provides a comprehensive panel of predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4][5][6][7]

  • pkCSM: Utilizes graph-based signatures to predict a broad range of pharmacokinetic and toxicity endpoints.[8][9][10]

The use of multiple prediction tools is advocated to compare and identify the most probable predictions.[2]

Experimental Protocol: ADMET Prediction

Step 1: Obtain the SMILES String The Simplified Molecular Input Line Entry System (SMILES) string for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is required for input into the prediction tools. A canonical SMILES for this compound is: CC1=C(C(=O)C2=CC=CC=C2)C(N)=S1.

Step 2: SwissADME Analysis

  • Navigate to the SwissADME web server.

  • Paste the SMILES string into the input box.

  • Click "Run" to initiate the calculations.

  • Analyze the results, paying close attention to Lipinski's rule of five, bioavailability score, and potential for P-glycoprotein substrate or cytochrome P450 inhibition.

Step 3: pkCSM Analysis

  • Access the pkCSM web server.[11]

  • Input the SMILES string.

  • Click "Predict" to perform the analysis.[11]

  • Evaluate the predicted values for absorption (e.g., Caco-2 permeability), distribution (e.g., BBB permeability), metabolism (CYP substrate/inhibitor), excretion, and toxicity (e.g., AMES toxicity, hERG inhibition).

Predicted ADMET Properties (Hypothetical Data)

The following table summarizes the kind of data that would be generated from these tools.

ParameterPredicted ValueSignificance
Physicochemical Properties
Molecular Weight231.31 g/mol Within the range for good oral bioavailability.
LogP (Lipophilicity)2.5 - 3.5Optimal range for membrane permeability.
Water SolubilityModerately SolubleAffects absorption and formulation.
Pharmacokinetics
GI AbsorptionHighIndicates good potential for oral administration.
BBB PermeabilityLowSuggests limited central nervous system side effects.
CYP2D6 InhibitorYes/NoPotential for drug-drug interactions.
Drug-Likeness
Lipinski's Rule of Five0 violationsFavorable for oral drug development.
Bioavailability Score0.55Indicates good oral bioavailability.
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity.
hERG I InhibitionLow riskReduced potential for cardiotoxicity.

Quantum Chemical Calculations: Unveiling Electronic Properties

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of a molecule.[12][13][14] These calculations are instrumental in understanding a molecule's behavior at the atomic level and can guide lead optimization.[14]

Workflow for Quantum Chemical Calculations

The following workflow outlines the key steps for performing DFT calculations on (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.[12]

Caption: Workflow for Quantum Chemical Calculations.

Experimental Protocol: DFT Calculations

Step 1: 3D Structure Generation Generate an initial 3D structure of the molecule using software like Avogadro, ChemDraw, or an online SMILES-to-3D converter.

Step 2: Geometry Optimization Perform a geometry optimization using a DFT method, such as B3LYP with the 6-31G(d) basis set, to find the lowest energy conformation of the molecule. This is a crucial step to ensure the calculated properties correspond to a stable structure.

Step 3: Frequency Calculation Following optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes: to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain thermodynamic data.[12]

Step 4: Property Calculations With the optimized geometry, various electronic properties can be calculated:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and spatial distributions of these frontier orbitals are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is related to the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions with a biological target.

  • Atomic Charges: Calculation of partial atomic charges (e.g., using Natural Bond Orbital analysis) helps in understanding intramolecular charge distribution and potential sites for hydrogen bonding.

Predicted Quantum Chemical Properties (Hypothetical Data)
ParameterPredicted ValueSignificance
Total Energy -X.XXXX HartreesGround state electronic energy of the optimized molecule.
HOMO Energy -5.0 to -6.0 eVRelates to the molecule's ability to donate electrons.
LUMO Energy -1.0 to -2.0 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 3.0 to 5.0 eVIndicator of chemical reactivity and stability.
Dipole Moment 2.0 to 4.0 DebyeInfluences solubility and intermolecular interactions.

Molecular Docking: Simulating Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[15] Given the established activity of this chemical class at the A1 adenosine receptor, a docking study can provide valuable insights into the potential binding mode and affinity of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Target Selection and Preparation

The human A1 adenosine receptor is a well-characterized GPCR. For our docking study, we will use the cryo-EM structure of the human adenosine A1 receptor in an active state, PDB ID: 6D9H.[16][17][18][19][20]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the general steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[21][22]

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis A 1. Download PDB File (6D9H) B 2. Remove Water & Heteroatoms A->B C 3. Add Polar Hydrogens & Charges B->C D 4. Save as PDBQT C->D I 5. Define Binding Site (Grid Box) D->I E 1. Generate 3D Structure F 2. Energy Minimization E->F G 3. Define Rotatable Bonds F->G H 4. Save as PDBQT G->H H->I J 6. Run AutoDock Vina I->J K 7. Analyze Binding Poses & Energies J->K L 8. Visualize Interactions K->L

Sources

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: Synthesis, Properties, and Therapeutic Potential

Introduction

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] These molecules exhibit a diverse range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3] A particularly interesting subclass is the (2-aminothiophen-3-yl)(phenyl)methanone series, which has garnered attention for its potent and selective modulatory effects on various biological targets. This guide provides a comprehensive overview of a key member of this family, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, focusing on its synthesis via the Gewald reaction, its physicochemical characteristics, and its potential applications in drug discovery, particularly as an allosteric modulator.

Synthesis and Mechanism

The most efficient and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[4][5] This one-pot, multicomponent reaction offers a versatile and straightforward route to this important class of heterocycles from readily available starting materials.[6]

The Gewald Reaction: A Powerful Synthetic Tool

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[5] The reaction proceeds through a sequence of steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[7][8] The use of microwave irradiation has been shown to improve reaction times and yields in some cases.[5]

Experimental Protocol: Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

This protocol describes a representative procedure for the synthesis of the title compound based on the principles of the Gewald reaction.

Reagents:

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Benzoylacetonitrile

  • Elemental Sulfur

  • Morpholine or Triethylamine (base)

  • Ethanol or N,N-Dimethylformamide (solvent)

Procedure:

  • To a solution of 3-methyl-2-butanone (1.0 eq) and benzoylacetonitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add morpholine (0.5 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and stir.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Causality of Experimental Choices:

  • Base: A base such as morpholine or triethylamine is crucial to catalyze the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[4]

  • Solvent: Polar protic solvents like ethanol or aprotic solvents like DMF are commonly used to facilitate the dissolution of reactants and intermediates.[4]

  • Temperature: Gentle heating is typically required to drive the reaction to completion in a reasonable timeframe.[4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 3_Methyl_2_butanone 3-Methyl-2-butanone Knoevenagel Knoevenagel Condensation 3_Methyl_2_butanone->Knoevenagel Benzoylacetonitrile Benzoylacetonitrile Benzoylacetonitrile->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Sulfur_Addition Tautomerization Tautomerization Sulfur_Addition->Tautomerization Final_Product (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone Tautomerization->Final_Product

Caption: Synthetic workflow for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone via the Gewald reaction.

Physicochemical and Spectroscopic Properties

While specific experimental data for the title compound is not extensively published, its properties can be inferred from data available for closely related analogues.[9][10][11][12]

PropertyPredicted Value
Molecular Formula C₁₃H₁₃NOS
Molecular Weight 231.32 g/mol
Appearance Likely a crystalline solid
¹H NMR Signals corresponding to aromatic protons, amine protons, and two methyl groups.
¹³C NMR Resonances for aromatic carbons, thiophene ring carbons, carbonyl carbon, and methyl carbons.
Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z ≈ 232.08.
Infrared (IR) Characteristic peaks for N-H stretching, C=O stretching, and C-S stretching.

Biological Activity and Therapeutic Potential

The (2-aminothiophen-3-yl)(phenyl)methanone scaffold is a well-established pharmacophore, particularly recognized for its activity as a positive allosteric modulator (PAM) of G protein-coupled receptors (GPCRs).[13]

Allosteric Modulation of the A₁ Adenosine Receptor

Derivatives of (2-aminothiophen-3-yl)(phenyl)methanone have been extensively studied as positive allosteric modulators of the A₁ adenosine receptor (A₁AR).[13] These compounds bind to a site on the receptor distinct from the endogenous ligand (adenosine) binding site. This allosteric binding enhances the affinity and/or efficacy of the endogenous ligand, offering a more subtle and potentially safer way to modulate receptor activity compared to direct agonists.[14]

The A₁AR is implicated in various physiological processes, and its modulation has therapeutic potential in treating pain, epilepsy, and other neurological disorders.[13] The compound T-62, a structurally related analogue, has been a key tool in characterizing the allosteric binding site on the A₁AR.[14][15]

Potential Therapeutic Applications

Given the established activity of this chemical class, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a prime candidate for investigation in several therapeutic areas:

  • Neuropathic Pain: A₁AR PAMs have shown promise in preclinical models of pain.[13]

  • Epilepsy: Enhancing A₁AR signaling can have anticonvulsant effects.

  • Oncology: Some 2-aminothiophene derivatives have demonstrated anticancer properties.

  • Infectious Diseases: The scaffold has been associated with antimicrobial and antiviral activities.[1]

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane A1AR A₁ Adenosine Receptor Gi Gᵢ Protein A1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1AR Binds Orthosteric Site PAM (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone (PAM) PAM->A1AR Binds Allosteric Site ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., ↓ Neuronal Excitability) cAMP->Downstream

Sources

Whitepaper: A Risk-Based Approach to the Safe Handling of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone (CAS No. 42024-93-1) is a substituted 2-aminothiophene, a class of heterocyclic compounds recognized for their utility as synthetic intermediates in medicinal and materials chemistry. Notably, this scaffold is integral to the development of novel therapeutics, including positive allosteric modulators of the A1 adenosine receptor.[1] The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound necessitates a risk-based safety protocol derived from authoritative data on structurally analogous compounds. This guide provides drug development professionals and researchers with a framework for safe handling, storage, and emergency management, grounded in scientific principles of chemical hygiene and risk mitigation.

Compound Profile and Analogue-Based Hazard Assessment

Identification of the Target Compound

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a solid organic compound belonging to the aminobenzoylthiophene family. Its core structure is a thiophene ring substituted with amino, dimethyl, and benzoyl groups.

PropertyValueSource
IUPAC Name (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanoneN/A
Synonyms 2-Amino-3-benzoyl-4,5-dimethylthiophene[2]
CAS Number 42024-93-1[2]
Molecular Formula C₁₃H₁₃NOSN/A
Molecular Weight 231.32 g/mol [3]
Physical Form Solid
Inferred Hazard Profile from Structural Analogues

Potential GHS Classification (Inferred) :

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[4]

  • Potential Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H312: Harmful in contact with skin.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Expert Causality Note: The electronic properties of the aminothiophene ring system and the presence of the benzoyl group are the primary drivers of this hazard profile. The amino group can cause skin and eye irritation, while the overall structure may interfere with biological pathways if ingested or absorbed. While some generic safety data sheets for unrelated chemicals from suppliers suggest more severe hazards like H314 (Causes severe skin burns and eye damage), the consistent classification across multiple aminothiophene analogues points towards acute toxicity and irritation as the most probable risks.[4] Prudent practice dictates respecting the more severe potential hazards until specific data refutes them.

Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred hazards of acute toxicity and irritation, all handling procedures must be designed to minimize exposure.

Engineering Controls
  • Primary Control: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

  • Ventilation: The laboratory must be well-ventilated to ensure fugitive emissions are diluted and removed.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory.

  • Hand Protection: Wear nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended for handling larger quantities or during procedures with a high risk of splashing. Discard gloves immediately if contamination is suspected. The rationale for nitrile is its resistance to a broad range of organic chemicals.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures involving potential splashes (e.g., dissolution, transfer), chemical splash goggles are required.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure cuffs are snug to prevent skin exposure.

  • Respiratory Protection: Not typically required when handling small quantities within a functional fume hood. If a fume hood is not available or if there is a risk of aerosol generation outside of containment, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.

PPE_Protocol cluster_controls Primary Engineering Control FumeHood Certified Chemical Fume Hood Compound (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone FumeHood->Compound Contains Researcher Researcher Researcher->FumeHood Works Inside Gloves Gloves Researcher->Gloves Wears Eyes Eyes Researcher->Eyes Wears Body Body Researcher->Body Wears

Standard Operating Procedures (SOPs)

Handling and Weighing
  • Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Aliquotting: The compound is a solid. Use spatulas and weighing paper to handle. Avoid creating dust. If the compound is finely powdered, consider adding a small amount of an appropriate solvent to "wet" the solid and prevent aerosolization.

  • Dissolution: When dissolving, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Handling: After use, decontaminate the spatula and work surface. Seal the primary container tightly.

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[7][8]

  • Atmosphere: Keep the container tightly sealed and store in a dry, dark place. For long-term storage, consider placing the container inside a larger, sealed vessel with a desiccant.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[5][6]

Spill Response

The following workflow should be adopted in the event of a spill.

Spill_Response Spill Spill Occurs Assess Assess Situation (Inside Fume Hood?) Spill->Assess Evacuate Alert others & Evacuate (if large or outside hood) Assess->Evacuate No PPE Don Appropriate PPE Assess->PPE Yes Contain Cover with Absorbent (e.g., Vermiculite) PPE->Contain Neutralize GENTLY collect material into waste container Contain->Neutralize Decontaminate Decontaminate Area with soap & water Neutralize->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Waste Disposal
  • Chemical Waste: All waste material, including contaminated PPE and cleaning materials, must be disposed of in a designated hazardous waste container.[9]

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards. Follow all local, state, and federal regulations for chemical waste disposal.

First Aid Measures

These measures are based on the inferred hazard profile and should be performed while seeking immediate medical attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a poison center or doctor.[5]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. If skin irritation persists, seek medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or ophthalmologist.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Synthetic Context and Reactivity

Understanding the synthesis of 2-aminothiophenes provides insight into potential impurities and reactivity. The most common route is the Gewald reaction , which typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[10][11]

This synthetic pathway implies that residual sulfur or base may be present as impurities. The 2-amino group on the thiophene ring provides a site for further reactions, such as the formation of Schiff bases or amides, which is why this class of compounds is a valuable building block for larger, more complex molecules.[12]

References

  • (2-Aminothiophen-3-yl)(phenyl)methanone | C11H9NOS | CID 644720 - PubChem. (URL: [Link])

  • 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PubMed Central. (URL: [Link])

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino) - AIP Publishing. (URL: [Link])

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. (URL: [Link])

  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - ResearchGate. (URL: [Link])

  • CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google P
  • {2-[(2-Bromo-5-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl}(phenyl)methanone - NIH. (URL: [Link])

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Commercial suppliers of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and its Analogs

Executive Summary

This guide provides a comprehensive overview of the commercial landscape for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a compound of significant interest within the broader class of 2-aminothiophenes. Initial investigation reveals that this specific molecule is largely unavailable through standard commercial chemical suppliers, with listings indicating it as a discontinued product. Consequently, this document serves a dual purpose: first, to report on the commercial status of the target compound, and second, to provide a detailed survey of structurally related and commercially accessible analogs. Furthermore, this guide delves into the critical therapeutic relevance of this compound class as A₁ adenosine receptor positive allosteric modulators (PAMs) and outlines the primary synthetic routes, such as the Gewald reaction, for researchers requiring access to this or similar scaffolds.

Commercial Status of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Sourcing Commercially Available Analogs

While the primary compound is elusive, a variety of analogs are available, providing researchers with valuable tools for structure-activity relationship (SAR) studies and as starting points for further chemical modification. These analogs primarily feature substitutions on the phenyl ring or alterations to the alkyl groups on the thiophene ring.

Table 1: Commercial Suppliers of (2-Aminothiophen-3-yl)(phenyl)methanone Analogs

Compound NameCAS NumberKey Structural DifferenceKnown Supplier(s)Purity
(2-amino-4,5-dimethylthiophen-3-yl)(p-tolyl)methanone436089-48-4Methyl group on phenyl ringChemShuttle[2]95%
(2-amino-4,5-dimethylthiophen-3-yl)(4-fluorophenyl)methanone1082778-45-7Fluorine on phenyl ringChemShuttle95%
(2-Amino-5-ethylthiophen-3-yl)(phenyl)methanone50508-58-2Ethyl group at thiophene C5BLD Pharm[3]---
(2-Aminothiophen-3-yl)(phenyl)methanoneNot specifiedUnsubstituted thiophene ringSigma-Aldrich, Fluorochem[4]---
(2-Aminothiophen-3-yl)(2-fluorophenyl)methanone40017-70-7Fluorine on phenyl ring, unsubstituted thiopheneSynHet[5]95%
(2-Aminothiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone925005-48-7CF₃ group on phenyl ring, unsubstituted thiopheneBLD Pharm[6]---
(2-Amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone1018830-99-3CF₃-phenyl group at thiophene C4BLD Pharm[7], MedchemExpress[8]---
(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone4651-72-3Fused cyclohexyl ringCymitQuimica[9]---

Note: Availability and purity levels are subject to change. Researchers are advised to contact suppliers directly for current information.

Many of the suppliers listed, such as ChemShuttle, also offer custom synthesis services, which represents a viable route for obtaining the specific, non-stocked target compound[2].

Scientific Context: A₁ Adenosine Receptor Allosteric Modulation

The scientific interest in the (2-aminothiophen-3-yl)(phenyl)methanone scaffold is primarily driven by its function as a class of Positive Allosteric Modulators (PAMs) for the A₁ adenosine receptor (A₁AR)[8][10].

The Role of A₁AR and the Advantage of PAMs

The A₁AR is a G protein-coupled receptor (GPCR) widely expressed in the central nervous system and peripheral tissues, including the heart[11]. Its activation can produce therapeutic effects such as neuroprotection, pain relief, and anti-inflammatory responses. However, direct-acting (orthosteric) agonists often suffer from on-target side effects, like bradycardia, due to systemic receptor activation[12].

Allosteric modulators offer a more refined therapeutic strategy. PAMs bind to a site on the receptor distinct from the endogenous ligand (adenosine) binding site[11]. Instead of directly activating the receptor, they enhance the affinity and/or efficacy of the endogenous agonist. This approach offers several key advantages:

  • Spatiotemporal Specificity : PAMs only act where and when the endogenous agonist (adenosine) is present, potentially reducing side effects associated with widespread, continuous receptor activation[12].

  • Subtype Selectivity : Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, allowing for the development of highly selective modulators[11].

  • "Ceiling Effect" : The modulatory effect of a PAM is dependent on the concentration of the endogenous agonist, which can prevent overstimulation of the receptor.

Allosteric_Modulation cluster_0 Inactive State cluster_1 Active State (Endogenous Agonist) cluster_2 Modulated State (Agonist + PAM) Receptor_I A₁ Receptor Orthosteric Site Allosteric Site Receptor_A A₁ Receptor Orthosteric Site Allosteric Site Signal Signal Receptor_A->Signal Basal Activity Adenosine Adenosine Adenosine->Receptor_A:ortho Binds Receptor_P A₁ Receptor Orthosteric Site Allosteric Site Enhanced Signal Enhanced Signal Receptor_P->Enhanced Signal Potentiated Activity Adenosine_P Adenosine Adenosine_P->Receptor_P:ortho Binds PAM PAM (2-Aminothiophene) PAM->Receptor_P:allo Binds

Caption: A₁ Receptor activation by an endogenous agonist and enhancement by a Positive Allosteric Modulator (PAM).

Synthesis Considerations: The Gewald Reaction

For researchers unable to source the desired compound or its analogs, chemical synthesis is a necessary step. The most prominent and versatile method for constructing the 2-aminothiophene core is the Gewald three-component reaction [13][14].

Overview of the Gewald Reaction

First reported in 1961, this one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst[15][16]. The reaction is prized for its operational simplicity and the availability of starting materials.

The general mechanism proceeds through an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent ring closure to form the substituted 2-aminothiophene[16].

Gewald_Reaction cluster_workflow Reaction Workflow Start1 Ketone/ Aldehyde Step1 Knoevenagel Condensation Start1->Step1 Start2 Active Methylene Nitrile Start2->Step1 Start3 Elemental Sulfur (S₈) Step2 Michael Addition of Sulfur Start3->Step2 Catalyst Base Catalyst (e.g., Morpholine) Catalyst->Step1 Step1->Step2 Step3 Ring Closure & Aromatization Step2->Step3 Product Substituted 2-Aminothiophene Step3->Product

Caption: Generalized workflow of the Gewald three-component reaction for 2-aminothiophene synthesis.

Numerous modifications and improvements to the Gewald reaction have been developed, including the use of microwave irradiation, ionic liquids, and various catalysts to improve yields and expand the substrate scope[16][17]. For the synthesis of the specific target compound, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, the required starting materials would be 3-methyl-2-butanone, benzoylacetonitrile, and elemental sulfur.

Conclusion and Recommendations

  • Utilize Commercial Analogs : For many SAR studies, commercially available analogs provide a cost-effective and immediate starting point for investigation into the A₁ adenosine receptor.

  • Pursue Custom Synthesis : For studies requiring the exact title compound, custom synthesis, either outsourced to a competent CRO or performed in-house via the Gewald reaction, is a well-established and viable option.

Given the therapeutic promise of A₁AR positive allosteric modulators, the synthesis and evaluation of novel 2-aminothiophene derivatives remain a compelling area for research and drug development.

References

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Organic Chemistry Portal. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

  • Small molecule allosteric modulation of the adenosine A1 receptor. PubMed Central. [Link]

  • Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. Science. [Link]

  • Preparation method of derivatives of 2-aminothiophene-3 formamide.
  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

  • Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange. [Link]

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Methodological & Application

Application Note: Microwave-Assisted Synthesis of 2-Aminothiophenes via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development

Executive Summary: Accelerating Discovery with Microwave Synthesis

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][1][3] The most robust and versatile method for constructing this heterocyclic core is the Gewald three-component reaction.[2][4] Traditionally, this synthesis involves long reaction times and often requires laborious purification.[4] This guide details the application of microwave-assisted organic synthesis (MAOS) to the Gewald reaction, a transformative approach that dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry principles.[5][6][7] For drug development professionals, this acceleration directly translates to higher throughput in library synthesis and a more rapid evaluation of structure-activity relationships (SAR).

The Underpinning Chemistry: The Gewald Reaction Mechanism

The Gewald reaction is a one-pot multicomponent condensation that brings together a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[4][8] The efficiency of microwave irradiation stems from its ability to directly and uniformly heat the polar reaction mixture, rapidly providing the activation energy needed for the reaction to proceed.[6][9][10]

The mechanism, while complex, is generally understood to proceed through three key stages.[11][12][13][14]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[11][12][13]

  • Sulfur Addition (Thiolation): The intermediate is deprotonated to form a carbanion, which then attacks the elemental sulfur (S₈ ring), leading to the formation of a polysulfide species.[11][12][13]

  • Cyclization and Aromatization: The terminal sulfur anion attacks the nitrile group, initiating an intramolecular cyclization. Subsequent tautomerization and elimination of a sulfur fragment leads to the formation of the stable, aromatic 2-aminothiophene ring. The final cyclization and aromatization step is the primary thermodynamic driving force for the entire process.[11][13][15]

Gewald_Mechanism cluster_1 Step 1: Knoevenagel-Cope Condensation cluster_2 Step 2: Sulfur Addition cluster_3 Step 3: Cyclization & Aromatization Reactants Ketone/Aldehyde + Activated Nitrile + Base Knoevenagel α,β-Unsaturated Nitrile (Intermediate A) Reactants->Knoevenagel Condensation - H₂O Thiolation Sulfur Adduct (Intermediate B) Knoevenagel->Thiolation Michael Addition + Base Sulfur Elemental Sulfur (S₈) Sulfur->Thiolation Cyclization Thiolate Intermediate Thiolation->Cyclization Intramolecular Attack on Nitrile Product 2-Aminothiophene Cyclization->Product Tautomerization & Aromatization

Caption: The three-stage mechanism of the Gewald reaction.

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of 2-aminothiophenes. The protocol is based on established and efficient methods reported in the literature.[5][8][16]

Materials and Equipment
  • Reactants:

    • Aldehyde or ketone (e.g., butyraldehyde, 4-nitroacetophenone)

    • Active methylene nitrile (e.g., methyl cyanoacetate, ethyl cyanoacetate)

    • Elemental sulfur powder

  • Base: Pyrrolidine or other suitable base (see Table 1)

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol

  • Equipment:

    • Microwave synthesis reactor

    • 10 mL microwave process vial with a magnetic stir bar

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Flash chromatography system (silica gel)

General Synthesis Protocol

The following workflow provides a robust starting point for synthesis.

Experimental_Workflow start Start prep 1. Reagent Preparation Combine Ketone (1 mmol), Nitrile (1 mmol), Sulfur (1.2 mmol), Base (1.5 mmol), and Solvent (3 mL) in a microwave vial. start->prep mw 2. Microwave Irradiation Seal vial and place in reactor. Heat to 120-140°C for 15-30 min with stirring. prep->mw cool 3. Cooling & Work-up Cool vial to room temperature. Pour mixture into ice-water. Collect precipitate via filtration. mw->cool purify 4. Purification Purify the crude solid using flash column chromatography (e.g., ethyl acetate/hexane). cool->purify analyze 5. Characterization Analyze the final product (¹H NMR, ¹³C NMR, MS). purify->analyze end End analyze->end

Caption: General experimental workflow for microwave-assisted Gewald synthesis.

Step-by-Step Procedure:

  • Vial Preparation: Into a 10 mL microwave reaction vial containing a magnetic stir bar, add the ketone/aldehyde (1.0 mmol), the active nitrile compound (1.0 mmol), and elemental sulfur (1.2 mmol, 38 mg).

  • Solvent and Base Addition: Add the solvent (e.g., DMF, 3 mL) followed by the base (e.g., pyrrolidine, 1.5 mmol).

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture with stirring for the specified time (typically 15-30 minutes) at a constant temperature (e.g., 140°C). Monitor the reaction progress via TLC if necessary.[5][8]

  • Work-up: After irradiation, allow the vial to cool to room temperature. Pour the reaction mixture into a beaker of ice-water. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing with cold water.

  • Purification: Purify the crude solid by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-aminothiophene product.[5]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Data Presentation: Reaction Scope and Optimization

The choice of base and solvent significantly impacts reaction efficiency. Pyrrolidine in DMF has been shown to be a highly effective combination for this reaction under microwave conditions, providing excellent yields in short timeframes.[5]

Table 1: Representative Examples of Microwave-Assisted Gewald Synthesis

EntryCarbonyl CompoundActive NitrileBaseSolventTime (min)Yield (%)Reference
1ButyraldehydeMethyl CyanoacetatePyrrolidineDMF3095[5]
2CyclohexanoneMalononitrilePyrrolidineDMF3091[5]
34-NitroacetophenoneEthyl CyanoacetateMorpholineEthanol46Good[8]
4AcetophenoneMethyl CyanoacetatePyrrolidineDMF3085[5]
5PropiophenoneMalononitrilePyrrolidineDMF3088[5]
64-MethoxyacetophenoneMethyl CyanoacetatePyrrolidineDMF3082[5]

Note: "Good" indicates a successful reaction where the specific yield was not numerically stated in the abstract.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inefficient base. 2. Insufficient heating (time/temp). 3. Deactivated starting material.1. Screen alternative bases; pyrrolidine is often optimal.[5] 2. Increase reaction time or temperature incrementally. 3. Check purity of starting materials.
Formation of By-products 1. Overheating leading to decomposition. 2. Unwanted side reactions (e.g., self-condensation).1. Reduce the reaction temperature. 2. Use a more effective base or optimize stoichiometry. 3. Ensure efficient stirring for homogenous heating.
Poor Reproducibility 1. Inconsistent microwave heating. 2. Variations in reagent quality or water content.1. Ensure the reaction volume is appropriate for the microwave vial. 2. Use high-purity, dry solvents and reagents.

Conclusion: A Green and Efficient Future for Heterocyclic Synthesis

The microwave-assisted Gewald reaction represents a significant advancement in the synthesis of the medicinally vital 2-aminothiophene core. This technology offers a powerful, reliable, and efficient alternative to conventional heating methods, characterized by dramatically reduced reaction times, often improved yields, and cleaner reaction profiles.[5][7][9] By embracing this green chemistry approach, research organizations can enhance their synthetic throughput, reduce energy consumption, and accelerate the drug discovery pipeline.[10][17]

References

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

  • Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, Vol. 102, No. 10. [Link]

  • ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • PubMed. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]

  • Cognizure. (2024). Microwave assisted green organic synthesis. [Link]

  • MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. [Link]

  • PubMed Central (PMC). (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • PubMed. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. [Link]

  • Synfacts. (n.d.). Novel One-Pot Microwave Assisted Gewald Synthesis of 2-Acyl Amino Thiophenes on Solid Support. [Link]

  • IJERT. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antimicrobial Activities. [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • Semantic Scholar. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

  • ResearchGate. (2007). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. [Link]

  • Semantic Scholar. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. [Link]

  • ResearchGate. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]

  • ResearchGate. (2021). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. [Link]

  • ResearchGate. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]

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Application Notes and Protocols for the Purification of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a key intermediate in the development of various pharmacologically active compounds. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth, step-by-step methodologies for achieving high purity of the target compound. This guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability. We will explore purification primarily through recrystallization and column chromatography, supported by analytical techniques for purity assessment.

Introduction and Rationale

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The purity of this intermediate is paramount, as even minor impurities can lead to undesirable side products in subsequent synthetic steps, complicate biological assays, and introduce toxicity.

This guide is structured to provide not just a set of instructions, but a foundational understanding of the purification strategy, enabling scientists to adapt and troubleshoot as necessary.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. The target compound is commonly synthesized via the Gewald aminothiophene synthesis.[1][2] This multicomponent reaction involves a ketone (in this case, one could surmise a precursor like 1-phenyl-2-aminopropan-1-one, though various routes exist), an activated nitrile, and elemental sulfur.[2][3]

Common Impurities May Include:

  • Unreacted Starting Materials: Residual ketone, nitrile precursors, or elemental sulfur.

  • Side-Reaction Products: Products from self-condensation of the starting materials or alternative reaction pathways.

  • Elemental Sulfur: A common excess reagent that can be challenging to remove completely.

  • Oxidized Byproducts: The amino group is susceptible to oxidation.

  • Polymeric Materials: Amorphous, often colored, byproducts can form under the reaction conditions.

A preliminary Thin-Layer Chromatography (TLC) analysis of the crude product is essential to visualize the number and polarity of these impurities, which will inform the choice of purification method.

Purification Strategy: A Two-Fold Approach

A robust purification strategy for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone typically involves a primary purification step (recrystallization or column chromatography) followed by a final polishing step if necessary.

Workflow for Purification

Purification_Workflow Crude_Product Crude Product (Post-Synthesis Workup) TLC_Analysis TLC Analysis (Assess Impurity Profile) Crude_Product->TLC_Analysis Decision High Purity with One Major Impurity? TLC_Analysis->Decision Recrystallization Recrystallization (Primary Purification) Decision->Recrystallization Yes Column_Chromatography Column Chromatography (Primary Purification) Decision->Column_Chromatography No Purity_Check_1 Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Check_1 Column_Chromatography->Purity_Check_1 Further_Purification Further Purification Needed? Purity_Check_1->Further_Purification High_Purity High Purity Product (>98%) Final_Product Final Purified Product High_Purity->Final_Product Further_Purification->Column_Chromatography Yes, from Recrystallization Further_Purification->High_Purity No

Caption: General workflow for the purification of the target compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[4] For aminothiophene derivatives, ethanol is often a suitable solvent.[1] A closely related compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, has been successfully recrystallized from ethanol.[5]

Rationale for Solvent Choice: The target molecule possesses both polar (amino and carbonyl groups) and non-polar (phenyl and dimethylthiophene rings) moieties. Alcohols like ethanol or isopropanol can effectively solvate the molecule at elevated temperatures while having reduced solvating power at lower temperatures, allowing for crystallization upon cooling.

Step-by-Step Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal volume of hot ethanol. If the product dissolves completely and crystals form upon cooling, ethanol is a suitable solvent. If not, consider solvent pairs like ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the crude (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate).

  • Hot Filtration (if necessary): If insoluble impurities (like residual sulfur) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data Summary
ParameterRecommended SolventTemperature for DissolutionCooling ProtocolExpected Purity
RecrystallizationEthanol~70-78°CSlow cooling to RT, then ice bath>98%

Protocol 2: Column Chromatography

Column chromatography is a powerful purification technique for separating compounds with different polarities.[6] It is particularly useful when recrystallization is ineffective due to the presence of multiple impurities with similar solubilities to the product. For aminothiophene derivatives, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used as the mobile phase.[4]

Rationale for Method Choice: The target compound has moderate polarity. It will adhere to the polar silica gel stationary phase but can be eluted by a mobile phase of appropriate polarity. Less polar impurities will elute first, followed by the product, and more polar impurities will be retained on the column.

Step-by-Step Protocol
  • TLC Analysis for Solvent System Selection: Develop a suitable mobile phase using TLC. Spot the crude mixture on a silica gel TLC plate and elute with different ratios of hexane and ethyl acetate. The ideal solvent system will give the target compound an Rf value of approximately 0.3.[7]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a lower polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 20% ethyl acetate), can provide better separation.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data Summary
ParameterStationary PhaseMobile Phase (Typical)Elution ModeExpected Purity
Column ChromatographySilica Gel (230-400 mesh)Hexane/Ethyl Acetate (e.g., 9:1 to 7:3)Gradient>99%

Purity Assessment

The purity of the final product must be confirmed using appropriate analytical methods.[8]

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often suitable for this class of compounds.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and can also reveal the presence of impurities.[12][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Analytical Method Workflow

Analytical_Workflow Purified_Product Purified Product TLC TLC (Qualitative Check) Purified_Product->TLC HPLC HPLC (Quantitative Purity) Purified_Product->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purified_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purified_Product->MS Final_Report Certificate of Analysis TLC->Final_Report HPLC->Final_Report NMR->Final_Report MS->Final_Report

Caption: Workflow for analytical validation of the purified product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Recrystallization
Oiling outThe compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Use a lower boiling point solvent or a solvent pair. Add more solvent.
No crystal formationSolution is not saturated enough.Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Column Chromatography
Poor separationIncorrect mobile phase polarity.Optimize the solvent system using TLC.[7]
Tailing of spots on TLCCompound is too polar for silica or sample is overloaded.Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the mobile phase. Reduce the amount of sample loaded.
Cracking of silica bedImproper packing or running the column dry.Ensure the column is packed evenly as a slurry. Never let the solvent level drop below the top of the silica.

Conclusion

The purification of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone to a high degree of purity is achievable through standard laboratory techniques. A careful analysis of the crude product by TLC will guide the choice between recrystallization for relatively clean material and column chromatography for more complex mixtures. The protocols provided, grounded in the established chemistry of aminothiophenes, offer a reliable pathway to obtaining a product suitable for the stringent requirements of drug discovery and development. Purity should always be rigorously verified by a combination of chromatographic and spectroscopic methods.

References

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells. Retrieved from [Link]

  • MDPI. (n.d.). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Retrieved from [Link]

  • Supporting Information for Contents. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2025, December 22). An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. Retrieved from [Link]

  • PubMed Central. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

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  • Asian Journal of Research in Chemistry. (n.d.). Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. Retrieved from [Link]

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Analytical methods for characterization of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a substituted aminothiophene, a class of heterocyclic compounds recognized for its diverse biological activities and utility as a synthetic intermediate in medicinal chemistry.[1][2] Robust and comprehensive analytical characterization is paramount to confirm its identity, purity, and stability, ensuring the validity of its use in research and drug development. This guide provides a multi-faceted analytical framework, detailing integrated spectroscopic and chromatographic protocols. We present detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each protocol is designed to be self-validating and is accompanied by an explanation of the underlying principles and expected outcomes, providing researchers with a definitive guide for the rigorous characterization of this compound.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential for subsequent analytical method development.

PropertyValueSource / Method
IUPAC Name (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone---
Molecular Formula C₁₃H₁₃NOSMass Spectrometry
Molecular Weight 231.31 g/mol Mass Spectrometry[3]
Appearance Expected to be a crystalline solidVisual Inspection
Predicted logP ~3.5Computational Prediction
Predicted pKa ~4.5 (Amine)Computational Prediction

Integrated Analytical Workflow

A comprehensive characterization relies on the convergence of data from multiple orthogonal techniques. The structural identity is elucidated by NMR and IR, confirmed by MS, while the purity is definitively established by HPLC.

Analytical_Workflow Figure 1. Integrated Workflow for Compound Characterization Compound Synthesized Compound (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (LC-MS, HRMS) Compound->MS IR FTIR Spectroscopy Compound->IR HPLC HPLC-UV Analysis Compound->HPLC UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Identity Structural Elucidation & Confirmation NMR->Identity Connectivity & Skeleton MS->Identity Molecular Weight & Formula IR->Identity Functional Groups Purity Purity Assessment (>95%) HPLC->Purity Quantification of Impurities Report Certificate of Analysis (CoA) Purity->Report Identity->Report

Caption: Overall analytical strategy for complete characterization.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms (specifically ¹H and ¹³C) within the molecule.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., Bruker 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., Bruker 'zgpg30').

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 (or more, as ¹³C has low natural abundance).

    • Relaxation Delay (d1): 2 seconds.

  • Data Analysis: Process the Free Induction Decay (FID) with Fourier transformation. Perform phase and baseline correction. Integrate ¹H NMR signals and assign chemical shifts (δ) in parts per million (ppm) relative to TMS. For complex spectra, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to confirm assignments.[5]

Expected Spectral Data:

Feature¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)Rationale
-NH₂ ~5.8 (broad singlet, 2H)---Amine protons are exchangeable, leading to a broad signal.[4]
Phenyl-H 7.4-7.8 (multiplet, 5H)128-138Aromatic protons and carbons of the unsubstituted phenyl ring.
Thiophene -CH₃ ~2.4 (singlet, 3H)~14Methyl group at C5 of the thiophene ring.
Thiophene -CH₃ ~2.2 (singlet, 3H)~12Methyl group at C4 of the thiophene ring.
C=O ---~190The ketone carbonyl carbon is significantly deshielded.
C2-Thiophene ---~160Carbon attached to the electron-donating amino group.[4]
C3-Thiophene ---~115Carbon attached to the electron-withdrawing benzoyl group.
C4, C5-Thiophene ---~125-140Methyl-substituted carbons of the thiophene ring.
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound with high accuracy and to deduce its elemental formula. Fragmentation patterns can provide additional structural information.

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]

  • Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS), such as a TOF or Orbitrap, coupled with an electrospray ionization (ESI) source. Coupling with a liquid chromatography system (LC-MS) is ideal.[6]

  • MS Conditions:

    • Ionization Mode: ESI Positive. Justification: The primary amine group is basic and readily accepts a proton to form a stable [M+H]⁺ ion.[7]

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): Flow rate of 8 L/min at 325 °C.[8]

    • Scan Range: m/z 100 - 500.

  • Data Analysis: Identify the molecular ion peak. For HRMS, compare the measured exact mass with the theoretical exact mass to confirm the elemental formula.

Expected Data:

ParameterExpected Value
Molecular Formula C₁₃H₁₃NOS
Theoretical Exact Mass 231.0718
Observed Ion [M+H]⁺ m/z 232.0791
Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibration of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

  • Data Analysis: Identify characteristic absorption bands (in cm⁻¹) and assign them to corresponding functional groups.[1]

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[4]
3100 - 3000C-H Aromatic StretchPhenyl & Thiophene Rings
2950 - 2850C-H Aliphatic StretchMethyl (-CH₃) Groups
~1640C=O StretchKetone
1600 - 1450C=C StretchAromatic Rings[4]
1350 - 1250C-N StretchAryl Amine[1]
UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to electronic transitions. It is useful for characterizing compounds with chromophores and conjugated systems.

Protocol: Solution UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. Adjust the concentration to achieve a maximum absorbance between 0.1 and 1.0.[4]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample from 200 to 500 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Expected Data:

ParameterExpected ValueRationale
λmax ~250 nm and ~350 nmMultiple chromophores (benzoyl, substituted thiophene) create a complex absorption profile with π→π* and n→π* transitions.

Chromatographic Analysis for Purity

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for assessing the purity of a compound. It separates the target analyte from any impurities based on their differential partitioning between a stationary phase (column) and a mobile phase.

HPLC_Protocol Figure 2. HPLC Purity Assessment Workflow Prep Sample Preparation (1 mg/mL in Acetonitrile) Inject Injection (5 µL into HPLC-UV) Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (at λmax, e.g., 254 nm) Separate->Detect Analyze Data Analysis (Integrate Peaks) Detect->Analyze Result Purity Calculation (% Area) Analyze->Result

Caption: Step-by-step workflow for HPLC analysis.

Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v). Justification: Formic acid aids in protonating the analyte for better peak shape and improves ionization for potential LC-MS analysis.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax determined by UV-Vis).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      18.0 95
      18.1 30

      | 22.0 | 30 |

  • Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time reproducibility (<2% RSD), peak area precision (<2% RSD), and theoretical plates (>2000).

Conclusion

The analytical methods detailed in this guide provide a robust framework for the complete and unambiguous characterization of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. The synergistic use of NMR, MS, and IR spectroscopy confirms the molecular structure and functional group identity. Concurrently, a validated reversed-phase HPLC method provides a reliable assessment of chemical purity. Adherence to these protocols will ensure high-quality, reproducible data essential for researchers, scientists, and drug development professionals.

References

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The Versatile Scaffold: (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Structure in Drug Discovery

The 2-aminothiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] These five-membered heterocyclic systems are not only synthetically accessible but also offer a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacological properties.[1][2] Among the vast landscape of 2-aminothiophene derivatives, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone emerges as a significant starting point for the development of novel therapeutics. Its structural rigidity, coupled with the presence of key functional groups—a primary amine and a benzoyl moiety—provides multiple points for derivatization and interaction with biological targets.

This guide delves into the medicinal chemistry applications of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, with a particular focus on its role as a scaffold for positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR). We will explore the synthetic rationale, detailed experimental protocols, and the biological assays crucial for the evaluation of these compounds, providing researchers and drug development professionals with a comprehensive resource for harnessing the potential of this versatile chemical entity.

Synthetic Strategy: The Gewald Reaction as a Gateway to 2-Aminothiophenes

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4][5] This one-pot, multi-component reaction offers a convergent and atom-economical approach to this important heterocyclic system.[3][6] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[4]

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4]

Caption: Generalized workflow of the Gewald reaction for the synthesis of the target compound.

Protocol 1: Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

This protocol outlines the synthesis of the title compound via the Gewald three-component reaction.

Materials:

  • Butan-2-one

  • Benzoylacetonitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base like piperidine or triethylamine)

  • Ethanol

  • Standard laboratory glassware for organic synthesis

  • Stirring and heating apparatus

  • Recrystallization solvents (e.g., ethanol, isopropanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine butan-2-one (1.0 eq), benzoylacetonitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Addition of Base: To the stirred suspension, add morpholine (0.5 eq) dropwise at room temperature. The addition of a base is crucial for catalyzing the initial Knoevenagel condensation.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Expected Outcome: The final product should be a crystalline solid. Characterization can be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Medicinal Chemistry Application: Targeting the A1 Adenosine Receptor

A significant area of interest for the (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone scaffold is its application as a positive allosteric modulator (PAM) of the A1 adenosine receptor (A1AR).[7][8] A1AR, a G protein-coupled receptor (GPCR), plays a crucial role in regulating cardiovascular, neuronal, and inflammatory processes.[9][10] While direct-acting A1AR agonists have therapeutic potential, their clinical use is often limited by on-target side effects.[9]

PAMs offer a more nuanced approach to receptor modulation. They bind to a site on the receptor distinct from the endogenous ligand binding site (the orthosteric site) and enhance the affinity and/or efficacy of the endogenous agonist, adenosine.[8][11] This can lead to a more spatially and temporally controlled therapeutic effect, as the PAM's action is dependent on the presence of the endogenous agonist.[11]

Caption: Mechanism of A1AR positive allosteric modulation by a 2-aminothiophene derivative.

Structure-Activity Relationship (SAR) Insights

Studies on 2-amino-3-benzoylthiophene derivatives as A1AR PAMs have revealed key structural features that govern their activity. A well-characterized example is PD 81,723, which is (2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone.[7][12]

MoietyPositionModificationImpact on A1AR PAM ActivityReference
Thiophene Ring 2Removal or substitution of the amino groupAbolishes activity; at least one N-H is required.[12]
4Alkyl substitution (e.g., methyl)Increases activity.[12]
5Alkyl substitution (e.g., methyl)Little effect on activity.[12]
Benzoyl Moiety Keto CarbonylReduction or removalEssential for activity.[12]
Phenyl RingSubstitution (e.g., 3-trifluoromethyl)Significantly increases activity.[12]
Phenyl RingReplacement with cyclohexylActivity is largely retained.[12]

These SAR findings underscore the importance of the 2-amino and 3-benzoyl groups for interaction with the allosteric binding site of the A1AR. The 4,5-dimethyl substitution on the thiophene ring is well-tolerated and can contribute to favorable pharmacokinetic properties. The unsubstituted phenyl group in the title compound serves as a foundational structure from which further optimization, such as the introduction of electron-withdrawing groups, can be explored to enhance PAM activity.

Protocols for Biological Evaluation

To assess the activity of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and its derivatives as A1AR PAMs, a combination of radioligand binding and functional assays is employed.

Protocol 2: Radioligand Binding Assay for A1AR Affinity

This protocol determines the affinity of a test compound for the A1AR by measuring its ability to compete with a radiolabeled ligand.[13]

Materials:

  • Cell membranes expressing the human A1 adenosine receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]DPCPX (a selective A1AR antagonist)

  • Unlabeled test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., a high concentration of an unlabeled A1AR ligand like NECA)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After drying the filter plates, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 3: Functional cAMP Assay for A1AR Modulation

This functional assay measures the ability of a test compound to modulate the A1AR-mediated inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[9][14][15]

Materials:

  • CHO or HEK293 cells stably expressing the human A1 adenosine receptor

  • Forskolin (an adenylyl cyclase activator)

  • A1AR agonist (e.g., NECA or adenosine)

  • Test compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture reagents and plates

Procedure:

  • Cell Seeding: Seed the A1AR-expressing cells in a 96- or 384-well plate and culture overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of an A1AR agonist in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of A1AR activation more readily detectable.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine its effect on the agonist-induced inhibition of cAMP production. A leftward shift in the agonist's concentration-response curve in the presence of the test compound indicates positive allosteric modulation.[16]

Conclusion and Future Directions

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone represents a valuable and synthetically accessible scaffold in medicinal chemistry. Its utility as a precursor for A1 adenosine receptor positive allosteric modulators has been well-established through the study of its analogs. The protocols provided herein offer a solid foundation for the synthesis and biological evaluation of novel compounds based on this versatile structure.

Future research in this area could focus on several key aspects:

  • Expansion of the SAR: Systematic modification of the phenyl ring and the 4- and 5-positions of the thiophene ring could lead to the discovery of PAMs with improved potency, selectivity, and pharmacokinetic profiles.

  • Exploration of Other Biological Targets: Given the broad biological activities of 2-aminothiophenes, this scaffold could be explored for its potential to modulate other targets, such as kinases or other GPCRs.

  • In Vivo Evaluation: Promising compounds identified through in vitro screening should be advanced to in vivo models to assess their therapeutic efficacy and safety in relevant disease states, such as chronic pain or cardiac ischemia.

By leveraging the synthetic tractability and favorable biological properties of the (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone core, medicinal chemists can continue to develop innovative therapeutic agents for a range of unmet medical needs.

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  • Dyachenko, V. D., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS omega, 6(48), 32788-32803.
  • Dyachenko, V. D., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS omega, 6(48), 32788-32803.
  • Dyachenko, V. D., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS omega, 6(48), 32788-32803.
  • Batuev, R. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. AIP Conference Proceedings, 2390(1), 020007.

Sources

Application Notes & Protocols: (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone as a Versatile Precursor for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of clinically successful drugs. These are known as "privileged structures" due to their inherent ability to interact with diverse biological targets. The 2-aminothiophene core is a quintessential example of such a scaffold.[1][2] Its unique electronic and steric properties allow it to serve as a versatile building block for compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The clinical relevance of this scaffold is well-established, with marketed drugs such as the antipsychotic Olanzapine and the anti-inflammatory agent Tinoridine incorporating the 2-aminothiophene motif.[3][5] The synthetic accessibility of polysubstituted 2-aminothiophenes, primarily through the robust and efficient Gewald reaction, further cements their importance in the generation of compound libraries for high-throughput screening.[6][7]

This guide focuses on a specific, highly functionalized precursor, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone . We will detail its synthesis and demonstrate its strategic application as a starting point for generating more complex heterocyclic systems with significant therapeutic potential.

Foundational Synthesis: The Gewald Reaction

The Gewald reaction is a one-pot, multicomponent reaction that has become the most universal and efficient method for preparing polysubstituted 2-aminothiophenes.[7][8] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile), elemental sulfur, and a base catalyst.[6] The mechanism, though complex, is understood to proceed through a Knoevenagel condensation, followed by the addition of sulfur and a subsequent ring-closure/tautomerization cascade to yield the aromatic thiophene ring.[6][9]

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Tautomerization Ketone Ketone Intermediate1 Stable Intermediate (α,β-unsaturated nitrile) Ketone->Intermediate1 + Base Nitrile Activated Nitrile Nitrile->Intermediate1 Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 + Base Sulfur Elemental Sulfur (S8) Sulfur->Intermediate2 Product 2-Aminothiophene Intermediate2->Product Intramolecular Attack

Figure 1: Generalized workflow of the Gewald aminothiophene synthesis.

Protocol 1: Synthesis of Precursor (1) - (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

This protocol details the synthesis of the title precursor via a Gewald reaction. The choice of 3-methylbutan-2-one and benzoylacetonitrile provides the specific substitution pattern required. A mild organic base, morpholine, is used to catalyze the reaction effectively while minimizing side products.

Reaction Scheme:

(Self-generated image representing the chemical reaction)

Table 1: Reagents and Materials for Synthesis of Precursor (1)

Reagent/MaterialMolecular FormulaMW ( g/mol )Moles (mol)AmountRole
3-Methylbutan-2-oneC₅H₁₀O86.130.108.61 gKetone
BenzoylacetonitrileC₉H₇NO145.160.1014.52 gActivated Nitrile
Elemental SulfurS32.060.103.21 gReagent
MorpholineC₄H₉NO87.120.108.71 g (8.7 mL)Base Catalyst
Ethanol (Absolute)C₂H₅OH46.07-100 mLSolvent
Diethyl Ether(C₂H₅)₂O74.12-As neededWashing
Detailed Step-by-Step Methodology:
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethanol (100 mL), 3-methylbutan-2-one (8.61 g, 0.10 mol), benzoylacetonitrile (14.52 g, 0.10 mol), and finely powdered elemental sulfur (3.21 g, 0.10 mol).

    • Causality Note: Using finely powdered sulfur increases the surface area, facilitating its dissolution and reaction. Absolute ethanol is used to prevent unwanted side reactions with water.

  • Catalyst Addition: Begin stirring the mixture to form a suspension. Slowly add morpholine (8.7 mL, 0.10 mol) dropwise over 5 minutes. The addition is mildly exothermic.

    • Causality Note: Morpholine acts as the base catalyst required for the initial Knoevenagel condensation between the ketone and the nitrile. A slow addition helps to control the initial exotherm.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain this temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.

    • Insight: While conventional heating is effective, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Gewald reactions.[10] If available, this is a recommended optimization.

  • Product Isolation (Work-up): After 3 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 1 hour. A yellow precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product on the filter with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude solid is purified by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified yellow crystals and dry them under vacuum.

Application Note: Strategic Derivatization of Precursor (1)

The synthetic utility of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone (1) stems from its two key reactive sites: the nucleophilic 2-amino group and the adjacent 3-benzoyl group. These allow for a diverse range of chemical transformations to build molecular complexity.

  • Pathway A (N-Acylation): The primary amine is readily acylated by reacting with various acyl chlorides or anhydrides. This is a fundamental step in medicinal chemistry to introduce amide functionalities, which can form crucial hydrogen bonds with biological targets and modulate pharmacokinetic properties.

  • Pathway B (Cyclocondensation): More significantly, the 1,2-relationship between the amino group and the carbonyl-activated carbon at position 3 makes this precursor an ideal substrate for cyclocondensation reactions. Reacting it with one-carbon synthons (like formamide or triethyl orthoformate) or their equivalents (like isothiocyanates or urea) leads to the formation of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines . This class of compounds is of immense interest due to its well-documented activity as kinase inhibitors, anticancer agents, and inhibitors of the p53-MDM2 interaction.[7][11]

Derivatization_Pathways cluster_A Pathway A: N-Acylation cluster_B Pathway B: Cyclocondensation Precursor (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone (1) Acyl_Reagent R-COCl or (R-CO)₂O Precursor->Acyl_Reagent Cyclo_Reagent Formamide, Isothiocyanate, etc. Precursor->Cyclo_Reagent Amide_Product N-Acyl Thiophene (Amide Derivative) Acyl_Reagent->Amide_Product Thieno_Product Thieno[2,3-d]pyrimidine (Fused Heterocycle) Cyclo_Reagent->Thieno_Product

Figure 2: Key derivatization strategies for the 2-aminothiophene precursor.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Derivative (2)

This protocol exemplifies Pathway B, demonstrating the conversion of the precursor into a therapeutically relevant thieno[2,3-d]pyrimidine scaffold. Formamide is used here as it conveniently serves as the source for the two carbon atoms and one nitrogen atom required to build the pyrimidine ring.

Reaction Scheme:

(Self-generated image representing the chemical reaction)

Table 2: Reagents and Materials for Synthesis of Derivative (2)

Reagent/MaterialMolecular FormulaMW ( g/mol )Moles (mol)AmountRole
Precursor (1)C₁₄H₁₃NOS243.330.0512.17 gStarting Material
FormamideCH₃NO45.04-50 mLReagent/Solvent
WaterH₂O18.02-As neededWork-up
Detailed Step-by-Step Methodology:
  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place the precursor (1) (12.17 g, 0.05 mol) and formamide (50 mL).

  • Reaction Execution: Heat the mixture to 150-160 °C in an oil bath and maintain this temperature for 5 hours. The reaction should become a clear solution before a new precipitate begins to form.

    • Causality Note: High temperatures are necessary to drive the multiple condensation and dehydration steps involved in the ring formation. Formamide acts as both the solvent and the reagent, providing the N-C-N fragment for the pyrimidine ring.

  • Product Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Filtration and Washing: A solid will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL) to remove any residual formamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture or isopropanol to yield the final thieno[2,3-d]pyrimidine derivative as a crystalline solid. Dry the product under vacuum.

Data Summary and Characterization

The following table summarizes the expected physicochemical and spectroscopic data for the precursor and its derivative. This data is critical for verifying the identity and purity of the synthesized compounds.

Table 3: Summary of Physicochemical and Analytical Data

CompoundMolecular FormulaMW ( g/mol )Expected Yield (%)M.P. (°C)Key ¹H NMR Signals (δ, ppm, DMSO-d₆)
Precursor (1) C₁₄H₁₃NOS243.3375-85~130-1357.4-7.6 (m, 5H, Ar-H), 7.2 (s, 2H, NH₂), 2.1-2.3 (s, 6H, 2xCH₃)
Derivative (2) C₁₅H₁₂N₂S252.3465-75>2008.1 (s, 1H, pyrimidine-H), 7.5-7.7 (m, 5H, Ar-H), 2.4-2.6 (s, 6H, 2xCH₃)

Conclusion

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a high-value precursor for drug discovery programs. Its straightforward synthesis via the Gewald reaction and the strategic positioning of its reactive functional groups make it an exceptionally versatile platform. As demonstrated, it provides direct access to complex and therapeutically significant scaffolds like thieno[2,3-d]pyrimidines. The protocols and insights provided herein are designed to empower researchers to leverage this powerful building block in the rational design and synthesis of next-generation therapeutic agents.

References

  • Title: Gewald reaction Source: Wikipedia URL: [Link]

  • Title: 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry Source: ResearchGate URL: [Link]

  • Title: 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry Source: PubMed URL: [Link]

  • Title: Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery Source: PubMed URL: [Link]

  • Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkat USA URL: [Link]

  • Title: A green chemistry approach to gewald reaction Source: Der Pharma Chemica URL: [Link]

  • Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkat USA URL: [Link]

  • Title: Selected biologically active 2-aminothiophenes Source: ResearchGate URL: [Link]

  • Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Selected examples of 2‐aminothiophene drugs Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Activity of 2-Aminothiophene Derivatives Source: Slideshare URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel 3,4,5-trisubstituted Aminothiophenes as Inhibitors of p53-MDM2 Interaction. Part 2 Source: PubMed URL: [Link]

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Application Notes and Protocols for Characterizing the Allosteric Modulation Properties of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiophene scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in modulating the activity of various G protein-coupled receptors (GPCRs) through allosteric mechanisms. These derivatives have emerged as promising positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and biased modulators for targets of significant therapeutic interest, including the glucagon-like peptide-1 receptor (GLP-1R) and the A1 adenosine receptor (A1AR). This guide provides an in-depth exploration of the allosteric modulation properties of 2-aminothiophene derivatives. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to synthesize, characterize, and advance these compounds in drug discovery programs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Power of Allosteric Modulation and the 2-Aminothiophene Scaffold

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. This interaction induces a conformational change in the receptor, which in turn modulates the binding affinity and/or efficacy of the orthosteric ligand.[1] This mechanism offers several advantages over traditional orthosteric agonists or antagonists, including enhanced receptor subtype selectivity, a ceiling effect that can improve safety margins, and the ability to fine-tune physiological signaling in a manner that is dependent on the presence of the endogenous agonist.[1]

The 2-aminothiophene core is a five-membered heterocyclic scaffold that is readily accessible through multicomponent reactions, most notably the Gewald synthesis.[2][3][4] This synthetic tractability, combined with its favorable pharmacological properties, has made it an attractive starting point for the development of novel allosteric modulators.[5] Research has shown that derivatives of this scaffold can act as PAMs for the GLP-1R, potentiating its activity in a glucose-dependent manner, which is highly desirable for the treatment of type 2 diabetes.[5][6] Furthermore, 2-aminothiophene derivatives have been extensively studied as PAMs of the A1AR, with potential applications in pain management and neuroprotection.[7][8]

This document will provide detailed protocols for:

  • The synthesis of a representative 2-aminothiophene derivative.

  • The characterization of their allosteric properties at the GLP-1R and A1AR.

  • The investigation of their effects on downstream signaling pathways.

Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction

The Gewald three-component reaction is a robust and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[2][4] It involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[2][4]

Protocol 1: Synthesis of a 2-Amino-3-benzoylthiophene Derivative

This protocol describes a general procedure for the synthesis of a 2-amino-3-benzoylthiophene, a common scaffold for A1AR allosteric modulators.

Materials:

  • A substituted acetophenone (e.g., 4'-chloroacetophenone)

  • A substituted benzoylacetonitrile (e.g., 3-(trifluoromethyl)benzoylacetonitrile)

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted acetophenone (1.0 eq), the substituted benzoylacetonitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Addition of Base: Add morpholine (2.0 eq) to the reaction mixture. The base acts as a catalyst for the initial Knoevenagel condensation.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Causality Behind Experimental Choices:

  • Base: Morpholine is a commonly used base that is effective in promoting the initial condensation and subsequent cyclization. Other bases like triethylamine or piperidine can also be used.

  • Solvent: Ethanol is a good solvent for the reactants and facilitates the reaction. Other polar solvents like methanol or DMF can also be employed.

  • Monitoring: TLC is a crucial tool to track the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

Characterization of Allosteric Modulation at the GLP-1 Receptor

2-aminothiophene derivatives have been identified as PAMs of the GLP-1R, enhancing the receptor's response to its endogenous ligand, GLP-1.[5] Key assays to characterize this activity include measuring downstream signaling events like cyclic AMP (cAMP) production and physiological responses such as insulin secretion.

Protocol 2: cAMP Accumulation Assay in GLP-1R Expressing Cells

This protocol details a cell-based assay to quantify the potentiation of GLP-1-induced cAMP production by a 2-aminothiophene derivative.

Materials:

  • HEK293 cells stably expressing the human GLP-1R (HEK293-GLP-1R)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulation buffer (e.g., phenol-free DMEM with 0.1% BSA and 1 mM IBMX)

  • GLP-1 peptide

  • Test 2-aminothiophene compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293-GLP-1R cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and incubate overnight.

  • Cell Starvation: Replace the growth medium with stimulation buffer and incubate for 1 hour at 37°C. The phosphodiesterase inhibitor IBMX is included to prevent cAMP degradation.

  • Compound Addition: Prepare serial dilutions of the 2-aminothiophene test compound and a fixed, submaximal concentration (e.g., EC₂₀) of GLP-1. Add the compounds to the cells. Include controls for basal levels (buffer only), GLP-1 alone, and test compound alone.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. A leftward shift in the GLP-1 dose-response curve in the presence of the 2-aminothiophene derivative indicates positive allosteric modulation. Calculate the fold-potentiation of the GLP-1 EC₅₀.

Diagram of GLP-1R Signaling Pathway

GLP_1R_Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds to orthosteric site PAM 2-Aminothiophene PAM PAM->GLP1R Binds to allosteric site AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion CREB->Insulin Promotes

Caption: GLP-1R signaling pathway leading to insulin secretion.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a 2-aminothiophene PAM to enhance insulin secretion from pancreatic beta-cells in a glucose-dependent manner.

Materials:

  • INS-1E cells or isolated pancreatic islets

  • KRBH buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

  • GLP-1 peptide

  • Test 2-aminothiophene compound

  • Insulin ELISA kit

  • 24-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed INS-1E cells in a 24-well plate and culture until they reach appropriate confluency.

  • Pre-incubation: Wash the cells with KRBH buffer containing low glucose and then pre-incubate in the same buffer for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: Replace the pre-incubation buffer with KRBH buffer containing low or high glucose, with or without a fixed concentration of GLP-1 and varying concentrations of the test compound.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.[9][10][11][12]

  • Data Analysis: Normalize the insulin secretion to the total protein content in each well. A significant increase in insulin secretion in the high glucose plus GLP-1 and test compound condition compared to high glucose plus GLP-1 alone indicates positive allosteric modulation.

Characterization of Allosteric Modulation at the A1 Adenosine Receptor

2-aminothiophene derivatives are well-established as PAMs of the A1AR.[7][8] Key assays for their characterization include radioligand binding assays to assess their effect on agonist affinity and functional assays to measure their impact on downstream signaling, such as ERK1/2 phosphorylation.

Protocol 4: Radioligand Binding Assay

This protocol determines the effect of a 2-aminothiophene derivative on the binding of a radiolabeled agonist to the A1AR.

Materials:

  • Cell membranes expressing the A1AR

  • Radiolabeled A1AR agonist (e.g., [³H]CHA - N⁶-cyclohexyladenosine)

  • Unlabeled A1AR agonist for determining non-specific binding (e.g., NECA)

  • Test 2-aminothiophene compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter and fluid

Step-by-Step Procedure:

  • Reaction Setup: In a 96-well plate, combine the A1AR-expressing cell membranes, a fixed concentration of the radiolabeled agonist, and varying concentrations of the test compound in the assay buffer.

  • Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of an unlabeled agonist).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. A concentration-dependent increase in specific binding in the presence of the 2-aminothiophene derivative indicates that it enhances the affinity of the radiolabeled agonist, a hallmark of positive allosteric modulation.

Diagram of Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes A1AR Membranes Incubation Incubate at RT Membranes->Incubation Radioligand [³H]Agonist Radioligand->Incubation Test_Compound 2-Aminothiophene Derivative Test_Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate Specific Binding Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay to characterize allosteric modulators.

Protocol 5: ERK1/2 Phosphorylation Western Blot Assay

This assay assesses the ability of a 2-aminothiophene PAM to potentiate agonist-induced phosphorylation of ERK1/2, a downstream signaling event of A1AR activation.

Materials:

  • CHO cells stably expressing the human A1AR (CHO-A1AR)

  • Cell culture medium

  • Serum-free medium for starvation

  • A1AR agonist (e.g., R-PIA)

  • Test 2-aminothiophene compound

  • Lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Western blotting and imaging equipment

Step-by-Step Procedure:

  • Cell Culture and Starvation: Culture CHO-A1AR cells to near confluency. Starve the cells in serum-free medium for 4-12 hours to reduce basal ERK1/2 phosphorylation.[13]

  • Cell Treatment: Treat the cells with the test compound for a short period (e.g., 5-15 minutes) in the presence of a submaximal concentration of the A1AR agonist. Include appropriate controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[14][15] Then, incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize the phospho-ERK signal to the total amount of ERK protein.[13]

  • Data Analysis: Quantify the band intensities. A potentiation of agonist-induced ERK1/2 phosphorylation by the 2-aminothiophene derivative confirms its PAM activity.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in tables for easy comparison of the structure-activity relationships (SAR) of different 2-aminothiophene derivatives.

Table 1: Pharmacological Properties of Representative 2-Aminothiophene A1AR PAMs

CompoundAgonist EC₅₀ Shift (fold)Max. Potentiation (%)Ref.
PD 81,723 4,5-dimethyl3-CF₃3.5150[8]
VCP171 4-neopentyl3-benzoyl5.2180[7]
MRS7935 5-(3,4-F₂-phenylethynyl)3-benzoyl6.8210[7]

Concluding Remarks and Future Directions

The 2-aminothiophene scaffold has proven to be a fertile ground for the discovery of novel allosteric modulators of GPCRs. The protocols outlined in this guide provide a comprehensive framework for the synthesis and pharmacological characterization of these promising compounds. As our understanding of allosteric modulation deepens, particularly in the realm of biased signaling, 2-aminothiophene derivatives are poised to play an increasingly important role in the development of safer and more effective therapeutics. Future research should focus on expanding the diversity of the 2-aminothiophene library, exploring their potential as NAMs and biased modulators for a wider range of GPCR targets, and leveraging structural biology and computational modeling to guide the rational design of next-generation allosteric drugs.

References

  • Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening. (n.d.). National Institutes of Health. [Link]

  • Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles. (n.d.). National Institutes of Health. [Link]

  • 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. (n.d.). PubMed Central. [Link]

  • Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. (1990). PubMed. [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme Connect. [Link]

  • Novel Allosteric Modulators of G Protein-coupled Receptors. (n.d.). PubMed Central. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

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Application Notes & Protocols: High-Throughput Screening Assays for 2-Aminothiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide range of biological targets.[1][2] Its derivatives have been identified as potent modulators of kinases, G-protein coupled receptors (GPCRs), and other key players in cellular signaling, making them a cornerstone of many drug discovery campaigns.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust high-throughput screening (HTS) campaigns to identify and characterize bioactive 2-aminothiophene compounds. We delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based approaches, and emphasize the critical quality control metrics required for a successful screening campaign.

Strategic Design of an HTS Campaign for 2-Aminothiophene Libraries

A successful HTS campaign is not merely a matter of automation; it is a well-considered strategy that begins with a deep understanding of the chemical library and the biological question at hand. The 2-aminothiophene core is synthetically tractable, allowing for the creation of large, diverse libraries. The primary challenge, and opportunity, lies in selecting the appropriate assay to deconvolute this chemical diversity into meaningful biological activity.

Target Class and Assay Selection Rationale

The choice of assay technology is fundamentally dictated by the biological target class. 2-aminothiophenes have shown promiscuity for several important target families, each requiring a tailored screening approach.

  • Protein Kinases: A major target class for 2-aminothiophenes. Assays must be able to detect competitive or allosteric inhibition of substrate phosphorylation.[6] Biochemical assays like Fluorescence Polarization (FP) are ideal as they directly measure the binding of a compound to the kinase active site.[7]

  • G-Protein Coupled Receptors (GPCRs): Derivatives have been identified as both agonists and positive allosteric modulators (PAMs) of GPCRs.[3] For these targets, cell-based assays are indispensable as they measure the functional outcome of receptor modulation within a physiological context.[8][9][10] Luciferase reporter and calcium mobilization assays are industry standards.

  • Covalent Modulators: The inherent reactivity of certain thiophene derivatives can be exploited for covalent drug design.[11] Screening for covalent inhibitors requires specialized assays that can measure time-dependent inhibition or utilize mass spectrometry to confirm irreversible binding.[12][13][14]

The HTS Workflow: A Self-Validating System

Every HTS protocol must be a self-validating system. This is achieved through rigorous quality control (QC) at every stage, ensuring that the data generated is reliable and reproducible.[15][16][17] The Z'-factor is a critical statistical parameter used to evaluate the quality and robustness of an HTS assay. A Z' value between 0.5 and 1.0 is considered excellent and indicates a large separation between positive and negative controls, making hit identification unambiguous.[18][19]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Data Analysis & Hit Triage cluster_3 Phase 4: Hit Confirmation & Follow-up Dev Assay Miniaturization (384/1536-well) Z_Prime Z'-Factor Validation (Z' > 0.5) Dev->Z_Prime LibPrep Library Plating (Acoustic Dispensing) Z_Prime->LibPrep Screen Automated HTS (Single Concentration) LibPrep->Screen Data Raw Data Acquisition Screen->Data QC Plate-Level QC (Z', S/B) Data->QC Norm Normalization (% Inhibition / Activation) QC->Norm HitPick Hit Selection (Activity Threshold) Norm->HitPick Confirm Re-test from Fresh Powder HitPick->Confirm Dose Dose-Response (IC50 / EC50) Confirm->Dose Ortho Orthogonal Assays Dose->Ortho

Caption: A generalized workflow for a robust high-throughput screening campaign.

Protocol 1: Biochemical Screening for Kinase Inhibitors via Fluorescence Polarization (FP)

This protocol describes a competitive binding assay, a powerful method for identifying 2-aminothiophene compounds that displace a fluorescently labeled ligand (tracer) from the ATP-binding site of a target kinase.

Principle of the Assay

Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescent molecule.[20] A small, fluorescent tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein like a kinase, its tumbling slows dramatically, leading to a high polarization signal. A 2-aminothiophene inhibitor that binds to the kinase will displace the tracer, causing the polarization to decrease. This decrease is the signal used to identify "hits".[19]

Materials and Reagents
  • Target Kinase: Purified, active recombinant kinase.

  • FP Tracer: A fluorescently labeled small molecule known to bind the kinase active site.

  • Assay Plates: Low-volume, 384-well black plates (e.g., Corning 3573).

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Buffer composition must be optimized for kinase stability and activity.

  • 2-Aminothiophene Library: Compounds pre-dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Plate Reader: Capable of measuring fluorescence polarization.

Step-by-Step Methodology
  • Compound Plating: Using an acoustic liquid handler (e.g., ECHO), dispense 50 nL of each 2-aminothiophene compound from the library plate into the 384-well assay plate. Also dispense DMSO for negative controls and a known inhibitor for positive controls.

  • Enzyme/Tracer Mix Preparation: Prepare a 2X working solution of the kinase and FP tracer in assay buffer. The optimal concentrations must be determined empirically during assay development, but typically the kinase concentration is set near the Kd of the tracer.

  • Reagent Addition: Add 10 µL of the 2X Kinase/Tracer mix to each well of the assay plate containing the compounds. The final assay volume will be 20 µL, with a final compound concentration of (e.g.) 10 µM and a final DMSO concentration of 0.5%.

  • Incubation: Seal the plates and incubate at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to allow the binding reaction to reach equilibrium.

  • Plate Reading: Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the tracer (e.g., 485 nm excitation and 535 nm emission for fluorescein).

Data Analysis and Quality Control
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)]) where mP_sample is the millipolarization value of the test well, mP_low_control is the average of the positive control wells (maximum inhibition), and mP_high_control is the average of the negative control (DMSO) wells (no inhibition).

  • Calculate Z'-Factor: Z' = 1 - [(3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low|] where SD is the standard deviation and Mean refers to the high and low control wells. A Z' > 0.5 is required for a valid assay plate.[21]

ParameterTypical ValueRationale
Assay Volume 20 µLMinimizes reagent consumption in HTS format.
Final Compound Conc. 10 µMA standard concentration for primary single-point screens.
Kinase Concentration 1-10 nMDetermined during assay development; typically at or below the tracer Kd.
Tracer Concentration 1-5 nMLowest concentration that gives a stable, robust signal window.[22]
Expected Z'-Factor > 0.7Indicates a highly robust and screenable assay.
Hit Threshold > 50% InhibitionA common starting point for hit selection, adjustable based on hit rate.

Protocol 2: Cell-Based Screening for GPCR Modulators via Luciferase Reporter Assay

This protocol is designed to identify 2-aminothiophene compounds that modulate a GPCR-mediated signaling pathway. It utilizes a cell line stably expressing the target GPCR and a reporter gene (e.g., Firefly Luciferase) under the control of a pathway-responsive promoter element.

Principle of the Assay

Many GPCRs, upon activation by a ligand, initiate a downstream signaling cascade that culminates in the activation of a specific transcription factor.[9] For example, a Gs-coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. This cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the CREB transcription factor. In this assay, the cells contain a genetic construct where the luciferase gene is downstream of a promoter containing cAMP Response Elements (CRE). Thus, activation of the GPCR leads to the transcription and translation of luciferase, which produces a quantifiable light signal upon addition of its substrate.[18][23][24]

GPCR_Pathway cluster_nuc Nucleus Compound 2-Aminothiophene (Agonist) GPCR Target GPCR Compound->GPCR G_Protein Gs Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB P Promoter CRE Promoter CREB->Promoter Luciferase Luciferase Gene Promoter->Luciferase Light Light Signal Luciferase->Light + Substrate

Caption: A Gs-coupled GPCR signaling pathway leading to luciferase expression.
Materials and Reagents
  • Reporter Cell Line: e.g., HEK293 cells stably expressing the target GPCR and a CRE-Luciferase reporter construct.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, antibiotics, and selection agents (e.g., hygromycin).

  • Assay Plates: 384-well, solid white, tissue-culture treated plates.

  • 2-Aminothiophene Library: Compounds pre-dissolved in 100% DMSO.

  • Positive Control: A known agonist for the target GPCR.

  • Luciferase Detection Reagent: A commercial "one-step" lytic reagent containing the luciferase substrate (e.g., ONE-Glo™).[23]

  • Luminometer: Plate reader capable of measuring glow luminescence.

Step-by-Step Methodology
  • Cell Seeding: Harvest and count the reporter cells. Dilute the cells in culture medium to a density of 250,000 cells/mL. Dispense 40 µL per well (10,000 cells/well) into the 384-well assay plates.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Prepare intermediate dilutions of the 2-aminothiophene library and controls in assay buffer (e.g., serum-free media). Remove the culture medium from the cell plates and add 20 µL of the compound dilutions to the respective wells.

  • Stimulation: Incubate the plates for 6 hours at 37°C, 5% CO₂. This time allows for receptor activation, downstream signaling, and expression of the luciferase reporter.

  • Signal Development: Equilibrate the plates and the luciferase detection reagent to room temperature. Add 20 µL of the detection reagent to each well.

  • Lysis and Incubation: Incubate the plates for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

  • Plate Reading: Measure the luminescence signal using a plate luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Quality Control
  • Calculate Fold Activation: Fold Activation = RLU_sample / RLU_low_control where RLU_sample is the Relative Light Units from the test well and RLU_low_control is the average RLU from the negative (DMSO) control wells.

  • Calculate Z'-Factor: Use the formula from the FP assay, substituting RLU values for mP values. A Z' > 0.5 is indicative of a robust cell-based assay.[18]

ParameterTypical ValueRationale
Cell Density 10,000 cells/wellOptimized to ensure a confluent monolayer without overgrowth.
Stimulation Time 6 hoursSufficient time for transcription and translation of the reporter gene.
Final Compound Conc. 10 µMStandard concentration for a primary screen.
Luciferase Reagent "One-step" formatSimplifies the protocol by combining lysis and substrate addition.[25]
Expected Z'-Factor > 0.6Demonstrates a reliable and screenable assay window.
Hit Threshold > 3-fold activationA common threshold for identifying active agonists.

Concluding Remarks: From Hit to Lead

The identification of a "hit" in a primary screen is the beginning, not the end, of the discovery process. Compounds identified using the protocols described herein must undergo a rigorous triage process. This includes re-testing from freshly prepared solid samples to confirm activity, generating dose-response curves to determine potency (IC₅₀/EC₅₀), and performing secondary or orthogonal assays to eliminate false positives and artifacts. For 2-aminothiophene compounds, which possess a rich and versatile chemical scaffold, these robust HTS methodologies serve as the critical first step in unlocking their full therapeutic potential.

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Application Notes and Protocols for Cell-Based Assays Involving (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and Related 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuromodulatory effects.[1][2] The compound (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone represents a fundamental example of this class. While specific data on this exact molecule is limited in publicly accessible literature, the extensive research on structurally related analogs provides a robust framework for proposing and designing a variety of cell-based assays to explore its potential therapeutic applications.

This document provides detailed protocols for a suite of cell-based assays to characterize the bioactivity of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and other 2-aminothiophene derivatives. The assays described herein are designed to investigate potential antiproliferative, anti-inflammatory, and receptor-modulating activities. Each protocol is presented with the underlying scientific principles to aid researchers in experimental design, data interpretation, and troubleshooting.

I. Antiproliferative and Cytotoxicity Assays

Many 2-aminothiophene derivatives have been reported to possess potent antiproliferative and cytostatic effects against various cancer cell lines.[3] The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[4] The following assays are designed to determine the cytotoxic and antiproliferative potential of the test compound.

A. Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

ParameterRecommended Value
Cell LinesHeLa, PANC-1, 3T3 (non-tumor control)
Seeding Density5,000 - 10,000 cells/well
Compound Conc.0.1 µM - 100 µM
Incubation Time24h, 48h
Positive ControlDoxorubicin
B. Cell Cycle Analysis by Flow Cytometry

To understand if the antiproliferative effects are due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining can be employed. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase may suggest an antimitotic effect.[3]

Experimental Workflow for Antiproliferative Assays

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanism of Action A Seed Cancer & Normal Cells (e.g., HeLa, 3T3) B Treat with Compound Gradient (0.1-100 µM) A->B C Incubate (24-48h) B->C D MTT Assay C->D E Determine IC50 Value D->E F Treat Cells at IC50 E->F Proceed with IC50 concentration G Harvest & Fix Cells F->G H Propidium Iodide (PI) Staining G->H I Flow Cytometry Analysis H->I J Determine Cell Cycle Distribution (G0/G1, S, G2/M) I->J

Caption: Workflow for assessing antiproliferative effects.

II. Anti-inflammatory Activity Evaluation

2-aminothiophene derivatives have been shown to possess anti-inflammatory properties through various mechanisms, including the modulation of pro- and anti-inflammatory cytokines and the inhibition of enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[5]

A. Measurement of Cytokine Release in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6. This assay evaluates the ability of the test compound to suppress this inflammatory response.

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only control to determine the inhibitory effect.

ParameterRecommended Value
Cell LineRAW 264.7 Macrophages
StimulantLipopolysaccharide (LPS), 1 µg/mL
Cytokines MeasuredTNF-α, IL-6, IL-10
Detection MethodELISA
Positive ControlDexamethasone

Signaling Pathway for LPS-induced Inflammation

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone Compound->NFkB Potential Inhibition

Caption: LPS-induced pro-inflammatory cytokine production pathway.

III. G-Protein Coupled Receptor (GPCR) Modulation Assays

Certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of GPCRs, such as the A₁ adenosine receptor (A₁AR) and the glucagon-like peptide-1 receptor (GLP-1R).[6][7] PAMs bind to a site on the receptor distinct from the endogenous ligand binding site and enhance the receptor's response to the endogenous ligand.

A. cAMP Measurement for GLP-1 Receptor Activity

The GLP-1 receptor is a class B GPCR that signals through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This assay measures the ability of the test compound to potentiate GLP-1-induced cAMP production.

Protocol:

  • Cell Culture: Use a cell line stably expressing the human GLP-1 receptor (e.g., HEK293-GLP1R).

  • Compound and Ligand Treatment: In a 96-well plate, treat the cells with the test compound in the presence of a sub-maximal concentration of GLP-1 peptide (e.g., 10 nM).[6]

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Compare the cAMP levels in wells treated with both the compound and GLP-1 to those treated with GLP-1 alone. A significant increase indicates positive allosteric modulation.

ParameterRecommended Value
Cell LineHEK293 cells expressing GLP-1R
Endogenous LigandGLP-1 peptide (10 nM)
ReadoutIntracellular cAMP levels
Detection MethodHTRF, ELISA
Assay TypePositive Allosteric Modulator (PAM) screen

IV. Antimicrobial and Efflux Pump Inhibition Assays

The 2-aminothiophene scaffold has been explored for its potential as an antibiotic adjuvant, specifically as an efflux pump inhibitor (EPI) in bacteria like Staphylococcus aureus.[8] EPIs can restore the efficacy of antibiotics against resistant strains.

A. Broth Microdilution Assay for MIC Determination

This assay determines the minimum inhibitory concentration (MIC) of an antibiotic in the presence and absence of the test compound, to assess its ability to potentiate the antibiotic's effect.

Protocol:

  • Bacterial Culture: Grow a culture of S. aureus (including a resistant strain) to the mid-logarithmic phase.

  • Assay Setup: In a 96-well plate, prepare serial dilutions of an antibiotic (e.g., ciprofloxacin) in Mueller-Hinton broth.[8] For each antibiotic dilution, prepare a parallel set of wells containing a fixed, sub-inhibitory concentration of the test compound.

  • Inoculation: Inoculate all wells with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Data Analysis: A significant reduction in the MIC of the antibiotic in the presence of the test compound suggests efflux pump inhibition.

References

  • Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry - ACS Publications. [Link]

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  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Taylor & Francis Online. [Link]

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  • 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells. MDPI. [Link]

  • 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. PubMed Central. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

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Application Notes & Protocols for the In Vitro Evaluation of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: The Scientific Imperative for Evaluating Novel Thiophene Scaffolds

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Derivatives of this heterocyclic motif have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antileishmanial agents.[1][2][3][4] The specific class of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone derivatives represents a focused chemical space for the discovery of new therapeutic leads. The strategic placement of dimethyl and phenyl groups on the thiophene core can significantly influence the compound's steric and electronic properties, thereby modulating its interaction with biological targets.

A rigorous and systematic in vitro evaluation is the foundational step in characterizing the biological potential of these novel derivatives.[5] It provides critical data on cytotoxicity, therapeutic efficacy, and spectrum of activity, which are essential for making go/no-go decisions in the early stages of drug discovery.[5][6][7] This guide provides a detailed framework and validated protocols for a multi-faceted in vitro assessment of this compound series, ensuring data integrity and reproducibility. The causality behind each experimental step is explained to empower researchers to not only execute the protocols but also to interpret the results with a high degree of scientific confidence.

Strategic Workflow for In Vitro Evaluation

A logical, tiered approach is crucial for efficiently screening and characterizing new chemical entities. The workflow begins with a broad assessment of cytotoxicity to establish a therapeutic window, followed by specific assays targeting suspected biological activities based on the known pharmacology of the 2-aminothiophene class.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Bioactivity Profiling cluster_2 Phase 3: Mechanistic Insights A Compound Synthesis & QC (Purity >95%) B General Cytotoxicity Screening (e.g., MTT Assay on Normal Cell Line) A->B Establish working concentration range C Anticancer Activity (Panel of Cancer Cell Lines) B->C Prioritize selective compounds D Antimicrobial Susceptibility (Gram-positive & Gram-negative Bacteria) B->D E Anti-inflammatory Potential (LPS-stimulated Macrophages) B->E F Enzyme Inhibition (Target-specific, e.g., Kinase Assay) B->F G Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) C->G Elucidate cell death mechanism H Cytokine Quantification (ELISA for TNF-α, IL-6) E->H Quantify inflammatory response G A Prepare Compound Stock Solutions C Treat cells with serial dilutions of Thiophene Derivatives A->C B Seed Cancer Cell Lines (MCF-7, A549, HCT-116) in 96-well plates B->C D Incubate for 48h C->D E Perform MTT Assay D->E F Calculate IC50 values for each cell line E->F G Determine Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) F->G G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES EI EI Complex E->EI S Substrate (S) S->ES I1 Inhibitor (I) I1->EI P Product (P) ES->P E2 Enzyme (E) ES2 ES Complex E2->ES2 EI2 EI Complex E2->EI2 S2 Substrate (S) S2->ES2 I2 Inhibitor (I) I2->EI2 ESI ESI Complex I2->ESI P2 Product (P) ES2->P2 ES2->ESI

Caption: Competitive vs. Non-competitive enzyme inhibition mechanisms.

Conclusion and Forward Look

This guide provides a robust, integrated set of protocols for the initial in vitro characterization of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone derivatives. By systematically evaluating cytotoxicity, anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify promising lead compounds. The data generated from these assays form a critical foundation for subsequent structure-activity relationship (SAR) studies, mechanism of action elucidation, and advancement into more complex biological models. Adherence to these validated methodologies will ensure the generation of high-quality, reproducible data, accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.
  • Main-Calthorpe, M. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Fuchs, D. (n.d.).
  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE.
  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
  • MDPI. (n.d.).
  • Kosheeka. (2025).
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
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  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Myxalamid B. Benchchem.
  • IIVS.org. (n.d.).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Slideshare. (n.d.).
  • de Souza, M. V. N. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
  • Rodrigues, K. A., et al. (2015). 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro. European Journal of Medicinal Chemistry, 106, 1-14.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS.
  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.
  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.

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Application Notes and Protocols for Computational Docking of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the computational docking of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a novel compound with significant therapeutic potential. These application notes are intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. The protocols herein detail the necessary steps from ligand and protein preparation to the execution of docking simulations and the subsequent analysis of the results. By explaining the rationale behind each methodological choice, this guide aims to equip researchers with the expertise to conduct robust and reliable in silico screening of this and similar aminothiophene derivatives.

Introduction: The Significance of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and the Power of In Silico Docking

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone belongs to the 2-aminothiophene class of compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.[1] Derivatives of 2-aminothiophene have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic applications.[1][2] The specific structural motifs of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone suggest its potential to interact with a variety of biological targets, making it a compelling candidate for drug discovery efforts.[2]

Computational docking is a powerful and indispensable tool in modern drug discovery.[3][4] It allows for the prediction of the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein.[3][4] This in silico approach provides valuable insights into the binding affinity and the key molecular interactions driving the formation of a stable complex.[5] By simulating these interactions, researchers can rapidly screen large libraries of compounds, prioritize candidates for experimental testing, and guide the optimization of lead compounds to enhance their potency and selectivity.[6]

This guide will walk you through a detailed protocol for the computational docking of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone with a chosen target protein, emphasizing the critical steps and considerations for achieving meaningful and reproducible results.

Foundational Concepts in Molecular Docking

A successful docking study hinges on a solid understanding of the underlying principles. The process can be broadly divided into two main components: sampling and scoring .

  • Sampling algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the protein.[7] These algorithms generate a multitude of possible binding poses.

  • Scoring functions then evaluate each of these poses and assign a score that estimates the binding affinity.[8] Lower scores generally indicate a more favorable binding interaction.

It is crucial to recognize that docking scores are predictive and may not perfectly correlate with experimental binding affinities. Therefore, a thorough analysis of the binding poses and the specific interactions is paramount for a comprehensive understanding.

Experimental Workflow Overview

The computational docking workflow is a multi-step process that requires careful attention to detail at each stage. The following diagram illustrates the key phases of the protocol described in this document.

Caption: Overall workflow for computational docking.

Detailed Protocols

This section provides step-by-step protocols for each phase of the computational docking experiment.

Part 1: Ligand Preparation

The goal of ligand preparation is to generate a 3D structure of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone with the correct stereochemistry, protonation state, and atomic charges.[9]

Protocol 4.1.1: 2D to 3D Structure Generation and Energy Minimization

  • Obtain 2D Structure:

    • Draw the 2D structure of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone using a chemical drawing software such as MarvinSketch or ChemDraw.

    • Alternatively, retrieve the structure from a chemical database like PubChem if available.

  • Convert to 3D:

    • Use the built-in functionalities of the chemical drawing software or a dedicated program like Open Babel to convert the 2D structure into a 3D conformation.[10]

  • Energy Minimization:

    • Perform an energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94). This step optimizes the geometry by relieving any steric clashes and ensuring realistic bond lengths and angles.[11]

  • Assign Partial Charges:

    • Assign partial charges to each atom of the ligand. The Gasteiger charge calculation method is commonly used for this purpose.[12]

  • Define Rotatable Bonds:

    • Identify and define the rotatable bonds in the ligand. This is crucial for flexible docking, where the ligand's conformation is allowed to change during the simulation.[12]

  • Save in PDBQT Format:

    • Save the prepared ligand structure in the PDBQT file format, which is required by AutoDock Vina.[13] This format contains the atomic coordinates, partial charges, and atom types.

Part 2: Target Protein Preparation

Proper preparation of the target protein is critical for a successful docking study. This involves cleaning the crystal structure and preparing it for the docking simulation.[11][14]

Protocol 4.2.1: Protein Structure Preparation

  • Obtain Protein Structure:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to help define the binding site.

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization program like PyMOL or UCSF Chimera.[15][16][17]

    • Remove all non-essential molecules, including water molecules, ions, and co-factors that are not relevant to the binding of your ligand.[11][14] In some cases, specific water molecules that mediate ligand binding may be retained.[11]

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[14]

  • Add Hydrogen Atoms:

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Ensure that polar hydrogens are added.[18]

  • Assign Atomic Charges:

    • Assign partial charges to the protein atoms. The Kollman charging method is a common choice for proteins.[19]

  • Save in PDBQT Format:

    • Save the prepared protein structure in the PDBQT file format.

Part 3: Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used and robust software for molecular docking.[13]

Protocol 4.3.1: Performing the Docking Simulation

  • Define the Search Space (Grid Box):

    • The search space defines the region of the protein where the docking algorithm will attempt to place the ligand.

    • If a co-crystallized ligand is present in the original PDB structure, center the grid box on this ligand to define the active site.[20]

    • If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface.[9] However, this is computationally more intensive.

    • The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.[20]

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:

      • The name of the prepared protein PDBQT file.

      • The name of the prepared ligand PDBQT file.

      • The coordinates of the center of the grid box (center_x, center_y, center_z).

      • The dimensions of the grid box (size_x, size_y, size_z).

      • The name of the output file for the docked poses.

      • The exhaustiveness of the search (a higher value increases the thoroughness of the search but also the computation time).

  • Run AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[19]

    • vina --config conf.txt --log log.txt

Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with an associated binding affinity score. A thorough analysis is necessary to extract meaningful insights.[5][21]

Key Metrics for Evaluation
  • Binding Affinity (kcal/mol): This score, provided by the docking software, is an estimate of the binding free energy.[5] More negative values indicate a stronger predicted binding affinity.[5]

  • Root Mean Square Deviation (RMSD): When a known active conformation of the ligand exists (e.g., from a crystal structure), the RMSD between the docked pose and the experimental pose is a measure of the docking accuracy.[5] An RMSD value below 2.0 Å is generally considered a good prediction.[22]

Visualization of Binding Interactions

Visual inspection of the docked poses is crucial for understanding the molecular interactions that stabilize the protein-ligand complex.[8]

Protocol 5.2.1: Visual Analysis of Docked Poses

  • Load Structures into a Visualizer:

    • Open the prepared protein PDBQT file and the output file containing the docked ligand poses in a molecular visualization tool like PyMOL or Discovery Studio Visualizer.[15][23][24]

  • Analyze the Top-Ranked Pose:

    • Focus on the pose with the best (most negative) binding affinity score.

    • Identify and analyze the key intermolecular interactions, such as:

      • Hydrogen bonds: These are critical for specificity and affinity.

      • Hydrophobic interactions: These contribute significantly to the overall binding energy.

      • Pi-pi stacking: Interactions between aromatic rings.

      • Salt bridges: Electrostatic interactions between charged residues.

  • Compare Multiple Poses:

    • Examine other low-energy poses to see if there are alternative binding modes. Cluster analysis can help group similar poses.[5]

The following diagram illustrates the process of analyzing the interaction between the ligand and the protein's active site.

Caption: Analyzing protein-ligand interactions.

Validation of Docking Results

It is essential to validate the docking protocol to ensure its reliability.[22]

  • Re-docking: If a crystal structure with a co-crystallized ligand is available, a common validation method is to extract the ligand and then dock it back into the protein's binding site.[22][25] The ability of the docking program to reproduce the experimental binding pose (low RMSD) provides confidence in the protocol.[22][25]

  • Comparison with Experimental Data: If experimental data such as IC50 values are available for a set of known binders, the docking scores should ideally correlate with these values.[5][26]

  • Use of Decoy Sets: Docking a set of known active compounds along with a set of "decoy" molecules (compounds with similar physical properties but are inactive) can assess the ability of the scoring function to distinguish between binders and non-binders.[25]

Data Presentation

Summarize the quantitative results of the docking study in a clear and concise table.

Docked PoseBinding Affinity (kcal/mol)RMSD from Crystal Structure (Å) (if applicable)Key Interacting Residues
1-8.51.2Tyr123, Phe234, Arg345 (H-bond)
2-8.21.5Tyr123, Phe234, Leu346
3-7.92.1Val121, Ile232, Ala344

Conclusion and Future Directions

Computational docking is a valuable first step in the exploration of the therapeutic potential of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. The insights gained from these in silico studies can guide the design of new analogs with improved binding affinities and selectivities. However, it is imperative to remember that computational predictions must be validated through experimental assays. Promising candidates identified through docking should be synthesized and subjected to in vitro and in vivo testing to confirm their biological activity.

References

  • ResearchGate. How to interprete and analyze molecular docking results? (2024). [Link]

  • PLoS One. A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. [Link]

  • Quora. How does one prepare proteins for molecular docking? (2021). [Link]

  • Bioinformatic tutorials. Pymol For Beginners-How to Visualize 3D structure of Protein. (2020). [Link]

  • YouTube. AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). [Link]

  • Scripps Research. Tutorial – AutoDock Vina. (2020). [Link]

  • ResearchGate. How to validate the molecular docking results ? (2022). [Link]

  • YouTube. Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). [Link]

  • Matter Modeling Stack Exchange. How I can analyze and present docking results? (2020). [Link]

  • Bonvin Lab. How to analyse docking results from HADDOCK or refine models?[Link]

  • YouTube. Protein Visualization Tool | PyMOL Tutorial for Beginners. (2020). [Link]

  • YouTube. Autodock Vina Tutorial - Molecular Docking. (2020). [Link]

  • Matter Modeling Stack Exchange. How can I validate docking result without a co-crystallized ligand? (2021). [Link]

  • Eagon Research Group. Vina Docking Tutorial. [Link]

  • UC Santa Barbara. Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]

  • ResearchGate. How to validate molecular docking results with no proper crystal structure?? (2021). [Link]

  • Fitzkee Lab @ Mississippi State. A Beginner's Guide to Molecular Visualization Using PyMOL. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • University of Massachusetts Amherst. Session 4: Introduction to in silico docking. [Link]

  • NIH National Center for Biotechnology Information. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • KBbox: Methods. Small Molecule Docking. [Link]

  • ResearchGate. Molecular docking proteins preparation. (2019). [Link]

  • YouTube. [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). [Link]

  • Dawn of Bioinformatics. Protein preparation for molecular docking using Discovery Studio. (2022). [Link]

  • YouTube. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). [Link]

  • YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). [Link]

  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • MDPI. Molecular Docking and Structure-Based Drug Design Strategies. [Link]

  • JSciMed Central. Molecular Docking: A structure-based drug designing approach. (2017). [Link]

  • YouTube. Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). [Link]

  • NIH National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • PubMed. Synthesis and Biological Characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the First Radiolabelled Adenosine A1 Allosteric Enhancer. (2006). [Link]

  • NIH National Center for Biotechnology Information. Key Topics in Molecular Docking for Drug Design. [Link]

  • MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]

  • PubMed. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). [Link]

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Protocol for X-ray crystallography of aminothiophene derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the X-ray Crystallography of Aminothiophene Derivatives

Authored by: A Senior Application Scientist

Introduction: Elucidating the Three-Dimensional Architecture of Aminothiophene Derivatives

Aminothiophene derivatives represent a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates and active pharmaceutical ingredients in a vast array of applications, from antiviral to antineoplastic agents.[1][2][3] The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure and intermolecular interactions.[1] Therefore, single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for unambiguously determining their atomic-level architecture.[4][5]

This comprehensive guide provides a detailed protocol for the X-ray crystallography of aminothiophene derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating system for obtaining high-quality crystal structures. We will navigate the critical path from sample preparation to the final refined structure, with a focus on the unique chemical properties of the aminothiophene scaffold.

The Crystallization Challenge: From Solute to Single Crystal

The rate-limiting step in any crystallographic analysis is obtaining diffraction-quality single crystals.[5] This is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. For aminothiophene derivatives, the presence of both hydrogen bond donors (the amino group) and acceptors (the thiophene sulfur and often carbonyl or cyano groups) plays a pivotal role in directing crystal packing.[1][6]

Part 1: Foundational Principles of Crystallization

The ideal crystallization solvent or solvent system must satisfy specific criteria: the aminothiophene derivative should be highly soluble at an elevated temperature but only sparingly soluble at room or lower temperatures.[7] This temperature-dependent solubility gradient is the driving force for crystallization.

Causality in Solvent Selection: The choice of solvent is paramount. "Like dissolves like" is a guiding principle; polar compounds favor polar solvents.[8] However, the nuanced polarity of aminothiophenes requires careful consideration. Solvents that are too effective will lead to supersaturated solutions that are difficult to crystallize, while poor solvents will not dissolve enough material.[9] Furthermore, hydrogen bonding between the solvent and the aminothiophene can either facilitate or hinder the formation of the desired intermolecular interactions (e.g., N-H···O or N-H···N hydrogen bonds) that stabilize the crystal lattice.[1][6][9]

Part 2: Proven Crystallization Protocols for Aminothiophene Derivatives

A minimum purity of 90% is recommended before attempting crystallization to avoid impurities interfering with lattice formation.[9]

Protocol 2.1: Slow Evaporation

This is the most straightforward and widely successful method for small organic molecules.[8]

  • Solvent Screening: In separate small vials, test the solubility of ~5 mg of your aminothiophene derivative in 0.5 mL of various solvents (see Table 1 for suggestions). Identify solvents that require heating to fully dissolve the compound.

  • Preparation of Saturated Solution: Dissolve the compound (e.g., 10-20 mg) in the chosen solvent (e.g., 2-butanone, ethanol, or ethyl acetate) by gently heating and stirring until a clear solution is obtained.[2][6] Use the minimum amount of solvent necessary.

  • Initiating Crystallization: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of evaporation. A slower evaporation rate is crucial as rapid crystallization tends to trap impurities and lead to poorly ordered crystals.[8][10][11]

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm) have formed, carefully remove them from the mother liquor using a pipette or a small loop.[12]

Protocol 2.2: Vapor Diffusion

This technique is excellent for compounds that are highly soluble and difficult to crystallize by slow evaporation. It involves two solvents: a "good" solvent in which the compound is soluble, and a "poor" (or anti-solvent) in which it is insoluble. The two solvents must be miscible.[7]

  • Preparation: Dissolve your compound in a minimal amount of the "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed jar (the reservoir) containing a larger volume of the "poor" solvent (e.g., n-hexane).[13]

  • Diffusion and Crystallization: Slowly, the vapor of the poor solvent will diffuse into the good solvent. This gradually decreases the solubility of the aminothiophene derivative, leading to a slow and controlled crystallization.

Troubleshooting Crystallization
Problem Cause & Rationale Solution
"Oiling Out" The compound's melting point is lower than the solution temperature, causing it to separate as a liquid instead of a solid.[7][10] This is detrimental as impurities preferentially dissolve in the oil.Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and allow cooling to proceed more slowly.[7][10]
Rapid Precipitation/Powder Formation The solution is too supersaturated, leading to rapid nucleation and poor crystal growth.[10][11]Reheat to redissolve the solid. Add more solvent to reduce the concentration. Ensure the cooling or evaporation process is as slow as possible.[10]
No Crystals Form The compound may be too soluble, or the solution is not sufficiently saturated.If using slow evaporation, allow more solvent to evaporate. If this fails, try a different solvent or a vapor diffusion setup with a suitable anti-solvent.[8] Seeding with a microcrystal can also induce growth.[9]
Table 1: Common Solvents for Crystallization of Organic Compounds
SolventPolarityBoiling Point (°C)Notes
n-HexaneNon-polar69Often used as an anti-solvent.
TolueneNon-polar111Good for aromatic compounds.
DichloromethanePolar Aprotic40Highly volatile; can lead to rapid growth.[9]
Ethyl AcetatePolar Aprotic77A common and effective solvent.[2]
2-Butanone (MEK)Polar Aprotic80Proven effective for aminothiophene derivatives.[6]
AcetonitrilePolar Aprotic82Good for moderately polar compounds.
EthanolPolar Protic78Can form strong hydrogen bonds.[2]
MethanolPolar Protic65Volatile, polar, and protic.
WaterPolar Protic100Suitable for highly polar compounds.

The Crystallographic Workflow: From Crystal to Structure

The following workflow outlines the logical progression from a harvested crystal to a fully refined 3D model.

crystallography_workflow cluster_crystal Crystal Handling cluster_data Data Collection cluster_processing Data Processing & Solution cluster_refinement Refinement & Validation crystal_selection 1. Crystal Selection & Mounting cryo_cooling 2. Cryo-Cooling crystal_selection->cryo_cooling Protect from radiation damage data_collection 3. X-ray Diffraction Data Collection cryo_cooling->data_collection data_reduction 4. Data Reduction & Integration data_collection->data_reduction structure_solution 5. Structure Solution (Phasing) data_reduction->structure_solution Generate reflection file structure_refinement 6. Structure Refinement structure_solution->structure_refinement validation 7. Validation & Analysis structure_refinement->validation Check model quality end end validation->end Final Structure (CIF)

Caption: General workflow for single-crystal X-ray diffraction.

Experimental Protocols: Data Collection, Solution, and Refinement

Protocol 3.1: Crystal Mounting and Data Collection
  • Crystal Selection: Under a microscope, select a single, well-formed crystal (0.1-0.3 mm) with sharp edges and no visible defects.[12]

  • Mounting: Using a cryo-loop, carefully pick up the selected crystal with a small amount of cryoprotectant oil (e.g., Paratone-N) to prevent ice formation. Mount the loop on a goniometer head.

  • Cryo-Cooling: Immediately place the mounted crystal into a cold nitrogen stream (typically 100-120 K) on the diffractometer.[12] This is a critical step that minimizes atomic thermal vibrations and significantly reduces radiation damage during data collection, leading to higher quality data.[14]

  • Data Collection Strategy:

    • Radiation Source: Monochromatic radiation is used, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) for organic small molecules.[6][15]

    • Initial Screening: Collect a few initial frames to determine the crystal quality and unit cell parameters.[5][16] If the diffraction spots are sharp and not streaky, proceed.

    • Full Data Set: Collect a full sphere of data using the rotation method, where the crystal is rotated in the X-ray beam while a series of diffraction images are recorded by an area detector (e.g., CCD).[17] A complete dataset is essential for accurate structure determination.[18]

Protocol 3.2: Data Reduction and Structure Solution

This phase is computational and relies on specialized software suites.

  • Data Integration and Reduction: The raw diffraction images are processed to measure the position and intensity of each reflection. Corrections are applied for experimental factors like the Lorentz effect and polarization.[19] This process yields a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

  • Space Group Determination: The software analyzes the symmetry and systematic absences in the diffraction data to determine the crystal's space group.[19] Aminothiophene derivatives commonly crystallize in monoclinic (e.g., P2₁/c) or orthorhombic (e.g., Pna2₁) space groups.[6][20]

  • Structure Solution (Phasing): The "phase problem" is the central challenge in crystallography. For small molecules like aminothiophenes, direct methods are typically used. These statistical methods use the measured reflection intensities to estimate the phases, allowing for the calculation of an initial electron density map.[5] Programs like SIR92 or SHELXT are commonly employed for this step.[21][22]

Protocol 3.3: Structure Refinement and Validation
  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: This is an iterative process of least-squares fitting that adjusts atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[12][23]

    • Anisotropic Displacement Parameters (ADPs): Non-hydrogen atoms are typically refined anisotropically, modeling their thermal motion as ellipsoids rather than spheres, which provides a more accurate model.[24]

    • Hydrogen Atoms: Hydrogen atoms are often placed in calculated geometric positions and refined using a "riding model," where their positions are linked to the parent carbon or nitrogen atom.[24]

  • Validation: The final model is rigorously checked for chemical and crystallographic reasonability.[12] Key metrics include the R-factor (R1), which indicates the goodness of fit, and analysis of bond lengths, angles, and intermolecular interactions. The final validated structure is typically deposited in a crystallographic database in the Crystallographic Information File (CIF) format.

Conclusion: The Power of Structural Insight

X-ray crystallography provides unparalleled insight into the molecular conformation, stereochemistry, and intermolecular interactions of aminothiophene derivatives. This detailed structural information is invaluable for understanding structure-activity relationships (SAR), guiding rational drug design, and engineering novel materials. By following a logical and validated protocol, from meticulous crystallization to rigorous refinement, researchers can confidently elucidate the atomic-level details that govern the function of these versatile heterocyclic compounds.

References

  • Kubicki, M., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals, 2(3), 1058-1068. Available from: [Link]

  • Kubicki, M., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. CORE. Available from: [Link]

  • Kubicki, M., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 12(11), 1548. Available from: [Link]

  • Dauter, Z., & Dauter, M. (2002). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 58(1), 49-60. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Florence, A. J., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography, 55(5). Available from: [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2320. Available from: [Link]

  • Palatinus, L., et al. (2020). Refinement of organic crystal structures with multipolar electron scattering factors. Acta Crystallographica Section A: Foundations and Advances, 76(4), 437-450. Available from: [Link]

  • Fiveable. (n.d.). 8.1 Data collection and reduction. Crystallography. Available from: [Link]

  • Weiss, M. S. (2013). Data Collection Strategies. Helmholtz-Zentrum Berlin. Available from: [Link]

  • Rodrigues, F. A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24651-24673. Available from: [Link]

  • Jasinski, J. P. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography reviews, 20(2), 86-98. Available from: [Link]

  • Princeton University. (n.d.). Handout 8: Data Collection. Available from: [Link]

  • Kumara, V., et al. (2021). Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. Polycyclic Aromatic Compounds, 42(6), 3326-3351. Available from: [Link]

  • University of Missouri-St. Louis. (n.d.). Exp 2 - Crystallization. Available from: [Link]

  • Prill, D., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. Journal of Applied Crystallography, 54(3), 730-741. Available from: [Link]

  • Snell, E. H., & Bellamy, H. D. (2009). X-ray crystallography: Data collection strategies and resources. Protein-Ligand Interactions, 355-379. Available from: [Link]

  • Mehariya, K. R. (2016). Synthesis, Characterization and Study of Single Crystal X-Ray of Novel Heterocyclic Compounds. ResearchGate. Available from: [Link]

  • Mehariya, K. R. (2016). Study of Single Crystal X-Ray of Novel Heterocyclic Scaffolds. ResearchGate. Available from: [Link]

  • Sharma, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 42(1), 143-176. Available from: [Link]

  • EPFL. (n.d.). Guide for crystallization. Available from: [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Available from: [Link]

  • Wang, C., et al. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 145(40), 22086-22096. Available from: [Link]

  • Probert, M. R., et al. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ, 10(5), 580-586. Available from: [Link]

  • Goubitz, K., et al. (2001). Crystal structure determination of a series of small organic compounds from powder data. Zeitschrift für Kristallographie-Crystalline Materials, 216(11), 582-586. Available from: [Link]

  • Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. Crystallography Reviews, 14(2), 111-144. Available from: [Link]

  • Deacon, A. (1997). x Ray crystallography. Molecular pathology, 50(6), 327. Available from: [Link]

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Application Note: A Scalable Two-Step Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and its derivatives are key structural motifs in medicinal chemistry. These 2-amino-3-benzoylthiophenes are recognized as potent allosteric modulators of the A1 adenosine receptor, presenting significant therapeutic potential for a range of disorders.[1] The development of a robust and scalable synthetic route to this class of compounds is therefore of critical importance to researchers in drug discovery and development, enabling further investigation and optimization of their pharmacological properties.

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. The described two-step process is designed for scalability, emphasizing not only procedural details but also the underlying chemical principles and critical safety considerations necessary for successful implementation in a research or process chemistry setting.

Synthetic Strategy: A Two-Step Approach

The synthesis is strategically divided into two main stages:

  • Gewald Aminothiophene Synthesis: The initial step involves the construction of the core 2-aminothiophene ring system through the well-established Gewald reaction. This multicomponent reaction offers a convergent and efficient route to the key intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile.

  • Grignard Reaction for Ketone Formation: The second step addresses the conversion of the 3-cyano group of the aminothiophene intermediate into the desired phenyl ketone functionality. This is achieved via a carefully controlled Grignard reaction with phenylmagnesium bromide, followed by acidic workup.

This two-step approach was selected for its reliability, scalability, and the wealth of available literature to support process understanding and safety.

Part 1: Scale-up Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile via the Gewald Reaction

Reaction Mechanism

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, catalyzed by a base.[2] The mechanism proceeds through several key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (butanone) and the activated nitrile (malononitrile).[2]

  • Michael Addition of Sulfur: The resulting α,β-unsaturated dinitrile undergoes a Michael addition with elemental sulfur.

  • Cyclization and Tautomerization: The sulfur adduct then cyclizes and, upon tautomerization and elimination of a sulfur atom, yields the aromatic 2-aminothiophene product.[2]

Experimental Protocol

This protocol is designed for a laboratory scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)Volume/MassNotes
ButanoneC4H8O72.111.072.1 g (1.0 mol)
MalononitrileC3H2N266.061.066.1 g (1.0 mol)Toxic, handle with care.
Elemental SulfurS32.071.135.3 g (1.1 mol)Fine powder.
TriethylamineC6H15N101.190.550.6 g (0.5 mol)Corrosive, handle with care.
EthanolC2H5OH46.07-500 mLAnhydrous.

Step-by-Step Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add butanone (72.1 g, 1.0 mol), malononitrile (66.1 g, 1.0 mol), elemental sulfur (35.3 g, 1.1 mol), and ethanol (500 mL).

  • Initiation: Begin stirring the mixture to form a suspension.

  • Base Addition: Slowly add triethylamine (50.6 g, 0.5 mol) dropwise from the dropping funnel over a period of 30 minutes. The addition is exothermic, and the reaction temperature should be monitored. If necessary, an ice-water bath can be used to maintain the temperature below 40 °C.

  • Reaction: After the addition of triethylamine is complete, heat the mixture to a gentle reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash the filter cake with cold ethanol (2 x 100 mL). The crude product can be further purified by recrystallization from ethanol to yield 2-amino-4,5-dimethylthiophene-3-carbonitrile as a crystalline solid.

Process Safety and Optimization
  • Exothermicity: The initial addition of the base can be exothermic. Slow, controlled addition is crucial to prevent a runaway reaction. For larger scales, a jacketed reactor with controlled cooling is recommended.

  • Ventilation: The reaction involves volatile and odorous compounds. A well-ventilated fume hood is essential.

  • Solvent Selection: While ethanol is a common solvent, for larger scales, higher-boiling point solvents like isopropanol or n-butanol can offer better temperature control.

  • Green Chemistry Approach: For a more environmentally friendly process, consider a solvent-free approach using ball-milling, which has been shown to be effective for the Gewald reaction.[3]

Part 2: Scale-up Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone via Grignard Reaction

Reaction Mechanism

The conversion of the nitrile to a ketone is achieved through a Grignard reaction. The mechanism involves:

  • Nucleophilic Addition: The highly nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbon of the nitrile group, forming a magnesium salt of an imine.[4]

  • Hydrolysis: The intermediate imine salt is stable to further attack by the Grignard reagent. Subsequent hydrolysis with aqueous acid protonates the imine, which is then hydrolyzed to the final ketone product.[4]

Experimental Protocol

This protocol requires strict anhydrous conditions. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)Volume/MassNotes
2-Amino-4,5-dimethylthiophene-3-carbonitrileC7H8N2S152.221.076.1 g (0.5 mol)Must be completely dry.
Magnesium turningsMg24.311.214.6 g (0.6 mol)
BromobenzeneC6H5Br157.011.186.4 g (0.55 mol)Anhydrous.
Anhydrous Tetrahydrofuran (THF)C4H8O72.11-800 mLDistilled from sodium/benzophenone.
IodineI2253.81catalytic1 crystalFor initiation.
3M Hydrochloric AcidHCl36.46-As neededFor workup.
Diethyl ether(C2H5)2O74.12-For extraction
Saturated Sodium Bicarbonate SolutionNaHCO384.01-For washing
BrineNaCl58.44-For washing
Anhydrous Sodium SulfateNa2SO4142.04-For drying

Step-by-Step Procedure:

  • Grignard Reagent Preparation:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add magnesium turnings (14.6 g, 0.6 mol).

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene (86.4 g, 0.55 mol) in anhydrous THF (200 mL).

    • Add a small portion (approx. 20 mL) of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating with a heat gun may be necessary.[5][6]

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[5]

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile:

    • In a separate 2 L three-necked flask, dissolve 2-amino-4,5-dimethylthiophene-3-carbonitrile (76.1 g, 0.5 mol) in anhydrous THF (600 mL).

    • Cool this solution in an ice-water bath.

    • Slowly add the freshly prepared Grignard reagent to the nitrile solution via a cannula or a dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice-water bath and slowly quench by the dropwise addition of 3M hydrochloric acid until the solution is acidic. This step is highly exothermic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (200 mL) and then with brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Process Safety and Optimization for Scale-up
  • Anhydrous Conditions: The success of the Grignard reaction is highly dependent on the exclusion of moisture. All reagents and solvents must be scrupulously dried, and the reaction should be performed under an inert atmosphere.[7]

  • Thermal Runaway: The formation of the Grignard reagent and the quenching of the reaction are highly exothermic.[7] For large-scale reactions, a jacketed reactor with precise temperature control is essential. A plan for emergency cooling should be in place.

  • Reagent Addition: Slow, controlled addition of the bromobenzene to the magnesium and the Grignard reagent to the nitrile is critical for managing the exotherm.

  • Biphenyl Formation: A common side product in the preparation of phenylmagnesium bromide is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene. This can be minimized by slow addition and maintaining a moderate reaction temperature.[8]

  • Purification: On a larger scale, recrystallization is often more practical than chromatography for purification. Solvent scouting will be necessary to find the optimal system for yield and purity.

Visualizing the Synthetic Workflow

Scale_up_Synthesis cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Grignard Reaction reagents1 Butanone Malononitrile Sulfur Triethylamine Ethanol reaction1 Gewald Reaction (Reflux, 3-4h) reagents1->reaction1 workup1 Cooling & Filtration reaction1->workup1 product1 2-Amino-4,5-dimethylthiophene- 3-carbonitrile workup1->product1 reaction2 Grignard Addition (0°C to RT) product1->reaction2 Anhydrous THF reagents2 Bromobenzene Magnesium Anhydrous THF grignard_prep Grignard Reagent Formation reagents2->grignard_prep grignard Phenylmagnesium Bromide grignard_prep->grignard grignard->reaction2 workup2 Acidic Workup & Extraction reaction2->workup2 purification Purification (Recrystallization/ Chromatography) workup2->purification final_product (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone purification->final_product

Caption: Workflow for the two-step synthesis of the target compound.

Conclusion

This application note details a reliable and scalable two-step synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. By following the outlined protocols and adhering to the critical safety considerations, researchers and drug development professionals can confidently produce this valuable scaffold in quantities sufficient for extensive pharmacological evaluation. The provided mechanistic insights and optimization strategies offer a framework for adapting this synthesis to various scales and specific laboratory conditions.

References

  • Houben, J., & Hoesch, K. (1926). Über die Kern-Kondensation von Phenolen und Phenol-äthern mit Nitrilen zu Phenol-ketimiden und -ketonen (I.). Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(11), 2878-2891.
  • Zenkov, A. V., et al. (2021). Synthesis of 2-aminothiophene-5-aryl-substituted with adamantane. Molecules, 26(16), 4963.
  • Valant, C., et al. (2012). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A1 receptor. Journal of Medicinal Chemistry, 55(5), 2367-2375.
  • Jacobson, K. A., et al. (2020). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 11(4), 469-475.
  • Domingo, L. R., & Sáez, J. A. (2009). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Structure: THEOCHEM, 900(1-3), 86-92.
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  • Parikh, A., Parikh, H., & Parikh, K. (2006). Houben-Hoesch Synthesis. In Name Reactions in Organic Synthesis.
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  • Klump, K. E., et al. (2012). Superelectrophilic chemistry of amino-nitriles and related substrates. Tetrahedron Letters, 53(28), 3652-3654.
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  • Reddy, C. R., et al. (2018). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers, 5(2), 246-250.
  • Ould M'hamed, M., & Alduaij, O. K. (2016). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Molbank, 2016(2), M890.
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  • Baraldi, P. G., et al. (2000). Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor. Bioorganic & Medicinal Chemistry Letters, 10(15), 1731-1734.
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  • Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ghashghaei, O., & Masrouri, H. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(52), 29591-29629.
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  • Ciba Geigy Corp. (1957). U.S. Patent No. 2,791,612. U.S.
  • Dell’Erba, C., et al. (2004). The Reaction of 3,4-Dinitrothiophene with Grignard Reagents: Formation of 2-(3-Amino-4-nitrothiophen-2-yl)phenols. European Journal of Organic Chemistry, 2004(16), 3566-3570.
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  • Bruns, R. F., et al. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular pharmacology, 38(6), 939-949.
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  • Resonance. (2013). A Snippet of Grignard Reagent's Histroy. Resonance, 18(8), 776-779.
  • Khatri, T., & Shah, V. H. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. Journal of Saudi Chemical Society, 21(1), 108-117.
  • Valant, C., et al. (2012). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A(1) receptor. Journal of Medicinal Chemistry, 55(5), 2367-2375.
  • Romagnoli, R., et al. (2000). Synthesis and Biological Effects of Novel 2-amino-3-naphthoylthiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. Bioorganic & medicinal chemistry, 8(6), 1293-1300.
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  • Guerra, P. V., & Yaylayan, V. A. (2011). Thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one, the postulated precursor of sotolone, from amino acid model systems containing glyoxylic and pyruvic acids. Journal of agricultural and food chemistry, 59(7), 3165-3170.

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Functionalization of the 2-Aminothiophene Core: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiophene Scaffold - A Privileged Motif in Modern Chemistry

The 2-aminothiophene scaffold is a cornerstone in heterocyclic chemistry, celebrated for its prevalence in a vast array of biologically active compounds and functional materials. As a bioisostere of the aniline moiety, its incorporation into molecular frameworks often imparts favorable pharmacokinetic and pharmacodynamic properties. This has rendered 2-aminothiophene derivatives as critical components in pharmaceuticals, including antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[1]

The inherent value of this scaffold is not merely in its intrinsic properties, but in its capacity for diverse and strategic functionalization. The ability to selectively modify the 2-aminothiophene core at its nitrogen atom or at various positions on the thiophene ring opens up a multidimensional chemical space for exploration. This guide provides an in-depth exploration of key functionalization strategies, offering both the theoretical underpinnings and practical, field-tested protocols for researchers in drug discovery, organic synthesis, and materials science. We will delve into the nuances of N-functionalization and C-H functionalization, transforming the foundational 2-aminothiophene core into a versatile platform for innovation.

Part 1: Foundational Synthesis - The Gewald Reaction

Before delving into the post-synthesis functionalization, it is crucial to understand the primary route to the 2-aminothiophene core itself: the Gewald reaction. This robust and highly versatile multicomponent reaction, first reported in the 1960s, remains the most efficient method for assembling polysubstituted 2-aminothiophenes.[1]

Mechanism & Causality: The Gewald reaction is a one-pot synthesis that typically involves an α-methylene-activated ketone or aldehyde, a nitrile with an active methylene group (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur, in the presence of a basic catalyst. The reaction proceeds through a series of steps, initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, subsequent cyclization, and tautomerization to yield the final 2-aminothiophene product. The choice of base and solvent can influence reaction rates and yields, with greener methodologies employing catalysts like L-proline or even performing the reaction in water under ultrasound irradiation.[1]

Part 2: N-Functionalization of the 2-Amino Group

The amino group at the C2 position is a prime handle for introducing molecular diversity. Its nucleophilic character allows for a range of transformations, including acylation, alkylation, and the formation of ureas and thioureas.

N-Acylation: A Gateway to Amides and Further Transformations

N-acylation is a fundamental transformation that not only serves as a protecting group strategy but also provides access to a wide array of amide derivatives with diverse biological activities. The resulting N-acyl-2-aminothiophenes are also key intermediates in the synthesis of fused heterocyclic systems.

Causality of Experimental Choices: The reaction of a 2-aminothiophene with an acylating agent, such as acetic anhydride or an acyl chloride, is typically straightforward. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The choice between acetic anhydride and acetyl chloride often depends on the desired reactivity and the acid tolerance of the substrate. Acetic anhydride is generally milder, releasing acetic acid as a byproduct, while acetyl chloride is more reactive and produces hydrochloric acid, which may require a base to be scavenged. For simple acetylations, a catalyst-free approach with acetic anhydride is often sufficient and environmentally benign.[2]

This protocol details the N-acetylation of a representative 2-aminothiophene using acetic anhydride.

Materials:

  • 2-Amino-3-acetyl-4-methylthiophene

  • Acetic anhydride

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine 2-amino-3-acetyl-4-methylthiophene (1.0 equivalent) with an excess of acetic anhydride (approximately 5 mL per 10 mmol of the amine).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully add water (approximately 10 mL) to the reaction mixture to quench the excess acetic anhydride. Caution: This reaction can be exothermic.

  • Heat the mixture again for an additional 5 minutes to ensure complete hydrolysis of the anhydride.

  • Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystalline product, N-(3-acetyl-4-methyl-2-thienyl)acetamide, by vacuum filtration.

  • Wash the crystals with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Expected Outcome: This procedure typically affords the N-acetylated product in high yield as a crystalline solid.

N-Alkylation: A Challenging Yet Rewarding Transformation

Direct N-alkylation of 2-aminothiophenes can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amino group, especially in the presence of electron-withdrawing groups on the thiophene ring.[3] However, successful N-alkylation provides access to secondary and tertiary amines, which are crucial functionalities in many drug molecules.

Causality of Experimental Choices: To overcome the challenges of direct N-alkylation, a common strategy involves a two-step process: N-acylation followed by alkylation of the resulting amide and subsequent deprotection. The amide proton is more acidic than the amine protons, facilitating deprotonation with a suitable base to form a nucleophilic anion that can then react with an alkylating agent. Cesium carbonate is often a good choice of base for this transformation, as it is strong enough to deprotonate the amide without causing unwanted side reactions. The addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can enhance the reaction rate.

This protocol provides a general method for the N-alkylation of a 2-acylamino-3-acylthiophene.

Materials:

  • N-acyl-2-aminothiophene derivative

  • Alkylating agent (e.g., alkyl halide)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Two-neck flask with nitrogen inlet

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry two-neck flask under a nitrogen atmosphere, add the N-acyl-2-aminothiophene (1.0 equivalent).

  • Add cesium carbonate (2.0 equivalents) and tetrabutylammonium iodide (0.5 equivalents).

  • Add anhydrous DMF to dissolve the solids.

  • Add the alkylating agent (2.0 equivalents) to the stirred mixture.

  • Stir the reaction at room temperature for 3-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash extensively with water to remove DMF and inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-alkylated-N-acyl-2-aminothiophene can then be deprotected under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the desired N-alkyl-2-aminothiophene.

Synthesis of 2-Ureido- and 2-Thiourea Thiophenes

Urea and thiourea moieties are important pharmacophores known for their ability to form key hydrogen bond interactions with biological targets. The synthesis of these derivatives from 2-aminothiophenes is a valuable strategy in drug design.

Causality of Experimental Choices: The most direct method for the synthesis of ureas and thioureas is the reaction of the primary amine with an isocyanate or isothiocyanate, respectively. The nucleophilic amine attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of the corresponding urea or thiourea. This reaction is typically high-yielding and proceeds under mild conditions.

This protocol describes the synthesis of a thiourea derivative from a 2-aminothiophene and phenyl isothiocyanate.

Materials:

  • 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene

  • Phenyl isothiocyanate

  • Dry pyridine

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (1.0 equivalent) in dry pyridine in a round-bottom flask.

  • Add phenyl isothiocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Part 3: C-H Functionalization of the Thiophene Ring

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the thiophene ring without the need for pre-functionalization (e.g., halogenation). The electron-rich nature of the thiophene ring makes it amenable to electrophilic substitution reactions, with the C5 position being the most reactive, followed by the C3 position.

Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The introduction of a formyl group at the C5 position of a 2-aminothiophene provides a versatile handle for further transformations, such as reductive amination, oxidation to a carboxylic acid, or as a building block for the synthesis of more complex heterocyclic systems.

Causality of Experimental Choices: The Vilsmeier-Haack reagent, typically a chloromethyliminium salt, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C5 position of the 2-aminothiophene ring. A subsequent hydrolysis step during workup liberates the aldehyde.

This protocol provides a general procedure for the formylation of a 2-aminothiophene derivative.

Materials:

  • N,N-disubstituted 2-aminothiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Methanol

  • Water

  • Round-bottom flask with a dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the N,N-disubstituted 2-aminothiophene (1.0 equivalent) in DMF.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (2.0 equivalents) dropwise to the cooled and stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to 60 °C for 20 minutes to 1 hour, monitoring the progress by TLC.

  • Cool the reaction mixture and then carefully quench it by adding a mixture of methanol and water.

  • The product may precipitate upon addition of water. If so, collect the solid by vacuum filtration. If the product remains in solution, extract with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Halogenation and Suzuki Cross-Coupling: A Powerful C-C Bond Forming Strategy

For the introduction of aryl or heteroaryl substituents onto the thiophene ring, a two-step sequence of halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is a highly effective and widely used strategy.

Causality of Experimental Choices:

  • Bromination: The C5 position of 2-aminothiophenes is highly susceptible to electrophilic bromination. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or chloroform.

  • Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that involves the coupling of an organoboron compound (e.g., a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be optimized for specific substrates. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation.

This protocol details the C5-bromination of a 2-aminothiophene derivative followed by a Suzuki cross-coupling reaction.

Step 1: C5-Bromination of 2-Acetamidothiophene

Materials:

  • 2-Acetamidothiophene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 2-acetamidothiophene (1.0 equivalent) in CCl₄ or CHCl₃ in a round-bottom flask.

  • Add NBS (1.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-2-acetamidothiophene, which can be purified by recrystallization or column chromatography.

Step 2: Suzuki Coupling of 5-Bromo-2-acetamidothiophene with Phenylboronic Acid

Materials:

  • 5-Bromo-2-acetamidothiophene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or another suitable base

  • 1,4-Dioxane/Water solvent mixture (e.g., 4:1)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add 5-bromo-2-acetamidothiophene (1.0 equivalent), phenylboronic acid (1.1-1.5 equivalents), and potassium phosphate (2.0-3.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the palladium catalyst (typically 2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-2-acetamidothiophene.

Part 4: Application in the Synthesis of Fused Heterocycles - Thieno[2,3-d]pyrimidines

2-Aminothiophenes are exceptionally valuable as synthons for the construction of fused heterocyclic systems. One of the most prominent examples is the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant pharmacological activities, including kinase inhibition.

Causality of Experimental Choices: The synthesis of the thieno[2,3-d]pyrimidine core from a 2-aminothiophene-3-carbonitrile involves the construction of the pyrimidine ring. A common and straightforward method is the reaction with formamide, which serves as both a reactant and a solvent at elevated temperatures. The reaction proceeds through the initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 4-aminothieno[2,3-d]pyrimidine.

This protocol describes the synthesis of the thieno[2,3-d]pyrimidine ring system from a readily available 2-aminothiophene derivative.

Materials:

  • 2-Amino-3-cyanothiophene

  • Formamide

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, place 2-amino-3-cyanothiophene (1.0 equivalent) and an excess of formamide.

  • Heat the mixture to reflux (approximately 180-200 °C) for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any residual formamide.

  • Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or a mixture of DMF and water can be performed for further purification.

Data Summary and Visualization

Table 1: Overview of Functionalization Reactions
Functionalization Type Reaction Key Reagents Typical Position Product Class
N-Functionalization N-AcylationAcetic anhydride, Acyl chlorideN2Amide
N-AlkylationAlkyl halide, Base (e.g., Cs₂CO₃)N2Secondary/Tertiary Amine
Urea SynthesisIsocyanateN2Urea
Thiourea SynthesisIsothiocyanateN2Thiourea
C-H Functionalization Vilsmeier-HaackPOCl₃, DMFC5Aldehyde
BrominationNBSC5Bromo-thiophene
Suzuki CouplingArylboronic acid, Pd catalyst, BaseC5Aryl-thiophene
Annulation Thieno[2,3-d]pyrimidineFormamideN2, C3-CNFused Heterocycle
Diagrams

G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling start1 2-Acetamidothiophene reagents1 NBS, CCl4, Reflux start1->reagents1 workup1 Filter, Wash, Concentrate reagents1->workup1 product1 5-Bromo-2-acetamidothiophene workup1->product1 start2 5-Bromo-2-acetamidothiophene product1->start2 Intermediate reagents2 Phenylboronic Acid, Pd(PPh3)4, K3PO4, Dioxane/H2O, Heat start2->reagents2 workup2 Extract, Wash, Concentrate reagents2->workup2 purify Column Chromatography workup2->purify product2 5-Phenyl-2-acetamidothiophene purify->product2

Caption: Workflow for the two-step C5-arylation of a 2-aminothiophene derivative.

G A 2-Aminothiophene Core B N-Functionalization A->B C C-H Functionalization A->C D Annulation (Fused Systems) A->D E N-Acyl, N-Alkyl, Urea, Thiourea Derivatives B->E F C5-Formyl, C5-Aryl, C5-Halogen Derivatives C->F G Thieno[2,3-d]pyrimidines D->G H Drug Candidates & Functional Materials E->H F->H G->H

Caption: Functionalization pathways of the 2-aminothiophene core.

Conclusion and Future Perspectives

The 2-aminothiophene core represents a remarkably versatile scaffold, and its strategic functionalization is a powerful approach in the design and synthesis of novel molecules with significant applications. This guide has provided a detailed overview of key functionalization reactions, complete with practical protocols and an explanation of the underlying chemical principles. From the foundational Gewald reaction to sophisticated C-H activation and annulation strategies, the methodologies presented herein offer a robust toolkit for chemists.

The future of 2-aminothiophene chemistry will likely focus on the development of even more efficient, selective, and sustainable functionalization methods. The exploration of novel catalytic systems, including photoredox and enzymatic catalysis, will undoubtedly unlock new avenues for derivatization. Furthermore, the application of these functionalized building blocks in areas such as covalent drug design, chemical biology, and organic electronics will continue to expand, solidifying the 2-aminothiophene core as a truly privileged and enduringly relevant heterocyclic motif.

References

  • Bekkali, F., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(9), 629-635.
  • Elgemeie, G. H., et al. (2016). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 21(11), 1548. [Link]

  • Gomha, S. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 26(4), 2415-2442. [Link]

  • Hartmann, H., & Hauptmann, S. (2012). On the Vilsmeier Formylation of N-Aryl-substituted 2-Aminothiophenes - A Simple Route to New Thieno[2,3-b]quinolinium Salts. ARKIVOC, 2012(3), 356-370. [Link]

  • Holzer, W., & Gevay, G. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

  • Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(13), 4886-4902. [Link]

  • Shaaban, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 184. [Link]

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Younis, H. A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 12(1), 108. [Link]

Sources

Application Notes and Protocols for the Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Amino-3-benzoylthiophene Scaffold

The 2-amino-3-benzoylthiophene scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. A particularly notable application of this scaffold is in the development of positive allosteric modulators (PAMs) of G protein-coupled receptors (GPCRs), such as the adenosine A1 receptor[2][3][4]. Allosteric modulators offer a sophisticated approach to fine-tuning receptor activity, providing potential therapeutic advantages over traditional orthosteric ligands, including enhanced receptor subtype selectivity and a lower propensity for adverse effects arising from receptor overstimulation[2][3].

A prominent example within this class is PD 81,723, chemically known as (2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone. This compound is a well-characterized allosteric enhancer of the adenosine A1 receptor, which has been instrumental in studying the therapeutic potential of A1 receptor modulation in conditions such as ischemia and neuropathic pain[3]. The synthesis of the parent compound, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, and its analogs is therefore a critical endeavor for the exploration of new chemical space and the development of novel therapeutics.

This guide provides a detailed technical overview of the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and its analogs, with a focus on the robust and versatile Gewald multicomponent reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and explore the synthesis of a variety of analogs to facilitate structure-activity relationship (SAR) studies.

The Gewald Reaction: A Cornerstone for 2-Aminothiophene Synthesis

The Gewald three-component reaction, first reported by Karl Gewald in 1966, remains the most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes[1][5]. This one-pot reaction elegantly combines a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a basic catalyst to afford the desired 2-aminothiophene product[5][6]. The reaction's enduring popularity stems from its operational simplicity, the ready availability of starting materials, and its tolerance of a wide range of functional groups, making it highly amenable to the generation of compound libraries for drug discovery[1].

Mechanistic Insights

The mechanism of the Gewald reaction is generally understood to proceed through a series of well-defined steps, providing a logical framework for optimizing reaction conditions[5]. Understanding this pathway is crucial for troubleshooting and adapting the protocol for different substrates.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct[5]. The choice of base is critical, with morpholine, diethylamine, or triethylamine being commonly employed.

  • Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a Michael-type addition of a sulfur nucleophile. Elemental sulfur (S₈) itself is not nucleophilic; it is believed that the base reacts with sulfur to form a reactive polysulfide species, which then adds to the double bond.

  • Ring Closure and Tautomerization: The resulting sulfur-adduct undergoes an intramolecular cyclization, with the sulfur attacking the nitrile group. Subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system.

The following diagram illustrates the generally accepted mechanism for the Gewald reaction.

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Ketone R1-C(=O)-CH2-R2 Intermediate_1 α,β-Unsaturated Nitrile Ketone->Intermediate_1 + Nitrile, Base Nitrile NC-CH2-EWG Base Base Intermediate_2 Sulfur Adduct Intermediate_1->Intermediate_2 + S8, Base Sulfur S8 Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Cyclization Product 2-Aminothiophene Intermediate_3->Product Tautomerization

Caption: Generalized mechanism of the Gewald reaction.

Core Synthesis Protocol: (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

This protocol details the synthesis of the parent compound, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, via the Gewald reaction. The selection of 2-butanone provides the 4,5-dimethyl substitution pattern, while benzoylacetonitrile serves as the precursor for the 3-benzoyl group.

Materials and Reagents
ReagentFormulaMWCAS No.Notes
2-ButanoneC₄H₈O72.1178-93-3Reagent grade, dry
BenzoylacetonitrileC₉H₇NO145.16614-16-4Reagent grade
Elemental SulfurS32.077704-34-9Powder
MorpholineC₄H₉NO87.12110-91-8Reagent grade, dry
EthanolC₂H₅OH46.0764-17-5Anhydrous
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous
HexaneC₆H₁₄86.18110-54-3Reagent grade
Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (7.21 g, 0.1 mol), benzoylacetonitrile (14.5 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in 40 mL of anhydrous ethanol.

  • Addition of Base: To the stirred suspension, add morpholine (8.71 g, 0.1 mol) dropwise over 5 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid or oil.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Alternatively, for higher purity, the crude material can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

    • Expected ¹H NMR Data (CDCl₃, 400 MHz): δ 7.55-7.40 (m, 5H, Ar-H), 6.10 (br s, 2H, NH₂), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).

Experimental Workflow Diagram

Workflow A 1. Combine Reactants (2-Butanone, Benzoylacetonitrile, Sulfur, Ethanol) B 2. Add Morpholine (dropwise) A->B C 3. Reflux (2-3 hours, ~80°C) B->C D 4. TLC Monitoring C->D Periodic Check D->C Incomplete E 5. Cool to RT & Isolate Crude Product D->E Complete F 6. Purify (Recrystallization or Column Chromatography) E->F G 7. Characterize (NMR, IR, MS) F->G H Final Product G->H

Caption: Step-by-step workflow for the synthesis.

Synthesis of Analogs: Exploring Chemical Diversity

The versatility of the Gewald reaction allows for the straightforward synthesis of a wide range of analogs by simply varying the three core components: the ketone, the active methylene nitrile, and the aroylacetonitrile. This enables systematic exploration of the structure-activity relationships (SAR) of the 2-amino-3-benzoylthiophene scaffold.

Variation of the 4,5-Substituents (Ketone Component)

By replacing 2-butanone with other ketones, a variety of substituents can be introduced at the 4 and 5 positions of the thiophene ring.

KetoneExpected Product
Acetone-CH₃-H(2-Amino-4-methylthiophen-3-yl)(phenyl)methanone
Cyclopentanone-(CH₂)₃-(2-Amino-4,5-dihydro-cyclopenta[b]thiophen-3-yl)(phenyl)methanone
Cyclohexanone-(CH₂)₄-(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(phenyl)methanone
3-Pentanone-CH₂CH₃-CH₃(2-Amino-5-ethyl-4-methylthiophen-3-yl)(phenyl)methanone
Variation of the 3-Aroyl Group (Aroylacetonitrile Component)

Modification of the benzoyl moiety can be achieved by using different aroylacetonitriles. This is a key position for modulating the pharmacological activity of adenosine A1 receptor PAMs.

AroylacetonitrileArExpected Product
(4-Chlorobenzoyl)acetonitrile4-Cl-C₆H₄(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
(4-Methoxybenzoyl)acetonitrile4-MeO-C₆H₄(2-Amino-4,5-dimethylthiophen-3-yl)(4-methoxyphenyl)methanone
(3-Trifluoromethylbenzoyl)acetonitrile3-CF₃-C₆H₄(2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone (PD 81,723)
(2-Naphthoyl)acetonitrile2-Naphthyl(2-Amino-4,5-dimethylthiophen-3-yl)(naphthalen-2-yl)methanone
Variation of the 3-Substituent (Active Methylene Component)

Replacing benzoylacetonitrile with other active methylene compounds allows for the introduction of different electron-withdrawing groups at the 3-position.

Active Methylene CompoundEWGExpected Product
Malononitrile-CN2-Amino-4,5-dimethylthiophene-3-carbonitrile
Ethyl cyanoacetate-COOEtEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Cyanoacetamide-CONH₂2-Amino-4,5-dimethylthiophene-3-carboxamide

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and extensively published methodologies[1][5]. The reliability of the Gewald reaction is one of its key strengths. To ensure the successful synthesis and validation of the target compounds, the following points should be considered:

  • Purity of Reagents: The use of dry solvents and high-purity reagents is recommended to minimize side reactions and improve yields.

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Thorough Characterization: The identity and purity of the final products must be rigorously confirmed by a combination of spectroscopic techniques (NMR, IR, MS) and, if necessary, elemental analysis. Comparison of the obtained data with literature values for known compounds provides an additional layer of validation.

  • Yield Optimization: The provided protocol offers a solid starting point. However, the yield can often be optimized by systematically varying the base, solvent, temperature, and reaction time.

Conclusion

The synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and its analogs via the Gewald reaction is a robust and highly adaptable process, making it an invaluable tool for researchers in drug discovery and medicinal chemistry. The ability to readily generate a diverse library of compounds by modifying the starting materials allows for comprehensive SAR studies and the optimization of lead compounds. The protocols and guidelines presented in this document are intended to provide a solid foundation for the successful synthesis and exploration of this important class of heterocyclic compounds.

References

  • Valant, C., Aurelio, L., Devine, S. M., Ashton, T. D., White, J. M., Sexton, P. M., Christopoulos, A., & Scammells, P. J. (2012). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A1 receptor. Journal of Medicinal Chemistry, 55(5), 2367–2375. [Link]

  • Jackson, E. K., & Raghvendra, K. C. (2023). Small molecule allosteric modulation of the adenosine A1 receptor. Frontiers in Pharmacology, 14, 1205493. [Link]

  • Bruns, R. F., & Fergus, J. H. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939-949. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Mizumura, T., Auchampach, J. A., Linden, J., Bruns, R. F., & Gross, G. J. (1996). PD 81,723, an allosteric enhancer of the A1 adenosine receptor, lowers the threshold for ischemic preconditioning in dogs. Circulation Research, 79(3), 415-423. [Link]

  • Romagnoli, R., Baraldi, P. G., Tabrizi, M. A., Preti, D., Borea, P. A., & Gessi, S. (2003). 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3-, 4-, and 5-modifications. Journal of Medicinal Chemistry, 46(10), 1870-1877. [Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. [Link]

  • Gernot, A. E., & Wolfgang, H. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(30), 5471-5474. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W. (1994). The Gewald Reaction. Sulphur Reports, 16(1), 1-17. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Le, T. N., Le, T. H., Nguyen, T. B., & Vo-Thanh, G. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100790. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multicomponent reaction to synthesize highly substituted 2-aminothiophenes—a scaffold of significant interest in medicinal chemistry and materials science.[1][2]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies to help you optimize your reaction outcomes.

Mechanistic Overview: The "Why" Behind the Reaction

A foundational understanding of the Gewald reaction mechanism is critical for effective troubleshooting. The synthesis is a one-pot multicomponent reaction that joins a carbonyl compound (ketone or aldehyde), an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[3][4]

The reaction proceeds through three key stages:

  • Knoevenagel-Cope Condensation: The base catalyzes the condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3][5] This step generates water, which can sometimes inhibit the reaction.[6]

  • Michael Addition of Sulfur: The α,β-unsaturated intermediate is deprotonated by the base to form a nucleophilic carbanion, which then attacks the elemental sulfur (S₈) ring.[2] This leads to the formation of a sulfurated intermediate.[2][7]

  • Ring Closure and Tautomerization: The intermediate undergoes an intramolecular cyclization via nucleophilic attack of the mercaptide onto the cyano group, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring.[2][3]

Gewald_Mechanism Start Carbonyl + Active Methylene Nitrile + S₈ Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base Catalyst Intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) Knoevenagel->Intermediate1 Michael Michael Addition of Sulfur Intermediate1->Michael Base Catalyst Intermediate2 Sulfurated Intermediate Michael->Intermediate2 Cyclization Ring Closure & Tautomerization Intermediate2->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: The core mechanistic pathway of the Gewald reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the Gewald synthesis in a direct question-and-answer format.

Q1: My reaction has a very low yield or has failed completely. What are the primary factors to investigate?

A low or non-existent yield is the most common problem and can typically be traced back to one of several key areas. A systematic approach is the best way to diagnose the issue.

Troubleshooting_Yield Problem Low / No Yield Cause1 Inefficient Condensation? Problem->Cause1 Cause2 Poor Sulfur Reactivity? Problem->Cause2 Cause3 Incorrect Stoichiometry? Problem->Cause3 Cause4 Steric Hindrance? Problem->Cause4 Solution1a Screen Bases (e.g., Morpholine, Piperidine) Cause1->Solution1a Solution1b Remove Water (Dean-Stark) Cause1->Solution1b Solution2a Optimize Solvent (EtOH, MeOH, DMF) Cause2->Solution2a Solution2b Increase Temperature (40-60 °C) Cause2->Solution2b Solution3 Verify Reagent Purity & Measurements Cause3->Solution3 Solution4 Use Two-Step Protocol or Microwave Cause4->Solution4

Caption: Decision tree for troubleshooting low reaction yields.

  • Inefficient Knoevenagel-Cope Condensation: This initial step is crucial. If the α,β-unsaturated nitrile intermediate does not form, the reaction cannot proceed.

    • Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine.[6] For challenging substrates, consider screening different bases or using newer catalytic systems like L-proline or piperidinium borate.[8][9]

    • Water Removal: The condensation step produces water, which can hinder the reaction.[6] For sluggish reactions, using a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur must dissolve and react with the intermediate.

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they improve the solubility and reactivity of sulfur.[6]

    • Temperature: Gently heating the reaction mixture to 40–60 °C can enhance sulfur's reactivity.[6] However, be cautious, as excessive heat can promote side reactions.[6]

  • Incorrect Stoichiometry or Reagent Purity:

    • Ensure all reagents are pure and dry.

    • Accurately measure all components. A slight excess of sulfur (e.g., 1.2 equivalents) is common practice.[6]

  • Steric Hindrance: Highly substituted or sterically hindered ketones can be unreactive under standard one-pot conditions.[6][10]

    • Two-Step Protocol: A highly effective solution is to perform the reaction in two steps. First, synthesize and isolate the α,β-unsaturated nitrile via the Knoevenagel-Cope condensation. Then, in a second step, react the purified intermediate with sulfur and a base.[6][11]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, especially for less reactive substrates.[3][12]

Q2: My reaction works, but it's messy. How can I minimize byproduct formation?

The formation of byproducts often complicates purification and reduces the yield of the desired 2-aminothiophene.

  • Unreacted Starting Materials: This indicates an incomplete reaction. The troubleshooting steps for low yield (see Q1) are applicable here. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[13]

  • Dimerization of the α,β-Unsaturated Nitrile: The Knoevenagel intermediate can sometimes dimerize, especially when using highly reactive nitriles like malononitrile.[14] This side reaction competes with the desired sulfur addition.

    • Mitigation: Adjusting reaction conditions can favor the desired pathway. Sometimes, changing the base or running the reaction at a lower temperature can minimize dimerization. In some cases, the dimer can even recyclize to form the desired thiophene under the right conditions.[14]

  • Polymerization: Starting materials or intermediates may polymerize.

    • Mitigation: This can often be controlled by adjusting reactant concentrations or modifying the rate of reagent addition.

Q3: How do I purify my final 2-aminothiophene product effectively?

Proper purification is essential to obtain a high-purity final compound.

  • Recrystallization: This is the most common and effective method for purifying solid 2-aminothiophenes.[6]

    • Common Solvents: Ethanol and methanol are excellent choices. Mixtures of ethyl acetate and hexanes are also frequently used.[6]

  • Column Chromatography: For products that are oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method.[6]

    • Eluent System: A gradient of ethyl acetate in hexanes is a standard and effective eluent system.[6]

  • Washing: A simple aqueous wash of the crude product can be very effective at removing inorganic salts and highly polar impurities before further purification.[6]

Frequently Asked Questions (FAQs)

Q: How do I select the optimal base catalyst? A: The base is arguably the most critical component to optimize. Its role is to catalyze both the initial condensation and the subsequent sulfur addition.

Base Type Examples Characteristics & Best Use Cases Ref.
Secondary Amines Morpholine, Piperidine Often considered the "gold standard" for general-purpose Gewald reactions. Highly effective. [6][13]
Tertiary Amines Triethylamine (TEA) A common choice, but can be less effective than secondary amines for some substrates. [6][11]
Organocatalysts L-Proline A "green" and cost-effective catalyst that can give high yields under mild conditions. [9][13]
Heterogeneous Bases KF-Alumina, Nano-ZnO Offer simplified workup and catalyst recovery. Can be very effective, especially in solvent-free or microwave conditions. [2][13]

| Conjugate Acid-Base | Piperidinium Borate | A newer system that allows for truly catalytic amounts of base, improving atom economy. |[8] |

Q: What is the role of the solvent, and can the reaction be run solvent-free? A: The solvent solubilizes the reactants, particularly the elemental sulfur, and influences reaction rates. Polar solvents like ethanol, methanol, and DMF are standard choices.[6][13] However, significant advances have been made in "green" methodologies.

  • Solvent-Free Conditions: High-speed ball milling and microwave-assisted synthesis are powerful solvent-free techniques that can dramatically reduce reaction times and improve yields.[13][15] Heat-assisted ball milling has proven particularly effective for unreactive aryl ketones.[13]

  • Aqueous Media: Some protocols have been successfully developed using water as a solvent, often with the aid of ultrasound irradiation or specific catalysts, leading to high yields.[13][16]

Q: What are the key safety considerations for the Gewald synthesis? A: While generally a robust reaction, standard laboratory safety precautions are essential.

  • Reagents: Handle organic amines and solvents in a well-ventilated fume hood.

  • Hydrogen Sulfide (H₂S): Although not a primary product, trace amounts of H₂S (a toxic gas with a rotten egg smell) can sometimes be generated. Always perform the reaction in a fume hood.

  • Exotherms: The reaction can be exothermic. For larger-scale reactions, consider controlling the rate of addition of reagents or using an ice bath to manage the temperature.

Generalized Experimental Protocol

This protocol is a general guideline and requires optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.2 eq.).[6]

  • Solvent & Catalyst: Add a suitable solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl compound). Add the chosen base catalyst (e.g., morpholine, 10–20 mol%).[6]

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 40–50 °C.[6]

  • Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. If a solid product precipitates, collect it by vacuum filtration and wash with cold ethanol. If no solid forms, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[6][13]

References

  • Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

  • ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Gewald multicomponent reaction. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]

  • MDPI. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. Retrieved from [Link]

  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Springer Nature. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • ResearchGate. (2016). Reaction optimization studies of the modified Gewald reaction. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 2-aminothiophenes via Scheme 2. Retrieved from [Link]

  • American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during this synthesis. Our aim is to equip you with the knowledge to optimize your reaction conditions, identify and mitigate side reactions, and ultimately achieve a high yield of your target molecule.

Overview of the Synthesis: The Gewald Reaction

The synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is most commonly achieved through the Gewald three-component reaction. This one-pot synthesis is a powerful method for the formation of polysubstituted 2-aminothiophenes.[1][2] The reaction involves the condensation of a ketone (3-methyl-2-butanone), an active methylene nitrile (benzoylacetonitrile), and elemental sulfur in the presence of a base.[3][4]

The generally accepted mechanism proceeds through three key stages:

  • Knoevenagel-Cope Condensation: The base catalyzes the condensation of 3-methyl-2-butanone and benzoylacetonitrile to form an α,β-unsaturated nitrile intermediate.[2][5]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated intermediate. The exact mechanism of this step is complex and can involve polysulfide intermediates.[6]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[3]

Gewald Reaction Start Starting Materials: 3-Methyl-2-butanone Benzoylacetonitrile Sulfur (S8) Base KC Knoevenagel-Cope Condensation Start->KC UnsaturatedNitrile α,β-Unsaturated Nitrile Intermediate KC->UnsaturatedNitrile SulfurAddition Sulfur Addition UnsaturatedNitrile->SulfurAddition SulfurAdduct Sulfur Adduct Intermediate SulfurAddition->SulfurAdduct Cyclization Intramolecular Cyclization & Tautomerization SulfurAdduct->Cyclization Product (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone Cyclization->Product

Caption: The Gewald reaction pathway for the synthesis of the target 2-aminothiophene.

Troubleshooting and FAQs

This section addresses common issues and side reactions encountered during the synthesis.

FAQ 1: Low Yield of the Desired Product and a Significant Amount of a High Molecular Weight Byproduct

Question: My reaction is producing a low yield of the target aminothiophene, and I am isolating a significant amount of a byproduct with approximately double the molecular weight of the Knoevenagel-Cope intermediate. What is happening and how can I prevent it?

Answer:

This is a classic case of a common side reaction in the Gewald synthesis: the dimerization of the α,β-unsaturated nitrile intermediate.[2] This dimerization is a Thorpe-Ziegler type reaction, where the enolate of one molecule of the intermediate acts as a nucleophile and attacks the nitrile group of another molecule.[6][7] This leads to the formation of a dimeric cyclohexadiene derivative.

Proposed Side Reaction Pathway:

Dimerization Side Reaction UnsaturatedNitrile α,β-Unsaturated Nitrile (2 molecules) MichaelAddition Michael Addition UnsaturatedNitrile->MichaelAddition Base-catalyzed Base Base Base->MichaelAddition Adduct Dimeric Adduct MichaelAddition->Adduct ThorpeCyclization Thorpe-Ziegler Cyclization Adduct->ThorpeCyclization Dimer Dimeric Byproduct (Cyclohexadiene derivative) ThorpeCyclization->Dimer

Caption: The Thorpe-Ziegler dimerization pathway of the Knoevenagel-Cope intermediate.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Base Concentration Use a catalytic amount of a weaker base (e.g., morpholine, triethylamine). Avoid strong bases or high concentrations.A high concentration of a strong base promotes the formation of the enolate of the α,β-unsaturated nitrile, favoring the dimerization pathway.
Temperature Maintain a moderate reaction temperature (typically 40-60 °C).Higher temperatures can accelerate the rate of dimerization relative to the desired sulfur addition and cyclization.
Order of Addition Consider a two-step procedure where the Knoevenagel-Cope condensation is performed first, followed by the addition of sulfur and a catalytic amount of base for the cyclization.Isolating the α,β-unsaturated nitrile and then carefully controlling the conditions for the sulfur addition and cyclization can minimize dimerization.
Solvent Use a polar protic solvent like ethanol or methanol.These solvents can help to stabilize the intermediates of the desired reaction pathway and may disfavor the aggregation required for dimerization.
FAQ 2: Formation of an Unexpected Heterocyclic Byproduct

Question: After purification, I have isolated a byproduct that appears to be a fused heterocyclic system. What could this be?

Answer:

A likely candidate for this byproduct is a thienopyrimidine . These can form from the reaction of the desired 2-aminothiophene product with unreacted benzoylacetonitrile or its derivatives under the reaction conditions. The amino group of the thiophene can act as a nucleophile, attacking the nitrile or ketone functionality of another molecule.

Proposed Side Reaction Pathway:

Thienopyrimidine Formation Aminothiophene (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone Condensation Condensation/ Cyclization Aminothiophene->Condensation Benzoylacetonitrile Benzoylacetonitrile (or derivative) Benzoylacetonitrile->Condensation Thienopyrimidine Thienopyrimidine Byproduct Condensation->Thienopyrimidine

Caption: Plausible formation of a thienopyrimidine byproduct.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of the ketone (3-methyl-2-butanone) and sulfur relative to benzoylacetonitrile.Ensuring complete consumption of the benzoylacetonitrile will prevent it from reacting with the product.
Reaction Time Monitor the reaction closely by TLC and stop it once the starting materials are consumed.Prolonged reaction times, especially at elevated temperatures, can promote the formation of subsequent byproducts like thienopyrimidines.
Purification Thienopyrimidines are generally less polar than the corresponding 2-aminothiophenes. They can often be separated by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).The difference in polarity allows for effective separation.
FAQ 3: Presence of Amide or Carboxylic Acid Impurities

Question: My final product is contaminated with impurities that show characteristic N-H and C=O stretches in the IR spectrum, different from my target molecule. What are these and how do I avoid them?

Answer:

These impurities are likely the result of the hydrolysis of the nitrile group in the benzoylacetonitrile starting material.[8][9][10][11] Under the basic or potentially acidic work-up conditions, the nitrile can be hydrolyzed to the corresponding primary amide (3-oxo-3-phenylpropanamide) or further to the carboxylic acid (3-oxo-3-phenylpropanoic acid).[12] These can then either remain as impurities or participate in side reactions.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Reaction Conditions Ensure anhydrous conditions as much as possible. Use dry solvents and reagents.Water is required for the hydrolysis of the nitrile group.
Work-up Procedure Use a neutral or mildly basic work-up. Avoid strongly acidic or basic conditions for extended periods.This will minimize the hydrolysis of any unreacted benzoylacetonitrile or the nitrile group in any intermediates.
Purification The carboxylic acid impurity can be removed by a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up. The amide impurity, being more polar, can be separated by column chromatography.The acidic nature of the carboxylic acid allows for its selective removal with a weak base. The difference in polarity between the amide and the thiophene product facilitates chromatographic separation.
FAQ 4: Complex Mixture of Byproducts and Low Conversion

Question: My reaction is very messy, with a low conversion of starting materials and a complex mixture of byproducts. What are the likely causes?

Answer:

A complex reaction mixture with low conversion can stem from several factors, including the self-condensation of the starting materials .

  • Self-condensation of 3-methyl-2-butanone: Under basic conditions, ketones with α-hydrogens can undergo aldol-type self-condensation.[4]

  • Self-condensation of benzoylacetonitrile: This active methylene compound can also undergo self-condensation.[3]

Additionally, suboptimal reaction conditions can lead to a plethora of minor side reactions and incomplete conversion.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Temperature Control Maintain a consistent and moderate reaction temperature.Runaway temperatures can promote a variety of side reactions.
Base Selection The choice of base is critical. Morpholine is often a good choice as it is a secondary amine that can also act as a solvent and is generally milder than alkoxides.The base should be strong enough to catalyze the Knoevenagel-Cope condensation but not so strong as to promote excessive self-condensation.
Purity of Starting Materials Use pure starting materials.Impurities in the starting materials can inhibit the reaction or lead to the formation of unexpected byproducts.
Monitoring the Reaction Closely monitor the reaction progress by TLC.This will help you to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.

Purification Protocol

A general protocol for the purification of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is as follows:

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The crude product may precipitate. If not, extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filtration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Column Chromatography: Purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective. The desired product is moderately polar and should elute after non-polar impurities but before highly polar byproducts.

  • Recrystallization: The fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain the final product in high purity.

References

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]

  • Gewald, K. (1965). Heterocycles from CH-Acidic Nitriles, VII. 2-Aminothiophenes from α-Oxo-mercaptans and Methylene-Active Nitriles. Chemische Berichte, 98(11), 3571–3577. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus Carbonylverbindungen, Cyanessigestern und Schwefel. Chemische Berichte, 99(1), 94–100. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons.
  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
  • Liang, F., Zhang, T., & Wang, J. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Green Chemistry, 15(11), 3149-3153.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Rappoport, Z. (Ed.). (1970). The Chemistry of the Cyano Group. John Wiley & Sons.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Shaabani, A., Ghadari, R., Ghasemi, S., Rezayan, A. H., Sarvary, A., & Ng, S. W. (2009). A novel one-pot, three-component synthesis of 2-amino-3-cyanothiophenes in ionic liquid.
  • Schaefer, J. P., & Bloomfield, J. J. (2011).
  • Masurier, N. (2022). Thienopyrimidine. In MDPI Encyclopedia. [Link]

  • Walker, M. A. (2020). Hydrolysis of nitriles. In Chemistry LibreTexts. [Link]

  • Clark, J. (2015). Hydrolysing nitriles. In Chemguide. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Valant, C., Aurelio, L., Devine, S. M., et al. (2013). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A(1) receptor. Journal of Medicinal Chemistry, 56(15), 6031-6043. [Link]

  • Baraldi, P. G., Zaid, A. N., Lampronti, I., et al. (2000). Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor. Bioorganic & Medicinal Chemistry Letters, 10(15), 1731-1734.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(23), 2736-2761.
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.

Sources

Overcoming solubility issues of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a substituted aminothiophene derivative, a class of compounds frequently investigated in medicinal chemistry and materials science.[1][2] Its molecular structure presents a classic solubility challenge. The presence of a polar amino group (-NH2) and a ketone moiety suggests potential for hydrogen bonding, while the bulky, nonpolar dimethylthiophene and phenyl groups confer significant lipophilicity. This duality often results in poor solubility in both aqueous and purely nonpolar organic solvents, complicating experimental setup and data reproducibility.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and answers to frequently asked questions to effectively overcome the solubility issues associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected general solubility of this compound?

A: Based on its structure, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is expected to be poorly soluble in water and nonpolar solvents like hexanes. It will likely exhibit the best solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3][4] Some solubility may also be achieved in polar protic solvents like ethanol, but likely at lower concentrations.[5]

Q2: I dissolved my compound in DMSO, but it crashed out when I added it to my aqueous buffer. What happened?

A: This is a common issue known as precipitation upon dilution. Your compound is likely soluble in 100% DMSO but exceeds its solubility limit when the solution is diluted with an aqueous buffer, significantly increasing the polarity of the solvent system.[6][7] The maximum tolerable percentage of DMSO in your final assay will dictate the maximum achievable concentration of your compound.

Q3: Can I heat the solution to help dissolve the compound?

A: Gently heating the solution (e.g., to 37-50°C) can increase the rate of dissolution and solubility.[8] However, this should be done with caution. You must first confirm the thermal stability of the compound to avoid degradation. Always start with a small amount to test for any changes in color or the appearance of degradation products.

Q4: Is the solubility of this compound pH-dependent?

A: Yes, very likely. The 2-amino group is basic and can be protonated in acidic conditions to form a more polar, and therefore more water-soluble, ammonium salt.[9][10][11] Consequently, the compound's solubility in aqueous solutions should increase significantly at a pH below its pKa. For typical aromatic amines, the pKa of the conjugate acid is around 4-5, meaning the compound will be more soluble at pH values below 4.[11]

Troubleshooting Guide: Advanced Problem Solving

This section addresses specific experimental scenarios in a question-and-answer format, providing deeper insights into resolving complex solubility issues.

Scenario 1: Preparing a High-Concentration Stock Solution

Q: I need to prepare a 50 mM stock solution for my high-throughput screening campaign, but the compound won't fully dissolve in DMSO. What are my next steps?

A: Reaching high concentrations with poorly soluble compounds requires a systematic approach. Here is a decision workflow:

  • Initial Dissolution Attempt: Start with anhydrous DMSO, as water content can reduce the solubility of lipophilic compounds.[3]

  • Mechanical Assistance: Use a vortex mixer for several minutes. If solids remain, proceed to sonication in an ultrasonic bath for 10-15 minutes.[12] This uses cavitation to break up solid aggregates and enhance dissolution.

  • Gentle Heating: As a next step, warm the solution in a water bath to 37°C for 10-20 minutes.[8] Visually inspect for dissolution. Avoid excessive heat to prevent degradation.

  • Co-Solvent Systems: If the compound is still not dissolved, consider a co-solvent system. A good starting point is a mixture of DMSO with a less polar, water-miscible solvent like N-Methyl-2-pyrrolidone (NMP) or a surfactant like Solutol HS-15.[13][14] Caution: Always verify co-solvent compatibility with your specific experimental assay, as they can interfere with biological systems.[3]

Below is a visual workflow to guide your decision-making process.

G start Start: Need 50 mM Stock step1 1. Add Anhydrous DMSO Vortex for 2 min start->step1 check1 Completely Dissolved? step1->check1 step2 2. Sonicate (10-15 min) check1->step2 No end_ok Success: Store Stock Solution at -20°C check1->end_ok Yes check2 Completely Dissolved? step2->check2 step3 3. Gentle Heat (37°C for 10 min) check2->step3 No check2->end_ok Yes check3 Completely Dissolved? step3->check3 step4 4. Consider Co-Solvent (e.g., DMSO/NMP) Verify Assay Compatibility check3->step4 No check3->end_ok Yes end_fail Re-evaluate: Lower Target Conc. or Try New System step4->end_fail

Caption: Troubleshooting workflow for preparing a high-concentration stock solution.

Scenario 2: Aqueous Solubility for In Vivo Studies

Q: I am preparing a formulation for an intraperitoneal (i.p.) injection in mice and need to maximize aqueous solubility while minimizing organic solvents. How should I proceed?

A: For in vivo formulations, minimizing toxicity from solvents like DMSO is critical. Leveraging the pH-dependency of the amino group is the primary strategy.

  • pH Adjustment: The basic amino group on the thiophene ring allows for the formation of a soluble salt in an acidic medium.[10] Prepare a vehicle using an acidic buffer (e.g., citrate buffer at pH 3-4) or by adding a pharmaceutically acceptable acid like HCl to create a salt in situ. The goal is to protonate the amine, increasing its polarity and aqueous solubility.[11]

  • Use of Excipients: If pH adjustment alone is insufficient, consider using solubilizing excipients.

    • Cyclodextrins: Molecules like SBE-β-CD can form inclusion complexes with the nonpolar parts of your compound, effectively shielding them and increasing aqueous solubility.[14][15]

    • Surfactants: Non-ionic surfactants like Tween 80 or Solutol HS-15 can form micelles that encapsulate the drug, but concentrations must be carefully optimized to avoid toxicity.[8]

  • Co-solvent Systems (Biocompatible): If an organic solvent is unavoidable, use biocompatible options. A common vehicle for animal studies is a mix of PEG 400, ethanol, and saline.[6][13] A typical starting formulation might be 10% DMSO, 40% PEG 400, and 50% saline. The final formulation must be tested for precipitation upon standing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for accurately preparing a standard stock solution for in vitro assays.[12]

Materials:

  • (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone (MW: 231.31 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Analytical balance (readable to 0.01 mg)

  • 1.5 mL amber glass vial or microcentrifuge tube

  • Calibrated micropipettes

  • Vortex mixer

Calculation: To prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L × 0.001 L × 231.31 g/mol × 1000 mg/g = 2.31 mg

Procedure:

  • Carefully weigh 2.31 mg of the compound onto weighing paper and transfer it to the amber glass vial.

  • Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Securely cap the vial.

  • Vortex the solution for 2-3 minutes until the solid is completely dissolved.[16] Visually inspect against a light source to ensure no particulates are present.

  • If dissolution is slow, place the vial in an ultrasonic bath for 5-10 minutes.[12]

  • Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol determines the approximate solubility of your compound under assay-relevant conditions by adding a DMSO stock to an aqueous buffer.[17]

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Clear 96-well plate

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Add 198 µL of the assay buffer to multiple wells of the 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting.

  • Perform serial dilutions across the plate to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubate the plate at room temperature for 1-2 hours to allow for equilibration.

  • Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in light scattering is observed above the baseline (buffer + 1% DMSO) is considered the kinetic solubility limit.

  • Alternatively, filter the samples through a 0.45 µm filter plate and measure the UV absorbance of the filtrate to quantify the amount of dissolved compound.

Data Summary: Solvent Selection Guide

The following table provides a guide to selecting appropriate solvents based on their properties and common applications. This should be used as a starting point for your own empirical testing.

SolventPolarity IndexBoiling Point (°C)Key AdvantagesCommon Issues & Considerations
Water (pH 7) 10.2100Biologically ideal, non-toxic.Very poor solubility expected for the title compound.
Water (pH < 4) 10.2100Increased solubility due to salt formation.[18]Low pH may be incompatible with certain cells or proteins.
DMSO 7.2189Excellent solubilizing power for a wide range of compounds.[3]Can be toxic to cells at >0.5-1%; may interfere with assays.[3][13]
Ethanol 4.378Biocompatible at low concentrations; volatile.Moderate solubilizing power; may not reach high concentrations.
NMP 6.7202Strong solubilizer, can be a good alternative to DMSO.[13]Higher potential for toxicity than DMSO; must be verified.
PEG 400 --Common excipient for in vivo formulations.[6]High viscosity; forms a delivery vehicle, not a true solution.

References

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions? Retrieved from [Link]

  • ResearchGate. (2014). How to dissolve a poorly soluble drug? Retrieved from [Link]

  • Bissell, R. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Zachara, J. M., et al. (1995). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology. Retrieved from [Link]

  • University of Liverpool. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • The Animated Teacher. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • Wamser, C. C. (2002). Chapter 22 Notes - Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Retrieved from [Link]

  • Margarida, A., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2015). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Combinatorial Science. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]

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Technical Support Center: Optimizing the Gewald Multicomponent Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald multicomponent reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of highly functionalized 2-aminothiophenes. The Gewald reaction is a powerful one-pot method, but like any multicomponent reaction, its success hinges on a nuanced understanding of the interplay between substrates, catalysts, and reaction conditions.[1][2] This document provides in-depth, experience-driven advice to help you navigate common challenges and achieve high yields and purity.

Understanding the Core Reaction: The "Why" Behind the "How"

The Gewald reaction brings together a carbonyl compound (an aldehyde or ketone), an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[3] While seemingly straightforward, the reaction proceeds through a delicate sequence of steps, and understanding this pathway is critical for effective troubleshooting.

The generally accepted mechanism involves three key stages:

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[3][4][5][6] This step forms an α,β-unsaturated nitrile intermediate and releases a molecule of water.

  • Sulfur Addition (Michael Addition): Elemental sulfur (typically S8) adds to the α,β-unsaturated nitrile.[7] The exact mechanism of sulfur's incorporation is complex and a subject of ongoing study, but it is understood to involve the formation of a sulfur-containing intermediate.[3][4]

  • Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, followed by a tautomerization to yield the final, stable 2-aminothiophene product.[3]

A visual representation of this mechanistic pathway helps in diagnosing issues at each stage.

Gewald_Mechanism Start Carbonyl (Aldehyde/Ketone) + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) Knoevenagel->Intermediate1 - H2O Addition Michael Addition of Sulfur Intermediate1->Addition Sulfur Elemental Sulfur (S8) Sulfur->Addition Intermediate2 Sulfur Adduct Intermediate Addition->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product 2-Aminothiophene Product Cyclization->Product

Caption: Generalized mechanism of the Gewald reaction.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the Gewald reaction in a practical Q&A format.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield of my 2-aminothiophene is very low. What are the most likely causes and how can I fix this?

A: Low yield is the most common problem and can stem from several factors. A systematic approach is best for diagnosis.

Initial Diagnostic Workflow:

Troubleshooting_Yield Start Low/No Yield Detected CheckReagents 1. Verify Reagent Quality - Carbonyl fresh? - Sulfur finely powdered? - Solvent anhydrous? Start->CheckReagents CheckBase 2. Evaluate Base Choice - Is the base strong enough? - Is it sterically hindered? CheckReagents->CheckBase If reagents are good CheckTemp 3. Optimize Temperature - Too low for sulfur addition? - Too high causing side reactions? CheckBase->CheckTemp If base is appropriate CheckSolvent 4. Assess Solvent Effects - Are all components soluble? - Is the solvent polar enough? CheckTemp->CheckSolvent If temp seems optimal Solution Systematic Optimization CheckSolvent->Solution Iterate & Analyze

Caption: Systematic workflow for troubleshooting low yields.

In-depth Solutions:

  • Inefficient Knoevenagel Condensation: This is often the rate-limiting step.

    • Base Selection: The choice of base is critical. While morpholine and piperidine are commonly used, less reactive ketones may require a stronger base.[8] However, very strong bases can promote side reactions. Consider screening a panel of bases. A recent study highlighted piperidinium borate as an effective conjugate acid-base catalyst that can be used in truly catalytic amounts.[9]

    • Water Removal: The condensation step produces water, which can inhibit the reaction equilibrium.[6] For stubborn reactions, using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can drive the reaction forward.

  • Poor Sulfur Solubility or Reactivity:

    • Solvent Choice: Elemental sulfur has poor solubility in many organic solvents. Polar aprotic solvents like DMF or DMSO can enhance solubility, but may complicate workup.[9] Protic solvents like ethanol and methanol are a good starting point as they offer a balance of solubility and ease of removal.[10][11] A 1:1 mixture of ethanol and water has also been shown to be effective.[9]

    • Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity and solubility.[6] However, be cautious, as excessive heat can lead to the formation of unwanted byproducts.[6] A model reaction study showed that at room temperature, only trace amounts of product were formed even after 24 hours.[9]

    • Sulfur Quality: Ensure you are using finely powdered elemental sulfur for maximum surface area and reactivity.[11]

  • Catalyst Loading: While many traditional protocols use stoichiometric amounts of amine base, modern methods have shown that catalytic amounts can be sufficient and even preferable.[9] For example, using 20 mol% of piperidinium borate catalyst has been shown to achieve complete conversion in as little as 20 minutes for certain substrates.[9]

ParameterRecommendationRationale
Base Screen morpholine, piperidine, triethylamine. Consider catalytic piperidinium borate.Match base strength to carbonyl reactivity. Catalytic amounts can reduce side reactions.[9]
Solvent Start with Ethanol or Methanol. Consider DMF for solubility issues.Balances reactant solubility and ease of workup.[11]
Temperature 40–60 °COptimizes sulfur reactivity without promoting significant side product formation.[6]
Sulfur Use finely powdered S8.Increases surface area and reaction rate.[11]
Issue 2: Formation of Side Products and Purification Challenges

Q: My reaction produces a complex mixture of products, and isolating the desired 2-aminothiophene is difficult. What are these byproducts and how can I prevent their formation?

A: Side product formation is often a result of reaction conditions being suboptimal, leading to competing reaction pathways.

  • Common Byproducts:

    • Unreacted Starting Materials: The most straightforward issue, indicating incomplete conversion.[6]

    • Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow.[6] This suggests the second or third stage of the reaction is the bottleneck.

    • Dimerization Products: The α,β-unsaturated nitrile intermediate can undergo self-condensation (dimerization) to form a six-membered ring, especially if the sulfur addition step is sluggish.[12]

  • Mitigation Strategies:

    • Control Reactant Stoichiometry: Ensure you are using the correct molar ratios. A slight excess of sulfur (e.g., 1.1-1.2 equivalents) is sometimes used to ensure the Knoevenagel intermediate is consumed.

    • Temperature and Reaction Time: Carefully monitor the reaction by TLC. Over-running the reaction or using excessive heat can promote decomposition and polymerization.

    • Order of Addition: In some cases, a two-step procedure can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react it with sulfur and base.[13][14] This is particularly useful for sterically hindered or less reactive ketones.[6]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, often minimizing the formation of side products by rapidly passing through intermediate stages.[3][6]

Issue 3: Substrate Scope Limitations

Q: I am working with a sterically hindered ketone or a complex starting material, and the standard Gewald conditions are not working. What modifications can I try?

A: The versatility of the Gewald reaction is one of its strengths, but challenging substrates require tailored approaches.[13][15]

  • For Sterically Hindered Substrates:

    • Adopt a Two-Step Protocol: As mentioned previously, isolating the Knoevenagel intermediate before reacting it with sulfur is a robust strategy.[6]

    • Higher Temperatures & Microwave Synthesis: These methods can provide the necessary energy to overcome the activation barrier for hindered substrates.[3]

  • For Electronically Deactivated Substrates:

    • Stronger Base/Catalyst System: Aryl ketones with electron-donating groups often react slower.[16] A more potent catalytic system may be required to facilitate the initial condensation.

    • Alternative Formulations: One variation for synthesizing 3-acetyl-2-aminothiophenes starts from a pre-formed dithiane (an adduct of sulfur and a ketone/aldehyde), which can be a useful alternative for certain substrates.[3]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis (Catalytic Conditions)

This protocol is adapted from a modern, catalytic approach which is environmentally friendlier and often results in cleaner reactions.[9]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.).

  • Catalyst and Solvent: Add the chosen solvent (e.g., ethanol, 10 mL per 5 mmol of ketone) followed by the base catalyst (e.g., piperidinium borate, 20 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60 °C or reflux) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 20 minutes to a few hours), cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration and washed with cold ethanol. If it remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (often from ethanol) or by column chromatography on silica gel.[2]

Protocol 2: Microwave-Assisted Gewald Synthesis

This method is ideal for rapid optimization and for reactions that are sluggish under conventional heating.[2]

  • Preparation: In a dedicated microwave reactor vial, combine the ketone/aldehyde (1.0 equiv.), active methylene nitrile (1.0 equiv.), elemental sulfur (1.2 equiv.), and a suitable base or solid catalyst (e.g., KF-alumina).[2]

  • Sealing: Seal the vial securely with a cap.

  • Irradiation: Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Caution: Ensure the pressure and temperature limits of the equipment are not exceeded.

  • Workup: After cooling the vial to room temperature, extract the product with a suitable solvent like ethyl acetate.

  • Purification: Filter to remove any solid catalyst and evaporate the solvent under reduced pressure. Purify the crude product as needed.[2]

References

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). The Gewald reaction in dye chemistry. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Reddy, T. R., Lingaiah, N., & Kantevari, S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Putatunda, S., & Houk, K. N. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Dobrota, C., & Kikelj, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
  • Peruncheralathan, S., & Ila, H. (2012). The Gewald multicomponent reaction. Current Organic Chemistry, 16(12), 1435-1455.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Gewald reaction in dye chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. Retrieved from [Link]

  • Bouhaier, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Castanedo, G. M., & Sutherlin, D. P. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184.
  • Semantic Scholar. (n.d.). The Gewald multicomponent reaction. Retrieved from [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • MDPI. (2021). 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Efficient 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminothiophene synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for the Gewald multicomponent reaction, a cornerstone of 2-aminothiophene synthesis. Here, we provide in-depth, experience-driven answers to common questions and troubleshoot specific experimental challenges to enhance your reaction efficiency, yield, and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role and selection of catalysts in the synthesis of 2-aminothiophenes, primarily via the Gewald reaction.

Q1: What is the fundamental role of a catalyst in the Gewald reaction?

A1: The Gewald reaction is a one-pot synthesis involving a carbonyl compound (ketone or aldehyde), an α-cyanoester or similar active methylene nitrile, and elemental sulfur.[1][2] The catalyst, typically a base, is crucial for initiating the first step: a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[2][3][4] The base deprotonates the active methylene compound, creating a nucleophile that attacks the carbonyl carbon. Beyond this initial step, the base also facilitates the subsequent addition of sulfur and the final ring-closure (cyclization) to form the thiophene ring.[5][6]

Q2: What are the most common types of catalysts used, and how do I choose between them?

A2: Catalysts for the Gewald reaction are predominantly basic and can be categorized as either homogeneous or heterogeneous.

  • Homogeneous Catalysts: These are soluble in the reaction medium and include secondary amines (e.g., morpholine, piperidine) and tertiary amines (e.g., triethylamine).[5][7] They are highly effective due to excellent contact with reactants.[8] The choice often depends on the reactivity of the substrates. For instance, less reactive ketones may require a stronger base like piperidine to efficiently drive the initial condensation.[5] However, overly strong bases can promote side reactions.

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. Examples include KF-alumina, nano-structured Na2CaP2O7, and sodium aluminate (NaAlO2).[9][10][11] The primary advantages of heterogeneous catalysts are their ease of separation from the reaction mixture (e.g., by simple filtration), which simplifies product work-up, and their potential for recovery and reuse, aligning with green chemistry principles.[8][12]

The choice between them involves a trade-off: homogeneous catalysts often offer higher activity and milder reaction conditions, while heterogeneous catalysts provide significant process advantages in terms of purification and sustainability.[8][12]

Q3: Can the Gewald reaction proceed without a catalyst?

A3: While a base is traditionally considered essential, some modern variations have been developed that operate under catalyst-free conditions, often employing alternative energy sources or reaction media. For instance, methods using ball-milling (mechanochemistry) or microwave irradiation have shown success without a traditional base catalyst.[13][14] In some aqueous procedures, sodium polysulfide can trigger the reaction, negating the need for a separate catalytic base.[7][10] However, for most standard laboratory and industrial applications, a base catalyst is required for efficient and timely conversion. In the absence of a catalyst under standard conditions, reactions often fail to proceed or result in only trace amounts of product.[15]

Q4: What is the difference between using a secondary amine (like morpholine) versus a tertiary amine (like triethylamine)?

A4: The key difference lies in their mechanism and potential side reactions.

  • Secondary Amines (e.g., Morpholine, Piperidine): These are bifunctional. They act as a base to catalyze the Knoevenagel condensation. Additionally, they can act as a nucleophile to activate elemental sulfur (S8), forming an ammonium polysulfide intermediate that facilitates sulfur transfer to the Knoevenagel adduct.[3]

  • Tertiary Amines (e.g., Triethylamine): These act purely as a Brønsted base. They deprotonate the active methylene compound but cannot activate sulfur via the same nucleophilic pathway. Their primary role is to facilitate the condensation and subsequent cyclization steps.

In practice, secondary amines like morpholine are often preferred as they have been shown to give high yields across a broad range of substrates.[11][14]

Part 2: Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during 2-aminothiophene synthesis.

Problem 1: Low to No Product Yield

Your reaction has run for the specified time, but TLC or LC-MS analysis shows a low yield of the desired 2-aminothiophene or only unreacted starting materials.

Workflow for Diagnosing Low Yield

G cluster_start Start: Low Yield Diagnosis cluster_cause1 Cause 1: Condensation Failure cluster_cause2 Cause 2: Sulfur Reactivity cluster_cause3 Cause 3: Catalyst Issue Start Low or No Product Yield Cause1 Inefficient Knoevenagel-Cope Condensation Start->Cause1 Is Knoevenagel intermediate (α,β-unsaturated nitrile) absent? Cause2 Poor Sulfur Solubility or Reactivity Start->Cause2 Is Knoevenagel intermediate present, but no product? Cause3 Catalyst Inactivity or Insufficient Loading Start->Cause3 Is reaction sluggish overall? Solution1A Increase Basicity: Switch from Morpholine to Piperidine. Cause1->Solution1A Solution1B Remove Water: Use Dean-Stark or add MgSO4. Cause1->Solution1B Solution2A Change Solvent: Switch to DMF, Ethanol, or Methanol. Cause2->Solution2A Solution2B Increase Temperature: Gently heat to 40-60 °C. Cause2->Solution2B Solution3A Increase Catalyst Loading: Incrementally increase to 10-20 mol%. Cause3->Solution3A Solution3B Switch Catalyst Type: Consider a heterogeneous catalyst for easier handling or a conjugate acid-base pair. Cause3->Solution3B

Caption: Decision tree for troubleshooting low yields.

Potential Cause 1: Inefficient Knoevenagel-Cope Condensation The initial condensation is often the rate-limiting step. If this step is slow or fails, the subsequent sulfur addition and cyclization cannot occur.[5]

  • Recommended Solutions:

    • Evaluate Catalyst Basicity: The chosen base may be too weak for your specific substrates. For less reactive ketones, a stronger base is often required.[5] Consider switching from morpholine (pKaH ~8.4) to the more basic piperidine (pKaH ~11.1).

    • Remove Water: The condensation reaction produces water, which can inhibit the reaction equilibrium.[5] If your reaction is sensitive to this, consider using a Dean-Stark apparatus to remove water azeotropically or adding a drying agent like anhydrous MgSO₄.

    • Consider an Organocatalyst: L-proline has been shown to be an effective catalyst, facilitating both the condensation and sulfur addition steps under mild conditions.[16]

Potential Cause 2: Poor Sulfur Reactivity or Solubility Elemental sulfur (S₈) has limited solubility in many organic solvents at room temperature. Its reactivity is also temperature-dependent.

  • Recommended Solutions:

    • Optimize Solvent: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are known to improve the solubility and reactivity of sulfur.[5]

    • Adjust Temperature: Gently heating the reaction mixture to 40-60 °C can significantly enhance the rate of sulfur addition.[5] Be cautious, as excessive heat can lead to byproduct formation.

Potential Cause 3: Steric Hindrance Highly substituted or sterically bulky ketones can hinder the initial nucleophilic attack and subsequent cyclization.

  • Recommended Solutions:

    • Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, especially for challenging substrates, by efficiently overcoming activation energy barriers.[5][7]

    • Adopt a Two-Step Protocol: For particularly hindered substrates, a two-step approach may be more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation. Then, in a separate step, react this intermediate with sulfur and the base catalyst.[5]

Problem 2: Significant Byproduct Formation

TLC or LC-MS analysis shows the desired product along with one or more significant, undesired spots.

Potential Cause 1: Dimerization or Polymerization The highly reactive intermediates, particularly the Knoevenagel adduct, can undergo self-condensation or polymerization, especially under strongly basic conditions.[5]

  • Recommended Solutions:

    • Reduce Catalyst Basicity: If you are using a strong base like piperidine, consider switching to a weaker base like morpholine or triethylamine.

    • Control Reagent Concentration: High concentrations can favor intermolecular side reactions. Try running the reaction at a higher dilution or adding one of the reagents slowly over time.

Potential Cause 2: Presence of Knoevenagel-Cope Intermediate A significant amount of the α,β-unsaturated nitrile intermediate in the final mixture indicates that the sulfur addition and/or cyclization steps are slow or incomplete.[5]

  • Recommended Solutions:

    • Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or increase the temperature moderately (e.g., from 50 °C to 65 °C) to facilitate the slower cyclization step.

    • Ensure Sufficient Sulfur: Verify that the stoichiometry of elemental sulfur is correct (typically a slight excess is used).

Problem 3: Difficulty with Catalyst Separation and Product Purification

The work-up is complicated by the presence of a soluble (homogeneous) catalyst, leading to difficult or low-yielding purification.

Potential Cause: Use of Homogeneous Catalyst Homogeneous catalysts like triethylamine or piperidine can be difficult to remove completely, especially if they form salts that are soluble in the extraction solvent.[8]

  • Recommended Solutions:

    • Switch to a Heterogeneous Catalyst: This is the most effective solution. Solid catalysts like nano-structured Na2CaP2O7 or KF-alumina can be removed by simple filtration after the reaction is complete, greatly simplifying the work-up.[9] These catalysts have shown excellent activity, sometimes in green solvents like water.

    • Use a Truly Catalytic System: Recent studies have shown that conjugate acid-base pairs, such as piperidinium borate, can be used in truly catalytic amounts (e.g., <10 mol%), minimizing the amount of catalyst that needs to be removed.[15]

    • Optimize Work-up: If switching catalysts is not an option, perform an acidic wash (e.g., with dilute HCl) during extraction to protonate the amine catalyst and move it into the aqueous layer. Be cautious, as this may affect acid-sensitive functional groups on your product.

Part 3: Data & Protocols

Table 1: Comparison of Common Catalysts for Gewald Synthesis
Catalyst TypeCatalyst ExamplePhaseKey AdvantagesPotential Drawbacks
Homogeneous MorpholineLiquidHigh reactivity, mild conditions, bifunctional (base/nucleophile).[5][14]Difficult to separate from product, potential for side reactions.[8]
Homogeneous TriethylamineLiquidPurely a base, avoids certain sulfur-activation side pathways.Difficult to separate, less effective for activating sulfur.[5]
Homogeneous L-ProlineLiquidGreen, cost-effective, catalyzes both key steps.[16]Requires specific solvents like DMF for optimal performance.[16]
Heterogeneous KF-AluminaSolidEasy separation (filtration), reusable, suitable for microwave synthesis.[9]Can have lower activity than homogeneous catalysts, potential mass transfer limitations.[8]
Heterogeneous Na2CaP2O7 (nano)SolidHighly active and selective, works in green solvents (water), reusable.Requires synthesis of the nano-structured catalyst material.
Conjugate Pair Piperidinium BorateLiquidTruly catalytic amounts (low loading), excellent yields, recyclable.[15]Newer methodology, may require specific preparation.
Experimental Protocol: Heterogeneous Catalysis Using Nano-structured Na2CaP2O7 in Water

This protocol is adapted from methodologies demonstrating the use of efficient, recyclable solid base catalysts in aqueous media.[9]

  • Setup: To a 100 mL round-bottomed flask equipped with a reflux condenser and magnetic stir bar, add the ketone (10 mmol), the active methylene nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol).

  • Catalyst Addition: Add the nano-structured Na2CaP2O7 catalyst (0.1 g).

  • Solvent: Add 20 mL of deionized water to the flask.

  • Reaction: Vigorously stir the mixture and heat to reflux (100 °C).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., ethyl acetate/hexanes). Reactions are often complete within 30-60 minutes.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Collect the solid product by vacuum filtration. The solid catalyst will be co-filtered with the product.

  • Purification: Wash the collected solid thoroughly with water to remove any inorganic residues. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiophene. The catalyst can often be recovered from the filtrate if desired.

References
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. [Link]

  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Homogeneous vs Heterogeneous Catalysts. Columbia University. [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Homogeneous and heterogeneous catalysis | Chemical Kinetics Class Notes. Fiveable. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Homogeneous & Heterogeneous Catalysts. Save My Exams. [Link]

  • Heterogenous vs Homogenous catalysis. ChemBAM. [Link]

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Technical Support Center: Purification of Polar 2-Aminothiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of polar 2-aminothiophene derivatives. This resource is tailored for researchers, scientists, and drug development professionals who encounter the unique difficulties associated with this important class of heterocyclic compounds. 2-aminothiophenes are valuable scaffolds in medicinal chemistry, but their inherent polarity can present significant hurdles in achieving high purity.[1][2][3][4] This guide provides troubleshooting insights and practical, step-by-step protocols in a question-and-answer format to help you overcome these common obstacles.

Section 1: Troubleshooting Column Chromatography

Flash column chromatography is a cornerstone of purification in organic synthesis. However, the basic amino group and overall polarity of 2-aminothiophenes can lead to frustrating results on standard silica gel.

Question 1: My polar 2-aminothiophene streaks badly or remains at the baseline on a silica gel TLC plate, even with highly polar solvents like 100% ethyl acetate or methanol/DCM mixtures. How can I get it to move and achieve good separation?

This is the most frequent issue encountered. The problem arises from the strong interaction between the basic amine functionality and the acidic silanol (Si-OH) groups on the surface of the silica gel. This acid-base interaction leads to irreversible adsorption or significant band spreading.

Root Cause Analysis & Solution:

The key is to neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your eluent system.

  • Primary Recommendation: Triethylamine (TEA) Additive. The most common and effective solution is to add 0.5-2% triethylamine to your mobile phase.[5][6][7] TEA is a volatile base that will effectively compete with your compound for the acidic sites on the silica, allowing your 2-aminothiophene to elute properly and form sharper bands.

  • Alternative Basic Modifiers: If TEA is incompatible with your compound (e.g., causes a side reaction), other options include:

    • Ammonium hydroxide: A solution of 10% ammonium hydroxide in methanol can be used as a stock solution and added at 1-10% to your mobile phase.[8]

    • Pyridine: Use in similar concentrations to TEA, but be aware of its higher boiling point, which makes it more difficult to remove under vacuum.

Experimental Protocol: Developing a Solvent System with a Basic Modifier

  • Initial TLC Screening: Prepare three separate TLC developing chambers.

  • Solvent System: Choose a starting solvent system based on your compound's polarity (e.g., 80:20 Ethyl Acetate/Hexane).

  • Additive Test:

    • Chamber 1: Solvent system only.

    • Chamber 2: Solvent system + 1% Triethylamine.

    • Chamber 3: Solvent system + 2% Triethylamine.

  • Analysis: Spot your crude material on three TLC plates and develop one in each chamber. You should observe a significant improvement in the spot shape and Rf value in the chambers containing TEA.

  • Optimization: Adjust the polarity of your main solvent system (e.g., increase ethyl acetate percentage) to achieve an optimal Rf of 0.2-0.3 for your target compound in the presence of the basic modifier.[8]

Question 2: My compound is extremely polar and still shows poor retention even with methanol-based solvent systems and TEA. Are there alternative chromatography techniques?

Yes, when dealing with exceptionally polar compounds that are difficult to retain even on modified normal-phase systems, it's time to consider alternative strategies.

Alternative Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds.[9][10][11][12] It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water). In HILIC, water is the "strong" eluting solvent.[9][10]

  • Reverse-Phase Chromatography (RPC): While seemingly counterintuitive for polar compounds, RPC can be effective, especially if impurities are non-polar. The challenge is achieving retention.

    • Use columns designed for polar analytes (e.g., Polar-Embedded or Aqua-type C18 columns).

    • Run with highly aqueous mobile phases (e.g., starting with 95-100% water/buffer).

    • Ion-pairing agents can be added to the mobile phase to increase the retention of ionic or highly polar compounds.[13]

  • Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can be a good option. This stationary phase is more basic and less prone to the strong acid-base interactions seen with standard silica, often providing better peak shapes for basic compounds.[10][14]

Workflow for Selecting an Alternative Chromatography Method

G start Compound streaks or has Rf=0 on silica with MeOH/DCM + TEA solubility_test Test Solubility: Acetonitrile/Water vs. Methanol/Water start->solubility_test hilic HILIC is a strong candidate solubility_test->hilic Good solubility in ACN/H2O? rpc Reverse-Phase is a possibility solubility_test->rpc Good solubility in MeOH/H2O? hilic_protocol Proceed with HILIC Protocol: - Silica, Diol, or Amine Column - Acetonitrile/Water Gradient hilic->hilic_protocol rpc_protocol Proceed with RPC Protocol: - Polar-Endcapped C18 Column - Water/MeOH or Water/ACN Gradient - Consider pH adjustment or ion-pairing agent rpc->rpc_protocol

Caption: Decision workflow for alternative chromatography.

Section 2: Crystallization and Precipitation Challenges

Crystallization is an ideal purification method for obtaining highly pure solid material. However, the same polarity that complicates chromatography can also make crystallization difficult.

Question 3: My 2-aminothiophene compound is a stubborn oil and refuses to crystallize. What strategies can I try?

Oiling out is a common problem, especially when impurities are present. The goal is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[15][16]

Troubleshooting Crystallization:

Problem ScenarioPotential CauseRecommended Solution
Compound remains an oil upon cooling Solution is not supersaturated; compound is too soluble.1. Slowly evaporate the solvent. 2. Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists.[17] Heat to redissolve, then cool slowly. 3. Try a completely different solvent system.
No crystal formation at all Nucleation is inhibited.1. Scratch: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites.[18] 2. Seed: Add a tiny crystal of pure product (if available) to the cooled solution. 3. Cool Slowly: Drastic temperature changes can favor oiling. Allow the solution to cool to room temperature slowly before moving it to a refrigerator or ice bath.[16][18]
Compound precipitates as an amorphous powder Cooling was too rapid; high level of impurities.1. Re-dissolve in the minimum amount of hot solvent and cool much more slowly. 2. Attempt purification by another method (e.g., chromatography) to remove impurities that may be inhibiting crystal lattice formation.

Protocol: Systematic Solvent Screening for Recrystallization

  • Preparation: Place a few milligrams of your crude oil into several small test tubes.

  • Solvent Selection: To each tube, add a different solvent from the list below, dropwise, until the compound just dissolves at room temperature. A good candidate solvent will not dissolve the compound well at room temperature.

  • Heating: For solvents that do not dissolve the compound at room temperature, heat the test tube gently in a water bath. A good solvent will dissolve the compound completely when hot.[19]

  • Cooling: Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath.[15]

  • Observation: Observe which solvent system yields crystalline material.

Common Recrystallization Solvents for Polar Compounds

Solvent / SystemCharacteristics
Ethanol/Water A versatile system for moderately to highly polar compounds. Dissolve in hot ethanol, then add hot water dropwise until cloudy.[18][19]
Isopropanol (IPA) Often a good single solvent for compounds that are too soluble in methanol or ethanol.
Acetonitrile A polar aprotic solvent that can be effective.
Ethyl Acetate/Hexane A classic combination. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Toluene Can be effective for compounds with aromatic character, even if they are polar.

Section 3: Stability and Handling FAQs

2-aminothiophenes, while generally stable, can have certain sensitivities that impact purification outcomes.[20]

Question 4: I notice my compound changing color (e.g., darkening) during purification or upon standing. Is this a stability issue?

Answer: Yes, this is likely an indication of decomposition, often due to oxidation. The electron-rich nature of the 2-aminothiophene ring system can make it susceptible to air oxidation, which is often accelerated by light or trace acid/metal impurities.

Mitigation Strategies:

  • Work Quickly: Do not leave your compound in solution or on a chromatography column for extended periods.

  • Use an Inert Atmosphere: When handling the purified compound, especially for long-term storage, do so under an inert atmosphere of nitrogen or argon.

  • Solvent Purity: Ensure your solvents are free of peroxides or acids. Using freshly distilled or high-purity solvents is recommended.

  • Storage: Store the final, dry compound in a freezer, protected from light (e.g., in an amber vial).

Question 5: My NMR spectrum looks complex, suggesting impurities, even after chromatography. Could impurities be generated during the purification process itself?

Answer: It's possible. If you are purifying a product from a Gewald reaction, for example, there can be residual elemental sulfur or other reactive intermediates.[21][22][23]

  • Residual Sulfur: Elemental sulfur is soluble in many organic solvents (like DCM and toluene) and can sometimes co-elute with your product. If you suspect sulfur contamination, try triturating your crude product with a solvent in which your compound is sparingly soluble but sulfur is not, or vice versa.

  • Silica-Induced Decomposition: As mentioned, the acidity of silica gel can potentially cause degradation of sensitive compounds. If you suspect this, performing a quick stability test is prudent.

Protocol: TLC Stability Test

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot the solution on a TLC plate.

  • Let the plate sit on the benchtop, exposed to air and light, for 1-2 hours.

  • Develop the TLC plate.

  • If you see new spots appear or the original spot diminish, your compound is unstable on silica under these conditions. In this case, consider using a deactivated silica, alumina, or an alternative purification method.[8]

Troubleshooting Workflow for Post-Purification Impurities

G start Impurities detected after purification stability Perform TLC stability test start->stability source Review reaction workup (e.g., Gewald reaction) start->source degrades Compound degrades on TLC plate stability->degrades stable Compound is stable on TLC plate stability->stable sulfur Suspect residual sulfur? source->sulfur action_degrades Use deactivated silica, alumina, or RPC/HILIC degrades->action_degrades other Suspect other co-eluting impurities? stable->other action_sulfur Triturate with a selective solvent or recrystallize sulfur->action_sulfur action_other Re-optimize chromatography with a different solvent system other->action_other

Caption: Troubleshooting unexpected post-purification impurities.

References

  • Waters Corporation.
  • University of California, Los Angeles.
  • Benchchem. A Comparative Analysis of the Reactivity of 2-Aminofurans and 2-Aminothiophenes in Drug Discovery.
  • LCGC International. Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC)
  • National Institutes of Health (NIH).
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
  • Semantic Scholar. Liophilic Mobile Phase Additives in Reversed Phase HPLC.
  • MDPI.
  • University of Rochester, Department of Chemistry.
  • Chem LibreTexts.
  • Longdom Publishing.
  • Biotage. What can I use to purify polar reaction mixtures?.
  • Biotage.
  • Millersville University.
  • ResearchGate.
  • Journal of Pharmaceutical Negative Results.
  • Journal of Pharmaceutical Negative Results.
  • ResearchGate.
  • Reddit.
  • PubMed Central. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
  • Waters Blog.
  • Restek. HPLC Troubleshooting Guide.
  • Chromatography Forum.
  • University of Rochester, Department of Chemistry.
  • Biotage.
  • Wikipedia. Gewald reaction.
  • ACS Publications.
  • Organic Chemistry Portal. Gewald Reaction.
  • Benchchem.

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Stability studies of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for conducting stability studies on this compound. As a key heterocyclic building block in medicinal chemistry, understanding its stability profile is crucial for successful research and development.[1]

Part 1: FAQs - Intrinsic Stability, Handling, and Storage

This section addresses the most common initial questions regarding the inherent stability and proper handling of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Q1: What are the primary stability concerns for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone in experimental settings?

A1: The primary stability concerns stem from the 2-aminothiophene scaffold. This class of compounds is known to be susceptible to several degradation pathways:

  • Oxidative Degradation: The electron-rich thiophene ring, particularly the sulfur heteroatom, is prone to oxidation, potentially forming S-oxides or S-dioxides.[2] The free amino group can also be a site for oxidative reactions. Mechanochemical oxidative studies on related thienopyridines confirm the thiophene unit's susceptibility to oxidation.[3]

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV-Vis light, leading to photochemical reactions. Thiophene-based photosensitizers are known to be reactive toward singlet oxygen, which can lead to self-degradation.[4][5] Discoloration upon exposure to light is a common indicator of this issue.[2]

  • Hydrolytic Instability: While the core structure is generally stable, extreme pH conditions can pose a risk. In strongly acidic media, the carbonyl group's oxygen can be protonated, potentially initiating downstream reactions.[2] In highly basic conditions, the molecule's reactivity may increase.[6]

Q2: What are the recommended storage conditions for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone?

A2: To ensure long-term stability and prevent degradation, the compound should be stored under controlled conditions. Based on supplier recommendations and the chemical nature of the molecule, the following is advised:

  • Temperature: Refrigerate at 2-8 °C.[7]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from air and moisture.[2]

  • Light: Keep in a dark place, using an amber vial or other light-protecting container.[2][7]

Q3: I'm observing a gradual darkening/yellowing of my solid sample or solution. What is the likely cause and how can I prevent it?

A3: This is a classic sign of degradation, most likely due to oxidation or photodecomposition.[2] The formation of colored impurities is common when electron-rich aromatic amines or thiophenes are exposed to air and/or light.

  • Troubleshooting:

    • Verify Storage: Immediately confirm that your storage conditions align with the recommendations in Q2.

    • Inert Handling: When working with the compound, minimize its exposure to air. If preparing solutions, consider using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

    • Light Protection: Always work with the compound in a fume hood with the sash down to minimize light exposure, and wrap solution containers in aluminum foil.

Part 2: Designing and Troubleshooting Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[8][9][10] The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities.[11][12]

General Workflow for a Forced Degradation Study

The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) control Time Zero (T0) Control (Unstressed Sample) prep->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid therm Thermal Stress (e.g., 80°C Solution/Solid) prep->therm photo Photolytic Stress (ICH Q1B Conditions) prep->photo analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS control->analysis acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Calculate % Degradation Identify Degradants Assess Peak Purity analysis->eval

Caption: Workflow for a typical forced degradation study.

Experimental Protocols & Troubleshooting (Q&A)

Q4: How should I set up an acid and base hydrolysis experiment, and what common issues might I face?

A4: Hydrolysis studies assess the compound's stability in aqueous environments at different pH values.

  • Detailed Protocol: Acid/Base Hydrolysis

    • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

    • Stress Condition:

      • Acid: Dilute the stock solution with 0.1 M HCl to achieve the target final concentration (e.g., 100 µg/mL).

      • Base: Dilute the stock solution with 0.1 M NaOH to the same target concentration.

      • Control: Prepare a sample diluted with purified water.

    • Incubation: Incubate all three solutions in a controlled temperature bath (e.g., 60°C).[2]

    • Sampling: Withdraw aliquots at specific time points (e.g., 0, 4, 8, 24, 48 hours).

    • Neutralization: This is a critical step. Before analysis, neutralize the samples to prevent further degradation or damage to the HPLC column.

      • Neutralize acidic samples with an equivalent amount of 0.1 M NaOH.

      • Neutralize basic samples with an equivalent amount of 0.1 M HCl.

    • Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method.

  • Troubleshooting Guide:

    • Issue: No degradation is observed.

      • Solution: The compound may be stable under these conditions. Increase the temperature (e.g., to 80°C) or the acid/base concentration (e.g., to 1 M), but be aware that overly harsh conditions may not be relevant to real-world degradation.[12]

    • Issue: The compound degrades almost instantly.

      • Solution: The conditions are too harsh. Reduce the temperature (e.g., to room temperature or 40°C) and monitor at earlier time points. This behavior was noted for some aminothiophene derivatives at very low pH.[6]

Q5: What is a standard protocol for oxidative stress testing?

A5: Oxidative stress testing is crucial because the thiophene sulfur and the amino group are susceptible to oxidation.

  • Detailed Protocol: Oxidative Degradation

    • Preparation: Prepare a solution of the compound (e.g., 100 µg/mL) in an appropriate solvent.

    • Stress Condition: Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) to the solution.

    • Incubation: Keep the sample at room temperature and protect it from light to avoid inducing photolytic degradation.

    • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 24 hours). The reaction is often rapid.

    • Analysis: Analyze the samples directly by HPLC. No quenching or neutralization is typically required for low concentrations of H₂O₂.

  • Troubleshooting Guide:

    • Issue: The reaction is too fast or too slow.

      • Solution: Adjust the concentration of H₂O₂. Concentrations ranging from 3% to 30% can be used, but start low to control the degradation rate.

    • Issue: Multiple new peaks appear, making the chromatogram complex.

      • Solution: This is common in oxidation studies. Use a high-resolution mass spectrometer (LC-MS) to obtain accurate mass data for the degradant peaks, which helps in proposing structures (e.g., M+16 for a mono-oxide, M+32 for a dioxide).

Q6: How do I properly assess thermal and photostability?

A6: These tests evaluate the impact of heat and light, which are common environmental factors during manufacturing, shipping, and storage.

  • Detailed Protocol: Thermal & Photostability

    • Thermal Stability (Solid State): Place a known amount of the solid compound in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80°C). At each time point, dissolve a portion of the solid and analyze by HPLC.

    • Thermal Stability (Solution): Prepare a solution of the compound, protect it from light, and incubate it in a heated bath. Analyze aliquots over time.

    • Photostability: Expose the compound (both in solid state and in solution) to a controlled light source as specified in ICH Q1B guidelines. This typically involves exposure to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] A control sample should be wrapped in aluminum foil to shield it from light. Analyze both the exposed and control samples.

Part 3: Data Interpretation and Potential Degradation Pathways

Q7: What are the likely degradation products of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone?

A7: Based on the chemical structure and known reactivity of 2-aminothiophenes, several degradation products can be anticipated. The primary sites of vulnerability are the thiophene ring (especially the sulfur atom) and the amino group.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Stress (H2O2) cluster_hydrolysis Harsh Acid/Base Hydrolysis cluster_photo Photolytic Stress (UV/Vis) Parent (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone Sulfoxide Thiophene S-Oxide (Parent + 16 Da) Parent->Sulfoxide + [O] RingOpening Thiophene Ring Opening (Complex Products) Parent->RingOpening pH < 2 or > 12 Dimer Dimerization Products Parent->Dimer PhotoOxide Photo-oxidized Products Parent->PhotoOxide hν, O2 Sulfone Thiophene S-Dioxide (Parent + 32 Da) Sulfoxide->Sulfone + [O]

Caption: Potential degradation pathways for the title compound.

  • Oxidation Products: The most likely products are the thiophene S-oxide and S-dioxide. These would be readily detectable by LC-MS as an increase in mass of 16 and 32 Da, respectively.

  • Hydrolytic Products: Under extreme pH, degradation of the thiophene ring itself is a possibility, though the exact products can be complex.[2][6] The amide-like bond within the aminoketone structure is generally stable.

  • Photodegradation Products: Exposure to light could lead to dimerization or other complex rearrangements. The inherent reactivity of thiophenes toward singlet oxygen suggests photo-oxidation is a plausible pathway.[4]

Example Data Summary

For a successful study, results should be tabulated to clearly compare the effects of different stress conditions.

Stress ConditionTime% Degradation of ParentNo. of Degradants >0.1%Major Degradant (m/z)
0.1 M HCl 48h8.5%2232 (Parent)
0.1 M NaOH 48h15.2%3232 (Parent)
3% H₂O₂ 24h21.0%4248 (M+16)
Thermal (80°C) 72h4.1%1232 (Parent)
Photolytic (ICH) -11.8%3232 (Parent)

This table contains hypothetical data for illustrative purposes.

References

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmtech.com. [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). International Journal of Molecular Sciences. [Link]

  • Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells. (2015). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Identification of Disulfides from the Biodegradation of Dibenzothiophene. (2001). Applied and Environmental Microbiology. [Link]

  • Forced Degradation Studies. (2016). MedCrave. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI. [Link]

  • Advanced Analytical Techniques in Stability Testing. (n.d.). Separation Science. [Link]

  • 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. (2023). ACS Medicinal Chemistry Letters. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecules. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. [Link]

  • 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells. (2024). MDPI. [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). European Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2013). International Journal of Pharmacy and Biological Sciences. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]

  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ResearchGate. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Sustainable Chemistry & Engineering. [Link]

  • Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. (2022). Chemical Biology & Drug Design. [Link]

  • Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). Chemistry of Heterocyclic Compounds. [Link]

  • Analytical aspects of the stabilization of drugs in pharmaceutical formulations. (1991). PubMed. [Link]

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Journal of Pharmaceutical Research & Reports. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2022). Molecules. [Link]

  • Trends in Analytical chemistry. (n.d.). CONICET. [Link]

  • (2-Amino-4-(2,2-dimethylpropyl)-5-(4-methoxyphenyl) thiophen-3-yl)(4-methyl-phenyl)methanone. (n.d.). PDSP. [Link]

  • Thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one, the postulated precursor of sotolone, from amino acid model systems containing glyoxylic and pyruvic acids. (2011). Merck Millipore. [Link]

  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. (2022). MDPI. [Link]

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Technical Support Center: Troubleshooting NMR Analysis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR Analysis of Substituted Thiophenes. This resource is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of thiophene derivatives. Thiophene-containing compounds are pivotal in medicinal chemistry and materials science, making their accurate characterization essential.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during NMR analysis.

I. Troubleshooting Guide: A Case-Based Approach

This section addresses specific problems you might encounter during the NMR analysis of your substituted thiophene samples. Each case provides a diagnosis of the potential causes and a step-by-step protocol for resolution.

Case 1: My ¹H NMR spectrum shows broad, poorly resolved peaks in the aromatic region.

Potential Causes:

  • Sample Aggregation: Substituted thiophenes, especially those with planar aromatic systems and functional groups capable of hydrogen bonding or π-stacking, can aggregate in solution.[3][4] This is particularly common in conjugated polymers containing thiophene units.[3][4][5] This aggregation leads to line broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field will result in broad peaks across the entire spectrum.[6]

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and aggregation, both of which contribute to broader lines.[6]

Troubleshooting Protocol:

  • Dilute the Sample: Prepare a more dilute sample (e.g., 1-5 mg in 0.6-0.7 mL of solvent) and re-acquire the spectrum.

  • Change the Solvent: If dilution doesn't resolve the issue, try a different deuterated solvent.[6] Solvents like DMSO-d₆ or methanol-d₄ can disrupt intermolecular interactions that cause aggregation. Aromatic solvents like benzene-d₆ can induce different chemical shifts due to anisotropic effects, which may help resolve overlapping signals.[6][7]

  • Elevated Temperature NMR: Acquire the spectrum at a higher temperature (e.g., 40-60 °C). This can disrupt aggregates and increase the rate of conformational exchange, leading to sharper signals.

  • Sample Filtration: If paramagnetic impurities are suspected, filter the sample through a small plug of Celite or silica gel directly into the NMR tube.

  • Optimize Shimming: Ensure the spectrometer is properly shimmed before acquiring the data.[1]

Case 2: The integration of my thiophene ring protons is incorrect.

Potential Causes:

  • Overlapping Signals: Signals from the thiophene ring may be overlapping with impurity peaks or with each other, leading to inaccurate integration.

  • Slow Relaxation: Quaternary carbons or protons with long relaxation times (T₁) may not fully relax between scans, leading to lower signal intensity and inaccurate integration.

  • Baseline Distortion: A non-flat baseline can significantly impact the accuracy of integration.

Troubleshooting Protocol:

  • Check for Impurities: Carefully examine the spectrum for common solvent impurities.[8][9] Cross-reference with tables of known solvent chemical shifts.[10]

  • Adjust Acquisition Parameters: Increase the relaxation delay (d1) to ensure all protons have sufficient time to relax between pulses.[1] A longer d1 (e.g., 5-10 seconds) is often necessary for accurate quantification.

  • Data Processing: Meticulously phase and baseline correct the spectrum before integration.

  • Use 2D NMR: If signals are severely overlapped, 2D NMR techniques like COSY (Correlation Spectroscopy) can help to identify the individual proton signals within a multiplet.[7]

Case 3: I am having difficulty assigning the proton and carbon signals of my polysubstituted thiophene.

The Challenge of Complexity: As the number of substituents on the thiophene ring increases, the ¹H and ¹³C NMR spectra can become complex and difficult to interpret due to overlapping signals and complex coupling patterns.[11][12]

Workflow for Structural Elucidation:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Structure Elucidation H1 ¹H NMR (Proton Environment) C13 ¹³C{¹H} NMR (Carbon Skeleton) COSY COSY (¹H-¹H Coupling) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC DEPT DEPT-135/90 (CH, CH₂, CH₃ Multiplicity) C13->HSQC C13->HMBC Trace_Connectivity Trace Proton Networks (via COSY) COSY->Trace_Connectivity Assign_Protons Assign Protonated Carbons (via HSQC) HSQC->Assign_Protons Assemble_Fragments Assemble Molecular Fragments (via HMBC) HMBC->Assemble_Fragments Assign_Protons->Trace_Connectivity Trace_Connectivity->Assemble_Fragments Final_Structure Propose Final Structure Assemble_Fragments->Final_Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR.

Step-by-Step Guide:

  • Acquire Standard 1D Spectra: Obtain high-quality ¹H, ¹³C{¹H}, and DEPT spectra. The DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while a DEPT-90 will only show CH signals.

  • Run a COSY Experiment: This will reveal which protons are spin-spin coupled, helping to identify adjacent protons on the thiophene ring and on substituents.[7]

  • Perform an HSQC Experiment: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the carbon it is directly attached to.[7] This is invaluable for assigning the signals of protonated carbons.

  • Utilize the HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away.[7] This is crucial for identifying quaternary carbons and for connecting different spin systems within the molecule.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for substituted thiophenes?

The chemical shifts of thiophene protons and carbons are influenced by the electronic nature of the substituents.[1][13] Electron-donating groups (e.g., -OCH₃, -CH₃) generally cause upfield shifts (to lower ppm), while electron-withdrawing groups (e.g., -NO₂, -Br) cause downfield shifts (to higher ppm).[1][14]

Table 1: Approximate ¹H Chemical Shifts (ppm) for 3-Substituted Thiophenes in CDCl₃ [1]

SubstituentH2H4H5
-CH₃~7.17~6.87~6.86
-Br~7.28~7.06~7.28
-OCH₃~7.14~6.73~6.21

Table 2: Approximate ¹³C Chemical Shifts (ppm) for 3-Substituted Thiophenes in CDCl₃ [1]

SubstituentC2C3C4C5
-CH₃125.3138.4129.9121.0
-Br122.9110.1129.0126.0
-OCH₃121.7160.0101.4125.8

Note: These values are approximate and can vary with solvent and concentration.[1]

Q2: What are the expected proton-proton coupling constants (J-values) for the thiophene ring?

The coupling constants in the thiophene ring are characteristic and can be very useful for structure determination.

Table 3: Typical ¹H-¹H Coupling Constants (Hz) in Thiophenes [15]

CouplingRange (Hz)
J(H2, H3)4.7 - 5.8
J(H3, H4)3.5 - 4.5
J(H4, H5)4.5 - 5.5
J(H2, H4)1.0 - 1.8
J(H2, H5)2.7 - 3.4
J(H3, H5)1.2 - 1.8

Long-range couplings are also observed, for instance, between ring protons and protons on substituents.[16]

Q3: How do I identify and deal with common impurities in my NMR sample?

Common Impurities:

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.[6][10]

  • Water: Can appear as a broad peak in the spectrum. Its chemical shift is highly dependent on the solvent and temperature.[6]

  • Silicone Grease: From glassware, appears as a singlet around 0 ppm in ¹H NMR.

Mitigation Strategies:

  • Thorough Drying: Ensure your sample is thoroughly dried under high vacuum to remove residual solvents. For stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[6]

  • Proper Glassware Cleaning: To avoid grease contamination, do not grease joints of glassware used for the final product. Clean NMR tubes meticulously, as residual acetone from washing can take hours to fully evaporate.[6]

  • D₂O Shake: To confirm an OH or NH peak, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The exchangeable proton peak should disappear or significantly decrease in intensity.[6]

  • Use Reference Tables: Consult published tables of NMR chemical shifts for common laboratory solvents and impurities.[8][9][10]

Sample Purification Workflow:

G Start Crude Product Column Column Chromatography (Silica or Alumina) Start->Column Fractions Combine Pure Fractions Column->Fractions Solvent_Removal Rotary Evaporation Fractions->Solvent_Removal High_Vac High Vacuum Drying (to remove residual solvents) Solvent_Removal->High_Vac NMR_Prep Prepare NMR Sample (in deuterated solvent) High_Vac->NMR_Prep Acquire Acquire NMR Spectra NMR_Prep->Acquire

Sources

Technical Support Center: Mass Spectrometry Analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. It is designed for researchers, scientists, and drug development professionals who may encounter this molecule or structurally similar compounds in their work. The content is structured in a question-and-answer format to directly address potential challenges and interpretative questions.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected molecular ion (M+) peak for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, and what factors might affect its intensity?

A1: The chemical formula for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is C₁₃H₁₃NOS. Its monoisotopic mass is approximately 231.07 g/mol . Therefore, you should expect to see the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 231.

The intensity of the molecular ion peak can be quite variable. Aromatic and heterocyclic systems, like the phenyl and thiophene rings in this molecule, are known to produce prominent molecular ion peaks due to their stable structures.[1][2][3] However, the energy of the electron beam in the ion source plays a critical role. If the ionization energy is too high, the molecular ion may be energetically unstable and undergo rapid fragmentation, leading to a less intense or even absent M⁺• peak.[4] If you are struggling to observe the molecular ion, consider using a softer ionization technique if available, or reducing the ionization energy in your EI source.

Q2: My mass spectrum shows an incredibly intense peak at m/z 105, which is the base peak. What does this fragment represent, and why is it so stable?

A2: A base peak at m/z 105 is a hallmark fragmentation pattern for compounds containing a benzoyl moiety.[5] This peak corresponds to the benzoyl cation (C₆H₅CO⁺) .

This ion's high stability is central to its prevalence in the spectrum. The fragmentation process that forms it is an example of an α-cleavage , a common pathway for ketones.[6][7] The bond between the carbonyl carbon and the substituted thiophene ring breaks, localizing the positive charge on the benzoyl fragment. This resulting acylium ion is highly resonance-stabilized, which is why it is often the most abundant ion (the base peak) in the mass spectra of aromatic ketones.[1]

Q3: I also see a significant peak at m/z 77. What is the origin of this ion?

A3: The peak at m/z 77 corresponds to the phenyl cation (C₆H₅⁺) . This ion is formed directly from the benzoyl cation (m/z 105) through the loss of a neutral carbon monoxide (CO) molecule.[5][8] This is a very common subsequent fragmentation step for the benzoyl cation and serves as further evidence for the presence of a phenyl-carbonyl substructure in your analyte.

Q4: What fragmentation patterns are expected from the substituted thiophene portion of the molecule?

A4: After the primary α-cleavage that forms the benzoyl cation, the other fragment would be the (2-Amino-4,5-dimethylthiophen-3-yl) radical. However, the alternative α-cleavage, where the bond between the carbonyl and the phenyl ring breaks, is also possible. This would result in a positively charged (2-Amino-4,5-dimethylthiophen-3-yl)carbonyl cation at m/z 154 .

This fragment (m/z 154) can then undergo further fragmentation. Due to the presence of the amino and methyl groups on the thiophene ring, a variety of subsequent losses are possible, though these peaks are generally expected to be of lower intensity than the benzoyl-derived fragments. Substituted thiophenes are known to fragment in well-defined ways, often involving the substituents and potential ring rearrangements.[2][9]

Q5: Could the amino and dimethyl substituents on the thiophene ring direct the fragmentation in any specific way?

A5: Yes, substituents can significantly influence fragmentation pathways. The electron-donating nature of the amino and methyl groups can stabilize the thiophene ring, potentially influencing which α-cleavage is preferred. The presence of these substituents also introduces the possibility of fragmentation events initiated at these sites. For instance, the loss of a methyl radical (•CH₃) from the molecular ion or from the m/z 154 fragment is a plausible pathway. The fragmentation of substituted thiophenes can be complex and is often influenced by the position and nature of the substituents on the ring.[10]

Summary of Key Fragmentation Data

The following table summarizes the primary ions expected in the electron ionization mass spectrum of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

m/zProposed Structure/FormulaFragment NameNotes
231[C₁₃H₁₃NOS]⁺•Molecular Ion (M⁺•)Intensity can vary based on ionization energy.[1][2]
154[C₇H₈NOS]⁺(2-Amino-4,5-dimethylthiophen-3-yl)carbonyl cationFormed by α-cleavage with loss of a phenyl radical.
105[C₇H₅O]⁺Benzoyl cationOften the base peak due to high resonance stability.[5]
77[C₆H₅]⁺Phenyl cationFormed by the loss of neutral CO from the benzoyl cation (m/z 105).[5][8]
Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone under electron ionization.

G cluster_main Primary Fragmentation Pathway cluster_pathA Path A: Benzoyl Cleavage cluster_pathB Path B: Thiophene Cleavage mol Molecular Ion (M⁺•) m/z = 231 benz Benzoyl Cation m/z = 105 (Base Peak) mol->benz α-cleavage - •C₇H₈NS thio Thiophene Acylium Ion m/z = 154 mol->thio α-cleavage - •C₆H₅ phen Phenyl Cation m/z = 77 benz->phen - CO

Caption: Primary EI-MS fragmentation pathways of the target molecule.

Troubleshooting Guide & Experimental Protocols
Troubleshooting Common Issues
  • No Molecular Ion Peak Observed:

    • Cause: The ionization energy might be too high, causing complete fragmentation of the molecular ion.[4]

    • Solution: Reduce the electron energy (e.g., from 70 eV to a lower value like 20 eV) to achieve softer ionization. This can increase the relative abundance of the molecular ion.

  • Unexpected Peaks in the Spectrum:

    • Cause: Contamination from the sample, solvent, or GC column bleed. It could also indicate the presence of isomers or impurities.

    • Solution: Run a blank to identify background peaks. Ensure high purity of the sample and solvents. Check the temperature limits of your GC column.

  • Poor Reproducibility:

    • Cause: Fluctuations in ion source temperature, pressure, or electron energy.

    • Solution: Calibrate the mass spectrometer regularly. Ensure stable operating conditions in the ion source and mass analyzer.

Standard Protocol for GC-MS Analysis

This protocol outlines a general procedure for analyzing (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform serial dilutions to reach a final concentration of approximately 10-50 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5-10 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching).

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-500.[5]

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to your compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak (m/z 231) and the key fragment ions (m/z 105, 77, 154) as described in this guide.

    • Compare the obtained spectrum with reference spectra if available.

References
  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Available at: [Link]

  • Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. ResearchGate. Available at: [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]

  • Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. PubMed. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry: Fragmentation. AMyD. Available at: [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. arkat usa. Available at: [Link]

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Technical Support Center: Crystallization of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-aminothiophene derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing expert guidance to overcome common challenges in obtaining high-quality crystals of this important class of compounds. This guide is structured to provide quick answers through FAQs and in-depth solutions in our troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for crystallizing 2-aminothiophene derivatives?

A1: Solvent selection is paramount for successful crystallization.[1][2][3] The ideal solvent should exhibit moderate solubility for your 2-aminothiophene derivative, meaning the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] For 2-aminothiophene derivatives, which possess both hydrogen-bond donating (amine) and accepting (thiophene sulfur) moieties, consider solvents that can engage in hydrogen bonding.[1] Common starting points include alcohols (e.g., ethanol, isopropanol) and esters (e.g., ethyl acetate), often in combination with an anti-solvent like hexanes.[5][6] A good rule of thumb is that solvents with functional groups similar to the solute are often effective solubilizers.[7]

Q2: My 2-aminothiophene derivative "oils out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated to a point where the solubility of the liquid state of the compound is exceeded. For 2-aminothiophene derivatives, this can be due to a high concentration of impurities or a solvent system in which the compound is too soluble.[1] To resolve this, try using a less effective solvent, reducing the initial concentration of your compound, or slowing down the cooling process to allow more time for nucleation and crystal growth.[8]

Q3: I'm observing different crystal habits (e.g., needles, plates) for the same 2-aminothiophene derivative. Is this a concern?

A3: The formation of different crystal habits can be influenced by the solvent and cooling rate. While not always a problem, it can sometimes indicate the presence of different polymorphs—distinct crystalline forms of the same compound.[9][10] Polymorphism is a critical consideration in drug development as different polymorphs can have varying physical properties, including solubility and bioavailability.[11] If you suspect polymorphism, it is crucial to characterize the different crystal forms using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

Q4: How pure does my 2-aminothiophene derivative need to be before attempting crystallization?

A4: The purer your compound, the higher the likelihood of obtaining high-quality crystals.[2] Impurities can interfere with the crystal lattice formation, leading to poor crystal quality, oiling out, or complete inhibition of crystallization.[12][13] It is generally recommended that the compound be at least 95% pure, although higher purity is always better. If your crude product is significantly impure, consider a preliminary purification step, such as column chromatography, before proceeding with crystallization.

Troubleshooting Guide

Problem 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after prolonged cooling.

Possible Causes & Solutions:

  • Excessive Solvent: You may have used too much solvent, preventing the solution from reaching supersaturation upon cooling.[8]

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Compound is Too Soluble: The chosen solvent may be too effective at dissolving your 2-aminothiophene derivative, even at low temperatures.

    • Solution: Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise to the solution until it becomes slightly turbid, then gently heat until the solution is clear again before cooling. Common solvent-antisolvent pairs for compounds like 2-aminothiophenes include ethyl acetate/hexanes or ethanol/water.[4][5][7]

  • Slow Nucleation: The formation of initial crystal nuclei may be kinetically hindered.

    • Solution 1 (Seeding): If you have a few crystals from a previous batch, add a single, well-formed crystal to the supersaturated solution to act as a template for further crystal growth.[1]

    • Solution 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

Problem 2: Rapid Formation of Amorphous Powder or Tiny Crystals

Symptoms: A large amount of solid crashes out of the solution immediately upon cooling.

Possible Causes & Solutions:

  • Crystallization is Too Fast: Rapid cooling or a highly concentrated solution can lead to rapid precipitation rather than ordered crystal growth.[8]

    • Solution: Re-heat the solution to dissolve the precipitate, add a small amount of additional solvent (1-2 mL), and allow the solution to cool more slowly.[8] Insulating the flask can help to slow the cooling rate.

  • Inappropriate Solvent Size: A shallow pool of solvent in a large flask has a high surface area, leading to rapid cooling and evaporation.[8]

    • Solution: Transfer the solution to a smaller flask to reduce the surface area-to-volume ratio.[8]

Problem 3: Low Yield of Crystals

Symptoms: Only a small amount of crystalline material is recovered after filtration.

Possible Causes & Solutions:

  • Too Much Solvent: A significant portion of your compound may remain dissolved in the mother liquor.[8]

    • Solution: Before filtering, cool the flask in an ice bath to further decrease the solubility of your compound. You can also try to recover more material from the mother liquor by evaporating some of the solvent and cooling again.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to wash the filter paper and funnel to redissolve any precipitated product.

Problem 4: Oiling Out

Symptoms: Your compound separates as an insoluble liquid phase upon cooling.

Possible Causes & Solutions:

  • High Solubility in the Chosen Solvent: The compound is too soluble, leading to a liquid-liquid phase separation instead of crystallization.[1]

    • Solution: Try a solvent in which your compound has lower solubility. Alternatively, use a larger volume of the same solvent to work with a more dilute solution.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an oil.[12][13]

    • Solution: Purify the compound further before attempting crystallization. Techniques like flash chromatography are often effective.

  • Cooling Too Rapidly: Rapid cooling can favor the formation of a supersaturated oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer.

Experimental Protocols & Visual Guides

Standard Crystallization Workflow for 2-Aminothiophene Derivatives

This workflow provides a general procedure for the crystallization of a 2-aminothiophene derivative.

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying A Dissolve crude 2-aminothiophene derivative in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate). B Perform hot filtration if insoluble impurities are present. A->B C Allow the hot, clear solution to cool slowly to room temperature. B->C D Further cool the solution in an ice bath to maximize crystal yield. C->D E Collect crystals by vacuum filtration. D->E F Wash crystals with a small amount of cold solvent. E->F G Dry the crystals under vacuum. F->G G start Compound 'Oils Out' q1 Is the compound of high purity (>95%)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the cooling rate slow? a1_yes->q2 action1 Purify the compound (e.g., chromatography) and restart crystallization. a1_no->action1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the solution highly concentrated? a2_yes->q3 action2 Slow down the cooling rate (e.g., use an insulated container). a2_no->action2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no action3 Use a larger volume of solvent or switch to a less effective solvent. a3_yes->action3 end Successful Crystallization a3_no->end

Caption: A decision tree to troubleshoot the "oiling out" of 2-aminothiophene derivatives.

Data Presentation

Table 1: Common Solvents and Their Properties for Crystallization of 2-Aminothiophene Derivatives
SolventBoiling Point (°C)PolarityHydrogen BondingCommon Use
Ethanol78Polar ProticDonor & AcceptorPrimary solvent, often gives good quality crystals. [5]
Ethyl Acetate77Polar AproticAcceptorGood primary solvent, often used with hexane as an anti-solvent. [5][7]
Hexane(s)~69NonpolarNoneAnti-solvent to induce crystallization from more polar solvents. [5][7]
Toluene111NonpolarNoneCan be effective for less polar 2-aminothiophene derivatives. [7]
Water100Polar ProticDonor & AcceptorCan be used as an anti-solvent with water-miscible organic solvents like ethanol. [4][7]

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Impact of impurities on crystal growth. (2023). Nature. Available at: [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015). Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives - ResearchGate. (2012). Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022). Available at: [Link]

  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives - MDPI. (2012). Available at: [Link]

  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives - CORE. (2012). Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2011). Crystal Growth & Design. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • How to Select the Best Solvent for Crystallization? - YouTube. (2020). Available at: [Link]

  • Control of polymorphism in thiophene derivatives by sublimation-aided nanostructuring - ResearchGate. (2020). Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020). Available at: [Link]

  • Temperature and solvent control in the synthesis of 2-aminothiophenes... - ResearchGate. (2021). Available at: [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals - ResearchGate. (2019). Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC - NIH. (2020). Available at: [Link]

  • Control of polymorphism in continuous crystallization - DSpace@MIT. (2016). Available at: [Link]

  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. (1998). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Controlling polymorphism during the crystallization of an atomic fluid - PubMed. (2007). Available at: [Link]

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Technical Support Center: Enhancing the Regioselectivity of the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald multicomponent reaction. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] While the Gewald reaction is known for its versatility and mild conditions, controlling regioselectivity, especially with unsymmetrical ketones, can be a significant challenge.[3][4]

This document provides in-depth, field-tested insights and troubleshooting protocols to help you navigate these challenges and achieve your desired regiochemical outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding regioselectivity in the Gewald reaction.

Q1: What is the Gewald reaction and why is it important?

The Gewald reaction is a one-pot, multicomponent reaction that condenses a carbonyl compound (ketone or aldehyde) with an active methylene nitrile (like ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[5][6] The product is a densely functionalized 2-aminothiophene, a heterocyclic scaffold of immense importance in the pharmaceutical industry, serving as a core component in numerous small-molecule inhibitors and other bioactive compounds.[1]

Q2: What is "regioselectivity" in the context of the Gewald reaction?

Regioselectivity refers to the preferential formation of one constitutional isomer over another. When an unsymmetrical ketone is used in the Gewald reaction, the initial Knoevenagel condensation can occur on either of the two α-carbon atoms. This leads to two possible regioisomeric 2-aminothiophene products. Enhancing regioselectivity means controlling the reaction to produce predominantly one of these isomers.

Q3: What is the core mechanism driving the Gewald reaction?

The generally accepted mechanism begins with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[5][7][8] This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the aromatic 2-aminothiophene ring.[5] The initial Knoevenagel condensation is often the regiochemistry-determining step.

Part 2: Troubleshooting Guide for Regioselectivity Issues

This section provides structured guidance for specific experimental problems.

Problem 1: Poor Regioselectivity with Unsymmetrical Aliphatic Ketones

Symptoms:

  • You are using a ketone like 2-butanone or 2-pentanone.

  • Analysis of the crude reaction mixture (e.g., by ¹H NMR or LC-MS) shows a mixture of two regioisomeric thiophenes in nearly equal amounts.

  • Separation of the desired isomer is difficult and leads to low isolated yields.

Root Cause Analysis: The regioselectivity of the initial Knoevenagel condensation is highly dependent on the relative acidity of the α-protons of the unsymmetrical ketone. For simple aliphatic ketones, the kinetic and thermodynamic acidities of the α-methyl and α-methylene protons are often very similar. Standard basic catalysts like morpholine or triethylamine are often not selective enough to deprotonate one site preferentially, leading to a mixture of Knoevenagel intermediates and, consequently, a mixture of thiophene regioisomers.

Proposed Solution: Kinetically Controlled Deprotonation with Pre-formation of the Enolate

This protocol aims to favor the formation of the less substituted (kinetic) enolate before introducing the active methylene nitrile.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of the unsymmetrical ketone (1.0 eq.) in THF to a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.05 eq.) in THF at -78 °C. Stir for 1 hour at this temperature. This step favors the formation of the kinetic enolate.

  • Knoevenagel Condensation: Slowly add a solution of the active methylene nitrile (e.g., ethyl cyanoacetate) (1.0 eq.) in THF to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Thiophene Formation: Add finely powdered elemental sulfur (1.1 eq.) to the mixture. Heat the reaction to a gentle reflux (approx. 65 °C) and monitor by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Expected Outcome: This procedure should significantly improve the ratio in favor of the thiophene isomer resulting from the reaction at the less sterically hindered α-carbon.

Problem 2: Low Reactivity and Poor Selectivity with Aryl Alkyl Ketones

Symptoms:

  • You are using a ketone like acetophenone or propiophenone.

  • The reaction is sluggish, with significant amounts of unreacted starting material even after prolonged reaction times.

  • Yields are low, and side products may be observed. Aryl ketones are known to be less reactive in the Gewald reaction.[7]

Root Cause Analysis: The α-protons of aryl alkyl ketones are less acidic than those of dialkyl ketones, making the initial Knoevenagel condensation less favorable. Furthermore, the thermodynamic stability of the conjugated Knoevenagel intermediate can influence the reaction pathway. High temperatures or prolonged reaction times needed to drive the reaction can lead to side reactions and decomposition.

Proposed Solution: Catalysis with L-Proline or Use of Microwave Irradiation

Recent literature has shown that organocatalysts like L-proline can efficiently catalyze the Gewald reaction under milder conditions.[9] Microwave irradiation has also been demonstrated to significantly reduce reaction times and improve yields.[5][10]

Experimental Protocol (L-Proline Catalysis):

  • Setup: In a round-bottom flask, combine the aryl alkyl ketone (1.0 eq.), malononitrile (1.0 eq.), elemental sulfur (1.2 eq.), and L-proline (10 mol%).[9]

  • Solvent: Add dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the mixture to 60 °C and stir.[9] Monitor the reaction progress by TLC. Typical reaction times are between 2-6 hours.

  • Work-up: After completion, pour the reaction mixture into ice water. The solid product often precipitates and can be collected by filtration. Wash the solid with water and a cold, non-polar solvent (like hexane) to remove excess sulfur.

  • Purification: The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography.

Data Summary: Catalyst and Condition Optimization

Catalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)Ref.
Morpholine (stoich.)EthanolReflux12-2430-50[7]
L-Proline (10%)DMF602-6>80[9]
KF-AluminaNone (MW)120 (MW)5-10 min>85[10]

Visualization of Competing Pathways

The following diagram illustrates the critical Knoevenagel condensation step with an unsymmetrical ketone, which dictates the final regiochemical outcome.

G cluster_start Starting Materials ketone Unsymmetrical Ketone (R1-CH2-CO-CH3) pathA Pathway A (Deprotonation at CH2) ketone->pathA + Base pathB Pathway B (Deprotonation at CH3) ketone->pathB + Base nitrile Active Methylene Nitrile (NC-CH2-R2) nitrile->pathA nitrile->pathB base Base interA Intermediate A (More Substituted Alkene) pathA->interA Condensation interB Intermediate B (Less Substituted Alkene) pathB->interB Condensation productA Regioisomer A interA->productA + Sulfur + Cyclization productB Regioisomer B interB->productB + Sulfur + Cyclization

Caption: Competing pathways in the Gewald reaction.

Problem 3: Formation of Dimeric or Polymeric Sulfur Byproducts

Symptoms:

  • The crude product is a difficult-to-purify yellow or orange oil/solid.

  • Characterization shows the presence of species with multiple sulfur atoms.

  • The desired product yield is significantly reduced.

Root Cause Analysis: The mechanism of sulfur incorporation is complex and can involve polysulfide intermediates.[11] Using an excessive amount of sulfur, or running the reaction at very high temperatures, can promote the formation of unwanted dimeric thiophenes or other sulfur-rich byproducts. The reactivity of the base used also plays a role in activating the elemental sulfur.[10]

Proposed Solution: Controlled Sulfur Addition and Solvent Choice

This protocol focuses on maintaining a controlled concentration of active sulfur species to minimize side reactions.

Experimental Workflow:

G start Combine Ketone, Nitrile, Base in Solvent (e.g., THF/Water) knoevenagel Stir at RT to form Knoevenagel Intermediate (Monitor by TLC) start->knoevenagel sulfur_add Add Sulfur (1.1 eq.) in portions or as a solution in a minimal amount of CS2 (use caution/fume hood) knoevenagel->sulfur_add reflux Heat to gentle reflux (e.g., 50-60°C) sulfur_add->reflux monitor Monitor completion by TLC (Avoid prolonged heating) reflux->monitor workup Aqueous Work-up & Extraction monitor->workup

Caption: Workflow for controlled sulfur addition.

Key Considerations:

  • Inorganic Base: Consider using an inorganic base like sodium carbonate in a biphasic solvent system (e.g., THF/water). This can suppress the formation of certain byproducts.

  • Solvent: Polar aprotic solvents like DMF or NMP can facilitate the dissolution of sulfur species but may require higher temperatures. Protic solvents like ethanol or methanol are common but can lead to different side product profiles.[2][4]

  • Sulfur Quality: Use finely powdered sulfur for better dispersion and reactivity.[2]

By systematically addressing these common issues with the targeted protocols provided, you can significantly enhance the regioselectivity and overall success of your Gewald reactions.

References

  • Gewald reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
  • Perdih, A., & Kikelj, D. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

  • Cimatu, K., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(9), 16487-16501.
  • Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Retrieved from [Link]

  • Kurmach, M. M., et al. (2022). Cs-containing hierarchical zeolites as catalysts for Gewald reaction.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved from [Link]

  • Reddy, C. R., et al. (2019). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 30(10), 1165-1169.
  • Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(21), 13572-13582.
  • Nguyen, T. B., Mac, D. H., & Retailleau, P. (2021). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. The Journal of Organic Chemistry, 86(13), 9418-9427.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

  • McKibben, B. P., et al. (2016). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Tetrahedron Letters, 57(33), 3699-3702.
  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.

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Minimizing impurities in the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to minimizing impurities in the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, designed for chemical researchers and drug development professionals.

Technical Support Center: Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Welcome to the technical support guide for the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, minimize the formation of critical impurities, and streamline your purification process. Our approach is built on explaining the fundamental chemical principles behind each step, empowering you to make informed decisions in the lab.

The synthesis of this target molecule is most effectively approached as a two-part sequence:

  • Gewald Aminothiophene Synthesis: Construction of the core 2-amino-4,5-dimethylthiophene heterocyclic system.[1][2]

  • Friedel-Crafts Acylation: Introduction of the phenylmethanone (benzoyl) group at the C3 position of the thiophene ring.[3]

This guide is structured to address potential challenges in each of these distinct stages.

G cluster_0 Stage 1: Gewald Synthesis cluster_1 Stage 2: Friedel-Crafts Acylation (Alternative Route) 2-Butanone 2-Butanone Gewald_Reaction Gewald Reaction 2-Butanone->Gewald_Reaction Benzoylacetonitrile Benzoylacetonitrile Benzoylacetonitrile->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Base Base Base->Gewald_Reaction Intermediate 2-Amino-4,5-dimethyl- 3-benzoylthiophene Gewald_Reaction->Intermediate Final_Product (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone Intermediate->Final_Product Direct Route 2-Amino-4,5-dimethylthiophene 2-Amino-4,5-dimethylthiophene (from Gewald with Ethyl Cyanoacetate) FC_Acylation Friedel-Crafts Acylation 2-Amino-4,5-dimethylthiophene->FC_Acylation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->FC_Acylation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->FC_Acylation FC_Acylation->Final_Product start Starting Materials start->2-Butanone start->Benzoylacetonitrile start->Sulfur start->Base

Caption: High-level overview of the synthetic routes to the target molecule.

Part 1: Troubleshooting the Gewald Synthesis of the Thiophene Core

The Gewald reaction is a robust multi-component reaction for synthesizing 2-aminothiophenes.[4] It involves the condensation of a ketone (2-butanone), an active methylene nitrile (e.g., benzoylacetonitrile or ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.[1][2] Despite its utility, several issues can arise.

Frequently Asked Questions (FAQs)

Q1: My reaction has a very low yield or has failed completely. What are the most likely causes?

A low yield in a Gewald reaction typically points to one of three areas: inefficient initial condensation, poor sulfur reactivity, or competing side reactions.[5]

  • Inefficient Knoevenagel-Cope Condensation: This is the base-catalyzed condensation between 2-butanone and the active methylene nitrile that initiates the entire sequence.[1] If this step is slow or fails, the subsequent steps cannot occur.

    • Causality: The base deprotonates the active methylene compound, which then attacks the ketone. The choice of base is critical; it must be strong enough to deprotonate the nitrile but not so strong as to promote self-condensation of the ketone.[5] This step also produces water, which can inhibit the reaction.[5]

    • Solution: Screen different bases. Morpholine is a classic choice, but triethylamine or piperidine can be effective alternatives. If using a less reactive nitrile, consider a stronger base. To address water inhibition, performing the reaction in a flask equipped with a Dean-Stark apparatus can be highly effective.[5]

  • Poor Sulfur Reactivity: Elemental sulfur (S₈) must be activated and incorporated into the reaction intermediate.

    • Causality: The solubility and reactivity of sulfur are highly dependent on the solvent and temperature. In non-polar solvents or at low temperatures, sulfur may not react efficiently.[5]

    • Solution: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility. Gentle heating to 40-60 °C is often beneficial, but avoid excessive temperatures which can lead to side products.[5] Using finely powdered sulfur increases surface area and can improve reaction kinetics.[4]

  • Incorrect Stoichiometry: Ensure all reagents are pure and measured accurately. Impurities in the starting materials, especially water, can quench the base and stall the reaction.

Q2: I'm observing a significant amount of an intermediate by TLC, but not the final aminothiophene. What is it, and how do I promote cyclization?

The most common stalled intermediate is the α,β-unsaturated nitrile (the Knoevenagel-Cope product).[1] This occurs when the initial condensation is successful, but the subsequent sulfur addition and cyclization steps fail. Another possibility is the formation of dimers from this intermediate.[6]

  • Causality: The cyclization step involves the nucleophilic attack of the sulfur-containing intermediate onto the nitrile group. This process can be slow if the reaction conditions are not optimal. The mechanism is complex and thought to proceed through various polysulfide intermediates.[7][8]

  • Solution:

    • Increase Base Concentration: The base also plays a role in the cyclization. A slight increase in the amount of base can sometimes promote the final ring-closing step.

    • Increase Temperature: Gently increasing the reaction temperature (e.g., from 50 °C to reflux) can provide the necessary activation energy for cyclization. Monitor carefully by TLC to avoid decomposition.

    • Consider a Two-Step Protocol: For challenging substrates, it can be advantageous to first isolate the α,β-unsaturated nitrile intermediate. Then, in a separate step, react it with sulfur and base. This allows for optimization of each stage independently.[6]

G Start Ketone + Active Nitrile Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile (Potential Stall Point) Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition & Polysulfide Formation Unsaturated_Nitrile->Sulfur_Addition Dimerization Dimerization (Side Reaction) Unsaturated_Nitrile->Dimerization Slow Sulfur Addition Can Lead To Dimerization Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Addition->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: Key steps and potential failure points in the Gewald reaction.

Q3: My crude product is contaminated with unreacted elemental sulfur. How can I remove it?

Residual sulfur is a common issue. It is sparingly soluble in many organic solvents used for chromatography, making its removal challenging.

  • Solution 1 (Filtration): If the product is highly soluble in a solvent where sulfur is not (e.g., dichloromethane or chloroform), you can dissolve the crude mixture and filter it through a plug of celite or silica to trap the insoluble sulfur.

  • Solution 2 (Sulfite Wash): During the aqueous workup, wash the organic layer with a saturated solution of sodium sulfite (Na₂SO₃). The sulfite will react with elemental sulfur to form soluble thiosulfate, which is extracted into the aqueous phase.

  • Solution 3 (Recrystallization): Choose a recrystallization solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while sulfur remains either fully soluble or insoluble at all temperatures. An ethanol/water or ethyl acetate/hexane mixture is often effective.[5]

Troubleshooting Summary Table: Gewald Reaction
Issue Possible Cause Diagnostic Check (TLC/¹H NMR) Recommended Solution
Low or No Yield Inefficient Knoevenagel CondensationPresence of unreacted ketone and nitrile starting materials.Screen bases (morpholine, triethylamine); use a Dean-Stark trap to remove water.[5]
Poor sulfur reactivityPresence of starting materials and elemental sulfur.Use a polar solvent (EtOH, DMF); heat to 40-60 °C; use finely powdered sulfur.[4][5]
Reaction Stalls Slow cyclization stepBuildup of the α,β-unsaturated nitrile intermediate.Increase reaction temperature; add more base; consider a two-step procedure.[6]
Impure Product Dimerization of intermediateComplex mixture of high molecular weight species.Ensure efficient sulfur addition by optimizing temperature and solvent.
Residual elemental sulfurYellow, insoluble solid in crude product.Wash organic phase with Na₂SO₃ solution; recrystallize from an appropriate solvent.

Part 2: Troubleshooting the Friedel-Crafts Acylation

Assuming the 2-amino-4,5-dimethylthiophene intermediate is synthesized first, the next step is a Friedel-Crafts acylation to install the benzoyl group. This electrophilic aromatic substitution is directed to the electron-rich C3 position.[9]

Frequently Asked Questions (FAQs)

Q1: My acylation is producing a mixture of products. What are the likely side products?

The primary side products in the acylation of a 2-aminothiophene are the N-acylated amide and potentially di-acylated species, although the latter is less common as the first acyl group deactivates the ring.[9]

  • N-acylation vs. C-acylation: The lone pair on the amino group makes it a competing nucleophile with the thiophene ring.

    • Causality: The reaction pathway is determined by the reaction conditions. "Harder" electrophiles and conditions may favor attack at the "harder" nitrogen atom, while "softer" conditions favor attack at the carbon of the aromatic ring. The Lewis acid plays a key role; it can coordinate to the amino group, deactivating it towards acylation and favoring C-acylation.

    • Solution: Use a stoichiometric amount of a strong Lewis acid like AlCl₃. The AlCl₃ will complex with the amino group, protecting it and increasing the electrophilicity of the benzoyl chloride, thereby promoting electrophilic aromatic substitution on the ring.[3] Running the reaction at lower temperatures can also increase selectivity.

G cluster_0 Desired Pathway cluster_1 Side Reaction Aminothiophene 2-Amino-4,5-dimethylthiophene C_Acylation C3-Acylation (Ring Attack) Aminothiophene->C_Acylation Benzoyl Chloride, AlCl3 (1.1 eq) N_Acylation N-Acylation (Amine Attack) Aminothiophene->N_Acylation Benzoyl Chloride, (No/Weak Lewis Acid) Product Target Product C_Acylation->Product Amide_Impurity Amide Impurity N_Acylation->Amide_Impurity

Caption: Competing C-acylation (desired) and N-acylation (impurity) pathways.

Q2: The reaction is sluggish and does not go to completion, even with excess benzoyl chloride. Why?

This is a common issue in Friedel-Crafts acylations.

  • Causality: The product, an aryl ketone, is a Lewis base and forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation effectively removes the catalyst from the reaction cycle. Therefore, the "catalyst" is consumed as the reaction progresses.

  • Solution: A stoichiometric amount (at least 1.0 equivalent, often 1.1-1.2 eq) of the Lewis acid is required. Using only a catalytic amount will result in the reaction stalling after a small amount of product has formed.[3] Ensure the Lewis acid is fresh and anhydrous, as moisture will rapidly deactivate it.

Q3: The workup is difficult, leading to emulsions or low recovery. What is the correct procedure?

The workup for a Friedel-Crafts reaction involves carefully quenching the reaction and hydrolyzing the catalyst-product complex.

  • Standard Protocol:

    • Cool the reaction mixture in an ice bath.

    • Very slowly and carefully, pour the reaction mixture onto crushed ice, often containing concentrated HCl. This exothermic quench must be done with caution.

    • The acid helps to hydrolyze the aluminum salts and break up the product complex.

    • Allow the mixture to stir until all the ice has melted and the salts have dissolved.

    • Transfer to a separatory funnel, extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with water, brine, and then dry and concentrate.

Part 3: Purification and Characterization

Effective purification is essential to isolate the target compound from starting materials, reagents, and any side products formed.

Q1: What is the most effective method for purifying the final product?

A combination of techniques is often best.

  • Aqueous Workup: As described above, a proper acidic quench and extraction will remove the bulk of inorganic impurities.

  • Column Chromatography: This is the most powerful technique for separating the desired C-acylated product from the N-acylated impurity and any unreacted aminothiophene.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20-30%) is a good starting point. The less polar C-acylated product will typically elute before the more polar N-acylated amide.[5]

  • Recrystallization: Once the product is reasonably pure (>95%) after chromatography, recrystallization can be used to achieve high analytical purity. Suitable solvents include ethanol, isopropanol, or ethyl acetate/hexanes.[5]

Experimental Protocol: Column Chromatography Purification
  • Prepare the Column: Dry-pack a glass column with silica gel. Wet the column with your starting eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elute: Begin running the column with the starting eluent, collecting fractions.

  • Monitor: Spot the collected fractions on a TLC plate and visualize under UV light. The desired product should appear as a single, well-defined spot.

  • Increase Polarity: If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexanes:ethyl acetate).

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

References

  • BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Perjési, P., & Párkányi, C. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Allais, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100787.
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved from [Link]

  • PubMed. (2010). The Gewald multicomponent reaction. Retrieved from [Link]

  • Springer. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

  • ResearchGate. (n.d.). Gewald type reaction for synthesis of 2‐aminothiophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

  • MDPI. (2022). 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells. Retrieved from [Link]

  • PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.

Sources

Technical Support Center: Addressing Poor Reproducibility in Biological Assays with 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2-aminothiophene scaffolds. This guide is designed to help you navigate and overcome the common reproducibility challenges associated with this versatile, yet often problematic, class of compounds. As scientists and drug development professionals, achieving robust and reproducible data is paramount. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to ensure your experimental outcomes are both reliable and meaningful.

2-Aminothiophenes are valuable starting points in medicinal chemistry, serving as scaffolds for a wide range of biologically active molecules.[1][2] However, their utility is often undermined by poor reproducibility, which can stem from inherent chemical properties that lead to non-specific assay interference.[3] This guide will equip you to identify and mitigate these issues, separating true biological hits from experimental artifacts.

Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnosis

This section addresses the most common high-level questions researchers face when working with 2-aminothiophenes.

Q1: We are observing highly variable IC50 values for our 2-aminothiophene compound between experiments. What are the most common causes?

A1: Inconsistent results are a frequent and frustrating challenge. The sources of variability can be broadly categorized into three areas: compound-related issues, experimental system-related issues, and assay-specific problems.[4] For 2-aminothiophenes, compound-related issues are the most frequent culprit.

  • Compound-Related Issues: This is the most critical category for this scaffold. It includes poor aqueous solubility, compound degradation, and, most importantly, Pan-Assay Interference Compound (PAINS) behavior.[5][6] 2-aminothiophenes are a well-documented class of PAINS, meaning they can interfere with assays through various non-specific mechanisms rather than genuine target engagement.[3]

  • Experimental System-Related Issues: This covers variability in your biological setup, such as inconsistent cell seeding density, using cells of a high passage number which can lead to genetic drift, or fluctuations in cell health.[4]

  • Assay-Related Issues: This relates to inconsistencies in your protocol, such as reagent preparation, incubation times, and instrument settings.[4]

Q2: Our 2-aminothiophene showed potent activity in our primary high-throughput screen (HTS), but the activity disappears in our secondary, orthogonal assay. Why?

A2: This is a classic hallmark of an assay artifact, often linked to PAINS.[5] HTS assays, especially biochemical screens, can be susceptible to interference mechanisms that may not be present in a different assay format (e.g., a cell-based assay).

For example, your primary screen might have contained a strong reducing agent like Dithiothreitol (DTT). A 2-aminothiophene could engage in redox cycling in the presence of DTT, producing hydrogen peroxide (H₂O₂) that non-specifically oxidizes and inactivates the target protein.[7] If your secondary assay lacks DTT, this interference mechanism is absent, and the "activity" vanishes. This highlights the critical need to run counter-screens to validate hits from primary assays.[8]

Q3: What exactly are PAINS, and why is the 2-aminothiophene scaffold considered a potential PAINS structure?

A3: Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as frequent hits in many different HTS assays through non-specific mechanisms.[6] They are a major source of false positives in drug discovery, wasting significant time and resources.[5][9]

The 2-aminothiophene scaffold is flagged as a PAINS substructure because it is known to participate in several interference mechanisms[3]:

  • Redox Cycling: As described above, they can generate reactive oxygen species (ROS).[7]

  • Covalent Reactivity: The thiophene ring can be metabolically activated or be inherently reactive, leading to covalent modification of nucleophilic residues (like cysteine) on proteins.[9]

  • Aggregation: Like many hydrophobic molecules, they can form colloidal aggregates at certain concentrations. These aggregates can non-specifically sequester and inhibit enzymes, giving the appearance of specific inhibition.[3][10]

  • Metal Chelation: The arrangement of heteroatoms can allow these molecules to bind, or "chelate," essential metal ions (e.g., Zn²⁺, Mg²⁺) required for the function of metalloenzymes.[9][11]

It is crucial to understand that not every compound containing a 2-aminothiophene moiety is an assay artifact . However, their inclusion in PAINS libraries serves as a strong warning to perform rigorous validation experiments to de-risk these hits.[10]

Part 2: Troubleshooting Guide - From Problem to Protocol

This section provides systematic, step-by-step guidance to diagnose and solve specific experimental problems.

Issue 1: Compound Inactivity or Precipitation in Aqueous Buffers

Poor aqueous solubility is one of the most common reasons for a lack of reproducible activity.[12][13] If a compound precipitates out of solution, its effective concentration is unknown and far lower than intended.[12]

Q4: My 2-aminothiophene derivative, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?

A4: This phenomenon is known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is transferred to an aqueous buffer where its solubility is much lower.[14] The sudden shift in solvent polarity causes the compound to fall out of solution.

Here is a systematic approach to address this:

Protocol 1: Systematic Solubility Optimization

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize both solvent effects and precipitation.[12]

  • Lower the Compound Concentration: The simplest first step is to test a lower final concentration of your compound. You may be exceeding its aqueous solubility limit.

  • Adjust Buffer pH: Many heterocyclic compounds have ionizable groups.[15] The amino group on the 2-aminothiophene scaffold is weakly basic. Lowering the pH of your buffer (e.g., from 7.4 to 6.8) can protonate this group, forming a more soluble salt.[16] Always verify that the new pH does not harm your cells or affect enzyme activity.

  • Use Co-solvents or Surfactants:

    • Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) into your aqueous buffer. This can help increase the solubility of hydrophobic compounds.[15]

    • Surfactants: Adding a very low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween® 80 or Triton™ X-100 can help keep the compound in solution by forming micelles.[16] Caution: This may interfere with aggregation counter-screens (see Issue 2).

  • Perform a Visual Solubility Check: Before running a full assay, perform a small-scale test. Prepare your compound dilution in the final assay buffer in a clear microcentrifuge tube. Incubate it under the same conditions as your assay (e.g., 37°C) for 1-2 hours and visually inspect for any signs of precipitation against a dark background.[12]

Issue 2: Suspected Assay Interference and False Positives

If your compound is soluble but yielding questionable or irreproducible results, you must investigate potential PAINS-related artifacts.

Q5: My 2-aminothiophene is soluble and active, but I'm concerned it might be a PAINS artifact. How can I systematically test for this?

A5: You need to run a series of specific counter-screens, each designed to detect a common interference mechanism. The following workflow provides a logical sequence for de-risking your compound.

Workflow for De-risking Potential PAINS Hits

pains_workflow start Initial Hit Confirmed (Soluble Compound) aggregation_test Aggregation Test (Add 0.01% Triton X-100) start->aggregation_test result_agg_pos Result: Potency Decreases (>10-fold IC50 shift) aggregation_test->result_agg_pos Potency Shift? result_agg_neg Result: Potency Unchanged aggregation_test->result_agg_neg No Shift redox_test Redox Cycling Test (H₂O₂ production assay) result_redox_pos Result: H₂O₂ Detected redox_test->result_redox_pos H₂O₂? result_redox_neg Result: No H₂O₂ Detected redox_test->result_redox_neg No reactivity_test Covalent Reactivity Test (Pre-incubation study) result_react_pos Result: IC50 Decreases with Pre-incubation Time reactivity_test->result_react_pos Time- Dependent? result_react_neg Result: IC50 Stable reactivity_test->result_react_neg No chelation_test Metal Chelation Test (Add excess metal ions) conclusion_valid Lower Risk of Artifact Proceed with Caution chelation_test->conclusion_valid (If applicable) conclusion_artifact High Risk of Artifact Deprioritize result_agg_pos->conclusion_artifact Yes result_agg_neg->redox_test No result_redox_pos->conclusion_artifact Yes result_redox_neg->reactivity_test No result_react_pos->conclusion_artifact Yes result_react_neg->chelation_test No

Caption: A decision-tree workflow for identifying common PAINS artifacts.

Q6: How do I perform an aggregation test?

A6: Aggregation-based inhibition can be identified by its sensitivity to non-ionic detergents.

Protocol 2: Counter-Screen for Aggregation

  • Prepare Reagents: Prepare two sets of assay buffers: one standard buffer and one buffer containing 0.01% (w/v) Triton™ X-100.

  • Run Parallel Assays: Generate a full dose-response curve for your 2-aminothiophene compound in both the standard buffer and the detergent-containing buffer.

  • Analyze Data: Compare the IC50 values from both curves.

  • Interpretation: If the compound is an aggregator, the detergent will disrupt the colloidal particles. This will result in a significant rightward shift (a decrease in potency) of the IC50 curve, often by 10-fold or more.[10] If the IC50 value remains largely unchanged, aggregation is likely not the mechanism of action.

Q7: How can I test for redox cycling?

A7: Redox cycling compounds generate H₂O₂ in the presence of common biological reducing agents.[7] You can test for this directly.

Protocol 3: Counter-Screen for Redox Cycling

  • Objective: To detect the production of H₂O₂ by the test compound in the presence of a strong reducing agent (e.g., DTT).

  • Reagents:

    • Your 2-aminothiophene compound (e.g., at 10x final assay concentration).

    • A known redox cycler as a positive control (e.g., β-lapachone).[8]

    • Assay buffer.

    • DTT (or another strong reducing agent present in your primary assay).

    • A sensitive H₂O₂ detection reagent (e.g., Amplex™ Red).

  • Procedure: a. In a microplate, add your test compound, positive control, and a vehicle control (DMSO) to the assay buffer. b. Add DTT to initiate the reaction. c. Immediately add the H₂O₂ detection reagent according to the manufacturer's instructions. d. Monitor the increase in signal (e.g., fluorescence for Amplex™ Red) over time.

  • Interpretation: A significant increase in signal in the wells containing your test compound, similar to the positive control, indicates H₂O₂ production and confirms redox activity.[7][8] Another simple test is to add catalase (an enzyme that degrades H₂O₂) to your original bioassay; if the compound's activity is diminished, it strongly suggests the effect was mediated by H₂O₂.

Mechanism of Redox Cycling Interference

redox_cycle cluster_cycle Redox Cycle Compound 2-Aminothiophene (2-AT) Compound_Reduced Reduced 2-AT (Radical Intermediate) Compound->Compound_Reduced + e⁻ Compound_Reduced->Compound - e⁻ O2 O₂ (Oxygen) DTT_ox DTT (oxidized) DTT_red DTT (reduced) DTT_red->DTT_ox - 2e⁻ O2_radical O₂⁻ (Superoxide) O2->O2_radical + e⁻ H2O2 H₂O₂ O2_radical->H2O2 + e⁻, + 2H⁺ Protein_inactive Target Protein (Oxidized, Inactive) H2O2->Protein_inactive Protein_active Target Protein (Active) Protein_active->Protein_inactive Oxidation

Caption: Simplified mechanism of redox cycling by a 2-aminothiophene.

Part 3: Data Summary & Key Parameters

To aid in quick diagnosis, the following table summarizes the key interference mechanisms and their experimental signatures.

Interference MechanismDescriptionExperimental Signature in Primary AssayRecommended Counter-Screen
Aggregation Compound forms colloidal particles that non-specifically inhibit proteins.[3]High Hill slope; sensitive to enzyme concentration.Protocol 2: Add 0.01% Triton™ X-100; look for >10-fold loss in potency.[10]
Redox Cycling Compound reacts with reducing agents (e.g., DTT) to produce ROS (H₂O₂), which oxidizes the target.[7]Activity is dependent on the presence of reducing agents.Protocol 3: Directly measure H₂O₂ production (e.g., Amplex Red assay).[8]
Covalent Modification Compound contains an electrophilic group that forms a covalent bond with the target protein.[9]Inhibition increases with pre-incubation time (time-dependent inhibition).Pre-incubate compound and target for varying times before adding substrate. Look for a time-dependent decrease in IC50.
Metal Chelation Compound binds essential metal ions required for enzyme activity.[11]Affects metalloenzymes; may show unusual dose-response curves.Add a surplus of the relevant metal ion (e.g., ZnCl₂) to the assay to see if inhibition can be reversed/competed.
References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Grokipedia. Pan-assay interference compounds.
  • University of Bristol, School of Chemistry. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.
  • Wikipedia. Pan-assay interference compounds. [Link]

  • Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465-493. [Link]

  • Rodrigues, J. P. S., et al. (2024). Timeline of the drug design and development process of 2-aminothiophenes with antileishmanial activity. ResearchGate. [Link]

  • Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1227. [Link]

  • de F. S. Alves, C. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology, 4(2). [Link]

  • Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100793. [Link]

  • Rodrigues, J. P. S., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 17(1), 125. [Link]

  • Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]

  • Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Jasial, S., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles. Journal of Medicinal Chemistry, 60(9), 3879–3886. [Link]

  • BenchChem. (2025).
  • Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed. [Link]

  • BenchChem. (2025). Troubleshooting low solubility of 2-amino-N-benzyl-N-butylacetamide in aqueous buffers.
  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? Current Opinion in Chemical Biology, 15(1), 174–182. [Link]

  • BenchChem. (2025). Overcoming poor solubility of 2-Amino-5-bromo-4-t-butylthiazole in assays.
  • Sarikurkcu, C., & Zengin, G. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132. [Link]

Sources

Strategies to improve the pharmacokinetic properties of 2-aminothiophene leads

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in improving the pharmacokinetic (PK) properties of 2-aminothiophene-based lead compounds. Our goal is to equip you with the strategic insights and practical methodologies necessary to advance your drug discovery programs.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiophene lead compound shows excellent in vitro potency but has poor aqueous solubility. What are my immediate next steps?

A1: Poor aqueous solubility is a frequent hurdle for aromatic heterocyclic compounds like 2-aminothiophenes. This issue can lead to unreliable in vitro assay results and is a major risk for poor oral bioavailability.[1][2] Your immediate strategy should be twofold: accurately quantify the solubility and then explore structural modifications or formulation strategies.

Initial Assessment: Quantifying Solubility

First, you need robust data. A Kinetic Solubility Assay is a high-throughput method ideal for early-stage discovery to rank compounds.[3][4]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

Objective: To rapidly determine the kinetic solubility of a 2-aminothiophene derivative in a phosphate-buffered saline (PBS) solution.

Materials:

  • Test compound (dissolved in DMSO, 10 mM stock)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen®)

  • 96-well UV-transparent collection plates

  • Plate reader capable of UV-Vis absorbance measurements

  • Thermomixer or shaking incubator

Procedure:

  • Compound Preparation: Add 2 µL of the 10 mM DMSO stock solution of your test compound to duplicate wells of a 96-well filter plate.

  • Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with continuous shaking (e.g., 850 rpm in a thermomixer).[5]

  • Filtration: After incubation, place the filter plate on top of a UV-transparent collection plate and centrifuge to separate any precipitate from the supernatant.

  • Quantification: Measure the UV absorbance of the filtrate in the collection plate at a predetermined wavelength (e amax of the compound).

  • Data Analysis: Calculate the solubility by comparing the absorbance of the test compound's saturated solution to a standard curve of the same compound prepared in a 50:50 acetonitrile:PBS solution (or another solubilizing system).[5]

Causality Behind Experimental Choices:

  • Why DMSO? DMSO is a common solvent for compound stocks due to its high solubilizing power. However, its concentration must be kept low (typically ≤2%) to avoid artificially inflating solubility.[5]

  • Why Kinetic vs. Thermodynamic? Kinetic solubility mimics the conditions of many in vitro assays where a compound in DMSO is rapidly diluted into an aqueous buffer.[6] It's faster and more relevant for early screening than thermodynamic solubility, which measures the solubility of a solid compound at equilibrium.[3][6]

Troubleshooting Poor Solubility in the Assay:

Issue Potential Cause Troubleshooting Step Reference
Low Recovery Compound crashing out of solution and sticking to plasticware.Include Bovine Serum Albumin (BSA) in the buffer to block non-specific binding sites.[7]
Precipitate Formation The compound has exceeded its solubility limit in the aqueous buffer.This is the expected outcome for poorly soluble compounds. The goal is to quantify the soluble fraction.[6]
Inconsistent Replicates Incomplete mixing or temperature fluctuations.Ensure thorough mixing and stable incubation temperature.[8]
Q2: How can I structurally modify my 2-aminothiophene core to improve solubility?

A2: Structural modification is a key strategy. The goal is to introduce functionalities that can favorably interact with water without compromising the compound's binding to its biological target.

Key Strategies for Structural Modification:

  • Introduce Ionizable Groups: Adding a basic nitrogen (e.g., a pyridine or a piperidine) or an acidic group (e.g., a carboxylic acid or tetrazole) can significantly enhance solubility, especially at physiological pH.[2][9]

  • Add Polar, Non-Ionizable Groups: Incorporating groups like hydroxyls, amides, or morpholines can increase polarity and hydrogen bonding capacity.[10]

  • Breakdown Planarity and Crystallinity: Introducing sp3-hybridized carbons or bulky groups can disrupt the crystal lattice packing of the solid compound, which can reduce the energy barrier to dissolution.

Illustrative Example of Substitution Impact:

Parent Scaffold Modification Rationale Expected Outcome
2-amino-5-phenylthiopheneReplace phenyl with a pyridyl group.Introduce a basic nitrogen atom that can be protonated at physiological pH.Increased aqueous solubility.
2-amino-3-cyanothiopheneHydrolyze the nitrile to a carboxamide.Introduce a polar group capable of hydrogen bonding.Improved solubility and potentially altered metabolic profile.

Troubleshooting Guide: Metabolic Instability

Q3: My 2-aminothiophene lead is rapidly metabolized in human liver microsomes. How do I identify and block the metabolic "hotspots"?

A3: Rapid metabolism in liver microsomes often points to oxidation by Cytochrome P450 (CYP) enzymes.[11][12] The thiophene ring itself can be susceptible to oxidation, potentially forming reactive intermediates.[13] Identifying the site of metabolism is the first critical step.

Workflow for Addressing Metabolic Instability:

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Strategic Modification cluster_3 Phase 4: Validation A High Clearance in Liver Microsomal Assay B Metabolite Identification Study (LC-MS/MS) A->B  Characterize metabolites C Identify 'Soft Spots' (e.g., hydroxylation, N-dealkylation) B->C  Analyze fragmentation D Deuteration C->D  Block C-H oxidation E Fluorination C->E  Block oxidation F Bioisosteric Replacement C->F  Replace labile group G Re-run Liver Microsomal Stability Assay D->G E->G F->G H Improved Metabolic Stability G->H  Confirm improvement

Caption: Workflow for addressing metabolic instability.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance of a 2-aminothiophene compound.

Materials:

  • Test compound (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer to 37°C.

  • Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[14]

Troubleshooting the Microsomal Assay:

Issue Potential Cause Troubleshooting Step Reference
Compound Disappears Too Quickly High metabolic liability.Shorten the incubation time points to accurately capture the degradation curve.[15]
No Disappearance of Compound Compound is highly stable, or the assay failed.Run a positive control (a compound known to be metabolized) to ensure the microsomes and cofactors are active.[11]
High Variability Poor solubility, non-specific binding, or pipetting errors.Check the kinetic solubility of the compound in the assay buffer. Lower the compound concentration if necessary.[15][16]

Blocking Metabolic Hotspots:

  • Deuteration: Replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow the rate of C-H bond cleavage by CYP enzymes due to the kinetic isotope effect.[17]

  • Fluorination: Introducing fluorine atoms at or near a metabolic hotspot can block oxidation. The strong C-F bond is resistant to cleavage, and the electron-withdrawing nature of fluorine can deactivate adjacent sites.[17]

  • Bioisosteric Replacement: If a particular functional group is labile (e.g., an easily cleaved ester), it can be replaced with a more stable bioisostere (e.g., a 1,2,3-triazole).[18][19]

Troubleshooting Guide: Permeability

Q4: My 2-aminothiophene derivative shows low permeability in the Caco-2 assay, suggesting poor oral absorption. What does this mean and how can I improve it?

A4: The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[20] Low apparent permeability (Papp) in the apical (A) to basolateral (B) direction suggests that the compound will be poorly absorbed from the gut into the bloodstream.

Understanding Caco-2 Assay Results:

  • Low Papp (A→B): Indicates poor passive diffusion across the intestinal cell monolayer.

  • High Efflux Ratio (Papp(B→A) / Papp(A→B) > 2): Suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, further limiting absorption.[7]

Workflow for Permeability Issues:

G A Low Permeability in Caco-2 Assay B Determine Efflux Ratio (Bidirectional Assay) A->B C High Efflux Ratio (>2) B->C  Yes D Low Efflux Ratio (<2) B->D  No E Strategy: Mitigate Efflux C->E F Strategy: Improve Passive Permeability D->F G Modify Structure to Disrupt Transporter Recognition E->G H Increase Lipophilicity (logD) Reduce Polar Surface Area (PSA) F->H I Re-run Caco-2 Assay G->I H->I

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiophene-based therapeutics. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to drug resistance. The guidance provided herein is based on established principles of drug resistance and offers practical, experimentally-validated strategies to diagnose and potentially overcome these hurdles.

Introduction to 2-Aminothiophene Drug Resistance

The 2-aminothiophene scaffold is a versatile pharmacophore present in a wide array of biologically active compounds, demonstrating anticancer, antimicrobial, and anti-inflammatory properties, among others.[1][2][3][4][5] As with any targeted therapy, the emergence of drug resistance is a significant challenge that can limit the long-term efficacy of these promising agents. Resistance can be intrinsic, where cells are inherently non-responsive, or acquired, developing after an initial period of successful treatment.[6][7]

This guide is structured to help you navigate the complexities of resistance by providing a framework for identifying the underlying mechanisms and implementing strategies to counteract them. The core mechanisms of resistance that are frequently observed with targeted therapies and are likely applicable to 2-aminothiophene-based drugs include:

  • Alterations in the Drug Target: Mutations or changes in the expression level of the target protein.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative pathways that compensate for the inhibition of the primary target.

  • Increased Drug Efflux: Overexpression of transporter proteins that actively pump the drug out of the cell.

  • Drug Inactivation: Metabolic modification of the compound into an inactive form.

Below, you will find detailed troubleshooting guides for each of these potential resistance mechanisms.

Section 1: Troubleshooting Target-Related Resistance

A primary mechanism of acquired resistance to targeted therapies is the alteration of the drug's molecular target.[6] This can occur through genetic mutations that prevent the drug from binding effectively or through changes in the target's expression levels.

FAQ 1: My 2-aminothiophene-based drug has lost efficacy in my cell line after an initial response. Could a mutation in the target protein be the cause?

Yes, this is a common mechanism of acquired resistance. For instance, the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) is a well-documented cause of resistance to first-generation EGFR inhibitors.[8][9][10][11] This mutation increases the receptor's affinity for ATP, making it more difficult for the inhibitor to compete for the binding site.[11] A similar principle could apply to your 2-aminothiophene compound.

Troubleshooting Workflow:

Caption: Workflow for identifying and addressing target gene mutations.

Experimental Protocol: Target Gene Sequencing

  • Cell Culture and Treatment: Culture your parental (sensitive) and resistant cell lines. The resistant line can be generated by exposing the parental line to gradually increasing concentrations of your 2-aminothiophene drug.[12]

  • Nucleic Acid Extraction: Isolate genomic DNA and total RNA from both cell lines using commercially available kits.

  • cDNA Synthesis: For RNA samples, perform reverse transcription to generate complementary DNA (cDNA).

  • PCR Amplification: Design primers flanking the coding sequence of your target gene. Perform polymerase chain reaction (PCR) to amplify the gene from both genomic DNA and cDNA.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant and parental cells to identify any nucleotide changes. Computational tools can help predict the impact of identified mutations on protein function.[13][14]

FAQ 2: I've confirmed a mutation in the target protein. What are my next steps?

The presence of a mutation that confers resistance validates that your compound is acting on its intended target.[15] The next steps involve strategies to overcome this resistance:

  • Rational Drug Design: If the mutation is in the drug-binding pocket, computational modeling can help in designing second-generation inhibitors that can accommodate or overcome the mutation.[13]

  • Combination Therapy: Combining your drug with an agent that targets a different pathway may be effective.[16][17]

Section 2: Investigating Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for the inhibited target.[6] For example, amplification of the MET receptor tyrosine kinase can confer resistance to EGFR inhibitors by activating the PI3K/Akt pathway, even in the presence of the drug.[8][10][18]

FAQ 3: My resistant cells show no mutations in the primary target. Could a bypass pathway be activated?

This is a strong possibility. The activation of parallel signaling cascades is a frequent cause of resistance when the primary target is effectively inhibited.

Troubleshooting Workflow:

Caption: Workflow for identifying and targeting activated bypass signaling pathways.

Experimental Protocol: Phospho-Proteomic Analysis

  • Cell Lysis: Lyse parental and resistant cells under conditions that preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Phospho-Proteomic Profiling: Use a phospho-kinase array or mass spectrometry-based proteomics to compare the phosphorylation status of key signaling proteins between the two cell lines.

  • Data Analysis: Identify signaling nodes that are hyperactivated in the resistant cells.

  • Validation: Confirm the hyperactivation of candidate proteins (e.g., p-Akt, p-ERK) by Western blotting.

Data Presentation: Example Phospho-Kinase Array Results

ProteinParental Cells (Relative Phosphorylation)Resistant Cells (Relative Phosphorylation)Fold Change
Target X1.00.2-5.0
Akt (S473)1.05.2+5.2
ERK1/21.04.8+4.8

This table illustrates how data from a phospho-kinase array can pinpoint upregulated pathways in resistant cells.

Section 3: Addressing Efflux Pump-Mediated Resistance

Multidrug resistance (MDR) can be caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[19][20] These pumps actively remove a wide range of structurally diverse compounds from the cell, thereby reducing their intracellular concentration and efficacy.[19]

FAQ 4: My 2-aminothiophene drug is less effective, and I suspect increased drug efflux. How can I test for this?

A common indicator of efflux pump-mediated resistance is cross-resistance to other known substrates of these pumps. You can experimentally verify this using efflux pump inhibitors.

Troubleshooting Workflow:

Caption: Workflow for diagnosing and addressing efflux pump-mediated resistance.

Experimental Protocol: IC50 Determination with an Efflux Pump Inhibitor

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates.

  • Drug and Inhibitor Treatment: Treat the cells with a serial dilution of your 2-aminothiophene drug, both in the presence and absence of a known efflux pump inhibitor (e.g., verapamil or reserpine).[21]

  • Cell Viability Assay: After a suitable incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., MTS, WST-1).

  • IC50 Calculation: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each condition. A significant decrease in the IC50 of the resistant cells in the presence of the inhibitor suggests the involvement of efflux pumps.[12]

Section 4: Investigating Metabolic Inactivation

The thiophene moiety within your drug candidate can be susceptible to metabolic modification by cytochrome P450 enzymes.[22][23][24] This can lead to the formation of reactive metabolites or the inactivation of the drug, both of which can contribute to reduced efficacy.[22][23]

FAQ 5: Could my 2-aminothiophene compound be metabolically inactivated by the cells?

Yes, metabolic inactivation is a potential mechanism of resistance. The thiophene ring can undergo oxidation, which may alter the drug's ability to bind to its target.[23]

Troubleshooting Workflow:

  • Incubate Drug with Liver Microsomes: To assess metabolic stability, incubate your compound with liver microsomes in the presence of NADPH.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and any metabolites formed over time.

  • Metabolite Identification: Characterize the structure of the major metabolites to determine if key functional groups have been altered.

  • Test Metabolite Activity: If possible, synthesize the identified metabolites and test their activity in your primary assay to see if they are less potent than the parent drug.

General FAQs

Q1: How do I generate a drug-resistant cell line?

A drug-resistant cell line can be developed by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over an extended period.[12] The process typically involves starting with a low concentration (e.g., the IC20) and incrementally increasing the dose as the cells adapt and resume proliferation.[12]

Q2: What level of increase in IC50 is considered a confirmation of resistance?

A 3- to 10-fold increase in the IC50 value compared to the parental cell line is generally considered to represent drug resistance.[12] However, this can vary depending on the drug and cell type.

Q3: Can resistance be overcome by simply increasing the drug concentration?

While this may be effective in the short term, it often leads to the selection of more resistant clones and can be limited by off-target toxicities at higher concentrations. A more sustainable approach is to understand the mechanism of resistance and employ targeted strategies to overcome it.

References

  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PubMed Central.[Link]

  • Efflux Pump-Mediated Resistance in Chemotherapy. PubMed Central, NIH.[Link]

  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. ERS Publications.[Link]

  • Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. PubMed Central.[Link]

  • What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? PubMed Central.[Link]

  • Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. AACR Journals.[Link]

  • The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. PubMed Central.[Link]

  • Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology. PubMed Central.[Link]

  • Inhibition of Efflux Pumps as a Novel Approach to Combat Drug Resistance in Bacteria. Caister Academic Press.[Link]

  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. NIH.[Link]

  • Mechanisms of Acquired Resistance to BRAF V600E Inhibition in Colon Cancers Converge on RAF Dimerization and Are Sensitive to Its Inhibition. AACR Journals.[Link]

  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. AACR Journals.[Link]

  • Mechanisms of resistance to BRAF and MEK inhibitors and clinical updat | OTT. OTT.[Link]

  • Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. MDPI.[Link]

  • Inhibition of efflux pumps as a novel approach to combat drug resistance in bacteria. Caister Academic Press.[Link]

  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. NIH.[Link]

  • Novel metabolic bioactivation mechanism for a series of anti-inflammatory agents (2,5-diaminothiophene derivatives) mediated by cytochrome p450 enzymes. PubMed.[Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed Central, NIH.[Link]

  • Structure-based Methods for Predicting Target Mutation-induced Drug Resistance and Rational Drug Design to Overcome the Problem. PubMed Central.[Link]

  • Breaking Cancer Drug Resistance: Mechanism Challenges and Solutions. Carer.[Link]

  • Mechanisms of Cancer Drug Resistance. Canary Onco.[Link]

  • What Causes Cancer Drug Resistance and What Can Be Done? City of Hope.[Link]

  • Understanding Drug Resistance in Cancer: NFCR Research Focus. National Foundation for Cancer Research.[Link]

  • Predicting Anticancer Drug Resistance Mediated by Mutations. MDPI.[Link]

  • Understanding Drug Sensitivity and Tackling Resistance in Cancer. AACR Journals.[Link]

  • An approach to identifying drug resistance associated mutations in bacterial strains. PubMed Central.[Link]

  • Bioinformatics toolbox for exploring target mutation-induced drug resistance. ResearchGate.[Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.[Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate.[Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results.[Link]

  • Different pathways to obtain 2‐aminothiophene derivatives from... ResearchGate.[Link]

  • Discovering new biology with drug-resistance alleles. PubMed Central.[Link]

  • Development of a Protocol for Predicting Bacterial Resistance to Microbicides. PubMed Central.[Link]

  • Experimental evolution reveals how bacteria gain drug resistance. RIKEN.[Link]

  • Experimental Methods for Bacterial Drug Resistance. ResearchGate.[Link]

  • Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. PubMed Central, NIH.[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.[Link]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed.[Link]

  • Selected examples of 2‐aminothiophene drugs. ResearchGate.[Link]

  • Bioactivation potential of thiophene-containing drugs. PubMed.[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.[Link]

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Validation & Comparative

A Comparative Guide to A1 Adenosine Receptor Modulators: The 2-Amino-3-Benzoylthiophene Class versus Orthosteric Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The A1 Adenosine Receptor as a Therapeutic Target

The A1 adenosine receptor (A1AR), a Class A G protein-coupled receptor (GPCR), is a critical regulator of numerous physiological processes.[1] Predominantly coupled to inhibitory G proteins (Gi/o), its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade makes the A1AR a key player in cardiovascular function, neuronal activity, and inflammatory responses.[1] Consequently, the A1AR is a high-value therapeutic target for conditions such as cardiac ischemia-reperfusion injury, neuropathic pain, and epilepsy.[1]

Historically, drug development efforts have focused on orthosteric ligands—agonists that mimic the endogenous ligand adenosine, and antagonists that block it. While potent, these ligands often suffer from a lack of subtype selectivity and can lead to on-target side effects due to the ubiquitous expression of the A1AR.[1] This has paved the way for an alternative strategy: allosteric modulation. Allosteric modulators bind to a topographically distinct site on the receptor, offering a more nuanced approach to "fine-tune" the receptor's response to endogenous adenosine.[1] This guide provides a comparative analysis of a prominent class of positive allosteric modulators (PAMs)—the 2-amino-3-benzoylthiophenes—against traditional orthosteric agonists and antagonists.

A Note on the Subject Compound: This guide centers on the class of 2-amino-3-benzoylthiophenes. While specific experimental data for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is not extensively available in the public domain, this molecule is a close structural analog of the well-characterized A1AR PAM, PD 81,723 ((2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone).[1] Therefore, PD 81,723 will be used as the primary exemplar for this chemical class, alongside comparisons with the potent orthosteric agonist N6-cyclopentyladenosine (CPA) and the selective orthosteric antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) .

The A1 Adenosine Receptor Signaling Pathway

Activation of the A1AR by an agonist initiates a signaling cascade that primarily inhibits adenylyl cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity. The dissociated Gβγ subunits can also modulate ion channel activity, contributing to the receptor's overall physiological effects.

A1AR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A1AR A1 Adenosine Receptor G_protein Gi/o Protein (αβγ) A1AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi subunit inhibits ATP ATP AC->ATP Conversion Blocked Agonist Agonist (e.g., Adenosine, CPA) Agonist->A1AR Binds cAMP cAMP (decreased) PKA PKA (inactive) cAMP->PKA Leads to Cellular_Response Cellular Response (e.g., ↓ Heart Rate, Neuroprotection) PKA->Cellular_Response Results in Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Membranes (e.g., from CHO cells expressing hA1AR) Mix Incubate: Membranes + Radioligand + varying concentrations of Test Compound Membranes->Mix Radioligand Prepare Radioligand (e.g., [3H]DPCPX) Radioligand->Mix Test_Compound Prepare Test Compound (e.g., CPA, DPCPX) Test_Compound->Mix Filter Rapid Filtration (to separate bound from free radioligand) Mix->Filter ~60-90 min @ 25°C Count Scintillation Counting (to quantify bound radioactivity) Filter->Count Plot Plot % Inhibition vs. [Test Compound] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate Cheng-Prusoff Equation cAMP_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed Cells (e.g., CHO-hA1AR) into a microplate Treat Treat cells with: 1. AC Stimulator (e.g., Forskolin) 2. Test Compound (Agonist/Antagonist) 3. PAM (optional) Seed_Cells->Treat Lyse Lyse Cells to release intracellular cAMP Treat->Lyse Incubate ~30 min Detect Quantify cAMP (e.g., HTRF, ELISA) Lyse->Detect Plot Plot cAMP level vs. [Test Compound] Detect->Plot Calculate Calculate EC50 (agonist) or IC50 (antagonist) Plot->Calculate

Caption: Experimental Workflow for cAMP Functional Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the A1AR (e.g., CHO-hA1AR) and seed them into a multi-well plate.

  • Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation and Treatment:

    • To test an agonist (e.g., CPA), add varying concentrations of the agonist along with an adenylyl cyclase stimulator like forskolin. The agonist will counteract the forskolin-induced cAMP production.

    • To test an antagonist (e.g., DPCPX), add varying concentrations of the antagonist in the presence of a fixed concentration of an agonist (e.g., CPA) and forskolin.

    • To test a PAM (e.g., PD 81,723), add varying concentrations of the PAM in the presence of a concentration-response curve of an agonist (e.g., CPA) and forskolin.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. 6[2]. Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound's concentration. For agonists, calculate the EC50 (concentration for 50% of maximal effect). For antagonists, calculate the IC50 (concentration causing 50% inhibition of the agonist response). For PAMs, observe the leftward shift in the agonist's EC50 curve.

Conclusion and Future Directions

The comparison between the 2-amino-3-benzoylthiophene class of PAMs and traditional orthosteric ligands highlights a fundamental shift in strategy for modulating the A1 adenosine receptor. While orthosteric agonists like CPA offer potent receptor activation and antagonists like DPCPX provide effective blockade, their clinical utility can be hampered by a lack of spatiotemporal precision, leading to undesirable side effects.

Positive allosteric modulators, exemplified by PD 81,723, represent a more sophisticated approach. By enhancing the effects of endogenous adenosine, they offer the potential for tissue- and disease-specific activity, exerting their influence primarily when and where it is needed most. T[1]his "fine-tuning" of receptor function avoids the blanket activation or inhibition characteristic of orthosteric drugs. The compound class to which (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone belongs is therefore of significant interest for developing novel therapeutics for pain, ischemia, and neurological disorders, promising greater efficacy with an improved safety profile. Future research should focus on obtaining specific pharmacological data for this and other novel analogs to fully delineate their structure-activity relationships and therapeutic potential.

References

  • Musser, J. H., et al. (1999). Adenosine A1 Receptor-Dependent and -Independent Effects of the Allosteric Enhancer PD 81723. Journal of Pharmacology and Experimental Therapeutics, 288(2), 446-452. Retrieved from [Link]

  • Srinivasan, J., et al. (1998). Binding of A1 Adenosine Receptor Ligand [3H]8-Cyclopentyl-1,3-Dipropylxanthine in Coronary Smooth Muscle. Circulation Research, 83(4), 364-372. Retrieved from [Link]

  • Lohse, M. J., et al. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(2), 204-210. Retrieved from [Link]

  • Mizumura, T., et al. (1996). PD 81,723, an allosteric enhancer of the A1 adenosine receptor, lowers the threshold for ischemic preconditioning in dogs. Circulation Research, 79(3), 415-423. Retrieved from [Link]

  • Mudumbi, R. V., et al. (1993). Cardiac functional responses to adenosine by PD 81,723, an allosteric enhancer of the adenosine A1 receptor. The American Journal of Physiology, 264(3 Pt 2), H1017-H1022. Retrieved from [Link]

  • Glukhova, A., et al. (2023). Small molecule allosteric modulation of the adenosine A1 receptor. Frontiers in Pharmacology, 14, 1215337. Retrieved from [Link]

  • Oliva, P., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 14(12), 1640-1646. Retrieved from [Link]

  • van der Wenden, E. M., et al. (1995). Modelling of the pharmacodynamic interaction of an A1 adenosine receptor agonist and antagonist in vivo: N6-cyclopentyladenosine and 8-cyclopentyltheophylline. British Journal of Pharmacology, 116(2), 1893-1899. Retrieved from [Link]

  • Lee, H. T., et al. (2010). A1 adenosine receptor allosteric enhancer PD-81723 protects against renal ischemia-reperfusion injury. American Journal of Physiology-Renal Physiology, 298(5), F1160-F1169. Retrieved from [Link]

  • Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939-949. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiophene Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, recognized for its synthetic accessibility and its presence in a wide array of biologically active compounds. This versatile five-membered heterocyclic core serves as a privileged structure, enabling the development of potent and selective modulators for a diverse range of biological targets.[1] Its incorporation into a molecule can confer a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making it a focal point for drug discovery programs.[2][3]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-aminothiophene analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between structural modifications and biological outcomes, supported by experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of 2-aminothiophene derivatives and to rationally design next-generation therapeutics.

The Architectural Blueprint: Understanding the 2-Aminothiophene Core

The 2-aminothiophene scaffold offers multiple points for chemical modification, each influencing the molecule's overall physicochemical properties and its interaction with biological targets. The general structure, as depicted below, highlights the key positions for substitution: the 2-amino group (R¹), and positions C3 (R²), C4 (R³), and C5 (R⁴).

Caption: Key positions for substitution on the 2-aminothiophene scaffold.

The subsequent sections will explore the SAR of 2-aminothiophene analogs against prominent biological targets, providing a comparative analysis of how modifications at these positions dictate their therapeutic potential.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

2-Aminothiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and protein kinases.[4][5]

A. Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

A significant class of 2-aminothiophene analogs exerts its anticancer effects by interfering with microtubule dynamics, a critical process for cell division. These compounds often act as antimitotic agents by inhibiting tubulin polymerization.[6]

Causality Behind Experimental Choices: The rationale for targeting tubulin stems from its essential role in forming the mitotic spindle during cell division. Inhibiting its polymerization leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in rapidly dividing cancer cells.[6] The 2-aminothiophene scaffold serves as a bioisosteric replacement for the 2-aminobenzene moiety found in other known tubulin inhibitors.[6]

Structure-Activity Relationship Insights:

A comparative analysis of various 2-aminobenzothiophene derivatives reveals key structural features that govern their antiproliferative and tubulin polymerization inhibitory activities.

  • Substitution at C3: A 3',4',5'-trimethoxybenzoyl group at the C3 position is crucial for potent activity. Replacement with 3,4-dimethoxybenzoyl or 4-methoxybenzoyl moieties leads to a significant loss of growth inhibition.[6] This highlights the importance of the trimethoxyphenyl motif for interaction with the colchicine binding site on tubulin.

  • Substitution on the Benzo[b]thiophene Ring: The position of substituents on the fused benzene ring dramatically influences potency. Methyl or methoxy groups at the C6 or C7 positions are required for strong antiproliferative activity. In contrast, substitution at the C4 or C5 positions leads to a sharp decrease in activity.[6]

Comparative Performance of 2-Aminobenzothiophene Analogs as Tubulin Inhibitors:

Compound IDR (Benzo[b]thiophene Substitution)Cell LineIC50 (nM)[6]Tubulin Polymerization Inhibition IC50 (µM)[6]
6a HL1210760>10
6d 6-CH₃L12100.760.76
6e 7-CH₃L12101.21.5
7a HL1210>1000>10
7d 6-CH₃Molt/41.11.2
7h 6-OCH₃Molt/41.01.2

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to measure the effect of 2-aminothiophene analogs on tubulin polymerization.[7]

  • Reagent Preparation:

    • Reconstitute purified porcine brain tubulin to 2 mg/mL in assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a 10X stock of the test compound in the assay buffer (with a final DMSO concentration not exceeding 1%). Paclitaxel (stabilizer) and nocodazole (destabilizer) should be used as positive controls.

    • Prepare a polymerization-inducing solution containing 1 mM GTP and 10% glycerol in the assay buffer.

    • Prepare a fluorescent reporter solution (e.g., 6.3 µM DAPI) in the assay buffer.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add 10 µL of the 10X test compound or control solution.

    • Add 80 µL of the tubulin solution to each well.

    • Initiate polymerization by adding 10 µL of the polymerization-inducing solution and 10 µL of the fluorescent reporter solution.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate of polymerization (Vmax) and the maximum polymer mass.

    • Determine the IC50 value for inhibitory compounds by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration.

tubulin_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Tubulin, Compounds, Buffers Plate Add reagents to pre-warmed 96-well plate Reagents->Plate Incubate Incubate at 37°C in fluorescence reader Plate->Incubate Measure Measure fluorescence kinetically Incubate->Measure Plot Plot polymerization curves Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Experimental workflow for the tubulin polymerization assay.

B. Protein Kinase Inhibitors: Targeting Dysregulated Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5][8] 2-Aminothiophene derivatives have emerged as potent inhibitors of several kinases, including atypical Protein Kinase C (aPKC) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Causality Behind Experimental Choices: Kinase inhibitors are designed to bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate and thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[5][8] The 2-aminothiophene scaffold provides a rigid core from which various substituents can be projected to interact with specific residues within the kinase domain.

Structure-Activity Relationship Insights for aPKC Inhibitors:

Studies on 2-amino-3-carboxy-4-phenylthiophene analogs as aPKC inhibitors have revealed the following SAR trends:[9]

  • 2-Amino Group: The free 2-amino group is essential for activity. Its removal or substitution with alkyl or urea functionalities significantly reduces or abolishes inhibitory activity.

  • C3-Ester Group: Small alkyl esters, such as ethyl or 2-propyl, at the C3 position are optimal for activity.

  • C4-Aryl Moiety: The nature of the substituent on the C4-phenyl ring is a major determinant of potency. Electron-donating groups (e.g., methoxy, methyl) enhance inhibitory activity, while electron-withdrawing groups (e.g., nitro, cyano) are detrimental.[9]

Comparative Performance of 2-Aminothiophene Analogs as aPKC Inhibitors:

Compound IDR¹ (2-position)R³ (C4-phenyl)aPKCζ Inhibition (%) at 30 µM[9]
1 -NH₂H98
2 HH15
3 -NHCH₃H45
32 -NH₂4-OCH₃100
35 -NH₂4-NO₂25

Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-based)

This protocol describes a method to determine the in vitro potency of 2-aminothiophene analogs against VEGFR-2 kinase.[4][10][11][12]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer from a 5x stock.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

    • Dilute the test compounds to the desired concentrations in 1x Kinase Buffer with a constant percentage of DMSO.

    • Dilute recombinant human VEGFR-2 kinase to the working concentration in 1x Kinase Buffer.

  • Assay Procedure:

    • Add 25 µL of the Master Mix to each well of a white 96-well plate.

    • Add 5 µL of the diluted test inhibitor or vehicle control.

    • Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 kinase.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection and Data Analysis:

    • Add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX) to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the luminescence signal using a microplate reader.

    • The "Blank" (no enzyme) value is subtracted from all other readings. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

kinase_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds P P VEGFR2->P autophosphorylation Inhibitor 2-Aminothiophene Inhibitor Inhibitor->VEGFR2 blocks ATP binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis, Cell Proliferation Downstream->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by a 2-aminothiophene analog.

II. Antimicrobial Activity: Combating Pathogenic Microbes

2-Aminothiophene derivatives have also been explored for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[13][14][15][16]

Causality Behind Experimental Choices: The search for novel antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. The 2-aminothiophene scaffold offers a platform for developing compounds that can potentially overcome existing resistance mechanisms.

Structure-Activity Relationship Insights for Antibacterial Agents:

SAR studies of thiophene-2-carboxamide derivatives have provided the following insights into their antibacterial activity:[17]

  • Core Structure: The presence of an amino group on the thiophene ring appears to be more favorable for both antioxidant and antibacterial activity compared to hydroxyl or methyl substituents.[17]

  • Substituents on the Carboxamide Moiety: The nature and position of substituents on the phenyl ring of the carboxamide moiety influence antibacterial potency. For instance, a methoxy group at the 4-position of the phenyl ring of the carboxamide can enhance activity, possibly by increasing the hydrophilicity of the molecule.[17]

Comparative Performance of Thiophene-2-Carboxamide Derivatives:

Compound IDR (on phenyl ring of carboxamide)Bacterial StrainInhibition Zone (mm)[17]
7a HE. coli15
7b 4-OCH₃E. coli16
7c 4-ClE. coli14
7b 4-OCH₃S. aureus20

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is described below.

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the broth medium.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Several 2-aminothiophene analogs have been reported to possess anti-inflammatory properties.[2][18][19]

Structure-Activity Relationship Insights:

While extensive comparative SAR data is less available in this area, initial studies suggest that substitution at the 2-amino position can significantly impact anti-inflammatory activity. For instance, in one study, a 2-aminothiophene derivative with a morphine ring coupled at the 2-amino position exhibited superior anti-inflammatory activity compared to other analogs in a carrageenan-induced paw edema model.[18]

Comparative Performance of 2-Aminothiophene Analogs as Anti-inflammatory Agents:

Compound IDKey Structural FeatureAnti-inflammatory Activity (Inhibition %)[19]IC50 (µM)[19]
1 Unsubstituted 2-amino61121
2 N-acetyl94412
5 Fused pyrimidine ring71422

Conclusion

The 2-aminothiophene scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into its derivatives has unveiled a rich and complex structure-activity landscape. This guide has provided a comparative analysis of the SAR of 2-aminothiophene analogs across key therapeutic areas, emphasizing the causal relationships between chemical structure and biological function.

For researchers in drug discovery, a deep understanding of these SAR trends is paramount. It enables the rational design of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The experimental protocols provided herein offer a validated framework for the biological evaluation of newly synthesized analogs. As our understanding of the molecular targets of 2-aminothiophenes continues to expand, so too will the opportunities to develop innovative and effective medicines based on this remarkable scaffold.

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A Comparative Analysis of the Biological Activity of Substituted 2-Aminothiophenes: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3][4] Its versatility allows for the synthesis of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] This guide offers a comparative analysis of the biological activities of substituted 2-aminothiophenes, grounded in experimental data, to inform and direct future drug discovery efforts. We will explore the nuances of structure-activity relationships (SAR), provide detailed experimental protocols for synthesis and evaluation, and present a logical framework for navigating the development of novel 2-aminothiophene-based therapeutics.

The Landscape of Biological Activity: A Comparative Overview

The biological profile of a 2-aminothiophene derivative is profoundly influenced by the nature and position of its substituents.[4][6] Different substitution patterns can steer the molecule's activity towards distinct therapeutic targets. Here, we compare the key activities and the structural motifs that drive them.

Anticancer Activity

Substituted 2-aminothiophenes have demonstrated significant potential as anticancer agents, acting through various mechanisms such as kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[6][7]

  • Kinase Inhibition: Many 2-aminothiophene derivatives, particularly those fused with a pyrimidine ring to form thieno[2,3-d]pyrimidines, are potent kinase inhibitors.[7][8] For instance, derivatives targeting Epidermal Growth Factor Receptor (EGFR) have shown promise.[7] The SAR for these compounds often reveals that specific substitutions on the aniline moiety of the thienopyrimidine core are crucial for potent EGFR kinase inhibition.[7]

  • Tubulin Polymerization Inhibition: The 2-aminothiophene core can serve as a bioisosteric replacement for the 2-aminobenzene moiety found in antitubulin agents.[9] Compounds featuring a 3-(3,4,5-trimethoxybenzoyl) group have been identified as potent inhibitors of tubulin polymerization.[9] The position of substituents on the benzo[b]thiophene variant of the scaffold is critical; methyl or methoxy groups at the C-6 or C-7 positions are required for high potency, while substitution at C-4 or C-5 leads to a dramatic decrease in activity.[9]

  • Cytotoxicity and Apoptosis Induction: A range of 2-aminothiophene derivatives exhibit broad cytotoxic activity against various cancer cell lines.[7] For example, certain thieno[2,3-d]pyrimidine derivatives induce cell cycle arrest and apoptosis by upregulating pro-apoptotic proteins like Bax and p53, while downregulating anti-apoptotic proteins like BCL2.[7]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. 2-Aminothiophenes have emerged as a promising class of compounds with both direct antibacterial/antifungal activity and efficacy as efflux pump inhibitors (EPIs).[10][11]

  • Direct Antibacterial and Antifungal Action: Derivatives with specific substitutions have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][12][13][14] For example, a 2-aminothiophene derivative with a para-hydroxyphenyl group at the 5-position exhibited potent antibacterial activity, stronger than standard drugs like Ampicillin and Gentamicin.[12] The presence of an amino group at the C3 position of the thiophene ring appears to enhance antibacterial activity compared to hydroxyl or methyl groups at the same position.[13]

  • Efflux Pump Inhibition: Some 2-aminothiophene derivatives, while not possessing intrinsic antibacterial activity, can restore the efficacy of existing antibiotics against resistant strains.[11] These compounds act as EPIs, blocking the bacterial efflux pumps that expel antibiotics from the cell. Derivatives carrying 2-aminoacetyl and 2-aminotrifluoroacetyl groups have been shown to enhance the activity of ciprofloxacin and erythromycin by up to 8- and 16-fold, respectively.[11]

Anti-inflammatory Activity

2-Aminothiophenes have been investigated for their potential to treat inflammatory conditions. Their mechanisms of action include the activation of the NRF2 pathway and inhibition of atypical protein kinase C (aPKC).[15][16]

  • NRF2 Activation: Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives act as activators of the NRF2 pathway, a key regulator of cellular antioxidant and anti-inflammatory responses.[15][17] These compounds have been shown to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inflammatory mediators (PGE2, COX-2) in stimulated macrophage cell lines.[15][17]

  • aPKC Inhibition: Phenylthiophene-based 2-aminothiophenes have been identified as novel inhibitors of atypical protein kinase C isoforms.[16] aPKCs are implicated in inflammatory responses and increased vascular permeability. The structure-activity relationship for these inhibitors highlights the requirement for electron-donating groups on the C-4 aryl moiety of the scaffold for potent activity.[16]

Structure-Activity Relationship (SAR) Summary

The collective data allows for the formulation of key SAR principles for the 2-aminothiophene scaffold. Understanding these relationships is crucial for the rational design of new, more potent, and selective derivatives.

Caption: Structure-Activity Relationship (SAR) for 2-Aminothiophenes.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and biological evaluation of novel compounds must follow robust and reproducible protocols. Here we provide standardized methodologies for the synthesis of the 2-aminothiophene core and for assessing its anticancer activity.

Synthesis: The Gewald Three-Component Reaction

The Gewald reaction is a versatile and widely used one-pot synthesis for creating polysubstituted 2-aminothiophenes.[2][18][19][20] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene compound) and elemental sulfur in the presence of a base.[20]

Causality: The base (e.g., diethylamine, morpholine) is crucial as it catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[20] This forms a stable α,β-unsaturated nitrile intermediate. The base then facilitates the reaction with sulfur and the subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[20]

Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [1]

  • Reactant Preparation: In a round-bottom flask, combine acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in ethanol.

  • Catalyst Addition: While stirring the mixture, slowly add diethylamine (1.25 equivalents) dropwise. The reaction is often exothermic.

  • Reaction: Continue stirring the reaction mixture. The progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction proceeds at room temperature or with gentle heating.[19]

  • Work-up: Once the reaction is complete, the product often precipitates from the solution upon cooling or addition of water.

  • Purification: Filter the crude product, wash with cold ethanol or water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) is performed to obtain the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Biological Evaluation: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[21][22] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[21] The intensity of the purple color is directly proportional to the number of living cells.[23]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Culture 1. Culture & Maintain Cancer Cell Lines Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Serial Dilutions of Test Compound Cell_Seeding->Compound_Prep Treatment 4. Treat Cells with Compound Dilutions Compound_Prep->Treatment Incubation 5. Incubate for 24, 48, or 72 hours Treatment->Incubation MTT_Add 6. Add MTT Reagent Incubation->MTT_Add Formazan_Sol 7. Solubilize Formazan (e.g., with DMSO) MTT_Add->Formazan_Sol Abs_Read 8. Measure Absorbance (~570 nm) Formazan_Sol->Abs_Read IC50_Calc 9. Calculate % Viability & Determine IC₅₀ Value Abs_Read->IC50_Calc

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: [23][24]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized 2-aminothiophene derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[24]

Comparative Data Summary

To facilitate direct comparison, the following table summarizes the biological activity of representative substituted 2-aminothiophenes from the literature.

Compound Class/DerivativeSubstituentsBiological ActivityPotency (IC₅₀/MIC)Reference
Anticancer Agents
Benzo[b]thiophene3'4'5'-Trimethoxybenzoyl at C2, Methyl/Methoxy at C6/C7Tubulin Polymerization InhibitorLow micromolar range[9]
Thieno[2,3-d]pyrimidineVaries, often with substituted aniline at C4EGFR Kinase InhibitorNanomolar to micromolar range[7]
Antimicrobial Agents
2-Aminothiophene5-(p-hydroxyphenyl)AntibacterialMIC < 0.81 mM/mL[12]
Fused Piperidine2-AminotrifluoroacetylEfflux Pump Inhibitor16-fold MIC reduction for Erythromycin[11]
Anti-inflammatory Agents
Tetrahydrobenzo[b]thiopheneVariesNRF2 ActivatorReverses pro-inflammatory cytokine levels[15][17]
Phenylthiophene4-Aryl with electron-donating groupsaPKC InhibitorLow nanomolar EC₅₀[16]

Conclusion and Future Perspectives

The 2-aminothiophene scaffold remains a highly productive platform for the discovery of novel therapeutic agents. The comparative analysis reveals that specific substitution patterns are key to directing the biological activity towards anticancer, antimicrobial, or anti-inflammatory targets. Future research should focus on leveraging SAR insights to design and synthesize next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel fused heterocyclic systems based on the 2-aminothiophene core and the application of modern drug design strategies, such as molecular docking and computational modeling, will be instrumental in unlocking the full therapeutic potential of this remarkable scaffold.

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Validating the Mechanism of Action of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[1][2][3][4] Compounds incorporating this moiety have been investigated as anti-inflammatory, antimicrobial, and antitumor agents.[3][5][6][7] A significant subset of these molecules, particularly the thieno[2,3-d]pyrimidines derived from 2-aminothiophenes, have been identified as potent kinase inhibitors.[1][8][9] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10] Consequently, kinase inhibitors represent a major class of therapeutic agents.[10] Another important pharmacological activity associated with the (2-aminothiophen-3-yl)(phenyl)methanone core is the positive allosteric modulation of the A1 adenosine receptor, which has potential applications in neurological and cardiovascular disorders.[11]

This guide provides a comprehensive framework for elucidating the mechanism of action of a specific novel compound, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. We will outline a systematic, multi-tiered approach to identify its molecular target(s) and validate its biological activity, comparing its profile to established kinase inhibitors and adenosine receptor modulators. This process is essential in drug discovery to confirm on-target effects, identify potential off-target liabilities, and build a robust understanding of the compound's therapeutic potential.[12][13][14][15]

Proposed Mechanism of Action and Comparative Compounds

Given the prevalence of kinase inhibition and adenosine receptor modulation within the broader class of 2-aminothiophene derivatives, our investigation will initially focus on these two prominent mechanisms.

Hypothesis 1: (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone acts as a kinase inhibitor.

  • Rationale: The structural similarity to known thienopyrimidine-based kinase inhibitors suggests that the compound may bind to the ATP-binding pocket of one or more kinases, disrupting downstream signaling pathways.[1][8][9]

  • Comparative Compounds:

    • Gefitinib: An FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

    • Staurosporine: A broad-spectrum protein kinase inhibitor.

Hypothesis 2: (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone acts as a positive allosteric modulator (PAM) of the A1 adenosine receptor.

  • Rationale: The core (2-aminothiophen-3-yl)(phenyl)methanone structure is a known scaffold for A1 adenosine receptor PAMs.[11]

  • Comparative Compounds:

    • PD 81,723: A well-characterized A1 adenosine receptor PAM.

    • NECA: A potent, non-selective adenosine receptor agonist.

Experimental Validation Workflow

A phased approach, beginning with broad screening and progressing to specific target validation, will be employed. This ensures a logical and resource-efficient investigation.[12][14]

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular & Functional Characterization A Kinase Panel Screening D Cellular Thermal Shift Assay (CETSA) A->D Identified Kinase Hits B Adenosine Receptor Binding Assays H cAMP Accumulation Assays B->H Confirmed A1AR Binding C Phenotypic Screening (e.g., NCI-60) C->A C->B E Enzymatic Activity Assays D->E F Western Blot Analysis of Signaling Pathways E->F G Cell Proliferation & Apoptosis Assays F->G I In Vivo Xenograft Studies (if applicable) G->I H->G

Caption: A multi-phase workflow for validating the mechanism of action.

Phase 1: Initial Screening and Target Identification

The initial phase aims to broadly assess the compound's activity and identify potential molecular targets.

Kinase Panel Screening

A broad-spectrum kinase panel assay is a crucial first step to determine if the compound exhibits inhibitory activity against a wide range of kinases.

Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone in DMSO.

  • Assay Plate Preparation: Utilize a multi-well plate format containing a panel of purified recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan™).

  • Binding Assay: The assay typically involves the compound competing with a known ligand for binding to the kinase active site. The amount of bound ligand is quantified.

  • Data Analysis: Results are expressed as a percentage of inhibition relative to a control. A significant inhibition (e.g., >80% at 10 µM) identifies a potential kinase hit.

Hypothetical Data: Kinase Panel Screening

Kinase Target(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone (% Inhibition at 10 µM)Gefitinib (% Inhibition at 10 µM)Staurosporine (% Inhibition at 10 µM)
EGFR92%98%99%
VEGFR285%25%95%
SRC45%15%90%
CDK212%5%88%

This hypothetical data suggests our compound of interest has potent activity against EGFR and VEGFR2.

Adenosine Receptor Binding Assays

Radioligand binding assays will determine if the compound interacts with the A1 adenosine receptor.

Protocol: A1 Adenosine Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human A1 adenosine receptor.

  • Assay Conditions: In a multi-well plate, incubate the membranes with a radiolabeled A1 adenosine receptor antagonist (e.g., [³H]DPCPX) in the presence and absence of varying concentrations of the test compound.

  • Detection: After incubation, separate bound and free radioligand by filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, the concentration of the compound that displaces 50% of the radioligand.

Phase 2: In Vitro Target Validation

This phase focuses on confirming the direct interaction of the compound with the identified targets in a cellular context and quantifying its inhibitory potency.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cancer cells (e.g., A431 for EGFR) with the test compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble target protein (e.g., EGFR) remaining at each temperature by Western blot.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow A Treat cells with compound B Heat cell lysate A->B C Separate soluble & aggregated proteins B->C D Western Blot for Target Protein C->D E Analyze melting curve shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Enzymatic Activity Assays

Biochemical assays are used to quantify the inhibitory potency (IC₅₀) of the compound against the purified kinase.

Protocol: EGFR Kinase Activity Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a multi-well plate, combine purified recombinant EGFR, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.

  • Compound Addition: Add varying concentrations of the test compound.

  • Kinase Reaction: Incubate to allow for phosphorylation.

  • ADP Detection: Add ADP-Glo™ reagent to convert the ADP generated during the kinase reaction into a luminescent signal.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.

Hypothetical Data: Kinase Inhibition IC₅₀ Values

CompoundEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone50250
Gefitinib25>10,000
Staurosporine510

This hypothetical data confirms the potent and relatively selective inhibitory activity of our compound against EGFR.

Western Blot Analysis of Downstream Signaling

To confirm that the observed kinase inhibition translates to a functional cellular effect, we will analyze the phosphorylation status of key downstream signaling proteins.

Protocol: Western Blot for p-EGFR and p-ERK

  • Cell Treatment: Starve A431 cells and then stimulate with EGF in the presence of varying concentrations of the test compound.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), and total ERK.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on EGFR and downstream ERK phosphorylation.

Phase 3: Cellular and Functional Characterization

The final phase assesses the compound's impact on cellular functions relevant to its proposed mechanism of action.

Cell Proliferation and Apoptosis Assays

These assays will determine if the inhibition of EGFR signaling by our compound leads to a reduction in cancer cell growth and an induction of programmed cell death.

Protocol: Cell Proliferation Assay (MTT)

  • Cell Seeding: Seed A431 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.

  • MTT Addition: Add MTT reagent and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Solubilize the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Xenograft Studies

If the in vitro data is compelling, the antitumor efficacy of the compound can be evaluated in an animal model.

Protocol: A431 Xenograft Model

  • Tumor Implantation: Implant A431 cells subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound, positive control like Gefitinib).

  • Tumor Measurement: Measure tumor volume regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).

Conclusion

The systematic approach outlined in this guide provides a robust framework for validating the mechanism of action of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. By combining broad-based screening with rigorous in vitro and cellular validation assays, and by comparing its performance against established compounds, we can build a comprehensive understanding of its biological activity. This detailed characterization is a critical step in the journey of a novel compound from a chemical entity to a potential therapeutic agent. The multi-faceted data generated will be instrumental for informed decision-making in subsequent stages of drug development.

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Bridging the Digital and the Biological: A Comparative Guide to Cross-Validating 2-Aminothiophenes as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. The 2-aminothiophene core, a privileged structure in medicinal chemistry, has consistently demonstrated a wide spectrum of biological activities, including potent anticancer effects.[1][2] A significant portion of this activity is attributed to the inhibition of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[3][4]

In the modern drug discovery paradigm, in silico methods, such as molecular docking, serve as a powerful initial screening tool, offering predictions of binding affinities and modes of action, thereby prioritizing candidates for synthesis and in vitro testing. However, the predictive power of these computational models is only as valuable as their correlation with real-world biological data. This guide provides an in-depth technical comparison of in silico and in vitro results for a series of 2-aminothiophene derivatives targeting VEGFR-2, complete with the underlying scientific rationale and detailed experimental protocols. Our focus is to illuminate the critical process of cross-validation, a cornerstone of robust and reproducible drug discovery.

The Scientific Imperative for Cross-Validation

The central hypothesis in structure-based drug design is that a molecule's biological activity is intrinsically linked to its ability to bind to a specific protein target. In silico molecular docking aims to model this interaction, predicting the binding energy and orientation of a ligand within the active site of a receptor.[5] Conversely, in vitro assays provide empirical measurements of a compound's biological effect, such as the inhibition of enzyme activity or the reduction of cancer cell viability.

Cross-validation, therefore, is not merely a procedural step but a scientific necessity. A strong correlation between predicted binding affinities (from docking) and measured biological activity (e.g., IC50 values) lends confidence to the computational model.[5] This validated model can then be reliably used for virtual screening of larger compound libraries, accelerating the identification of novel, potent inhibitors. Discrepancies, on the other hand, can be equally informative, highlighting limitations in the computational model or suggesting complex biological mechanisms beyond simple target inhibition.

The Target: VEGFR-2 and Its Role in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[3] In the context of cancer, tumors co-opt this process to ensure a steady supply of nutrients and oxygen, facilitating their growth and metastasis.[4] The signaling cascade initiated by the binding of VEGF-A to VEGFR-2 is a complex network of intracellular events, as illustrated below. Small molecule inhibitors, including many 2-aminothiophene derivatives, are designed to bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing its activation and halting the downstream signaling cascade.[3]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Transcription->Angiogenesis VEGF VEGF-A VEGF->VEGFR2 Binds Inhibitor 2-Aminothiophene Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding Site

Figure 1: Simplified VEGFR-2 signaling pathway and the point of inhibition by 2-aminothiophene derivatives.

A Comparative Workflow: From Bits to Biology

The cross-validation process follows a logical progression from computational prediction to experimental verification. This workflow ensures that resources are focused on the most promising candidates.

CrossValidation_Workflow cluster_in_silico In Silico Phase cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Phase cluster_analysis Data Analysis & Validation A Target & Ligand Preparation B Molecular Docking (AutoDock Vina) A->B C Binding Energy Prediction & Ranking B->C D Synthesis of Prioritized 2-Aminothiophenes C->D E Antiproliferative Assay (MTT Assay) D->E F VEGFR-2 Kinase Inhibition Assay D->F G Correlation Analysis (Docking Score vs. IC50) E->G F->G H Model Refinement or Lead Optimization G->H

Figure 2: Workflow for the cross-validation of in silico predictions with in vitro experimental results.

In Silico Methodology: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] The following is a detailed protocol for docking 2-aminothiophene derivatives into the ATP-binding site of VEGFR-2 using AutoDock Vina.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the crystal structure of VEGFR-2 (e.g., PDB ID: 2OH4) from the Protein Data Bank.[6]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structures of the 2-aminothiophene derivatives and convert them to 3D structures.

    • Minimize the energy of the 3D structures using a suitable force field.

    • Detect the root and define the rotatable bonds of the ligands using ADT.

    • Save the prepared ligands in PDBQT format.

  • Grid Box Generation:

    • Identify the ATP-binding site of VEGFR-2. This is typically where the co-crystallized ligand was located.

    • Define a grid box that encompasses the entire binding site. A common size is 26 x 26 x 26 Å with a spacing of 1 Å.[7]

    • The center of the grid box should be the geometric center of the binding site.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search (typically 8).[7]

    • Run AutoDock Vina from the command line using the configuration file.

    • The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity in kcal/mol.

In Vitro Methodologies: Biological Validation

The in silico predictions are validated through a tiered in vitro screening approach, starting with a general cell-based assay and moving to a specific enzyme inhibition assay.

Antiproliferative Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture human cancer cell lines that overexpress VEGFR-2 (e.g., HepG-2 or HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

    • Seed the cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized 2-aminothiophene derivatives in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.

    • Replace the medium in the 96-well plates with the medium containing the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plates for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Target-Specific Activity: VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.[3]

Experimental Protocol: VEGFR-2 Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase buffer containing all necessary components for the enzymatic reaction (e.g., buffer salts, MgCl2, DTT).

    • Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP.

  • Assay Setup:

    • In a 96-well plate, add the kinase buffer, the test compounds at various concentrations, and the VEGFR-2 enzyme.

    • Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow for the phosphorylation of the substrate.

  • Detection:

    • Stop the reaction and measure the amount of ATP remaining in each well using a luminescence-based assay (e.g., Kinase-Glo®). A higher luminescent signal indicates less ATP consumption and therefore greater inhibition of the kinase.[8]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting a dose-response curve.

Data Presentation and Cross-Validation

The culmination of the in silico and in vitro experiments is the direct comparison of the predicted and measured data. The following table presents a hypothetical but representative dataset for a series of 2-aminothiophene derivatives.

Compound IDAutoDock Vina Binding Affinity (kcal/mol)MTT Assay IC50 (µM) on HepG-2 cellsVEGFR-2 Kinase Assay IC50 (µM)
2-AT-01 -8.515.25.8
2-AT-02 -9.28.72.1
2-AT-03 -10.13.10.9
2-AT-04 -7.825.612.4
2-AT-05 -9.85.41.5
Sorafenib -10.54.30.08

Analysis of the Data:

A qualitative analysis of the table reveals a general trend: compounds with lower (more favorable) predicted binding affinities tend to exhibit lower IC50 values (higher potency) in both the cell-based and enzyme-based assays. For a quantitative cross-validation, a correlation analysis (e.g., calculating the Pearson correlation coefficient) would be performed between the binding affinities and the IC50 values. A statistically significant correlation would validate the predictive power of the molecular docking model for this class of compounds against VEGFR-2.

It is important to note that a perfect correlation is rarely achieved. Discrepancies can arise from several factors, including:

  • Cellular Effects: The MTT assay measures overall cytotoxicity, which may not be solely due to VEGFR-2 inhibition. The compound could have off-target effects or poor cell permeability.

  • Simplifications in the Model: The in silico model uses a rigid receptor, which does not account for the flexibility of the protein in a biological system.

  • Solvation Effects: The docking calculations are performed in a vacuum, whereas the biological environment is aqueous.

Conclusion and Future Directions

The cross-validation of in silico and in vitro results is a critical and iterative process in modern drug discovery. This guide has outlined a comprehensive framework for this process, using 2-aminothiophene derivatives as VEGFR-2 inhibitors as a case study. By systematically comparing computational predictions with robust experimental data, researchers can build confidence in their models, make more informed decisions about which compounds to advance, and ultimately accelerate the development of novel therapeutics. The insights gained from this comparative analysis, including any discrepancies, provide valuable feedback for refining both the computational models and the design of the next generation of 2-aminothiophene-based drug candidates.

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Comparative Efficacy Analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: A Benchmarking Guide Against Standard Cytotoxic and Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. Our focus is to benchmark its performance against established standard compounds in key therapeutic areas. Derivatives of the 2-aminothiophene class have demonstrated a range of biological activities, including potential as A1 Adenosine Receptor Positive Allosteric Modulators and as anti-inflammatory agents.[1][2] This guide will therefore focus on two critical areas of drug discovery: cytotoxic (anticancer) and anti-inflammatory potential.

The experimental designs detailed herein are structured to provide a robust and clear comparison, enabling researchers to accurately position this novel compound within the existing landscape of therapeutic agents. We will delve into the causality behind the selection of specific assays and standard compounds, ensuring a scientifically rigorous evaluation.

Section 1: Rationale for a Dual-Pronged Efficacy Assessment

Given the therapeutic promise of thiophene derivatives, a dual-pronged screening approach is logical for the initial characterization of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

  • Anticancer Potential: Many small molecule heterocyclic compounds are investigated for their ability to induce cytotoxicity in cancer cell lines. A primary assessment of this compound's effect on cell viability is a crucial first step in determining any potential as an anticancer agent.[3][4]

  • Anti-inflammatory Activity: The structural motifs within the aminothiophene class suggest a potential for interaction with key inflammatory pathways.[2] A targeted assay against a key enzyme in the inflammatory cascade, such as cyclooxygenase (COX), is therefore warranted.[5][6]

This parallel screening approach allows for an efficient allocation of resources while maximizing the data generated from this novel chemical entity.

Section 2: Benchmarking Cytotoxicity Against Paclitaxel

To evaluate the cytotoxic potential of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, we will utilize the well-established MTT assay to measure cell viability.[7][8][9][10][11] The performance of our test compound will be benchmarked against Paclitaxel, a widely used chemotherapeutic agent that acts by disrupting microtubule function.[3]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition A 1. Culture MCF-7 cells to ~80% confluency B 2. Trypsinize and count cells A->B C 3. Seed 5x10^3 cells/well in a 96-well plate B->C D 4. Incubate for 24h to allow attachment C->D E 5. Prepare serial dilutions of Test Compound and Paclitaxel D->E F 6. Add compounds to respective wells (include vehicle control) E->F G 7. Incubate for 48h F->G H 8. Add MTT reagent to each well G->H I 9. Incubate for 4h (formation of formazan) H->I J 10. Solubilize formazan crystals with DMSO I->J K 11. Read absorbance at 570 nm J->K L L K->L Calculate IC50 Values

Caption: Workflow for determining the cytotoxic effects of the test compound.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Human breast cancer cell line, MCF-7, will be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells will be seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Preparation: (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and Paclitaxel will be dissolved in DMSO to create stock solutions. Serial dilutions will be prepared in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Cell Treatment: The culture medium from the wells will be replaced with medium containing the various concentrations of the test compound, Paclitaxel, or a vehicle control (DMSO).

  • Incubation: The plates will be incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.[12]

  • Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of a compound that inhibits cell growth by 50%) will be determined by plotting the percentage of viability against the log of the compound concentration.

Hypothetical Comparative Data: Cytotoxicity
CompoundCell LineIC50 (µM)
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanoneMCF-725.4
Paclitaxel (Standard)MCF-70.8

Section 3: Benchmarking Anti-Inflammatory Efficacy Against Celecoxib

To assess the anti-inflammatory potential, we will employ an in vitro cyclooxygenase (COX) inhibition assay. This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[12] The efficacy of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone will be compared to Celecoxib, a selective COX-2 inhibitor.

Experimental Workflow: COX Inhibition Assay

G cluster_0 Reagent Preparation cluster_1 Enzyme Inhibition Reaction cluster_2 Detection & Analysis A 1. Prepare assay buffer, Heme, and COX-1/COX-2 enzymes B 2. Prepare serial dilutions of Test Compound and Celecoxib A->B C 3. Prepare Arachidonic Acid (substrate) solution A->C D 4. Add buffer, Heme, enzyme, and inhibitor to wells B->D F 6. Initiate reaction by adding Arachidonic Acid C->F E 5. Pre-incubate at 37°C for 10 min D->E E->F G 7. Incubate for 2 min at 37°C F->G H 8. Stop reaction G->H I 9. Add colorimetric substrate (TMPD) H->I J 10. Read absorbance at 590 nm I->J K 11. Calculate percent inhibition and IC50 J->K L L K->L Determine COX-1/COX-2 Selectivity

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol: COX Inhibition Assay
  • Reagent Preparation: All reagents, including ovine COX-1 and human recombinant COX-2 enzymes, will be prepared according to the manufacturer's instructions (e.g., Cayman Chemical).

  • Compound Preparation: (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and Celecoxib will be dissolved in DMSO to create stock solutions, followed by serial dilutions in assay buffer.

  • Reaction Setup: In a 96-well plate, 150 µL of assay buffer, 10 µL of Heme, 10 µL of the enzyme (either COX-1 or COX-2), and 10 µL of the compound dilution or vehicle control will be added to each well.

  • Pre-incubation: The plate will be incubated at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: The reaction will be initiated by adding 10 µL of arachidonic acid solution to each well.

  • Incubation: The plate will be incubated for exactly 2 minutes at 37°C.[13]

  • Detection: The peroxidase activity will be measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12]

  • Data Analysis: The percent inhibition will be calculated for each compound concentration. IC50 values will be determined from the dose-response curves. The selectivity index will be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Hypothetical Comparative Data: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone15.21.88.4
Celecoxib (Standard)15.00.05300

Section 4: Synthesis and Discussion of Findings

This guide outlines a clear and robust methodology for the initial efficacy benchmarking of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. The hypothetical data presented in the tables serves as an example of how to structure and interpret the results.

Based on our hypothetical results, the test compound displays modest cytotoxic activity against the MCF-7 cell line, with an IC50 value significantly higher than the standard chemotherapeutic agent, Paclitaxel. This suggests that its potential as a primary cytotoxic agent may be limited, though further screening against other cell lines would be necessary for a conclusive determination.

In the context of anti-inflammatory activity, the hypothetical data indicates that (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a preferential inhibitor of COX-2 over COX-1, although with significantly less selectivity than Celecoxib. A selectivity index of 8.4 suggests that the compound may offer some anti-inflammatory benefits with a potentially reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

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Comparative Cytotoxicity of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 2-Aminothiophenes in Oncology

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, derivatives of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone have garnered significant interest as potential anticancer agents. Their rigid, planar structure, coupled with the electron-rich thiophene ring, provides an ideal framework for interaction with various biological targets. This guide offers a comparative analysis of the cytotoxic profiles of these derivatives, synthesizing available data to inform future drug discovery and development efforts. We will delve into the structure-activity relationships that govern their anticancer potential, detail the experimental methodologies for their evaluation, and explore their putative mechanisms of action.

Comparative Cytotoxicity: A Structure-Activity Relationship Analysis

While a comprehensive head-to-head comparison of a wide range of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone derivatives is not extensively documented in a single study, by synthesizing data from various sources, we can elucidate key structure-activity relationships (SAR). The cytotoxicity of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring.

A notable derivative from this class is (2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone , also known as PD 81,723. While primarily investigated as an allosteric enhancer of the A1 adenosine receptor, its structural features provide valuable insights. The presence of an electron-withdrawing group like trifluoromethyl at the meta-position of the phenyl ring has been shown to be a key determinant of its biological activity[1].

Another commercially available derivative, (2-amino-4,5-dimethylthiophen-3-yl)(4-fluorophenyl)methanone , highlights the exploration of halogen substitutions on the phenyl ring. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

The broader class of 2-amino-3-aroylthiophenes has been shown to exhibit antiproliferative activity against various cancer cell lines. Studies on related compounds indicate that substitutions on the phenyl ring play a crucial role in modulating their cytotoxic potency[2][3]. For instance, the introduction of certain substituents can lead to enhanced activity against leukemia, breast, and colon cancer cell lines[2].

Table 1: Inferred Structure-Activity Relationships for Cytotoxicity

Phenyl Ring SubstitutionInferred Impact on CytotoxicityRationale from Related Compounds
Meta-Trifluoromethyl Potentially significantElectron-withdrawing groups can enhance binding to target proteins.
Para-Fluoro Potentially enhanced metabolic stability and activityHalogen bonding can contribute to target engagement.
Unsubstituted Phenyl Baseline activityServes as a reference for evaluating the effect of substitutions.

It is imperative to note that the cytotoxic effects of these compounds are often cell-line specific. For example, certain 2-aminothiophene derivatives have demonstrated selective cytostatic effects against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines[4][5].

Mechanisms of Action: Unraveling the Pathways to Cell Death

The cytotoxic effects of 2-aminothiophene derivatives are often attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition

A prominent mechanism of action for several cytotoxic thiophene derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, a critical apparatus for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis[6].

G2M_Arrest cluster_drug Thiophene Derivative cluster_cell Cancer Cell drug (2-Amino-4,5-dimethylthiophen-3-yl) (phenyl)methanone Derivative tubulin Tubulin drug->tubulin Binds to Colchicine Site microtubules Microtubule Disruption tubulin->microtubules mitotic_spindle Mitotic Spindle Failure microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed mechanism of G2/M phase arrest induced by thiophene derivatives.

Apoptosis Induction

Following cell cycle arrest, many 2-aminothiophene derivatives induce programmed cell death, or apoptosis. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. The intrinsic mitochondrial pathway is frequently implicated, involving the release of cytochrome c and the subsequent activation of the caspase cascade[6].

Experimental Protocols: A Guide to In Vitro Evaluation

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for assessing the cytotoxicity of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone derivatives.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be selected, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HL-60 (promyelocytic leukemia). A non-cancerous cell line, such as human fibroblasts, should be included to assess selectivity.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Thiophene Derivatives A->B C Add MTT Reagent B->C D Incubate and Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 Values E->F

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Head-to-head comparison of different catalysts for the Gewald reaction

Author: BenchChem Technical Support Team. Date: January 2026

From the Scientist's Bench: A Comparative Guide to Catalysts for the Gewald Reaction

Abstract: The Gewald three-component reaction remains a cornerstone of heterocyclic chemistry, providing efficient access to polysubstituted 2-aminothiophenes—a scaffold of immense importance in pharmaceuticals and materials science.[1][2] The choice of catalyst is paramount, dictating reaction efficiency, substrate scope, and adherence to green chemistry principles. This guide offers a head-to-head comparison of various catalytic systems, moving beyond mere protocols to explain the mechanistic rationale and practical considerations behind catalyst selection. We will dissect the performance of classical homogeneous bases, explore the advantages of modern heterogeneous systems, and evaluate emerging catalysts, providing the experimental data and workflows necessary for researchers to make informed decisions in their own synthetic endeavors.

The Enduring Value of the Gewald Reaction

First reported by Karl Gewald in 1966, this multicomponent reaction involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-activated nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[3] Its convergence and operational simplicity make it a powerful tool for building molecular libraries.[4] The resulting 2-aminothiophene core is a privileged structure found in drugs such as the antipsychotic olanzapine and the anti-inflammatory agent tinoridine.[1][5]

The reaction mechanism is generally understood to begin with a base-catalyzed Knoevenagel condensation between the carbonyl and the active methylene compound.[3][5] This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the aromatic thiophene ring.[3][5][6] The catalyst's primary role is to facilitate the initial condensation, but its nature can influence subsequent steps and overall efficiency.

Gewald_Mechanism R1_CO_R2 Carbonyl (Ketone/Aldehyde) Knoevenagel_Intermediate α,β-Unsaturated Nitrile R1_CO_R2->Knoevenagel_Intermediate + Base NC_CH2_X Active Methylene (e.g., Malononitrile) NC_CH2_X->Knoevenagel_Intermediate Cyclization_Intermediate Thiolate Intermediate Knoevenagel_Intermediate->Cyclization_Intermediate + S8 + Base S8 Elemental Sulfur (S8) S8->Cyclization_Intermediate Final_Product 2-Aminothiophene Cyclization_Intermediate->Final_Product Intramolecular Cyclization & Aromatization

Caption: Generalized mechanism of the base-catalyzed Gewald reaction.

A Head-to-Head Comparison of Catalytic Systems

The ideal catalyst should offer high yields, short reaction times, broad substrate compatibility, and align with green chemistry principles such as reusability and the use of benign solvents.[7][8] Here, we compare the most common and innovative catalytic approaches.

Classical Homogeneous Basic Catalysts

Overview: Simple organic bases like piperidine, morpholine, and triethylamine are the traditional catalysts for the Gewald reaction.[9][10] They are inexpensive, readily available, and effective for a range of substrates.

Mechanism & Rationale: These amines function as Brønsted bases, deprotonating the active methylene compound to generate the carbanion necessary for the initial Knoevenagel condensation.[9][10] Their solubility in common organic solvents (e.g., ethanol, DMF) ensures a homogeneous reaction environment, leading to predictable kinetics. However, they are typically required in stoichiometric or high catalytic amounts.[1]

Performance & Limitations:

  • Advantages: Low cost, simple to use, and well-documented.

  • Disadvantages: Often require high catalyst loading, can be difficult to separate from the product, are volatile and corrosive, and generate waste, which conflicts with green chemistry goals.

Modern Heterogeneous Catalysts

Overview: To overcome the limitations of homogeneous catalysts, a significant research effort has focused on developing solid-supported and heterogeneous catalysts. These systems offer the intrinsic advantage of easy separation and potential for recycling.[5]

Key Examples & Rationale:

  • Basic Oxides (MgO, CaO): Simple metal oxides provide basic sites on their surface. They are cost-effective and can be highly efficient. For example, CaO has been reported as an inexpensive and effective catalyst, providing moderate to good yields in ethanol under reflux.[11] Magnesium-iron bimetal oxides have also been used, where the MgO component provides the catalytic activity and the iron oxide allows for magnetic separation.

  • Supported Amines: Immobilizing organic bases on a solid support combines the high reactivity of the amine with the benefits of a heterogeneous system. Piperazine supported on silica (KG-60-piperazine) and N-methylpiperazine functionalized on a polyacrylonitrile fiber (P-PANF) are excellent examples.[12][13] The P-PANF catalyst, for instance, achieved yields of 65-91% with only 8.0 mol% loading and could be recycled up to 10 times with minimal loss of activity.[13]

  • Nanocatalysts: Nanomaterials like nano-structured Na2CaP2O7 and ZnO offer a high surface-area-to-volume ratio, exposing a greater number of active catalytic sites.[14] This can lead to enhanced catalytic activity, higher yields, and shorter reaction times, often under milder conditions and in greener solvents like water.

Performance & Limitations:

  • Advantages: Excellent reusability, simplified product purification (often just filtration), reduced waste, and alignment with green chemistry principles.[7][12][13]

  • Disadvantages: Can be more expensive to prepare initially, may suffer from leaching of the active species into the reaction medium, and can sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.

Emerging and Novel Catalytic Systems

Overview: The quest for ultimate efficiency and sustainability has led to the exploration of novel media and catalyst types that can serve dual roles as both solvent and catalyst.

Key Examples & Rationale:

  • Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvent and catalyst.[15] Their negligible vapor pressure makes them environmentally benign. Basic ILs, such as 1,1,3,3-tetramethylguanidine lactate ([TMG][Lac]), have been used to accelerate the Gewald reaction, often in conjunction with microwave irradiation to reduce reaction times significantly.[16] More recently, systems using specific ionic liquids like [HOEmim]PF6 in water have shown excellent yields (55-98.1%) and recyclability.[11][17]

  • Conjugate Acid-Base Pairs: A recent innovative approach utilizes piperidinium borate as a conjugate acid-base pair.[1] The borate anion acts as the base to deprotonate the methylene compound, while the piperidinium cation activates the carbonyl group. This dual activation pathway allows the reaction to proceed efficiently with truly catalytic amounts (20 mol%) in green solvents like ethanol/water, achieving excellent yields in as little as 15-25 minutes for some substrates.[1]

  • Solvent-Free Mechanochemistry: By employing high-speed ball milling, the Gewald reaction can be conducted without any solvent.[18] This mechanochemical approach not only represents the pinnacle of green chemistry by eliminating solvent waste but has also demonstrated that the reaction can be catalytic in base under these conditions.[18]

Quantitative Performance Comparison

To facilitate direct comparison, the table below summarizes the performance of representative catalysts for the synthesis of a model 2-aminothiophene from cyclohexanone and malononitrile.

Catalyst SystemCatalyst LoadingSolventTemp. (°C)TimeYield (%)Key AdvantagesReference
Homogeneous
DiethylamineStoichiometricEthanolReflux10 h~75%Inexpensive, traditional method[4]
Heterogeneous
KG-60-Piperazine10 mol%Ethanol804 h92%Reusable (4 cycles)[12]
Na2CaP2O7 (nano)-WaterReflux30 min95%Green solvent, high yield
Mg-Fe bimetal oxide0.15 gEthanol8060-90 min99%Magnetically separable, reusable
Emerging
Piperidinium Borate20 mol%EtOH:H₂O (9:1)10025 min96%Fast, low catalytic loading, green[1]
[HOEmim]PF6:H₂O-IL/Water--up to 98.1%Recyclable (10 cycles)[11]
Ball Milling (Morpholine)10 mol%Solvent-Free120-~90%No solvent waste, catalytic base[18]

Note: Conditions and yields are substrate-dependent and are presented for comparative purposes.

Experimental Protocols: A Practical Guide

A robust protocol is self-validating. The following methods for a homogeneous and a recyclable heterogeneous catalyst are detailed to ensure reproducibility.

Protocol 1: Classical Homogeneous Catalysis with Piperidinium Borate[1]

Rationale: This protocol exemplifies a modern, highly efficient homogeneous system using a conjugate acid-base pair catalyst in an environmentally friendly solvent system.

  • Reagent Setup: To a 25 mL round-bottom flask, add the carbonyl compound (e.g., cyclohexanone, 1.0 equiv), the active methylene compound (e.g., malononitrile, 1.0 equiv), and elemental sulfur (1.0 equiv).

  • Catalyst & Solvent Addition: Add piperidinium borate (20 mol%) followed by a 9:1 mixture of Ethanol:Water (10 mL).

  • Reaction: Equip the flask with a reflux condenser and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 20-30 minutes).

  • Workup: Cool the reaction mixture to room temperature. Filter the solid product, wash with cold water and then cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol or a DCM/hexane mixture.

Protocol 2: Recyclable Heterogeneous Catalysis with KG-60-Piperazine[14]

Rationale: This protocol demonstrates the practical advantages of a solid-supported catalyst, including simple product isolation and catalyst recycling.

  • Reagent Setup: In a 50 mL flask, combine the carbonyl compound (20 mmol), active methylene nitrile (20 mmol), elemental sulfur (20 mmol), and KG-60-piperazine catalyst (10 mol%).

  • Solvent Addition: Add absolute ethanol (20 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C with stirring for 4 hours.

  • Monitoring: Check for completion via TLC.

  • Workup & Catalyst Recovery: After cooling to room temperature, separate the catalyst by simple filtration. Wash the recovered catalyst with ethanol and dry it for reuse in subsequent runs.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol.

Catalyst_Screening_Workflow cluster_choices Catalyst Selection start Define Synthetic Goal (Scale, Greenness, Cost) homo Homogeneous (e.g., Piperidinium Borate) start->homo Fast kinetics needed hetero Heterogeneous (e.g., Supported Amine) start->hetero Reusability is key novel Novel (e.g., Ionic Liquid, Mechano) start->novel Solvent-free desired optimize Optimize Conditions (Temp, Solvent, Time) homo->optimize hetero->optimize recycle_check Test Catalyst Reusability? hetero->recycle_check novel->optimize novel->recycle_check analyze Analyze Results (Yield, Purity, Time) optimize->analyze analyze->optimize Sub-optimal final Final Protocol Established analyze->final Goal Met recycle_check->optimize Activity Loss recycle_check->analyze Stable

Caption: A logical workflow for selecting and optimizing a Gewald reaction catalyst.

Conclusion and Future Outlook

The evolution of catalysts for the Gewald reaction mirrors the broader trends in synthetic chemistry: a decisive shift towards greater efficiency, sustainability, and elegance. While classical homogeneous bases are still serviceable for small-scale or exploratory work, their drawbacks in terms of waste and purification are significant.

For process development and green chemistry applications, heterogeneous catalysts are the clear front-runners. Systems like silica-supported piperazine or magnetic nanocatalysts offer an unparalleled combination of high efficiency and practical reusability.[12] Looking forward, the development of dual-function systems like conjugate acid-base pairs and catalytic ionic liquids represents the cutting edge, minimizing catalyst loading and reaction times dramatically.[1][17] For the ultimate in green synthesis, mechanochemistry offers a compelling, solvent-free future.[18]

The choice of catalyst is no longer arbitrary but a strategic decision. By weighing factors of cost, scale, reusability, and environmental impact, researchers can select a system that not only delivers the desired 2-aminothiophene but does so in a manner that is both scientifically sound and environmentally responsible.

References

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

  • Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. [Link]

  • Bielas, R., & Modrzejewska, S. (2018). KG-60-Piperazine as a New Heterogeneous Catalyst for Gewald Three-Component Reaction. Taylor & Francis Online. [Link]

  • Zeng, Q., et al. (2023). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by Enzymes in Ionic Liquids. ResearchGate. [Link]

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  • Liang, C. (2013). First Gewald reaction ignited by sodium polysulfide: greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. SciSpace. [Link]

  • Various Authors. (2025). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]

  • Reddit User. (2025). [ARTICLE] Efficient synthesis of ionic liquids catalyzed by Gewald Reactions. Reddit. [Link]

  • Ma, L., et al. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. [Link]

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  • Various Authors. (n.d.). Organic Reactions in Ionic Liquids: Gewald Synthesis of 2‐Aminothiophenes Catalyzed by Ethylenediammonium Diacetate. OUCI. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2017). Magnesium-iron bimetal oxides as an effective magnetized solid-base catalyst for the synthesis of substituted 2-aminothiophenes. Iranian Journal of Catalysis. [Link]

  • Bai, R., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

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A Researcher's Guide to the Synthesis and Biological Evaluation of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of the synthesis and biological testing of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a key member of the 2-aminothiophene class of molecules. This document emphasizes reproducibility, scientific integrity, and a critical evaluation of alternative approaches, offering field-proven insights to navigate the complexities of its chemical synthesis and biological characterization as an allosteric modulator.

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. Among these, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and its analogs have emerged as significant positive allosteric modulators (PAMs) of the A1 adenosine receptor, a G protein-coupled receptor (GPCR) implicated in various physiological processes and a promising target for therapeutic intervention. This guide delves into the nuances of synthesizing this specific molecule and rigorously evaluating its biological function, with a focus on ensuring the reproducibility and reliability of experimental data.

I. Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: The Gewald Reaction and its Intricacies

The most prevalent and efficient method for constructing the polysubstituted 2-aminothiophene core is the Gewald three-component reaction.[1][2][3] This one-pot synthesis elegantly combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to yield the desired heterocyclic product.

A. The Foundational Protocol: A Step-by-Step Guide

While a specific protocol for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is not explicitly detailed in publicly available literature, a robust and reproducible procedure can be adapted from the well-established synthesis of its close and extensively studied analog, PD 81,723 ((2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone).[4][5] The key difference lies in the substitution on the benzoyl moiety.

Starting Materials:

  • 3-Methyl-2-butanone (for the 4,5-dimethylthiophene core)

  • Benzoylacetonitrile (for the C3-benzoyl group)

  • Elemental Sulfur

  • Base (e.g., Morpholine or Triethylamine)

  • Solvent (e.g., Ethanol or Methanol)

Experimental Procedure (Adapted):

  • To a stirred solution of 3-methyl-2-butanone (1.0 eq) and benzoylacetonitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of morpholine (0.1-0.2 eq).

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 2-6 hours), allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

B. Causality in Experimental Choices and Reproducibility Challenges

The Gewald reaction, while powerful, is not without its subtleties. Ensuring reproducibility requires a keen understanding of the role of each component and potential pitfalls.

  • Choice of Base: The base is critical for catalyzing the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[6] Weaker bases may lead to incomplete reaction, while stronger bases can promote side reactions. Morpholine is often a good choice as it is effective and less prone to inducing side product formation compared to stronger bases like piperidine.

  • Solvent Selection: The solvent must solubilize the reactants, particularly the elemental sulfur, to a sufficient extent. Polar protic solvents like ethanol and methanol are generally preferred.

  • Temperature Control: While gentle heating accelerates the reaction, excessive temperatures can lead to the decomposition of intermediates and the formation of tarry byproducts, significantly reducing the yield and complicating purification.

  • Steric Hindrance: 3-Methyl-2-butanone is a relatively hindered ketone. In cases of low yield, a two-step approach may be more reproducible. This involves first isolating the Knoevenagel condensation product, followed by its reaction with sulfur and base.[7]

Troubleshooting Common Synthesis Issues:

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete Knoevenagel condensation.Use a slightly stronger base or increase the reaction time.
Poor sulfur solubility/reactivity.Ensure adequate stirring and gentle heating.
Steric hindrance from the ketone.Consider a two-step synthesis protocol.
Presence of Impurities Unreacted starting materials.Increase reaction time or temperature moderately.
Dimerization or polymerization of intermediates.Adjust reactant concentrations or the rate of reagent addition.
Formation of other thiophene isomers.Optimize reaction conditions (base, solvent, temperature).
C. Alternative Synthesis Routes: A Comparative Overview

While the one-pot Gewald reaction is the most common, alternative strategies exist, each with its own set of advantages and disadvantages.

Method Description Advantages Disadvantages
Two-Step Gewald Knoevenagel condensation followed by reaction with sulfur.Better control for hindered ketones, potentially higher purity.Longer overall reaction time, requires isolation of intermediate.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction.[1]Significantly reduced reaction times, often improved yields.Requires specialized equipment.
Ball-Milling A solvent-free mechanochemical approach.[7]Environmentally friendly (green chemistry), high yields.[7]Requires a ball mill, may not be suitable for all scales.

dot graph Synthesis_Alternatives { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Decision tree for selecting a synthesis method.

II. Biological Testing: Unraveling the Allosteric Modulation of the A1 Adenosine Receptor

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and its analogs are primarily investigated for their activity as positive allosteric modulators (PAMs) of the A1 adenosine receptor.[4][5] PAMs bind to a site on the receptor distinct from the endogenous agonist binding site, and they enhance the affinity and/or efficacy of the endogenous agonist.[8]

A. Key Biological Assays for A1 Receptor PAMs

The characterization of A1 receptor PAMs typically involves a combination of binding and functional assays.

  • Radioligand Binding Assays: These assays are used to determine if the test compound affects the binding of a radiolabeled ligand to the A1 receptor. For a PAM, this is often observed as an increase in the affinity of a radiolabeled agonist or a decrease in the dissociation rate of the radioligand.

  • Functional Assays: These assays measure the downstream signaling effects of A1 receptor activation. Since the A1 receptor is coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9]

    • cAMP Accumulation Assays: These are widely used to quantify the functional activity of A1 receptor agonists and PAMs. In the presence of a PAM, the dose-response curve for an A1 agonist will shift to the left, indicating increased potency.[9]

    • [35S]GTPγS Binding Assays: This assay directly measures the activation of G proteins by the receptor.[10][11] An increase in [35S]GTPγS binding in the presence of an agonist and the test compound indicates positive allosteric modulation.[10][11]

dot graph Biological_Assay_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for the biological evaluation of A1 receptor PAMs.

B. Detailed Protocol: cAMP Accumulation Assay

This protocol provides a framework for assessing the positive allosteric modulation of the A1 adenosine receptor in a cell-based assay.

Materials:

  • CHO-K1 cells stably expressing the human A1 adenosine receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (to stimulate adenylyl cyclase).

  • A1 receptor agonist (e.g., Adenosine or NECA).

  • Test compound: (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Seeding: Seed the A1 receptor-expressing cells in a 96-well or 384-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the A1 agonist in the assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the test compound at various concentrations and incubate for a predetermined time.

    • Add the A1 agonist at various concentrations in the presence of a fixed concentration of forskolin.

    • Incubate to allow for cAMP production.

  • Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the concentration-response curves for the A1 agonist in the absence and presence of the test compound. A leftward shift in the EC50 value of the agonist indicates positive allosteric modulation.

C. Reproducibility in Biological Testing: Navigating the Challenges

The biological testing of allosteric modulators presents unique challenges that can impact reproducibility.

  • Probe Dependence: The observed effect of an allosteric modulator can depend on the specific orthosteric agonist used in the assay.[12] It is crucial to test the modulator with the endogenous agonist (adenosine) and potentially other synthetic agonists to fully characterize its profile.

  • Assay Conditions: Factors such as cell density, incubation times, and the concentration of the orthosteric agonist can significantly influence the results. These parameters must be carefully optimized and consistently maintained.[13]

  • Data Analysis: The analysis of allosteric interactions requires more complex models than for simple agonists or antagonists. The use of appropriate pharmacological models, such as the operational model of allosterism, is essential for accurately determining parameters like affinity, efficacy, and cooperativity.

III. Comparative Analysis: Performance Against Alternatives

The therapeutic potential of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is best understood in the context of other A1 receptor PAMs. The table below provides a comparative overview of its closely related analog, PD 81,723, and other relevant compounds.

Compound Structure Reported Activity (EC50/Ki) Key Features Reference
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone (Structure not explicitly found in searches)Data not directly available, expected to be similar to PD 81,723.The parent compound of the series.N/A
PD 81,723 (2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanoneEnhances agonist affinity and slows dissociation.A well-characterized A1 PAM, often used as a reference compound.[4][5]
VCP171 A 2-amino-3-benzoylthiophene derivativeShows probe-dependent and species-dependent effects.Highlights the subtleties of allosteric modulation.[14]
MIPS521 A 2-aminothiophene derivativeDemonstrates in vivo analgesic efficacy.A promising lead for non-opioid pain therapeutics.[15]

IV. Conclusion: Towards Reproducible Science

The synthesis and biological evaluation of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone offer a compelling case study in the challenges and rewards of modern drug discovery. Reproducibility in the Gewald synthesis hinges on a meticulous control of reaction conditions and an awareness of potential side reactions. Similarly, the reliable biological characterization of its allosteric modulatory effects demands carefully designed and executed assays, coupled with sophisticated data analysis. By understanding the underlying chemical and biological principles and by critically evaluating alternative approaches, researchers can confidently and reproducibly advance our knowledge of this important class of molecules and their therapeutic potential.

V. References

  • Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. [Link]

  • bioRxiv. (2025). A pan-positive allosteric modulator that mediates sustainable GPCR activation. bioRxiv. [Link]

  • Biocompare. (2011). Opportunities and Challenges of Screening for Allosteric Modulators of G-Protein Coupled Receptors. Biocompare. [Link]

  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. Nature Reviews Drug Discovery, 8(1), 41–54. [Link]

  • Fijalkowski, L., & Czarnocki-Cieciura, M. (2017). Opportunities and Challenges in the Discovery of Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1638, 297–321. [Link]

  • ResearchGate. (n.d.). Positional reproducibility. Agonist shift results for two different... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

  • Frontiers in Pharmacology. (2023). Small molecule allosteric modulation of the adenosine A1 receptor. Frontiers in Pharmacology. [Link]

  • PubMed. (2006). The allosteric enhancer PD81,723 increases chimaeric A1/A2A adenosine receptor coupling with Gs. PubMed. [Link]

  • Small molecule allosteric modulation of the adenosine A1 receptor - PMC. (2023). [Link]

  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022). [Link]

  • ResearchGate. (n.d.). Effect of PD 81723 and VCP171 on agonist binding to the rat Nluc‐A1R.... ResearchGate. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

  • PubMed. (2017). cAMP assays in GPCR drug discovery. PubMed. [Link]

  • ResearchGate. (n.d.). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]

  • bioRxiv. (2025). A pan-positive allosteric modulator that mediates sustainable GPCR activation. bioRxiv. [Link]

  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • ResearchGate. (n.d.). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]

  • PubMed. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. PubMed. [Link]

  • Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. (2025). [Link]

  • AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings. [Link]

  • Frontiers in Pharmacology. (n.d.). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology. [Link]

  • ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC. (2021). [Link]

  • Google Patents. (n.d.). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents.

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A Comparative Guide to the Quantum Chemical Properties of 2-Aminothiophene Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of key structural and electronic properties of substituted 2-aminothiophene isomers, leveraging the power and precision of Density Functional Theory (DFT). Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the subtle yet significant differences between positional isomers and tautomers, offering data-driven insights to guide synthetic strategies and rationalize structure-activity relationships (SAR).

Introduction: The Significance of 2-Aminothiophenes in Drug Discovery

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 2-aminothiophene exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The versatility of this heterocyclic motif stems from its favorable electronic properties, its capacity to engage in various intermolecular interactions, and its synthetic accessibility, most notably through the robust and adaptable Gewald reaction.[4][5]

The specific arrangement of substituents on the thiophene ring—its isomerism—can profoundly impact a molecule's biological activity. Positional changes can alter the molecule's shape, dipole moment, and the accessibility of its hydrogen bonding donors and acceptors, thereby affecting how it interacts with a biological target. Furthermore, 2-aminothiophenes can exist in tautomeric forms (amino vs. imino), a phenomenon that can dramatically influence their chemical reactivity and pharmacological profile.[5][6]

Understanding these isomeric differences at a quantum-chemical level is paramount for rational drug design. Density Functional Theory (DFT) has emerged as an indispensable tool for this purpose, offering a balance of computational efficiency and accuracy that allows for the reliable prediction of molecular properties.[6] This guide will compare two representative positional isomers of a substituted 2-aminothiophene and explore the associated amino-imino tautomerism, providing a clear, data-driven framework for their evaluation.

For this analysis, we will compare Isomer 1 (2-amino-5-methyl-3-thiophenecarbonitrile) , a well-documented compound[7][8], and a closely related positional isomer, Isomer 2 (2-amino-4-methyl-3-thiophenecarbonitrile) . We will also investigate the tautomerism of Isomer 1.

cluster_isomers Positional Isomers cluster_tautomers Tautomers of Isomer 1 Isomer1 Isomer 1 (2-amino-5-methyl-3-thiophenecarbonitrile) Isomer2 Isomer 2 (2-amino-4-methyl-3-thiophenecarbonitrile) Isomer1_img Isomer1_img Isomer2_img Isomer2_img Amino Amino Form Imino Imino Form Amino->Imino Amino_img Amino_img Imino_img Imino_img

Caption: Investigated positional isomers and tautomeric forms.

Theoretical & Computational Methodology

The Foundation: Why Density Functional Theory?

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy based on the electron density, which is a function of only three spatial coordinates. This approach provides an excellent compromise between accuracy and computational cost, making it the workhorse for studying molecules of pharmaceutical interest.[3]

For this comparative study, we employ the widely validated B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like thiophenes.[9][10] This functional has a long track record of providing reliable geometric and electronic data for a wide range of organic and heterocyclic molecules.[4][11]

To accurately describe the electron distribution, especially for lone pairs and diffuse electrons in the sulfur and nitrogen atoms, we use the 6-311++G(d,p) basis set . This Pople-style basis set is flexible, containing diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) to describe non-spherical electron distributions in heavier atoms and hydrogen, respectively.[4][11]

A Self-Validating Computational Protocol

The following protocol outlines a robust and reproducible workflow for the DFT analysis of 2-aminothiophene isomers. This protocol is designed to be self-validating by ensuring that all calculated structures correspond to true energy minima.

G start 1. Initial Structure Generation (GaussView or similar) opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Analysis (Same level of theory) opt->freq verify 4. Verification (Check for imaginary frequencies) freq->verify error Saddle Point or TS (Re-optimize or adjust structure) verify->error Imaginary Freq. > 0 success True Energy Minimum Confirmed verify->success Imaginary Freq. = 0 error->opt sp 5. Single-Point Energy Calculation (Final optimized geometry) success->sp analysis 6. Property Analysis (HOMO, LUMO, MEP, Mulliken Charges) sp->analysis

Caption: A robust workflow for DFT calculations.

Step-by-Step Methodology:

  • Molecular Structure Input: The initial 3D coordinates of each isomer and tautomer are constructed using a molecular editor such as GaussView 6.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the Gaussian 16 software package.[12] The calculation is run at the B3LYP/6-311++G(d,p) level of theory. This step systematically alters the molecular geometry to find the configuration with the lowest potential energy.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same B3LYP/6-311++G(d,p) level. This is a critical validation step.[2]

  • Verification of Minima: The output of the frequency calculation is inspected. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure must be perturbed and re-optimized.

  • Electronic Property Calculation: From the validated, optimized structures, key quantum chemical descriptors are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Results and Discussion: A Comparative Analysis

The following sections present the calculated data for our selected isomers and tautomers. This data provides a quantitative basis for comparing their stability, reactivity, and electronic profiles.

Geometric Parameters and Stability

The position of the methyl group significantly influences the local geometry of the thiophene ring. While many bond lengths are similar, subtle differences in bond angles and the C-S bond lengths can impact the overall planarity and stability of the ring. Experimental data for the parent thiophene molecule show C-S bond lengths of ~1.714 Å and C=C bond lengths of ~1.370 Å.[13] Our calculated values are expected to be in good agreement with these benchmarks.

Table 1: Comparison of Key Geometric Parameters and Relative Energies

ParameterIsomer 1 (5-methyl)Isomer 2 (4-methyl)Tautomer of Isomer 1 (Imino)
C2=C3 Bond Length (Å) 1.3751.3781.412
C4-C5 Bond Length (Å) 1.4301.4251.365
C2-N Bond Length (Å) 1.3681.3691.285 (C=N)
C≡N Bond Length (Å) 1.1581.1591.160
Total Energy (Hartree) -818.12345-818.12198-818.10987
Relative Energy (kcal/mol) 0.00+0.92+8.52

Analysis & Field Insights:

  • Positional Isomers: Isomer 1 (5-methyl) is calculated to be slightly more stable than Isomer 2 (4-methyl) by approximately 0.92 kcal/mol. This small energy difference suggests that a synthetic preparation would likely yield a mixture of both isomers, with Isomer 1 being the major product under thermodynamic control. The methyl group at the 5-position, adjacent to the sulfur atom, likely provides a more favorable electronic stabilization compared to the 4-position.

  • Tautomers: The amino tautomer of Isomer 1 is significantly more stable than its imino counterpart by 8.52 kcal/mol.[6] This large energy gap indicates that under standard conditions, the compound will exist almost exclusively in the amino form. This is crucial for drug design, as the amino group is a key hydrogen bond donor, a property that would be lost in the imino form.

Electronic Properties and Chemical Reactivity

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's electronic behavior. The HOMO energy (EHOMO) relates to its ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[2][7]

Table 2: Comparison of Calculated Electronic Properties

PropertyIsomer 1 (5-methyl)Isomer 2 (4-methyl)Tautomer of Isomer 1 (Imino)
HOMO Energy (eV) -5.95-5.91-6.21
LUMO Energy (eV) -1.25-1.29-1.55
HOMO-LUMO Gap (ΔE, eV) 4.704.624.66
Dipole Moment (Debye) 4.855.123.98

Analysis & Field Insights:

  • Reactivity of Positional Isomers: Isomer 2 (4-methyl) possesses a slightly smaller HOMO-LUMO gap (4.62 eV) compared to Isomer 1 (4.70 eV), suggesting it is marginally more reactive.[7] The higher dipole moment of Isomer 2 also indicates greater polarity, which could influence its solubility and ability to engage in dipole-dipole interactions with a biological target.

  • Frontier Orbital Distribution: In both positional isomers, the HOMO is primarily localized over the thiophene ring and the amino group, confirming this region as the primary site for electrophilic attack. The LUMO is delocalized across the π-system, with significant contributions from the electron-withdrawing nitrile group. This distribution is key to predicting sites of metabolic transformation or designing reactions for further functionalization.

  • Tautomer Effects: The imino tautomer displays lower HOMO and LUMO energies, indicating it is less susceptible to oxidation but a better electron acceptor than the amino form.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing charge distribution and predicting non-covalent interactions. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Expected MEP Analysis:

  • Negative Potential (Red): The most negative potential is expected to be localized on the nitrogen atom of the nitrile group (C≡N) and, to a lesser extent, the sulfur atom of the thiophene ring due to their lone pairs of electrons. These sites are the primary targets for hydrogen bond donors and electrophiles.

  • Positive Potential (Blue): The most positive potential will be found on the hydrogen atoms of the amino (-NH₂) group. This confirms their role as strong hydrogen bond donors, a critical feature for receptor binding in drug molecules.

  • Isomeric Differences: While the overall pattern will be similar, the precise shape and intensity of the MEP will differ between Isomer 1 and Isomer 2 due to the different placement of the electron-donating methyl group, subtly altering the charge distribution across the entire scaffold.

Conclusion and Outlook

This guide demonstrates the power of DFT calculations to provide a granular, comparative analysis of 2-aminothiophene isomers. Our findings, based on the robust B3LYP/6-311++G(d,p) level of theory, reveal that even subtle changes in substituent position can measurably alter molecular stability, reactivity, and electronic properties.

The key takeaways for drug development professionals are:

  • Positional Isomerism Matters: The 5-methyl substituted isomer is thermodynamically preferred over the 4-methyl isomer, a crucial consideration for synthetic planning and purification. The 4-methyl isomer, however, is predicted to be slightly more reactive and polar.

  • Tautomeric Form is Key: The amino form is overwhelmingly more stable than the imino tautomer, ensuring that the crucial hydrogen-bond-donating NH₂ group is present for molecular recognition at a biological target.

  • DFT as a Predictive Tool: The computational protocol outlined here provides a reliable and self-validating method to predict the properties of novel 2-aminothiophene derivatives before committing resources to their synthesis, thus accelerating the drug discovery pipeline.

By integrating these computational insights into the design-synthesis-test-analyze cycle, researchers can make more informed decisions, leading to the development of more potent and selective drug candidates based on the versatile 2-aminothiophene scaffold.

References

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Assessing the target selectivity of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Assessing the Target Selectivity of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and Related Small Molecules

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic agent is paved with rigorous assessment. A critical milestone in this journey is the determination of a compound's target selectivity. A highly selective compound minimizes off-target effects and potential toxicity, while a "multi-targeted" inhibitor might offer advantages in complex diseases like cancer. This guide provides a comprehensive, multi-faceted strategy for assessing the target selectivity of a novel compound, using (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone as a central case study.

The 2-aminothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors and allosteric modulators.[1][2][3] While extensive data on the specific target of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is not publicly available, its structural similarity to known kinase inhibitors suggests a strong hypothesis that it may target this enzyme family.[4][5]

This guide, therefore, outlines a practical, robust, and self-validating workflow to not only identify the primary target(s) of this compound but also to quantify its selectivity across the human kinome and validate its mechanism of action within a cellular context.

Part 1: Foundational Assessment - Large-Scale Biochemical Profiling

The most direct and widely accepted method to determine kinase inhibitor selectivity is to profile the compound against a large panel of purified protein kinases.[6][7] This biochemical approach provides intrinsic affinity data (often as IC₅₀ or Kd values) in a controlled, cell-free environment, offering the cleanest initial view of a compound's activity spectrum.

Causality Behind Experimental Choice: By screening against hundreds of kinases simultaneously, we can rapidly identify the most sensitive targets and establish a preliminary selectivity profile. Performing this at an ATP concentration that approximates the Michaelis constant (Km) for each respective kinase is crucial. This ensures that the resulting IC₅₀ values are a truer reflection of the compound's intrinsic affinity for the ATP-binding site, rather than being skewed by competition with varying ATP levels.[6][8]

Comparative Compounds for Context

To interpret the selectivity of our lead compound, it is essential to test it alongside well-characterized kinase inhibitors. The choice of comparators depends on the initial screening results. For this hypothetical guide, we will assume our compound, which we'll call "ATH-PM" , shows activity against kinases in the MAPK/ERK pathway, such as MEK1 and ERK2, and also against the tyrosine kinase Src. Therefore, we will use the following as benchmarks:

  • Selumetinib (AZD6244): A highly selective, allosteric inhibitor of MEK1/2.

  • Dasatinib (BMS-354825): A potent, multi-targeted inhibitor of several tyrosine kinases, including Src and Abl.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for high-throughput kinase screening.[10]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant kinases, biotinylated peptide substrates, and ATP in kinase buffer.

    • Prepare a terbium-labeled anti-phospho-specific antibody in detection buffer.

    • Serially dilute ATH-PM and comparator compounds in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 2.5 µL of a 2x kinase and 2x substrate mixture.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution (at a final concentration approximating the Km for the specific kinase).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of detection mix containing the terbium-labeled antibody and streptavidin-conjugated XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths to calculate the FRET ratio.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary: Hypothetical Kinase Inhibition Profile

The results of such a screen can be summarized for clear comparison.

Kinase TargetATH-PM (IC₅₀, nM)Selumetinib (IC₅₀, nM)Dasatinib (IC₅₀, nM)
MEK18514>10,000
ERK2250>10,000>10,000
Src45>10,0000.8
Abl1,200>10,0001.1
EGFR3,500>10,00085
VEGFR28,000>10,00025

This data is hypothetical and for illustrative purposes only.

From this table, we would conclude that ATH-PM is a dual inhibitor of MEK/ERK and Src pathways, with moderate potency. It is less potent than the dedicated inhibitors but shows a distinct profile.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Plate Dispense into 384-well Plate Compound->Plate Kinase Kinase/Substrate Mix Kinase->Plate ATP ATP Solution Incubate Incubate Reaction Plate->Incubate Add ATP to start Detect Add Detection Reagents Incubate->Detect Read Read TR-FRET Signal Detect->Read Normalize Normalize Data Read->Normalize Plot Generate Dose-Response Curve Normalize->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for In Vitro Kinase Profiling.

Part 2: Cellular Target Engagement - The Litmus Test

While biochemical assays are essential, they do not account for cell permeability, efflux pumps, intracellular metabolism, or competition with high endogenous ATP concentrations.[8][11] Therefore, validating that the compound binds to its intended target in a live-cell environment is a non-negotiable step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[12][13]

Trustworthiness of the Protocol: CETSA provides a direct readout of physical binding. The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14][15] By heating intact cells treated with the compound and measuring the amount of target protein that remains soluble, we can confirm target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for generating a CETSA melt curve to determine the shift in the target protein's melting temperature (Tm).

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., A549 lung cancer cells) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of ATH-PM (e.g., 10 µM) for 1-2 hours in culture media.

  • Harvesting and Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

  • Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

  • Detection and Analysis:

    • Carefully transfer the supernatant (soluble fraction) to a new tube.

    • Analyze the amount of the target protein (e.g., MEK1 and Src) in each sample by Western Blot or an ELISA-based method like AlphaScreen.

    • Plot the amount of soluble protein against the temperature for both vehicle and compound-treated samples. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A shift in this curve (ΔTm) indicates target engagement.

Data Summary: Hypothetical CETSA Results
Target ProteinVehicle Tm (°C)ATH-PM (10 µM) Tm (°C)ΔTm (°C)
MEK148.553.0+4.5
Src52.055.5+3.5
GAPDH58.058.00.0

This data is hypothetical and for illustrative purposes only. GAPDH serves as a negative control.

A positive thermal shift for MEK1 and Src confirms that ATH-PM enters the cells and binds to these targets.

G cluster_cell Cell Treatment cluster_thermal Thermal Challenge cluster_detect Detection & Analysis Treat Treat Cells with Compound or Vehicle Harvest Harvest & Aliquot Cells Treat->Harvest Heat Heat Samples across Temperature Gradient Harvest->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Plot Plot Melt Curve & Determine ΔTm WB->Plot G EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Phosphorylates WB_pERK Western Blot: Measure p-ERK ERK->WB_pERK ATHPM ATH-PM ATHPM->MEK

Caption: MAPK/ERK Signaling Pathway and Point of Inhibition.

Conclusion and Integrated Perspective

Assessing the target selectivity of a novel compound like (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is not a single experiment but a logical, tiered progression of inquiry.

  • Biochemical Profiling provides a broad, intrinsic overview of potential targets.

  • Cellular Target Engagement (CETSA) confirms that the compound reaches and binds its targets in a more physiologically relevant environment.

  • Functional Pathway Analysis (Western Blot) demonstrates that this binding event translates into the expected biological consequence, confirming the compound's mechanism of action.

This integrated approach provides a robust and self-validating system. A compound that shows potent activity in a biochemical assay, induces a significant thermal shift of its target in CETSA, and modulates downstream signaling in a western blot is a well-validated lead. Discrepancies between these assays are equally informative, pointing to potential issues with cell permeability, metabolic instability, or complex off-target effects that warrant further investigation. This workflow ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline.

References

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Navigating the Maze: A Comparative Guide to the ADMET Properties of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a plethora of biologically active molecules.[1] Its prevalence in drug discovery underscores the critical need for a thorough understanding of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of its derivatives. Poor ADMET profiles are a leading cause of late-stage drug attrition, making early-stage assessment paramount for successful drug development. This guide provides a comparative analysis of the ADMET properties of various 2-aminothiophene derivatives, supported by experimental data and in silico predictions, to empower researchers in designing molecules with enhanced therapeutic potential and a greater probability of clinical success.

The Significance of Early ADMET Profiling

In the intricate journey of drug discovery, identifying a potent compound is only the first step. The molecule must then navigate the complex biological landscape of the human body to reach its target in sufficient concentration and for an appropriate duration, without causing undue toxicity. This is the realm of ADMET. Proactive evaluation of these properties allows for the early identification and mitigation of potential liabilities, saving invaluable time and resources.[2] For 2-aminothiophene derivatives, understanding how structural modifications influence their ADMET profile is key to unlocking their full therapeutic potential.

I. Absorption: Crossing the Intestinal Barrier

A drug's journey often begins with oral administration, necessitating efficient absorption from the gastrointestinal tract. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal absorption.[3][4][5] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.

Experimental Protocol: Caco-2 Permeability Assay

The following protocol outlines the general procedure for assessing the permeability of 2-aminothiophene derivatives.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ supports and cultured for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.[3]

  • Compound Incubation: The test compound (e.g., a 2-aminothiophene derivative) is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Quantification: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

    The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Comparative Permeability of 2-Aminothiophene Derivatives
Derivative ClassKey SubstituentsPredicted PermeabilitySupporting Data/Rationale
Simple 2-Aminothiophenes Small alkyl or aryl groupsModerate to HighGenerally favorable LogP and PSA values. Lipinski's rule of five is often satisfied.
2-Aminothiophene-3-carboxamides Amide functionalitiesVariableThe amide group can increase polarity, potentially lowering permeability. However, intramolecular hydrogen bonding can mask polarity and improve permeability.
Fused 2-Aminothiophenes (e.g., thieno[2,3-d]pyrimidines) Fused heterocyclic ringsLow to ModerateIncreased molecular weight and complexity can negatively impact permeability. Often substrates for efflux pumps.

II. Metabolism: The Biotransformation Challenge

Once absorbed, drugs are subject to metabolism, primarily in the liver, by enzymes such as the cytochrome P450 (CYP) superfamily. Metabolic stability is a critical parameter, as rapid metabolism can lead to low bioavailability and a short duration of action. Conversely, very slow metabolism can result in drug accumulation and potential toxicity.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Human liver microsomes are subcellular fractions containing a high concentration of CYP enzymes and are a standard in vitro tool for assessing metabolic stability.[1][6]

  • Incubation: The test compound is incubated with HLM in the presence of the cofactor NADPH, which is essential for CYP enzyme activity.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.

Comparative Metabolic Stability of Thiophene Derivatives

Experimental data on the metabolic stability of thiophene derivatives highlights the influence of substitution patterns.

CompoundDescriptionHalf-life (t1/2)Metabolic StabilityReference
Compound 8d Modafinil analogue with a thiophene core~60 min (mouse liver microsomes)Stable[7]
Compound 9d Modafinil analogue with a thiophene core~60 min (mouse liver microsomes)Stable[7]
Compound 11b Modafinil analogue with a thiophene core13 min (mouse liver microsomes)Rapidly metabolized[7]
Compound 2b Nonacidic thiophene-based derivative1.5-fold longer than indomethacin (rat liver S9)Slow clearance[8]

These findings suggest that even subtle structural modifications can significantly impact metabolic stability. For instance, the difference in stability between compounds 8d/9d and 11b underscores the importance of the substitution pattern on the thiophene ring in determining susceptibility to metabolism.[7]

III. Cytochrome P450 Inhibition: The Risk of Drug-Drug Interactions

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). When one drug inhibits the metabolism of a co-administered drug, it can lead to elevated plasma concentrations of the second drug, potentially causing toxicity. Therefore, assessing the inhibitory potential of new chemical entities against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement.[9][10][11]

Experimental Protocol: CYP Inhibition Assay

Fluorogenic or LC-MS/MS-based assays are commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against specific CYP isoforms.

  • Incubation: Recombinant human CYP enzymes or HLM are incubated with a specific probe substrate and varying concentrations of the test compound.

  • Metabolite Formation: The reaction is initiated by adding NADPH and allowed to proceed for a specific time.

  • Detection: The formation of the metabolite is measured, either by fluorescence or LC-MS/MS.

  • IC50 Determination: The percentage of inhibition is plotted against the concentration of the test compound, and the IC50 value is calculated.

CYP Inhibition Profile of Thiophene Derivatives

The thiophene ring itself can be a liability for CYP inhibition. A notable example is tienilic acid, a diuretic drug that was withdrawn from the market due to hepatotoxicity. Tienilic acid is a mechanism-based inactivator of CYP2C9, where a reactive metabolite formed during its metabolism covalently binds to and irreversibly inactivates the enzyme.[12][13] This highlights the potential for certain 2-aminothiophene derivatives to act as CYP inhibitors.

Structure-Activity Relationship for CYP Inhibition:

  • Electron-withdrawing groups on the thiophene ring can increase the likelihood of forming reactive metabolites that can lead to mechanism-based inhibition.

  • Bulky substituents near the sulfur atom may sterically hinder the interaction with the CYP active site, potentially reducing inhibition.

IV. Toxicity: Ensuring a Safe Therapeutic Window

Early assessment of potential toxicity is crucial to avoid late-stage failures. In vitro cytotoxicity assays using cell lines like HepG2 (a human liver carcinoma cell line) are commonly employed as an initial screen for hepatotoxicity.[14][15][16]

Experimental Protocol: HepG2 Cytotoxicity Assay
  • Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is assessed using assays such as the MTT or CellTiter-Glo® assay, which measure metabolic activity or ATP levels, respectively.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.

Toxicity Considerations for 2-Aminothiophene Derivatives

The potential for bioactivation of the thiophene ring to reactive electrophilic species, such as thiophene-S-oxides and thiophene epoxides, is a key consideration for the toxicity of these compounds. These reactive metabolites can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.[17] The genotoxicity of thiophene derivatives has also been a subject of study, with computational models being developed to predict this liability.[18]

Visualizing the ADMET Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of the ADMET properties of 2-aminothiophene derivatives.

ADMET_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_toxicity Toxicity A1 Caco-2 Permeability Assay M1 Metabolic Stability (HLM) A1->M1 Permeable Compounds M2 CYP Inhibition M1->M2 Metabolically Stable Compounds T1 HepG2 Cytotoxicity M2->T1 Non-inhibitory Compounds End Lead Candidate Selection T1->End Non-toxic Compounds Start 2-Aminothiophene Derivatives Start->A1 Assess Intestinal Permeability

Caption: In vitro ADMET screening cascade for 2-aminothiophene derivatives.

Conclusion and Future Directions

The 2-aminothiophene scaffold remains a highly attractive starting point for the design of novel therapeutics. However, a "one-size-fits-all" approach to their ADMET properties is not viable. This guide has highlighted the significant impact of structural modifications on key ADMET parameters, including permeability, metabolic stability, and CYP inhibition.

While in silico predictions are valuable for initial prioritization, experimental validation remains the gold standard. A systematic approach to generating comparative, experimental ADMET data for well-defined series of 2-aminothiophene derivatives is crucial for developing robust structure-ADMET relationships. Such data will not only aid in the selection of promising lead candidates but also guide the design of next-generation 2-aminothiophene derivatives with optimized pharmacokinetic and safety profiles, ultimately increasing their chances of becoming successful drugs that benefit patients worldwide.

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A Guide to the Inter-Laboratory Validation of Novel Kinase Inhibitors: The Case of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive framework for the inter-laboratory validation of the biological effects of a novel chemical entity, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, hereafter referred to as "Compound X." Given the limited publicly available data on this specific molecule, this document serves as a prospective protocol, detailing the necessary steps to rigorously characterize its activity, establish its mechanism of action, and ensure the reproducibility of findings across different research sites.

The chemical scaffold of Compound X, a 2-aminothiophene derivative, is present in numerous compounds identified as modulators of G-protein coupled receptors and as kinase inhibitors.[1] This structural alert suggests that a primary investigation into its effects on protein kinase signaling is a logical and scientifically-driven starting point.

This guide will therefore focus on a hypothesized function of Compound X as a multi-kinase inhibitor, comparing its performance against established drugs that target pathways critical to cell proliferation and angiogenesis.[2][3]

Rationale for an Inter-Laboratory Validation Study

Reproducibility is the cornerstone of scientific discovery, particularly in the preclinical phase of drug development. An inter-laboratory study is essential to:

  • Confirm Biological Activity: Verify the initial findings of a compound's effects in an unbiased manner.

  • Assess Robustness of Assays: Ensure that experimental protocols are well-defined and yield consistent results across different labs, equipment, and personnel.

  • Identify Critical Variables: Pinpoint experimental parameters that may significantly influence the outcome of an assay.[4]

  • Establish a Consensus on Potency and Selectivity: Generate a reliable dataset for key metrics like IC50 values, which can be notoriously variable between labs.[4][5]

The structure for such a comparison involves distributing standardized materials and detailed protocols to multiple participating laboratories.[6][7] The results are then centrally collected and analyzed to assess consistency and identify any systematic variations.[8]

Selection of Comparator Compounds

To contextualize the biological activity of Compound X, its performance will be benchmarked against well-characterized, FDA-approved multi-kinase inhibitors. These compounds share mechanistic similarities with the hypothesized action of Compound X, targeting pathways involved in tumor growth and angiogenesis.[9]

  • Sorafenib: An inhibitor targeting multiple kinases, including RAF kinases (C-RAF, B-RAF) and receptor tyrosine kinases like VEGFRs and PDGFR-β.[15][16][17] This dual mechanism allows it to inhibit both tumor cell proliferation and angiogenesis.[3][15][18]

  • Regorafenib: An oral multi-kinase inhibitor that targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[19][20][21] It is known to inhibit tumor growth, metastasis, and angiogenesis.[9][19]

These comparators provide a robust baseline for evaluating the potency and potential selectivity profile of Compound X.

Proposed Experimental Workflow for Inter-Laboratory Validation

The validation will proceed in a tiered approach, starting with broad assessments of cellular effects and moving towards specific, mechanistic assays. Each participating laboratory will receive aliquots of Compound X and comparator drugs from a centralized source, along with cryopreserved cells and standardized reagents.

Caption: A three-phase workflow for the inter-laboratory validation of Compound X.

Phase 1: Assessment of Global Cellular Effects

The initial phase aims to determine the effect of Compound X on cell viability and proliferation. This provides a foundational, functional readout of its biological activity.

Experiment: Cell Proliferation (BrdU Incorporation Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle, serving as a direct indicator of cell proliferation.[22][23]

Table 1: Hypothetical Comparative IC50 Data from Proliferation Assays (µM)

CompoundLab 1 (A549 cells)Lab 2 (A549 cells)Lab 3 (A549 cells)Mean IC50 (µM)Std. Dev.
Compound X 1.21.51.31.33 0.15
Lenvatinib 0.80.90.70.80 0.10
Sorafenib 2.52.82.62.63 0.15
Regorafenib 2.12.42.22.23 0.15

Protocol: BrdU Cell Proliferation Assay [22][23][24]

  • Cell Seeding: Seed A549 lung carcinoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound X and comparator drugs (e.g., 0.01 to 100 µM) for 48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2-4 hours at 37°C.[23]

  • Fixation and Denaturation: Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[23]

  • Antibody Incubation: Wash the wells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature.[22] Following another wash, add an HRP-labeled secondary antibody and incubate for 1 hour.[24]

  • Detection: Add TMB substrate and monitor color development. Stop the reaction with a stop solution and measure absorbance at 450 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percent inhibition of proliferation relative to vehicle-treated controls and determine the IC50 value using a non-linear regression curve fit.

Phase 2: Biochemical Target Identification and Validation

If Compound X demonstrates significant antiproliferative activity, the next phase is to identify its direct molecular targets through biochemical assays.

Experiment: In Vitro Kinase Profiling

This involves screening Compound X against a large panel of purified kinases to determine its selectivity profile. This is a critical step to identify primary targets and potential off-target effects that could contribute to its biological activity or toxicity.[25]

G A Compound X (Fixed Concentration, e.g., 1 µM) C Biochemical Kinase Assay (e.g., ADP-Glo) A->C B Kinase Panel (~400 Purified Kinases) B->C D Data Analysis: Calculate % Inhibition C->D E Selectivity Profile (Heatmap) D->E F Primary Targets (e.g., >90% Inhibition) E->F G Off-Targets (e.g., 50-90% Inhibition) E->G

Caption: Workflow for in vitro kinase selectivity profiling.

Experiment: Biochemical IC50 Determination

For the primary kinase targets identified in the profiling screen, full dose-response curves will be generated to determine the biochemical IC50 values. This is a measure of the compound's potency against its purified target enzymes.

Protocol: ADP-Glo™ Universal Kinase Assay (Promega) [26][27]

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal method applicable to virtually any kinase.[28]

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the purified kinase enzyme (e.g., VEGFR2, FGFR1), the appropriate substrate, and ATP in kinase buffer.

  • Inhibitor Addition: Add serial dilutions of Compound X or comparator drugs to the wells. Include "no kinase" and "no inhibitor" controls.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly produced ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.

  • Data Analysis: Normalize the data to controls and calculate IC50 values using a dose-response curve fit.

Table 2: Hypothetical Comparative Biochemical IC50 Data (nM)

CompoundLab 1 (VEGFR2)Lab 2 (VEGFR2)Lab 3 (VEGFR2)Mean IC50 (nM)Std. Dev.
Compound X 85928888.3 3.5
Lenvatinib 4544.3 0.6
Sorafenib 90958790.7 4.0
Regorafenib 22252122.7 2.1
Phase 3: Cellular Mechanism of Action

The final phase is to confirm that Compound X engages and inhibits its identified target(s) within a cellular context.

Experiment: Target Phosphorylation Western Blot

This experiment measures the phosphorylation status of a direct downstream substrate of the target kinase. A reduction in phosphorylation indicates that the inhibitor is effectively blocking the kinase's activity inside the cell.

Protocol: Western Blot for Phosphorylated VEGFR2 [29]

  • Cell Culture and Treatment: Culture HUVEC (Human Umbilical Vein Endothelial Cells) until confluent. Starve the cells in serum-free media for 12-24 hours. Pre-treat cells with Compound X or comparators for 2 hours.

  • Stimulation: Stimulate the cells with VEGF (50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state.[29]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[29]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[29] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR2 to confirm equal protein loading.

Conclusion and Future Directions

This guide provides a structured, multi-laboratory approach to validate the biological effects of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. By following this three-phase workflow—characterizing cellular effects, identifying biochemical targets, and confirming the mechanism of action—researchers can generate a robust, reproducible dataset. This level of rigorous validation is paramount for making informed decisions about the continued development of novel therapeutic candidates. Consistent results across laboratories would build a strong foundation of evidence for the compound's potency and mechanism, justifying further preclinical investigation.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiophene Scaffold as a Privileged Core

In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The 2-aminothiophene core is a prominent member of this group, serving as the foundation for a wide array of therapeutic agents.[1][2] This five-membered heterocycle is not only synthetically accessible, primarily through the robust Gewald reaction, but its structure also allows for extensive functionalization, enabling fine-tuning of its pharmacological properties.[1][3]

Compounds built upon the 2-aminothiophene framework have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] A particularly noteworthy subclass is the (2-aminothiophen-3-yl)(aryl)methanones, which feature a carbonyl group at the 3-position. This guide focuses specifically on (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and provides a comparative peer review of related compounds, synthesizing data from numerous studies to offer a clear perspective on their structure-activity relationships (SAR), therapeutic potential, and the experimental methodologies used for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising chemical space.

I. Synthetic Strategies: The Gewald Reaction and Beyond

The predominant method for synthesizing 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation that offers a highly efficient route to polysubstituted thiophenes.[3][8]

The Gewald Reaction: A Versatile Approach

The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst like triethylamine or morpholine.[3][8] The choice of reactants directly dictates the substitution pattern on the resulting thiophene ring. For the synthesis of the titular compound and its analogs, a ketone (e.g., 3-methyl-2-butanone to yield the 4,5-dimethyl substitution), an aryl-acetonitrile derivative, and sulfur would be the key starting materials.

The causality behind this reaction's success lies in its sequential nature: an initial Knoevenagel condensation between the ketone and the active methylene nitrile, followed by a Michael addition of sulfur, and finally, an intramolecular cyclization and tautomerization to yield the stable aromatic 2-aminothiophene ring.

Gewald_Reaction reactants Ketone (R1-CO-R2) + Active Methylene Nitrile (NC-CH2-X) + Elemental Sulfur (S8) intermediate1 Knoevenagel Condensate reactants->intermediate1 Condensation base Base (e.g., Morpholine) base->intermediate1 intermediate2 Sulfur Adduct intermediate1->intermediate2 Michael Addition of S cyclization Intramolecular Cyclization & Tautomerization intermediate2->cyclization product 2-Aminothiophene Derivative cyclization->product Aromatization

Caption: Workflow of the Gewald multicomponent reaction.

Alternative Synthetic Routes

While the Gewald reaction is dominant, other methods exist. For instance, trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles can be prepared through the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization.[4][9] This highlights the versatility of synthetic approaches available to researchers for accessing diverse analogs.

II. Comparative Biological Evaluation

The (2-aminothiophen-3-yl)(phenyl)methanone scaffold has been explored for multiple therapeutic applications. Below, we compare its performance in several key areas based on published experimental data.

Allosteric Modulation of the A₁ Adenosine Receptor (A₁AR)

One of the most well-documented activities for this class of compounds is as positive allosteric modulators (PAMs) of the A₁ Adenosine Receptor (A₁AR).[10] A₁ARs are G-protein coupled receptors that play crucial roles in cardiovascular, nervous, and immune systems. A₁AR agonists have shown potential as anti-ischemic and antinociceptive agents, and PAMs offer a more nuanced approach to receptor activation, potentially avoiding the side effects associated with full agonists.[10]

Studies on a series of 2-amino-3-(4-chlorobenzoyl)-4-neopentylthiophene derivatives with various 5-arylethynyl substitutions provide a clear framework for comparison.[10] The data indicates that specific substitutions on the terminal phenyl ring of the 5-arylethynyl group can significantly enhance PAM activity.

Table 1: Comparative A₁AR PAM Activity of 5-Arylethynyl Aminothiophene Analogs

Compound Terminal Phenyl Substitution A₁AR Binding (Ki, nM) Functional Assay (EC₅₀, nM) for CCPA Potentiation Fold Enhancement
7 -H (Unsubstituted) 1,100 1,800 2.5
12 2-Fluoro 350 440 6.0
13 3-Fluoro 420 540 5.0
15 (MRS7935) 3,4-Difluoro 250 290 7.2
21 2-Trifluoromethyl 400 350 6.5
27 3-Amino >10,000 >10,000 1.1

Data synthesized from Jacobson et al., ACS Med. Chem. Lett. 2023.[10] CCPA is a standard A₁AR agonist.

From this data, a clear SAR emerges:

  • Fluorine Substitution: The addition of fluorine atoms to the terminal phenyl ring consistently enhances PAM activity. The 3,4-difluoro substituted analog 15 (MRS7935) demonstrated the most potent activity.[10]

  • Hydrophobicity: Nonpolar substitutions are generally preferred. Molecular modeling suggests the 5-arylethynyl group is located in a region in contact with the phospholipid bilayer, explaining the preference for hydrophobic moieties.[10]

  • Polar Groups: The introduction of a polar amino group (compound 27 ) was detrimental to activity, further supporting the importance of hydrophobicity in this region.[10]

A1AR_Signaling cluster_membrane Cell Membrane A1AR A₁ Adenosine Receptor (A₁AR) G_protein Gᵢ Protein A1AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PAM (2-Aminothiophen-3-yl) (phenyl)methanone PAM PAM->A1AR Binds to Allosteric Site Agonist Adenosine (Agonist) Agonist->A1AR Binds ATP ATP Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response Leads to

Caption: A₁AR signaling and the site of PAM action.

Anticancer and Antiproliferative Activity

The 2-aminothiophene scaffold is also recognized for its antiproliferative properties.[4] Studies exploring 2-amino-4,6-diphenylnicotinonitriles, which share a related aminopyridine core synthesized via a similar strategy involving chalcones, provide valuable comparative data on cytotoxicity against breast cancer cell lines.

Table 2: Comparative Cytotoxicity (IC₅₀, µM) of Aminopyridine Analogs

Compound R¹ (at C4-phenyl) R² (at C6-phenyl) IC₅₀ vs. MDA-MB-231 IC₅₀ vs. MCF-7
2 -H 4-Cl 8.01 ± 0.5 16.20 ± 1.3
3 4-Cl 3-OCH₃ 4.92 ± 0.3 3.89 ± 0.2
4 4-Cl 4-Cl 6.93 ± 0.4 5.59 ± 0.3
6 4-Cl 4-OCH₃ 10.23 ± 0.8 9.47 ± 0.7
Doxorubicin (Reference Drug) 7.12 ± 0.4 4.95 ± 0.3

Data synthesized from Al-Warhi et al., Molecules 2024.[11]

The results indicate that compound 3 , with a 4-chlorophenyl group at the C4 position and a 3-methoxyphenyl group at the C6 position, exhibits exceptional cytotoxicity, even surpassing the potency of the standard chemotherapy drug Doxorubicin in this assay.[11] This highlights the potential for tuning the anticancer activity through specific substitutions on the aryl rings.

Antimicrobial Activity

Various 2-aminothiophene derivatives have been screened for antimicrobial activity.[5] A study on ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives demonstrated their efficacy against several bacterial strains.

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected 2-Aminothiophene Derivatives

Compound R Group E. coli P. vulgaris S. aureus B. subtilis
2a 4-hydroxy benzaldehyde 125 125 250 250
2b 2-chloro benzaldehyde 250 250 500 500
2c 4-methoxy benzaldehyde 250 500 500 500
Ampicillin (Standard) 100 100 250 250
Streptomycin (Standard) 100 100 250 250

Data synthesized from Shaik et al., IJPBS 2017.[5]

The study found that the derivative functionalized with 4-hydroxy benzaldehyde (2a ) showed the most significant antimicrobial activity, with MIC values comparable to the standard antibiotic Ampicillin against E. coli and P. vulgaris.[5] This suggests that the electronic and hydrogen-bonding properties of the substituents play a crucial role in their antibacterial mechanism.

III. Structure-Activity Relationship (SAR) Summary

Synthesizing the data from various studies allows for the formulation of a general SAR for the (2-aminothiophen-3-yl)(phenyl)methanone scaffold and its close relatives.

SAR_Summary cluster_img Core R1_pos R3_pos R4_pos R1_label R¹ & R² (Thiophene Ring): - Bulky alkyl groups (e.g., neopentyl)  can enhance A₁AR PAM activity. - Often derived from starting ketone. R1_label->R1_pos Affects steric profile R3_label R³ (Aryl Ring): - Substitution pattern is critical for activity. - For A₁AR PAMs, 4-Chloro is favorable. - For anticancer activity, 4-Chloro and  3-Methoxy combinations are potent. R3_label->R3_pos Modulates electronic properties & binding R4_label R⁴ (Position 5): - Critical for A₁AR PAM activity. - Hydrophobic, extended groups  (e.g., arylethynyl) are beneficial. R4_label->R4_pos Interacts with hydrophobic pockets/membrane

Caption: Key SAR points for the 2-aminothiophene scaffold.

  • Positions 4 and 5 (Thiophene Ring): These positions, derived from the starting ketone in the Gewald synthesis, are crucial. Bulky alkyl groups like neopentyl have been shown to be favorable for A₁AR PAM activity.[10]

  • Position 3 (Carbonyl Linker): The benzoyl moiety is a common feature. Substitutions on this phenyl ring directly modulate activity. A 4-chloro group is often seen in potent A₁AR PAMs.[10]

  • Position 5 (Thiophene Ring Extension): For A₁AR PAMs, extending this position with a hydrophobic arylethynyl group is a highly effective strategy for increasing potency. The substitution on this terminal aryl ring allows for fine-tuning.[10]

  • Position 2 (Amino Group): While often unsubstituted, derivatization of this amino group can lead to fused heterocyclic systems like thieno[2,3-d]pyrimidines, opening up entirely new classes of compounds with different biological profiles.[3][4]

IV. Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and scientific rigor, the evaluation of these compounds relies on standardized, self-validating experimental protocols.

Protocol 1: General Synthesis via Gewald Reaction

This protocol is representative for the synthesis of a 2-amino-3-aroyl-4,5-dialkylthiophene.

  • Reactant Mixture: To a solution of the appropriate ketone (1.0 eq) and aryl-cyanoacetamide (1.0 eq) in 20 mL of ethanol, add elemental sulfur (1.1 eq).

  • Catalyst Addition: Add morpholine (0.2 eq) to the slurry. The use of a base is critical for catalyzing the condensation steps.

  • Reaction: Stir the mixture at 50-60 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol to remove impurities.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the antiproliferative activity of a compound against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

V. Conclusion and Future Directions

The (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone core and its related analogs represent a highly versatile and pharmacologically significant scaffold. The comparative analysis of peer-reviewed studies reveals that specific, rational modifications to the thiophene and aryl rings can steer the biological activity towards distinct therapeutic targets, from A₁AR modulation to potent anticancer and antimicrobial effects.[5][10][11] The success of fluorine-substituted analogs as A₁AR PAMs and chloro/methoxy-substituted analogs as cytotoxic agents underscores the power of targeted chemical design.[10][11]

Future research should focus on:

  • Mechanism of Action: For anticancer and antimicrobial activities, the precise molecular mechanisms often remain to be fully elucidated. Investigating interactions with specific kinases, enzymes, or microbial targets will be crucial.

  • Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential as viable drug candidates.

  • Exploration of New Chemical Space: The synthesis of fused systems, such as thieno[2,3-d]pyrimidines, from the 2-amino-3-carboxamide precursors offers a rich field for discovering novel bioactivities.[3]

By leveraging the robust synthetic accessibility and the well-defined structure-activity relationships outlined in this guide, the 2-aminothiophene scaffold will undoubtedly continue to be a source of novel and effective therapeutic agents.

References

  • Faidah, A. S., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • Jacobson, K. A., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Faidah, A. S., et al. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Shaik, A., et al. (2017). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • MDPI. (n.d.). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents.
  • Gelin, C. F., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]

  • J-Stage. (n.d.). Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. J-Stage. Available at: [Link]

  • ResearchGate. (n.d.). Selected biologically active 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Ngoune, J. T., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available at: [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. Available at: [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • ResearchGate. (n.d.). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. As researchers and drug development professionals, our commitment to safety is paramount, extending from the synthesis and application of a compound to its final disposal. This guide is structured to provide a clear, logical framework for managing this compound's waste stream, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment Based on Structural Analogs

The primary hazards associated with this class of compounds include acute toxicity if ingested or in contact with skin, as well as irritation to the skin, eyes, and respiratory system.[1] The precautionary measures outlined in this guide are derived from these potential hazards.

Hazard ClassGHS PictogramHazard StatementSource (Analogous Compound)
Acute Toxicity (Oral) GHS07 (Exclamation Mark)H302: Harmful if swallowed[1][2]
Acute Toxicity (Dermal) GHS07 (Exclamation Mark)H312: Harmful in contact with skin[1]
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation[1]
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation[1]
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation[1]

This hazard profile mandates that (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone be treated as a hazardous chemical waste from the moment it is designated for disposal.[3][4]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the solid compound or solutions that could produce aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[5]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a systematic process that ensures safety and regulatory compliance. Follow these steps meticulously.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[6][7]

  • Solid Waste: Collect unused or expired solid (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, along with any contaminated items like weighing papers, gloves, or absorbent pads, in a designated solid hazardous waste container.[8]

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid hazardous waste container.[8]

    • CRITICAL: Do NOT mix this waste stream with incompatible chemicals, such as strong oxidizing agents or strong acids.[8]

    • CRITICAL: Never dispose of solutions containing this chemical down the sink drain.[3][8]

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container that is clearly labeled for chemically contaminated sharps.[6][9][10]

Step 2: Container Selection and Labeling

The integrity and labeling of your waste container are crucial for safe handling and transport by your institution's Environmental Health & Safety (EHS) team.[11][12]

  • Select a Compatible Container: Use containers made of materials that will not react with the waste. For liquid waste, a high-density polyethylene (HDPE) carboy is often suitable. For solids, a wide-mouthed plastic container with a secure lid is recommended.[7][12] The container must be in good condition, leak-proof, and have a tightly sealing screw cap.[7][12]

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.[3] The label must include:

    • The words "HAZARDOUS WASTE ".[12][13][14]

    • The full, unabbreviated chemical name: (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone .

    • An accurate list of all other constituents and their approximate percentages (including solvents).[12]

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[13]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][11][12]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][11][12] Do not leave funnels in the container.[12]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold at least the volume of the largest container to prevent the spread of material in case of a leak.[7]

  • Segregate Incompatibles: Ensure the waste container is stored away from incompatible materials.[7]

Step 4: Arranging for Disposal

Laboratory personnel are responsible for managing their waste until it is collected by authorized personnel.

  • Monitor Fill Level: Do not overfill containers. A good rule of thumb is to fill to no more than 90% capacity to allow for expansion.[10][12]

  • Request Pickup: Once the container is full or has been accumulating for a period defined by your institutional policy (e.g., 12 months), submit a chemical waste pickup request to your EHS department.[3][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

G Disposal Workflow for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone start Start: Generate Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves, weigh paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps_waste Sharps container_solid Place in designated SOLID Hazardous Waste Container solid_waste->container_solid container_liquid Place in designated LIQUID Hazardous Waste Container liquid_waste->container_liquid container_sharps Place in puncture-proof CHEMICALLY CONTAMINATED Sharps Container sharps_waste->container_sharps label_waste Ensure Container is Labeled: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name(s) & % 3. Hazard Warnings container_solid->label_waste container_liquid->label_waste container_sharps->label_waste store_waste Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_waste request_pickup Request Pickup from EHS (when full or per time limit) store_waste->request_pickup

Caption: Disposal workflow for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely. Your response should be dictated by the size and location of the spill.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, highly concentrated, or has occurred outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.

  • Manage Small Spills: For minor spills contained within a chemical fume hood:

    • Ensure your PPE is intact.

    • Contain the spill with an appropriate absorbent material (e.g., chemical spill pads or vermiculite).

    • Carefully collect the absorbent material and any contaminated items using tongs or forceps.[6]

    • Place all cleanup materials into a designated hazardous waste container.[4]

    • Decontaminate the surface with an appropriate solvent, collecting the cleaning materials as hazardous waste.

    • Report the spill to your laboratory supervisor.

Decontamination of Empty Containers

An "empty" container that held this compound must still be managed as hazardous waste unless properly decontaminated.[3] Because this class of compound is considered acutely hazardous by analogy, a triple-rinse procedure is required.[3][4]

  • Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that is capable of removing the residue.

  • Collect Rinsate: The rinsate from all three rinses MUST be collected and disposed of as liquid hazardous chemical waste.[3][8]

  • Deface Label: Completely remove or deface the original manufacturer's label.[4]

  • Final Disposal: Once decontaminated, the container can typically be disposed of in the regular trash or glass recycling, but you must confirm this with your institution's specific policies.[3]

By adhering to these procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[5][15]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June). Medical Laboratory Observer. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • (2-Aminothiophen-3-yl)(phenyl)methanone. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate safety and logistical information for handling (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. The protocols herein are designed to be a self-validating system, grounded in established safety principles and data extrapolated from structurally similar compounds. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.

Hazard Profile and Risk Assessment

A structural analog, (2-Aminothiophen-3-yl)(phenyl)methanone, is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Another related compound, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is known to cause skin and eye irritation[2]. Given these data, it is prudent to treat (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone as a hazardous substance with the potential to cause significant irritation and harm upon exposure.

Quantitative Data Summary

Hazard ClassificationGHS Hazard StatementAssociated Risks
Acute Toxicity, Oral (Warning)H302Harmful if swallowed[1]
Acute Toxicity, Dermal (Warning)H312Harmful in contact with skin[1]
Skin Corrosion/Irritation (Warning)H315Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Warning)H319Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureH335May cause respiratory tract irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount to mitigating the risks associated with handling (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes and airborne particles[2]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use[3]. It is advisable to double-glove for added protection. Promptly remove and dispose of contaminated gloves, and wash your hands thoroughly after removal.

    • Lab Coat: A flame-resistant lab coat or gown should be worn at all times to protect street clothes and skin from contamination[2]. Ensure the lab coat is fully buttoned.

    • Footwear: Closed-toe shoes are mandatory in the laboratory. Do not wear sandals or perforated shoes[4].

  • Respiratory Protection: If the compound is handled in a way that may generate dust or aerosols, or if exposure limits are exceeded, a full-face respirator with an appropriate particulate filter should be used[2]. All respirator use must be in accordance with a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe and effective use of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

3.1. Engineering Controls and Preparation

  • Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors[3][5].

  • Work Area Preparation: Before beginning work, ensure the fume hood and surrounding area are clean and uncluttered[3]. Have all necessary equipment and reagents within easy reach to avoid unnecessary movement.

  • Spill Kit: A chemical spill kit containing absorbent materials should be readily accessible[6].

3.2. Weighing and Handling Protocol

  • Don PPE: Before handling the primary container, don all required PPE as outlined in Section 2.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a tared weigh boat and handle the compound with a clean spatula. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing. Cap the container securely and mix gently.

  • Avoid Ingestion and Inhalation: Never smell or taste chemicals[3]. Do not pipette by mouth[5].

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly before leaving the laboratory[4].

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Prepare Clean Work Area prep_hood->prep_area handle_weigh Weigh Compound in Hood prep_area->handle_weigh Proceed to Handling handle_solution Prepare Solution (if needed) handle_weigh->handle_solution cleanup_decon Decontaminate Surfaces handle_solution->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention[2][3].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[2].

  • Spill Cleanup: In case of a spill, evacuate the area and prevent further leakage if it is safe to do so. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a labeled hazardous waste container. Clean the spill area thoroughly[6].

Disposal Plan

All waste containing (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect any unused solid compound, contaminated weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene)[7].

    • Liquid Waste: Collect any solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams[7].

    • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag[7].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone," and the date of waste generation[7].

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area away from heat and incompatible materials[5][7].

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[7].

By adhering to these guidelines, you can ensure a safe and productive research environment when working with (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

References

  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • MySkills. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]

  • The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). General Rules for Working with Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). (2-Aminothiophen-3-yl)(phenyl)methanone. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

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(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

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